molecular formula C8H8N2 B1273788 5-Amino-2-methylbenzonitrile CAS No. 50670-64-9

5-Amino-2-methylbenzonitrile

Cat. No.: B1273788
CAS No.: 50670-64-9
M. Wt: 132.16 g/mol
InChI Key: YDZVQWCVKXYGIU-UHFFFAOYSA-N
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Description

5-Amino-2-methylbenzonitrile is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZVQWCVKXYGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370695
Record name 5-Amino-2-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50670-64-9
Record name 5-Amino-2-methylbenzonitrile
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Record name 5-Amino-2-methylbenzonitrile
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Foundational & Exploratory

5-Amino-2-methylbenzonitrile: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-methylbenzonitrile, also known as 4-amino-2-cyanotoluene, is a versatile aromatic compound of significant interest to researchers and professionals in drug discovery, agrochemical synthesis, and materials science. Its unique molecular architecture, featuring a benzonitrile core substituted with both an amino and a methyl group, provides a synthetically tractable platform for the development of a wide array of complex molecules. The strategic placement of these functional groups governs its reactivity and physical behavior, making a thorough understanding of its properties essential for its effective application. This in-depth technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and an analysis of its spectral characteristics, offering a foundational resource for scientists and developers.

Core Physicochemical Properties

The physical properties of this compound are fundamental to its handling, storage, and application in chemical synthesis. These properties are summarized in the table below, compiled from various authoritative sources.

PropertyValueSource(s)
CAS Number 50670-64-9[1][2]
Molecular Formula C₈H₈N₂[2][3]
Molecular Weight 132.16 g/mol [1][4]
Appearance Tan or Yellow to brown powder[3][5]
Melting Point 88-91 °C[1][6]
Boiling Point 110 °C at 22 mmHg[5][7]
Density (estimate) 1.1083 g/cm³[5][7]
Solubility Soluble in methanol and other polar organic solvents.[2][7]
Storage Temperature Room temperature, in a dark, inert atmosphere.[5][7]

Experimental Determination of Physical Properties

A precise understanding of the physical properties of a compound is paramount for its application in research and development. The following section details standardized, reliable protocols for the experimental determination of the key physical properties of this compound. The rationale behind key steps is provided to ensure both accuracy and safety.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1 °C). Impurities tend to depress and broaden the melting point range.

Protocol: Capillary Method

  • Sample Preparation: A small amount of dry this compound is finely crushed into a powder.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[7]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Crush Solid Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Observe & Record Range D->E

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Due to the relatively high boiling point of this compound, determination at atmospheric pressure may not be ideal. The literature value is reported under reduced pressure (vacuum).

Protocol: Microscale Boiling Point Determination

This method is suitable for small sample quantities and avoids decomposition at high temperatures.

  • Apparatus Assembly: A small amount of this compound (a few drops) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Heating: The test tube assembly is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point function).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Data Recording: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Assessment

Understanding the solubility of this compound in various solvents is crucial for its use in reactions, purifications, and formulations.

Protocol: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

  • Observation: The tubes are agitated (vortexed or shaken) for a set period (e.g., 1 minute) and then allowed to stand. The solubility is observed and recorded (e.g., soluble, partially soluble, insoluble). The presence of the amino group suggests potential solubility in acidic aqueous solutions due to protonation.

Solubility_Workflow cluster_solvents Test Solvents A Weigh 10 mg of Sample B Add 1 mL of Solvent A->B C Agitate for 1 min B->C S1 Water S2 Methanol S3 Dichloromethane S4 Hexanes D Observe & Record C->D

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically 6.5-8.0 ppm). The amino (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The methyl (-CH₃) protons will be a sharp singlet further upfield.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon (-C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons will appear in the 110-150 ppm region, with their specific shifts influenced by the electron-donating amino and methyl groups and the electron-withdrawing nitrile group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

  • N-H Stretching: The primary amine will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C≡N Stretching: A strong, sharp absorption band corresponding to the nitrile group will be present in the 2220-2260 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • N-H Bending: The N-H bending vibration of the primary amine is expected around 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of this compound (132.16).

  • Fragmentation: Common fragmentation patterns for this molecule would likely involve the loss of HCN from the molecular ion, as well as fragmentation of the aromatic ring.

Applications and Significance

This compound is a valuable building block in organic synthesis, primarily due to the synthetic versatility of its amino and nitrile functional groups.

  • Pharmaceutical and Drug Discovery: The aminobenzonitrile scaffold is present in a variety of biologically active molecules. The amino group can be readily derivatized to form amides, ureas, and sulfonamides, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing numerous avenues for structural modification in the search for new therapeutic agents.[3][8] For instance, similar aminobenzonitrile derivatives are used in the synthesis of kinase inhibitors for oncology applications.

  • Agrochemicals: This compound also serves as an intermediate in the synthesis of pesticides and herbicides.[3] The specific combination of functional groups can be exploited to generate molecules with desired biological activities for crop protection.

  • Materials Science: The aromatic nature and reactive functional groups of this compound make it a candidate for incorporation into novel polymers and dyes.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation.[1][4]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5][7]

Conclusion

This compound is a chemical intermediate with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its fundamental physical properties, robust protocols for their experimental determination, and an informed prediction of its spectroscopic characteristics. By understanding these core attributes, researchers and scientists can more effectively and safely utilize this versatile building block in the synthesis of novel and valuable compounds.

References

  • 2-Amino-5-methylbenzonitrile | C8H8N2 | CID 242778 - PubChem. [Link]
  • Determination Of Melting Point Of An Organic Compound - BYJU'S. [Link]
  • Melting point determin
  • How to Determine Boiling Points on the Microscale - Chemtips. [Link]
  • Solubility test for Organic Compounds. [Link]
  • Spectroscopy of Amines | Organic Chemistry Class Notes - Fiveable. [Link]
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. [https://med.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]([Link]

Sources

An In-depth Technical Guide to 5-Amino-2-methylbenzonitrile (CAS No. 50670-64-9): A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Scaffolding

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of foundational molecular frameworks is paramount. Among these, 5-Amino-2-methylbenzonitrile, a seemingly unassuming aromatic compound, has emerged as a cornerstone intermediate. Its unique trifunctional arrangement—an activating amino group, a sterically influential methyl substituent, and a versatile nitrile moiety—renders it a highly valuable synthon for the construction of a diverse array of complex molecules. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a comprehensive technical exploration of this compound. We will delve into its synthesis, reactivity, and characterization, and, most critically, illuminate its role in the creation of impactful molecules, thereby offering not just data, but actionable, field-proven insights.

Physicochemical Characteristics and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective utilization in synthesis. This compound presents as a tan solid, and its key properties are summarized below.[1][2]

PropertyValueSource
CAS Number 50670-64-9[2]
Molecular Formula C₈H₈N₂[3]
Molecular Weight 132.16 g/mol [2]
Melting Point 88-91 °C (lit.)[1][2]
Boiling Point 110 °C at 22 mmHg (lit.)[1][4]
Appearance Tan solid/powder[1]
Solubility Soluble in polar organic solvents like methanol.[3][4]

The structural integrity and purity of this compound are paramount for its successful application in multi-step syntheses. While publicly available spectral data for this specific compound is limited, a detailed analysis of its constituent functional groups allows for the prediction of its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons. The aromatic region would likely show a complex splitting pattern due to the substitution pattern on the benzene ring. The methyl protons would appear as a singlet, and the amino protons would also likely present as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide characteristic signals for the eight distinct carbon atoms in the molecule. Key signals would include the nitrile carbon, the aromatic carbons (with varying chemical shifts due to the electronic effects of the substituents), and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands confirming the presence of its key functional groups. Expected peaks include:

  • N-H stretching of the primary amine, typically appearing as two bands in the range of 3300-3500 cm⁻¹.

  • C≡N stretching of the nitrile group, a sharp and strong band around 2220-2260 cm⁻¹.

  • C-H stretching for the aromatic ring and the methyl group.

  • C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectral analysis is a crucial tool for confirming the molecular weight of this compound. Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 132. The fragmentation pattern would provide further structural information, with potential losses of HCN, CH₃, and NH₂ fragments. A mass spectral analysis has shown an m/e of 133, corresponding to the protonated molecule (M+H)⁺.[1]

Synthesis and Reactivity: A Practical Approach

The most prevalent and efficient laboratory-scale synthesis of this compound involves the reduction of its nitro precursor, 2-methyl-5-nitrobenzonitrile.[1] This transformation is a cornerstone of aromatic chemistry and can be achieved through various methodologies.

Catalytic Hydrogenation: A High-Yield Protocol

A widely adopted and highly effective method for the synthesis of this compound is the catalytic hydrogenation of 2-methyl-5-nitrobenzonitrile. This method is favored for its clean reaction profile and high yield.

General workflow for the synthesis of this compound.

Experimental Protocol:

Materials:

  • 2-Methyl-5-nitrobenzonitrile

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethyl acetate

  • Ethanol

  • Diatomaceous earth (Celite®)

  • Hydrogen gas supply

Procedure:

  • In a suitable reaction vessel, a mixture of 2-methyl-5-nitrobenzonitrile (25.0 g, 154 mmol), 10% palladium on carbon catalyst (2.5 g), ethyl acetate (150 mL), and ethanol (150 mL) is prepared.[1]

  • The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

  • Upon completion, the catalyst is carefully removed by filtration through a pad of diatomaceous earth.[1]

  • The filtrate is concentrated under reduced pressure to afford the crude product.

  • The resulting tan solid is this compound, which can be further purified if necessary, for instance, by recrystallization. This procedure has been reported to yield approximately 19.6 g (96% yield) of the desired product.[1]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.

  • Solvent System: The mixture of ethyl acetate and ethanol provides good solubility for the starting material and the product, and it is compatible with the catalytic hydrogenation conditions.

  • Diatomaceous Earth: This is used as a filter aid to ensure the complete removal of the fine palladium on carbon catalyst, preventing contamination of the final product.

Key Reactions and Synthetic Utility

The trifunctional nature of this compound makes it a versatile intermediate for a range of chemical transformations.

Key synthetic transformations of this compound.
  • Diazotization and Sandmeyer-type Reactions: The primary amino group can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring. For instance, treatment with sodium nitrite in the presence of a strong acid, followed by reaction with potassium iodide or water, can yield 5-iodo-2-methylbenzonitrile and 5-hydroxy-2-methylbenzonitrile, respectively.[1]

  • Amide and Heterocycle Formation: The amino group can participate in nucleophilic substitution and condensation reactions. A notable example is its reaction with thioglycolic acid methyl ester in the presence of 1,1′-carbonyldiimidazole to form 5-(2,4-dioxothiazolidin-3-yl)-2-methylbenzonitrile.[1] Thiazolidinedione derivatives are a class of compounds with important biological activities.

Applications in Drug Discovery and Development

The true value of a synthetic intermediate is realized in its application to construct molecules with significant biological activity. This compound has proven to be a valuable building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.[5]

A Key Intermediate for Neurological Drug Candidates

While specific drug names are not always directly linked to this intermediate in publicly available literature, the aminobenzonitrile scaffold is a recurring motif in compounds designed to modulate neurological pathways. The amino group provides a critical handle for derivatization to interact with biological targets, while the nitrile can act as a hydrogen bond acceptor or be further transformed.

Building Block for Kinase Inhibitors

The benzonitrile moiety is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases. The structural motif of this compound is present in various kinase inhibitor candidates, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase domain.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[2]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion: A Synthon of Strategic Importance

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its trifunctional nature provides a versatile platform for the synthesis of a wide range of complex molecules with significant biological activities. From its efficient and high-yield synthesis to its demonstrated utility in the construction of pharmaceutical building blocks, this compound continues to be a valuable tool in the arsenal of the modern synthetic chemist. As the quest for novel therapeutics and functional materials continues, the strategic importance of synthons like this compound is only set to grow.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039).
  • Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. (2022). PubMed Central.
  • PubChem. (n.d.). 5-Amino-2-(5-fluoro-2-methylphenoxy)benzonitrile.
  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Wired Chemist. (n.d.). Benzonitrile Carbon-13 Full Spectrum.
  • PubChem. (n.d.). 2-Amino-5-methylbenzonitrile.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • National Institute of Standards and Technology. (n.d.). 5-Chloro-2-methylbenzonitrile.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Sourcing High-Purity Intermediates: The Case of 5-Amino-2-fluorobenzonitrile.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

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5-Amino-2-methylbenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Amino-2-methylbenzonitrile: Properties, Synthesis, and Applications

Introduction

This compound, also known by its synonym 4-amino-2-cyanotoluene, is a versatile aromatic compound of significant interest in synthetic organic chemistry.[1][2] Its molecular architecture, featuring a benzene ring functionalized with an amino (-NH2), a nitrile (-C≡N), and a methyl (-CH3) group, makes it a valuable and reactive intermediate.[3] This unique combination of functional groups allows for a wide array of chemical transformations, positioning it as a critical building block in the development of pharmaceuticals, agrochemicals, and novel materials.[1]

This guide provides a comprehensive technical overview for researchers and development professionals, detailing the compound's core properties, a validated synthetic protocol, key applications, and essential safety considerations. The narrative emphasizes the causal relationships behind its chemical behavior and procedural choices, ensuring a robust understanding for practical application.

Physicochemical and Structural Properties

This compound is typically a tan or yellow-to-brown crystalline powder at room temperature.[1][2] The presence of the polar amino and nitrile groups allows for hydrogen bonding and dipole-dipole interactions, influencing its solubility and reactivity.[3] The nitrile group can undergo hydrolysis to form a carboxylic acid, while the amino group is a key site for nucleophilic attack and diazotization reactions, further expanding its synthetic utility.[1][3]

A summary of its key quantitative properties is presented below.

PropertyValueReference(s)
CAS Number 50670-64-9[1][3][4]
Molecular Formula C₈H₈N₂[1][2][3]
Linear Formula H₂NC₆H₃(CH₃)CN
Molecular Weight 132.16 g/mol [2][5]
Appearance Tan to brown powder[1][2]
Melting Point 88-91 °C[1][4]
Boiling Point 110 °C at 22 mmHg[2][4]
Solubility Soluble in Methanol[2]
Storage Temperature 0-8 °C, Inert Atmosphere[1][2]

Core Synthesis Pathway: Catalytic Reduction

The most prevalent and efficient method for preparing this compound is through the catalytic hydrogenation of its nitro precursor, 2-methyl-5-nitrobenzonitrile. This reaction is a cornerstone of aromatic amine synthesis due to its high yield and clean conversion.

The process involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The palladium surface serves as a site for the dissociation of molecular hydrogen into highly reactive atomic hydrogen, which then readily reduces the nitro group. The carbon support provides a high surface area for the catalyst, maximizing its efficiency.

Synthesis_Workflow Start Start: 2-Methyl-5-nitrobenzonitrile Reaction Reaction Vessel: Stir under H₂ atmosphere Start->Reaction Charge Reagents Reagents: - 10% Palladium on Carbon (Catalyst) - Ethanol / Ethyl Acetate (Solvent) - Hydrogen Gas (H₂) Reagents->Reaction Add Filtration Work-up: Filter through diatomaceous earth Reaction->Filtration Reaction Completion Concentration Isolation: Concentrate filtrate under reduced pressure Filtration->Concentration Remove Catalyst Product Product: this compound Concentration->Product Yields Tan Solid

Diagram: Synthesis of this compound.

Applications in Research and Drug Development

The strategic placement of reactive groups makes this compound a highly sought-after intermediate in several fields:

  • Pharmaceutical Development : This compound is a key building block for more complex heterocyclic structures. It is frequently utilized in the synthesis of novel therapeutic agents, particularly in the development of drugs targeting neurological disorders.[1][6] The benzonitrile moiety is a common feature in various biologically active molecules, including kinase inhibitors used in oncology research.[7][8]

  • Organic Synthesis : As a versatile intermediate, it serves as a starting material for a range of derivatives. For example, it can be used to synthesize 5-iodo-2-methylbenzonitrile and 5-hydroxy-2-methylbenzonitrile.[4] Its ability to participate in coupling reactions and nucleophilic substitutions makes it a staple for chemists constructing complex molecular frameworks.[1]

  • Agrochemicals and Materials Science : The compound is also applied in the formulation of agrochemicals, such as pesticides and herbicides.[1] Furthermore, its properties are suitable for developing novel polymers and specialty materials, contributing to advancements in coatings and plastics.[1]

Experimental Protocol: Synthesis via Catalytic Hydrogenation of 2-Methyl-5-nitrobenzonitrile

This protocol details the reduction of the nitro-precursor to yield the target amine, based on established methodologies.[4]

1. Objective: To synthesize this compound from 2-methyl-5-nitrobenzonitrile with high yield and purity.

2. Materials & Equipment:

  • 2-methyl-5-nitrobenzonitrile

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethyl Acetate (ACS Grade)

  • Ethanol (Anhydrous)

  • Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

  • Diatomaceous earth (e.g., Celite®)

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

3. Step-by-Step Procedure:

  • Vessel Charging: In a suitable reaction flask, combine 2-methyl-5-nitrobenzonitrile (e.g., 25.0 g, 154 mmol), ethyl acetate (150 mL), and ethanol (150 mL). The solvent mixture is chosen to ensure the solubility of the starting material and product.

  • Catalyst Addition: Carefully add the 10% palladium on carbon catalyst (2.5 g) to the mixture. Causality Note: Pd/C is often pyrophoric and should be handled with care, preferably in a moist state or under an inert atmosphere.

  • Hydrogenation: Seal the flask and purge the atmosphere with hydrogen gas. Maintain a positive hydrogen pressure (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Prepare a pad of diatomaceous earth in a Buchner funnel and filter the reaction mixture. Causality Note: Filtration through diatomaceous earth is critical for removing the fine, solid Pd/C catalyst, which could otherwise contaminate the final product.

  • Product Isolation: Transfer the clear filtrate to a round-bottom flask and concentrate the solution using a rotary evaporator. The removal of the solvents will yield the crude this compound as a tan solid.[4]

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve higher purity.

4. Expected Outcome: This procedure typically affords a high yield (approx. 96%) of this compound as a tan solid.[4] The identity and purity can be confirmed by mass spectrometry (m/z = 133 [M+H]⁺) and melting point analysis (88-91 °C).[4]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.

  • Hazards : It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also classified as a toxic solid for transportation.[5]

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[9] For weighing and transfer of the powder, a dust mask (e.g., N95) is recommended.

  • Handling : Avoid contact with skin, eyes, and clothing.[9] Prevent inhalation of dust. Standard safe laboratory practices should be followed, including washing hands thoroughly after handling.[9][10]

  • Storage : Store in a tightly sealed container in a cool, dry, and dark place.[2] It is recommended to store under an inert atmosphere at a refrigerated temperature (0-8°C) to maintain stability.[1][2] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

This compound stands as a compound of significant strategic importance in modern chemical synthesis. Its straightforward preparation, coupled with the versatile reactivity of its amino and nitrile functional groups, ensures its continued use as a foundational building block in the creation of high-value molecules for the pharmaceutical, agrochemical, and material science industries. A thorough understanding of its properties, synthesis, and handling protocols is essential for any scientist looking to leverage its full potential.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). High-Purity 2-Amino-5-methylbenzonitrile Synthesis & Applications.

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4-Amino-2-cyanotoluene structure and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-2-cyanotoluene (5-Amino-2-methylbenzonitrile)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with 4-Amino-2-cyanotoluene. It delves into the molecule's fundamental structure, properties, synthesis, and critical applications, with an emphasis on its role as a versatile building block in modern medicinal chemistry.

Molecular Structure and Nomenclature

4-Amino-2-cyanotoluene, systematically known by its IUPAC name This compound , is an aromatic organic compound featuring a toluene backbone substituted with both an amino (-NH₂) and a nitrile (-C≡N) group.[1][2] The precise arrangement of these functional groups on the benzene ring dictates its chemical reactivity and utility as a synthetic intermediate. The amino group at position 5 and the nitrile group at position 2 (relative to the methyl group at position 1) create a unique electronic and steric profile, making it a valuable precursor for a range of complex molecular architectures.[3]

The structural representation and key identifiers of this compound are crucial for unambiguous identification in research and manufacturing.

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

Identifier Value Reference
IUPAC Name This compound [1]
Common Name 4-Amino-2-cyanotoluene
Synonym 5-Amino-o-tolunitrile
CAS Number 50670-64-9 [1]
Molecular Formula C₈H₈N₂ [3]
Molecular Weight 132.16 g/mol [4]
InChI Key YDZVQWCVKXYGIU-UHFFFAOYSA-N [1]

| SMILES | Cc1ccc(N)cc1C#N |[4] |

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthetic protocols. It typically presents as a solid powder, and its solubility in polar organic solvents facilitates its use in a variety of reaction media.[3]

Table 2: Physicochemical Data

Property Value Notes Reference
Appearance Tan solid / White to Light yellow powder At room temperature [5]
Melting Point 88-91 °C [4][5]
Boiling Point 110 °C At 22 mmHg [5]

| Solubility | Soluble in polar organic solvents | Such as ethyl acetate and ethanol |[3][5] |

Synthesis Methodology

The most direct and high-yielding synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, 2-methyl-5-nitrobenzonitrile. This method is favored for its efficiency and clean conversion, making it suitable for both laboratory-scale and larger industrial production.

The causality behind this choice of protocol is rooted in the reliability of palladium-catalyzed reductions of aromatic nitro groups. The use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere provides a robust and selective method for converting the nitro group to an amine without affecting the nitrile or the aromatic ring. This process is typically clean, with the primary byproduct being water, and the catalyst can be easily removed by filtration.[5]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product SM 2-Methyl-5-nitrobenzonitrile Reaction Stirring under H₂ SM->Reaction Catalyst 10% Pd/C Catalyst Catalyst->Reaction Solvent Ethyl Acetate / Ethanol Solvent->Reaction Reagent H₂ Atmosphere Reagent->Reaction Workup Filtration (remove catalyst) Reaction->Workup Isolation Solvent Evaporation Workup->Isolation FP This compound Isolation->FP

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established and validated literature procedures for the reduction of aromatic nitro compounds.[5]

Materials:

  • 2-methyl-5-nitrobenzonitrile

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethyl acetate (reagent grade)

  • Ethanol (reagent grade)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂) source

  • Standard hydrogenation apparatus or Parr shaker

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, combine 2-methyl-5-nitrobenzonitrile (e.g., 25.0 g, 154 mmol), 10% palladium on carbon catalyst (10% by weight of the starting material, e.g., 2.5 g), ethyl acetate (150 mL), and ethanol (150 mL).[5] The solvent system is chosen to ensure full dissolution of the starting material.

  • Hydrogenation: Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically to 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. The reaction is typically complete within a few hours.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Remove the palladium catalyst by vacuum filtration through a pad of diatomaceous earth. This step is critical to prevent the pyrophoric catalyst from igniting upon exposure to air. Wash the filter cake with additional solvent (ethyl acetate or ethanol) to recover any adsorbed product.

  • Product Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvents.

  • Purification and Characterization: The resulting crude product, this compound, is often obtained in high purity (e.g., 96% yield) as a tan solid.[5] If necessary, further purification can be achieved by recrystallization. The product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Applications in Drug Discovery and Development

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile, makes it a highly versatile intermediate in pharmaceutical synthesis.[1][3]

Role as a Kinase Inhibitor Scaffold: Protein kinases are a major class of drug targets, particularly in oncology.[6] Small molecule inhibitors that target the ATP-binding site of kinases are a cornerstone of modern cancer therapy. The 2-aminobenzonitrile scaffold is a well-recognized pharmacophore in the design of kinase inhibitors.[7]

  • Hydrogen Bonding: The amino group can act as a crucial hydrogen bond donor, often interacting with the "hinge region" of the kinase's ATP-binding pocket, a common anchoring point for many inhibitors.[7]

  • Scaffold for Heterocycles: The amino and nitrile groups can be readily cyclized or derivatized to form a wide range of nitrogen-containing heterocyclic systems, such as quinazolines, which are prevalent cores in FDA-approved kinase inhibitors like Gefitinib.[7][8]

  • Vector for Further Synthesis: The aromatic ring can be further functionalized, allowing for the introduction of substituents that can occupy other pockets within the kinase active site to enhance potency and selectivity.

While specific drugs derived directly from this compound may not be extensively documented in public literature, its structural motif is integral to the rational design of new therapeutic agents. Its utility lies in its ability to serve as a foundational piece for constructing more elaborate molecules that fit the specific structural requirements of a given biological target.[7]

Safety and Handling

As a functionalized aromatic amine and nitrile, this compound requires careful handling in a laboratory setting. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from suppliers and structurally related compounds provide essential guidance.

Hazard Identification:

  • Skin and Eye Irritation: Classified as causing skin irritation (H315) and serious eye irritation (H319).[4]

  • Respiratory Irritation: May cause respiratory irritation (H335).[4]

  • Potential for Sensitization: Aromatic amines can be skin sensitizers.

  • Toxicity: Structurally related aminotoluenes are classified as toxic if swallowed, in contact with skin, or if inhaled, and are suspected of causing cancer.[9][10]

Recommended Precautions:

  • Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Prevent contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

  • J&K Scientific LLC. (n.d.). This compound | 50670-64-9.
  • ChemBK. (2024). 4-cyano-toluene. ChemBK.
  • CPAchem Ltd. (2023). Safety data sheet: 2-Amino-4-nitrotoluene.
  • DC Fine Chemicals. (2024). Safety Data Sheet: 4-Aminotoluene.
  • BenchChem. (2026).
  • BenchChem. (2025). An In-depth Technical Guide to the Physical Characteristics of 4-Amino-2-chlorotoluene. BenchChem.
  • Royal Society of Chemistry. (2022). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Medicinal Chemistry.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). High-Purity 2-Amino-5-methylbenzonitrile Synthesis & Applications.
  • BenchChem. (2025). Synthesis of 5-Amino-2-methylpentanenitrile: An Experimental Protocol. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Kciuk, M., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules.
  • The Good Scents Company. (n.d.). 4-amino-2-hydroxytoluene.
  • Al-Ostoot, F.H., et al. (2022). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Pharmaceuticals.
  • Sławiński, J., et al. (2011). Design and synthesis of CK2 inhibitors. Molecular and Cellular Biochemistry.
  • Pabsch, D., et al. (2021). Melting properties of amino acids and their solubility in water. RSC Advances.
  • Pabsch, D., et al. (2020). Melting properties of amino acids and their solubility in water. bioRxiv.

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Core Physical Properties of 5-Amino-2-methylbenzonitrile: A Guide to Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 5-Amino-2-methylbenzonitrile is a pivotal building block in the synthesis of novel therapeutics and advanced materials.[1] A precise understanding of its fundamental physical properties, such as melting and boiling points, is not merely academic; it is a prerequisite for successful process development, purification, and quality control. This guide provides an in-depth analysis of these critical parameters, grounded in experimental best practices and an understanding of the underlying physicochemical principles. We will explore the accepted values for these constants, the rationale behind the methodologies used for their determination, and the structural features of the molecule that dictate its physical behavior.

Compound Identification and Physicochemical Profile

Accurate identification is the foundation of all subsequent experimental work. This compound is a substituted aromatic compound that is a solid at ambient temperature.[2] Its key identifiers and properties are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 50670-64-9[2][3][4]
Molecular Formula C₈H₈N₂[1][2][3]
Molecular Weight 132.16 g/mol [3][4]
IUPAC Name This compound[4]
Common Synonyms 4-Amino-2-cyanotoluene, 3-Cyano-4-methylaniline[1][4]
InChI Key YDZVQWCVKXYGIU-UHFFFAOYSA-N[3][4]

Table 2: Summary of Physical Properties

PropertyValueSource
Physical Form Tan or Yellow to Brown Crystalline Powder[1][5]
Melting Point 88 - 91 °C (literature)[1][3][4][6]
Boiling Point 110 °C at 22 mmHg (literature)[5][6][7]
Solubility Soluble in Methanol[5][7]

In-Depth Analysis of the Melting Point

The melting point is a robust indicator of a crystalline solid's purity. For this compound, the literature consistently reports a melting range of 88-91 °C .[3][4][6]

The Significance of a Melting Range

Expertise & Experience: A sharp melting point (a range of less than 1 °C) is characteristic of a highly pure compound. The observed 3-degree range (88-91 °C) is a practical and accepted standard for a reagent-grade chemical. This range indicates the temperature at which the first droplet of liquid appears (the lower value) to the temperature at which the entire sample becomes liquid (the upper value). The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range. Therefore, a sample melting below 88 °C or over a range wider than 3-4 °C should be considered for re-purification.

Self-Validating Protocol for Melting Point Determination (Capillary Method)

This protocol describes the use of a standard digital melting point apparatus, a common and reliable instrument in modern laboratories.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and homogenous. If necessary, gently crush the crystalline powder with a spatula on a watch glass to break up any large aggregates.

    • Tap the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

    • Invert the tube and tap its sealed bottom on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm for optimal heat transfer.

    • Causality: A loosely packed sample will heat unevenly, leading to an inaccurate and broad melting range. A sample size greater than 3 mm can create a temperature gradient within the sample itself.

  • Instrument Setup & Measurement:

    • Set the starting temperature of the melting point apparatus to approximately 80 °C.

    • Set a heating ramp rate of 10-15 °C per minute for a rapid initial determination.

    • Insert the capillary tube into the heating block.

    • Observe the approximate melting temperature. Let the apparatus cool significantly.

    • For the accurate measurement, insert a new sample and set the starting temperature to ~5-8 °C below the previously observed approximate melting point.

    • Set the ramp rate to a slow 1-2 °C per minute .

    • Causality: A fast ramp rate does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, causing the recorded temperature to overshoot the true melting point. A slow ramp rate near the melting point is critical for ensuring accuracy and is a hallmark of a rigorous protocol.

  • Data Recording:

    • Record the temperature (T₁) when the first drop of liquid is observed.

    • Record the temperature (T₂) when the last solid crystal melts.

    • Report the result as a range: T₁ - T₂. A result within the 88-91 °C range validates the sample's purity.[1][3]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Protocol prep1 Dry & Homogenize Sample prep2 Load Capillary Tube (2-3 mm) prep1->prep2 prep3 Pack Sample Tightly prep2->prep3 meas1 Rapid Scan (~10°C/min) to find approx. MP prep3->meas1 Insert Sample meas2 Cool & Prepare New Sample meas1->meas2 meas3 Slow Scan (1-2°C/min) near approx. MP meas2->meas3 meas4 Record T1 (First Drop) & T2 (All Liquid) meas3->meas4 result Report Range: T1 - T2 meas4->result

Caption: Workflow for accurate melting point determination.

In-Depth Analysis of the Boiling Point

The boiling point of this compound is reported as 110 °C at a reduced pressure of 22 mmHg .[5][6][7]

The Rationale for Vacuum Distillation

Expertise & Experience: It is crucial for researchers to understand why this property is not reported at standard atmospheric pressure (760 mmHg). Many complex organic molecules, particularly those containing functional groups susceptible to oxidation or thermal degradation like amines, will decompose at the high temperatures required to boil at atmospheric pressure.

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding pressure. By reducing the system pressure using a vacuum pump, the boiling point is significantly lowered. This allows for the distillation and purification of the compound well below its decomposition temperature, preserving its chemical integrity. The amino group (-NH₂) on the benzene ring makes this compound susceptible to oxidation at elevated temperatures, making vacuum distillation the required method for its purification.

Conceptual Framework for Boiling Point Determination

Determining a boiling point under vacuum involves a specialized distillation setup. The key principle is to heat the liquid under a stable, reduced pressure and measure the temperature of the vapor that is in equilibrium with the boiling liquid. While a detailed protocol is beyond the scope of this guide, the self-validating system relies on:

  • A stable vacuum: The pressure must be held constant, as any fluctuation will change the boiling point.

  • Proper thermometer placement: The thermometer bulb must be positioned at the vapor-condenser interface to accurately measure the temperature of the condensing vapor, not the liquid.

  • Controlled heating: Smooth, controlled boiling is necessary to prevent "bumping" and ensure a state of equilibrium.

Structural Influence and Safety Considerations

The physical properties of this compound are a direct consequence of its molecular structure.

  • Hydrogen Bonding: The primary amine (-NH₂) group is capable of intermolecular hydrogen bonding.[2] This strong intermolecular force requires more energy to overcome, which explains why the compound is a solid at room temperature with a relatively high melting point for its molecular weight.

  • Polarity: The nitrile group (-C≡N) is highly polar, contributing to the molecule's overall dipole moment and influencing its solubility and crystalline packing.

Safety and Handling:

As a nitrile and an amine, this compound requires careful handling. It is classified as a skin and eye irritant and may cause respiratory irritation.[3][8]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing safety glasses, gloves, and a lab coat.[8]

  • Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent degradation.[5][7]

Conclusion

The melting point (88-91 °C) and boiling point (110 °C at 22 mmHg) of this compound are critical quality control parameters. Their accurate determination relies on rigorous, well-understood experimental protocols that account for the compound's purity and thermal sensitivity. For researchers in drug development and chemical synthesis, a thorough grasp of these properties and the rationale behind their measurement is essential for ensuring the reproducibility and success of their scientific endeavors.

References

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A Comprehensive Technical Guide to the Spectroscopic Data of 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 5-Amino-2-methylbenzonitrile (CAS No. 50670-64-9), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its spectroscopic signature is paramount for researchers, scientists, and drug development professionals for unambiguous identification, purity assessment, and structural elucidation. This document synthesizes available data with expert interpretation to present a comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and its Spectroscopic Implications

This compound is an aromatic compound with three key functional groups that dictate its spectroscopic behavior: a primary amino (-NH₂) group, a methyl (-CH₃) group, and a nitrile (-C≡N) group, all attached to a benzene ring.[2] The relative positions of these substituents (amino and nitrile in a 1,3,4-arrangement relative to the methyl group) create a unique electronic environment, leading to a distinct fingerprint in each spectroscopic technique.

Molecular Details

PropertyValue
CAS Number 50670-64-9
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Appearance Tan Powder[1]
Melting Point 88-91 °C[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the limited availability of direct experimental spectra for this compound, the following data is a combination of predicted values based on established principles and comparative data from isomers.[4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.2d1HH-3Ortho to the electron-donating methyl group and meta to the amino group.
~6.6-6.8dd1HH-4Ortho to the strongly electron-donating amino group and meta to the methyl and nitrile groups.
~6.5-6.7d1HH-6Ortho to the amino group and the nitrile group.
~3.6-4.0br s2H-NH₂The broad singlet is characteristic of exchangeable amine protons.
~2.2-2.4s3H-CH₃A singlet in the typical region for a methyl group attached to an aromatic ring.

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. Actual values may vary based on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~148-152C-5Carbon attached to the strongly electron-donating amino group will be significantly shielded.
~135-139C-2Carbon bearing the methyl group.
~132-135C-4Aromatic CH.
~120-125C-6Aromatic CH.
~118-122-C≡NThe nitrile carbon typically appears in this region.[6]
~115-118C-3Aromatic CH.
~110-114C-1Carbon attached to the nitrile group.
~18-22-CH₃Typical chemical shift for a methyl carbon attached to an aromatic ring.
Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet robust, protocol for acquiring high-quality NMR spectra.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. For ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial.[7]

  • Transfer: Transfer the solution to the NMR tube.

  • Data Acquisition:

    • Insert the tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to ensure homogeneity.

    • For ¹H NMR, acquire the spectrum using standard parameters (e.g., 30° pulse angle, 1-second relaxation delay, 16 scans).[4]

    • For ¹³C NMR, use a proton-decoupled sequence with parameters such as a 30° pulse angle and a 2-second relaxation delay, acquiring a sufficient number of scans for a good signal-to-noise ratio.[4]

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H, C-H, C≡N, and C=C bonds.

Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3480-3450MediumAsymmetric N-H StretchCharacteristic of a primary aromatic amine.[4][6]
~3390-3360MediumSymmetric N-H StretchCharacteristic of a primary aromatic amine.[4][6]
~3100-3000Medium-WeakAromatic C-H StretchTypical for C-H bonds on a benzene ring.
~2950-2850WeakAliphatic C-H StretchCorresponds to the methyl group.[5]
~2240-2220Strong, SharpC≡N StretchThe strong intensity and sharp nature of this peak are highly diagnostic for a nitrile group. Conjugation with the aromatic ring lowers the frequency compared to aliphatic nitriles.[6]
~1630-1600MediumN-H Bend (Scissoring)A characteristic bending vibration of the primary amino group.[4][6]
~1580, ~1500Medium-StrongAromatic C=C StretchSkeletal vibrations of the benzene ring.
Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

This method is suitable for solid samples and provides high-quality spectra.[8]

Materials:

  • This compound sample

  • Potassium Bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Sample Preparation: Mix 1-2 mg of the sample with approximately 100-200 mg of dry KBr in the agate mortar.

  • Grinding: Gently grind the mixture to a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet die and apply pressure to form a thin, transparent pellet.[7]

  • Data Acquisition:

    • Acquire a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹. The background spectrum will be automatically subtracted.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
132[M]⁺ (Molecular Ion)
131[M-H]⁺
117[M-CH₃]⁺
105[M-HCN]⁺

A mass spectral analysis has shown m/e = 133 for [M+H]⁺, which is consistent with the molecular weight of 132.16 g/mol .[3][9]

Experimental Protocol for Mass Spectrometry (EI)

Materials:

  • This compound sample

  • Mass spectrometer with an EI source

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For solid samples, a direct insertion probe can be used.

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflows

To ensure clarity and reproducibility, the general workflows for spectroscopic analysis are presented below using Graphviz.

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_IR FT-IR Analysis cluster_MS MS Analysis NMR_Prep Sample Preparation (Dissolve in CDCl₃) NMR_Acq Data Acquisition (¹H & ¹³C Spectra) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc End Comprehensive Spectroscopic Profile NMR_Proc->End IR_Prep Sample Preparation (KBr Pellet) IR_Acq Data Acquisition (4000-400 cm⁻¹) IR_Prep->IR_Acq IR_Proc Data Processing (Background Subtraction) IR_Acq->IR_Proc IR_Proc->End MS_Intro Sample Introduction (Direct Probe) MS_Ion Ionization (Electron Ionization) MS_Intro->MS_Ion MS_Anal Mass Analysis & Detection MS_Ion->MS_Anal MS_Anal->End Start This compound (Solid Sample) Start->NMR_Prep Start->IR_Prep Start->MS_Intro

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide, a synthesis of predicted values and established protocols, provides a robust framework for the identification and characterization of this compound. The unique combination of the amino, methyl, and nitrile functional groups results in a distinctive spectroscopic fingerprint. Adherence to the detailed experimental protocols will enable researchers to obtain high-quality, reproducible data, which is essential for advancing research and development in the fields of medicinal chemistry and materials science.

References

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  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Amino-2-methylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the absence of a publicly available, fully assigned experimental spectrum for this specific compound, this guide presents a detailed prediction and interpretation based on established principles of NMR spectroscopy and data from structurally analogous compounds. We will delve into the influence of the amino, methyl, and cyano substituents on the chemical shifts of the aromatic ring, providing a robust framework for researchers, scientists, and drug development professionals to understand and predict the NMR characteristics of this and similar molecules. This guide also includes a detailed, field-proven protocol for the acquisition of high-quality NMR spectra for this class of compounds.

Introduction to this compound and its Spectroscopic Importance

This compound is a substituted aromatic compound with the molecular formula C₈H₈N₂. Its structure, featuring an amino group, a methyl group, and a nitrile group on a benzene ring, makes it a versatile building block in organic synthesis. The relative positions of these functional groups create a unique electronic environment around the molecule, which is reflected in its NMR spectra. A thorough understanding of its ¹H and ¹³C NMR spectra is crucial for confirming its identity, assessing its purity, and for the structural elucidation of its derivatives in drug discovery and materials science.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum, on the other hand, reveals the number of non-equivalent carbons and provides insights into their hybridization and electronic environment. For this compound, the interplay of the electron-donating amino group and the electron-withdrawing nitrile group, along with the ortho-methyl group, results in a distinct and predictable pattern of chemical shifts.

Molecular Structure and Numbering

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents. The amino group is a strong electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions, causing the corresponding protons to be shielded (shift to lower ppm values). Conversely, the nitrile group is a strong electron-withdrawing group, which decreases the electron density on the ring, leading to deshielding (shift to higher ppm values) of the aromatic protons. The methyl group is a weak electron-donating group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentPredicted J (Hz)
~ 7.15d1HH-6J₆,₄ ≈ 2.0 Hz
~ 6.80dd1HH-4J₄,₃ ≈ 8.0 Hz, J₄,₆ ≈ 2.0 Hz
~ 6.70d1HH-3J₃,₄ ≈ 8.0 Hz
~ 3.80br s2H-NH₂-
~ 2.40s3H-CH₃-

Interpretation:

  • Aromatic Protons (H-3, H-4, H-6): The aromatic region is expected to show three distinct signals. H-6 is predicted to be the most deshielded of the aromatic protons due to its ortho position to the electron-withdrawing nitrile group. It is expected to appear as a doublet due to coupling with H-4. H-4 is anticipated to be a doublet of doublets due to coupling with both H-3 and H-6. H-3, being ortho to the electron-donating amino group and meta to the nitrile group, is predicted to be the most shielded aromatic proton, appearing as a doublet from coupling with H-4.

  • Amino Protons (-NH₂): The amino protons typically appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.[2][3]

  • Methyl Protons (-CH₃): The methyl protons are expected to appear as a sharp singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are also significantly influenced by the substituents.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 148.0C-5
~ 138.0C-2
~ 133.0C-6
~ 119.0-C≡N
~ 118.0C-4
~ 115.0C-3
~ 110.0C-1
~ 20.0-CH₃

Interpretation:

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. C-5, directly attached to the amino group, is predicted to be the most deshielded among the protonated aromatic carbons due to the strong electron-donating effect of the nitrogen. C-2, bonded to the methyl group, will also be deshielded. C-1, attached to the nitrile group, is expected to be significantly shielded. The remaining aromatic carbons (C-3, C-4, and C-6) will have chemical shifts determined by the combined electronic effects of the substituents.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the range of 115-125 ppm.[4]

  • Methyl Carbon (-CH₃): The methyl carbon is expected to appear at a characteristic upfield chemical shift of around 20 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed experimental protocol is recommended. This protocol is a self-validating system designed to ensure accuracy and reproducibility.

4.1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[5][6]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[5] Other solvents like DMSO-d₆ or Acetone-d₆ can also be used, but will result in different chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.[8]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03% v/v).[9]

Caption: Experimental workflow for NMR sample preparation.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral dispersion.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: Around 3-4 seconds.[10]

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: Around 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Caption: Logical workflow for NMR data acquisition and processing.

Conclusion

This technical guide has provided a detailed, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and applying fundamental principles of NMR spectroscopy, we have assigned the chemical shifts and multiplicities of the key protons and carbons in the molecule. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data for this and similar compounds. This guide serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, enabling them to confidently identify and characterize this important chemical intermediate.

References

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An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Amino-2-methylbenzonitrile (C₈H₈N₂). As a vital intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, the precise and accurate characterization of this compound is paramount for quality control and research applications.[1] This document details the fundamental principles of FT-IR spectroscopy, presents a validated experimental protocol for data acquisition using the Attenuated Total Reflectance (ATR) technique, and offers a meticulous interpretation of the resulting spectrum. Key vibrational modes corresponding to the primary amine, nitrile, methyl, and substituted benzene ring functionalities are identified and discussed, providing a definitive spectral fingerprint for this molecule.

Introduction: The Molecule and the Method

This compound: A Profile

This compound, also known as 4-Amino-2-cyanotoluene, is an aromatic organic compound featuring a benzene ring substituted with a primary amino (-NH₂), a methyl (-CH₃), and a nitrile (-C≡N) group.[2][3] Its molecular structure makes it a versatile building block in organic synthesis.[1] Given its role in the development of therapeutic agents and other high-value chemicals, ensuring its structural integrity is a critical step in any synthetic workflow.[1]

Molecular Structure:

Caption: Chemical structure of this compound.

FT-IR Spectroscopy: A Tool for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule.[4][5] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, leading to an absorption spectrum.[5][6] This spectrum serves as a unique "molecular fingerprint," allowing for rapid and non-destructive identification of a compound.[7]

This guide focuses on the Attenuated Total Reflectance (ATR) sampling technique, which has become a dominant method for analyzing solid and liquid samples due to its minimal sample preparation requirements and high reproducibility.[6][8]

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

The following protocol outlines a validated, step-by-step methodology for obtaining the FT-IR spectrum of this compound, a solid with a melting point of 88-91°C.[1]

Causality in Protocol Design

This protocol is designed to be self-validating. A background spectrum is collected first to computationally subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring that the final spectrum is solely that of the analyte. The use of a pressure clamp ensures intimate contact between the solid sample and the ATR crystal, which is essential for achieving a strong, high-quality signal, as the analytical depth of the evanescent wave is only a few microns.[8][9]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[10] Wipe the surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment and the instrument's optical bench, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of solid this compound powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the press arm and apply consistent pressure to the sample. This ensures good contact between the solid particles and the crystal surface.[9]

  • Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹. The typical analysis range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing & Cleaning: After data collection, raise the pressure arm and remove the sample. Clean the crystal surface thoroughly. The resulting spectrum can be baseline-corrected if necessary, though modern ATR techniques often minimize this need.

Experimental Workflow Diagram

ATR_FTIR_Workflow Start Start Clean 1. Clean ATR Crystal Start->Clean Background 2. Collect Background Spectrum Clean->Background Sample 3. Place Sample on Crystal Background->Sample Pressure 4. Apply Pressure Sample->Pressure Scan 5. Acquire Sample Spectrum Pressure->Scan Process 6. Process Data & Clean Crystal Scan->Process End End Process->End

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

FT-IR Spectrum Interpretation

The FT-IR spectrum of this compound is rich with information, clearly showing the signature absorptions of its constituent functional groups. The spectrum is best analyzed by dividing it into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[4][11]

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region contains the most identifiable peaks corresponding to specific bond stretching vibrations.

  • ~3500-3300 cm⁻¹: N-H Stretching (Primary Amine): Primary amines characteristically exhibit two distinct bands in this region.[12] The higher frequency band (~3450 cm⁻¹) corresponds to the asymmetric N-H stretching vibration, while the lower frequency band (~3350 cm⁻¹) is due to the symmetric N-H stretch. The presence of this doublet is a definitive indicator of the -NH₂ group.

  • ~3100-3000 cm⁻¹: C-H Stretching (Aromatic & Alkyl):

    • Aromatic C-H Stretch: Weak to medium intensity absorptions are expected just above 3000 cm⁻¹ (typically ~3030 cm⁻¹), characteristic of C-H bonds on the benzene ring.[12][13][14]

    • Alkyl C-H Stretch: Absorptions corresponding to the asymmetric and symmetric stretching of the methyl (-CH₃) group will appear just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ range).[12]

  • ~2230-2220 cm⁻¹: C≡N Stretching (Nitrile): The nitrile functional group gives rise to one of the most characteristic peaks in the IR spectrum. It is a sharp, strong absorption found in a relatively uncongested region.[15] For aromatic nitriles like this compound, this peak is found at a slightly lower wavenumber (2240-2220 cm⁻¹) compared to saturated nitriles, a result of electronic conjugation with the benzene ring.[12]

  • ~1650-1580 cm⁻¹: N-H Bending (Primary Amine): A medium to strong scissoring vibration (bending) of the primary amine group is expected in this range. This band further confirms the presence of the -NH₂ group.[16]

Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex series of absorptions arising from bending vibrations and skeletal modes of the molecule as a whole. While complex, certain peaks are highly diagnostic.[5][17]

  • ~1600-1450 cm⁻¹: C=C Stretching (Aromatic Ring): The benzene ring exhibits several C=C in-ring stretching vibrations, typically appearing as a series of medium to strong bands in this area. Two of the most common are found near 1600 cm⁻¹ and 1500 cm⁻¹.[13][14]

  • ~1335-1250 cm⁻¹: C-N Stretching (Aromatic Amine): Aromatic amines display a strong C-N stretching absorption in this range, which is typically more intense than that of aliphatic amines.[16]

  • ~900-690 cm⁻¹: C-H Out-of-Plane Bending (Aromatic Substitution): The pattern of strong absorptions in this region is highly diagnostic of the substitution pattern on the benzene ring.[18] For a 1,2,4-trisubstituted ring, as in this molecule, characteristic strong bands are expected in the 870-900 cm⁻¹ and 780-830 cm⁻¹ regions.[13]

Summary of Key Vibrational Frequencies
Expected Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3450 & ~3350MediumN-H Asymmetric & Symmetric StretchPrimary Aromatic Amine (-NH₂)
~3030Weak-MediumC-H StretchAromatic Ring
~2960-2850MediumC-H Asymmetric & Symmetric StretchMethyl Group (-CH₃)
~2225Strong, SharpC≡N StretchAromatic Nitrile (-C≡N)
~1620Medium-StrongN-H Bend (Scissoring)Primary Amine (-NH₂)
~1600 & ~1500Medium-StrongC=C Ring StretchAromatic Ring
~1280StrongC-N StretchAromatic Amine
~880 & ~810StrongC-H Out-of-Plane Bend1,2,4-Trisubstituted Benzene

Table based on general correlation charts and typical values.[12][15][16][19][20]

Structure-Spectrum Correlation Diagram

G cluster_spectrum FT-IR Spectrum Regions (cm⁻¹) mol This compound -NH₂ -CH₃ -C≡N Aromatic Ring NH_Stretch 3500-3300 N-H Stretch mol:nh2->NH_Stretch Stretch CH_Stretch 3100-2850 C-H Stretch mol:ch3->CH_Stretch Stretch mol:ring->CH_Stretch CN_Triple_Stretch 2240-2220 C≡N Stretch mol:cn->CN_Triple_Stretch Stretch Fingerprint Fingerprint mol:nh2->Fingerprint:1650 Bend mol:ring->Fingerprint:1600 Ring/Bend mol:nh2->Fingerprint:1300 C-N Stretch

Caption: Correlation between functional groups and their primary FT-IR absorption regions.

Conclusion

The FT-IR spectrum of this compound provides a clear and definitive confirmation of its molecular structure. The key diagnostic peaks—the N-H stretching doublet of the primary amine, the sharp and intense C≡N stretch of the aromatic nitrile, and the characteristic C-H bending patterns of a 1,2,4-trisubstituted aromatic ring—collectively form a unique spectral fingerprint. This guide demonstrates that a systematic approach, combining a robust experimental protocol with a foundational understanding of group frequencies, allows for the confident and accurate structural elucidation of this important chemical intermediate. FT-IR spectroscopy remains an indispensable, first-line analytical tool for researchers and professionals in drug development and chemical synthesis.

References

  • Innovatech Labs. (2024). How to Interpret FTIR Results: A Beginner's Guide.
  • WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles.
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  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
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  • Chemistry For Everyone. (2025). How To Interpret An FTIR Spectrum?. YouTube.
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the mass spectrometric behavior of 5-Amino-2-methylbenzonitrile (C₈H₈N₂; Molecular Weight: 132.16 g/mol ). Aimed at researchers, scientists, and professionals in drug development, this document elucidates the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The insights herein are synthesized from established principles of mass spectrometry and data from structurally related molecules, offering a robust framework for the identification and characterization of this compound.

Introduction: The Analytical Significance of this compound

This compound is a substituted aromatic compound containing three key functional groups: a primary amine, a methyl group, and a nitrile group. This unique combination makes it a valuable building block in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and metabolite identification. Mass spectrometry, a powerful analytical technique, provides vital information about a molecule's structure through its characteristic fragmentation patterns upon ionization.[1][2] This guide will delve into the intricacies of these patterns, providing a predictive roadmap for researchers working with this and similar molecules.

Electron Ionization (EI) Mass Spectrometry: Hard Ionization and Characteristic Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[1] This process is highly reproducible and generates a characteristic fingerprint for a given compound, making it ideal for library matching and unambiguous identification, typically through Gas Chromatography-Mass Spectrometry (GC-MS).[1][3]

The Molecular Ion and Initial Fission Events

Upon electron impact, this compound will lose an electron to form a radical cation, the molecular ion (M•+), with a predicted mass-to-charge ratio (m/z) of 132. The charge is likely to be localized on the amino group due to the lower ionization energy of its non-bonding electrons.

The initial fragmentation events are dictated by the stability of the resulting fragments. For this compound, two primary fragmentation pathways originating from the molecular ion are anticipated:

  • Loss of a Hydrogen Radical (H•): Cleavage of a C-H bond, likely from the methyl group, can lead to the formation of a stable benzylic-type cation at m/z 131 .

  • Loss of a Methyl Radical (•CH₃): Alpha-cleavage of the C-C bond between the aromatic ring and the methyl group is a common pathway for alkylbenzenes.[4] This would result in a fragment at m/z 117 .

Key Fragmentation Pathways of this compound under EI

The fragmentation of the primary fragments leads to a cascade of subsequent ions. The most probable pathways are visualized in the diagram below and detailed in the subsequent text.

EI_Fragmentation M C₈H₈N₂ m/z = 132 (Molecular Ion) F131 [M-H]⁺ m/z = 131 M->F131 - H• F117 [M-CH₃]⁺ m/z = 117 M->F117 - •CH₃ F104 m/z = 104 F131->F104 - HCN F90 m/z = 90 F117->F90 - HCN F77 m/z = 77 F90->F77 - NH₂ + H• (rearrangement)

Caption: Predicted EI fragmentation pathway for this compound.

  • Formation of m/z 104: The ion at m/z 131 is expected to lose a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for benzonitriles, to form an ion at m/z 104 . The loss of 27 Da is a strong indicator of a nitrile-containing compound.[5]

  • Formation of m/z 90: Similarly, the fragment at m/z 117 can also expel HCN to produce an ion at m/z 90 .

  • Formation of m/z 77: The ion at m/z 90 may undergo further fragmentation and rearrangement, potentially losing the amino group and a hydrogen atom, to form the phenyl cation at m/z 77 , a common fragment for benzene derivatives.

Predicted EI Mass Spectrum Data

The following table summarizes the predicted major fragments and their proposed structures.

m/zProposed Fragment Ion StructureNotes
132[C₈H₈N₂]•+Molecular Ion (M•+)
131[M-H]⁺Loss of a hydrogen radical from the methyl group.
117[M-CH₃]⁺Loss of a methyl radical.
104[C₇H₆N]⁺Loss of HCN from m/z 131.
90[C₆H₄N]⁺Loss of HCN from m/z 117.
77[C₆H₅]⁺Phenyl cation, resulting from further fragmentation.

Electrospray Ionization (ESI) Mass Spectrometry: Soft Ionization for Molecular Weight Determination and Tandem MS

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of a compound.[6] It is commonly used with Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9] For aromatic amines, ESI is usually performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion.[8][10]

Protonation and the Precursor Ion

In a slightly acidic mobile phase, the primary amino group of this compound will be readily protonated. This results in the formation of a protonated molecule, [M+H]⁺, which will be observed as the precursor ion in a tandem mass spectrometry (MS/MS) experiment at m/z 133 .

Collision-Induced Dissociation (CID) and MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) involves the isolation of the precursor ion (m/z 133) and its subsequent fragmentation through collision-induced dissociation (CID).[11] This process provides structural information about the precursor ion. The fragmentation of the [M+H]⁺ ion of this compound is predicted to proceed through the following key pathways:

ESI_Fragmentation MH [M+H]⁺ C₈H₉N₂⁺ m/z = 133 F116 m/z = 116 MH->F116 - NH₃ F106 m/z = 106 MH->F106 - HCN F90 m/z = 90 F116->F90 - C₂H₂

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (17 Da).[12] This would result in a prominent fragment ion at m/z 116 .

  • Loss of Hydrogen Cyanide (HCN): Similar to EI, the loss of HCN (27 Da) from the protonated molecule is also a plausible fragmentation pathway, leading to an ion at m/z 106 .

  • Further Fragmentation: The ion at m/z 116 may undergo further fragmentation, such as the loss of acetylene (C₂H₂), to produce a fragment at m/z 90 .

Predicted ESI-MS/MS Data

The table below outlines the key fragments expected from the CID of the [M+H]⁺ ion of this compound.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragmentation
13311617 Da (NH₃)Loss of ammonia from the protonated amino group.
13310627 Da (HCN)Loss of hydrogen cyanide.
1169026 Da (C₂H₂)Loss of acetylene from the m/z 116 fragment.

Experimental Protocols

To acquire the mass spectra described in this guide, the following experimental setups are recommended.

GC-MS for EI Analysis

This protocol outlines a general procedure for analyzing this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry (EI) Prep Dissolve sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of ~1 mg/mL. GC_Inj Inject 1 µL of the sample solution into the GC inlet. Prep->GC_Inj GC_Col Separate on a non-polar capillary column (e.g., HP-5MS). GC_Inj->GC_Col GC_Prog Use a temperature program, e.g., 50°C hold for 2 min, then ramp to 280°C at 10°C/min. GC_Col->GC_Prog MS_Ion Ionize eluting compounds using Electron Ionization (70 eV). GC_Prog->MS_Ion MS_Scan Scan a mass range of m/z 40-200. MS_Ion->MS_Scan

Caption: General workflow for GC-MS analysis of this compound.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm 5% phenyl-methylpolysiloxane column.

    • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

  • MS Conditions (EI):

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 200.

LC-MS/MS for ESI Analysis

This protocol provides a general method for LC-MS/MS analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_msms Tandem Mass Spectrometry (ESI) Prep Dissolve sample in mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to a concentration of ~10 µg/mL. LC_Inj Inject 5 µL of the sample solution. Prep->LC_Inj LC_Col Separate on a C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm). LC_Inj->LC_Col LC_Grad Use a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). LC_Col->LC_Grad MS_Ion Ionize using Electrospray Ionization in Positive Mode (ESI+). LC_Grad->MS_Ion MS_Prec Isolate the precursor ion [M+H]⁺ at m/z 133. MS_Ion->MS_Prec MS_Frag Fragment the precursor ion using Collision-Induced Dissociation (CID). MS_Prec->MS_Frag MS_Scan Scan for product ions. MS_Frag->MS_Scan

Caption: General workflow for LC-MS/MS analysis of this compound.

  • Sample Preparation: Dissolve the sample in a mixture of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 10 µg/mL.

  • LC Conditions:

    • Injection Volume: 5 µL.

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A suitable gradient, for example, 5% B to 95% B over 10 minutes.

  • MS Conditions (ESI-MS/MS):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120°C.

    • Desolvation Temperature: ~350°C.

    • MS1: Scan for the precursor ion at m/z 133.

    • MS2: Isolate the m/z 133 ion and subject it to CID with an appropriate collision energy to generate product ions.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and yields structurally informative ions under both Electron Ionization and Electrospray Ionization conditions. Under EI, the molecule is expected to exhibit fragmentation characteristic of alkylbenzenes and benzonitriles, including the loss of methyl and hydrogen radicals, followed by the expulsion of HCN. Under ESI, the protonated molecule primarily shows losses of ammonia and hydrogen cyanide. The methodologies and predicted fragmentation pathways detailed in this guide provide a comprehensive reference for the analytical scientist, facilitating the identification and structural elucidation of this compound in various research and development settings.

References

  • Jain, R., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888.
  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu Application News, AD-0053.
  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies Application Note.
  • ResearchGate. (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-.
  • NIST. (n.d.). Benzonitrile. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. In Wikipedia.
  • Shimadzu. (n.d.). Advanced Gas Chromatograph-Mass Spectrometry Solutions.
  • Alves, M. N., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-454.
  • Mukherjee, S. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.
  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311.
  • Chemistry LibreTexts. (2022). 12.3: Mass Spectrometry of Some Common Functional Groups.

Sources

An In-depth Technical Guide to the Solubility of 5-Amino-2-methylbenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-2-methylbenzonitrile is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its reactivity and structural features are of significant interest to researchers in medicinal chemistry and drug discovery.[1][2] A thorough understanding of its solubility in various organic solvents is fundamental to optimizing reaction conditions, developing robust purification strategies, and designing effective formulation processes. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a framework for researchers and drug development professionals to systematically approach solvent selection and solubility studies.

Introduction: The Significance of this compound

This compound, also known as 4-Amino-2-cyanotoluene, is a versatile aromatic compound featuring amino (-NH₂) and nitrile (-C≡N) functional groups on a toluene backbone.[1][3] This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents targeting neurological disorders.[1][2] Its application extends to agrochemical formulations and material science, underscoring the importance of its physicochemical properties in diverse industrial contexts.[1]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that influences every stage of the drug development pipeline, from initial synthesis and purification to final formulation and bioavailability.[4][] Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in crystallization, and suboptimal in vivo performance.[4] Therefore, a detailed understanding of its solubility profile is not merely an academic exercise but a prerequisite for efficient and successful process development.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility behavior.

PropertyValueReference
CAS Number 50670-64-9[3][6]
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [3]
Melting Point 88-91 °C[3][7]
Appearance Tan to Yellow-brown Powder[1][8][9]
SMILES String Cc1ccc(N)cc1C#N[3]

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a robust qualitative framework for predicting the solubility of a solute in a given solvent.[10][11] The solubility of this compound is governed by the interplay of its molecular features with the properties of the solvent.

  • Polarity and Hydrogen Bonding: The presence of the primary amino group (-NH₂) allows for hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). This interaction is a strong driver of solubility in polar media.[10] The nitrile group (-C≡N) also contributes to the molecule's polarity.

  • Aromatic System: The benzene ring is a nonpolar, hydrophobic feature. This suggests that the molecule will have some affinity for nonpolar or moderately polar solvents that can engage in van der Waals interactions.[12]

  • Molecular Size and Shape: While not a large molecule, its rigid, planar structure can influence how effectively solvent molecules can surround and solvate it.[4][12]

Based on these features, we can anticipate a solubility profile where this compound is more soluble in polar organic solvents and less soluble in highly nonpolar solvents like alkanes.[6] One source specifically notes its solubility in methanol.[8][9]

Logical Relationship of Molecular Features to Solvent Polarity

Caption: Predicted affinity of molecular functional groups with different solvent classes.

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[13][14] The following protocol outlines a robust procedure for this determination.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and accurately measured.

Objective: To determine the thermodynamic solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (purity ≥ 97%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

G start Start prep 1. Solvent & Solute Preparation - Weigh excess solute - Add to known volume of solvent start->prep equilibrate 2. Equilibration - Place vials in shaker at constant T - Agitate for 24-72 hours prep->equilibrate check_eq Equilibrium Check - Analyze samples at 24h & 48h - Concentrations should plateau equilibrate->check_eq check_eq->equilibrate Not Reached (continue agitation) sample 3. Sample Withdrawal & Filtration - Allow solids to settle - Withdraw supernatant - Filter immediately with syringe filter check_eq->sample Equilibrium Reached dilute 4. Dilution - Accurately dilute filtered sample to fall within analytical range sample->dilute analyze 5. Quantitative Analysis - Analyze by calibrated HPLC-UV or UV-Vis Spectrophotometry dilute->analyze calculate 6. Calculation - Determine concentration (e.g., mg/mL) - Account for dilution factor analyze->calculate end End calculate->end

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

  • Preparation of Solvent Systems: For each selected solvent, add a known volume (e.g., 5 mL) to a series of glass vials.

    • Causality: Using a precise volume of solvent is critical for the final concentration calculation. HPLC grade solvents are used to avoid interference from impurities during analysis.

  • Addition of Solute: Add an excess amount of this compound to each vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Causality: The presence of excess solid is the defining characteristic of a saturated solution, which is necessary to measure thermodynamic solubility.[13]

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period, typically 24 to 72 hours.

    • Causality: Continuous agitation ensures intimate contact between the solute and solvent, facilitating the dissolution process. A constant temperature is crucial as solubility is temperature-dependent.[12][15] The extended time frame allows the system to reach a state of thermodynamic equilibrium.

  • Verification of Equilibrium: To ensure equilibrium has been reached, it is best practice to take samples at multiple time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is confirmed.

    • Trustworthiness: This step validates that the measured solubility is the true thermodynamic solubility and not a kinetically trapped state.

  • Sample Collection and Filtration: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically resistant syringe filter into a clean vial.

    • Causality: Filtration is a critical step to separate the saturated solution from the undissolved solute.[16] Failure to do so will result in an erroneously high solubility measurement. Performing this step quickly and at temperature minimizes the risk of precipitation due to temperature changes.

  • Dilution and Analysis: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Causality: Analytical instruments have an optimal concentration range for accurate quantification. Dilution prevents detector saturation and ensures the measurement complies with the Beer-Lambert law. A validated method ensures accuracy, precision, and reliability of the results.[17]

  • Quantification: Analyze the diluted samples using the chosen analytical method. Calculate the concentration of this compound in the original saturated solution by applying the dilution factor. The analysis should be performed in triplicate for each solvent.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison of solubility across different solvents and provides a valuable resource for process development.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent Polarity IndexSolubility (g/L)Solubility (mol/L)Qualitative Classification
Methanol5.1DataDataVery Soluble
Ethanol4.3DataDataFreely Soluble
Acetone5.1DataDataSoluble
Ethyl Acetate4.4DataDataSparingly Soluble
Dichloromethane3.1DataDataSlightly Soluble
Toluene2.4DataDataVery Slightly Soluble
n-Hexane0.1DataDataInsoluble

Note: The data in this table is for illustrative purposes only and must be determined experimentally.

Interpretation: The experimentally determined data can be correlated with solvent properties like polarity index, dielectric constant, and hydrogen bonding capacity. This analysis provides deeper insight into the solvation mechanism and allows for the development of predictive models for solubility in other solvent systems or mixtures.

Conclusion

While readily available quantitative data for the solubility of this compound is limited, this guide provides the theoretical foundation and a robust experimental framework for its determination. By understanding the interplay of the molecule's functional groups with solvent properties and by employing a validated experimental protocol like the shake-flask method, researchers and drug development professionals can generate the high-quality solubility data necessary for informed decision-making in synthesis, purification, and formulation. This systematic approach ensures scientific integrity and provides a reliable basis for process optimization and the successful application of this versatile chemical intermediate.

References

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Public
  • Method Development & Method Validation for Solubility and Dissolution Curves - CD Formul
  • A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchG
  • Factors Affecting Solubility - BYJU'S.[Link]
  • Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - NIH.[Link]
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.[Link]
  • 3.
  • Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF - ResearchG
  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts.[Link]
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions.[Link]
  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experiment
  • 2-Amino-5-methylbenzonitrile | C8H8N2 | CID 242778 - PubChem.[Link]
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI.[Link]

Sources

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Chemical Properties of 5-Amino-2-methylbenzonitrile

This compound, also known by its synonym 4-Amino-2-cyanotoluene, is a multifunctional aromatic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemical synthesis, and material science.[1][2] Its structure, featuring a benzene ring substituted with an amino group, a nitrile moiety, and a methyl group, provides a unique combination of reactive sites. This guide offers a detailed exploration of its fundamental chemical properties, reactivity, and practical applications, tailored for scientists and researchers in drug development and chemical synthesis. The strategic placement of its functional groups makes it a valuable intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutic agents.[2]

Core Physicochemical and Structural Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is typically a tan or yellow-to-brown solid powder at room temperature.[2][3] Its key identifiers and physical characteristics are summarized below.

Structural and Identity Data

The arrangement of the amino, methyl, and cyano groups on the benzene ring dictates the molecule's electronic properties and reactivity.

main This compound amino Amino Group (-NH₂) Nucleophilic Site main->amino nitrile Nitrile Group (-C≡N) Electrophilic Carbon main->nitrile diazotization Diazotization (Sandmeyer, Schiemann reactions) amino->diazotization acylation Acylation / Sulfonylation amino->acylation alkylation Alkylation amino->alkylation hydrolysis Hydrolysis (Acid or Base) nitrile->hydrolysis reduction Reduction (to Aminomethyl) nitrile->reduction

Caption: Key Reactivity Pathways of this compound.

  • Reactions at the Amino Group: The primary aromatic amine is a versatile functional handle.

    • Diazotization: The amino group can be converted into a diazonium salt, a cornerstone intermediate in aromatic chemistry. This salt can subsequently undergo a wide range of transformations, such as Sandmeyer reactions (to introduce halides or cyano groups) or Schiemann reactions (to introduce fluorine). This pathway is critical for synthesizing derivatives like 5-iodo-2-methylbenzonitrile. [3][4] * Acylation and Sulfonylation: As a nucleophile, the amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy in drug development to modulate solubility, introduce new binding motifs, or protect the amine during subsequent synthetic steps.

    • Coupling Reactions: The amino group can participate in various C-N bond-forming cross-coupling reactions, such as Buchwald-Hartwig amination, to create more complex diarylamines.

  • Reactions at the Nitrile Group: The nitrile group offers another avenue for chemical modification.

    • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (5-amino-2-methylbenzoic acid). [1]This conversion is fundamental for accessing another class of derivatives.

    • Reduction: The nitrile can be reduced to a primary amine (5-amino-2-methylbenzylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more vigorous conditions.

    • Cyclization Reactions: The nitrile group is a key participant in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

Synthesis Protocol: A Field-Proven Method

A common and efficient method for the laboratory-scale synthesis of this compound is the catalytic reduction of its nitro precursor, 2-methyl-5-nitrobenzonitrile. [3][4]This method is favored for its high yield and clean conversion.

start 2-Methyl-5-nitrobenzonitrile in EtOH/EtOAc catalyst Add 10% Pd/C Catalyst start->catalyst reaction Stir under H₂ Atmosphere (Room Temp) catalyst->reaction filtration Filter through Celite (Remove Catalyst) reaction->filtration concentration Concentrate Filtrate (Rotary Evaporation) filtration->concentration product This compound (Tan Solid) concentration->product

Caption: Workflow for the Synthesis of this compound.

Experimental Procedure: Catalytic Hydrogenation

Objective: To synthesize this compound from 2-methyl-5-nitrobenzonitrile.

Materials:

  • 2-methyl-5-nitrobenzonitrile (1.0 eq)

  • 10% Palladium on carbon (Pd/C) catalyst (e.g., 10% w/w)

  • Ethyl acetate (EtOAc)

  • Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite or diatomaceous earth

Step-by-Step Protocol:

  • Vessel Preparation: To a suitable reaction vessel (e.g., a round-bottom flask), add 2-methyl-5-nitrobenzonitrile (25.0 g, 154 mmol). [3]2. Solvent Addition: Add a 1:1 mixture of ethyl acetate (150 mL) and ethanol (150 mL) to dissolve the starting material. [3]3. Catalyst Addition: Carefully add the 10% palladium on carbon catalyst (2.5 g) to the solution. Causality Note: Pd/C is an excellent catalyst for the reduction of aromatic nitro groups to amines; it provides a surface for the reaction to occur efficiently and selectively without reducing the nitrile group under these mild conditions.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas like nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional ethyl acetate to ensure complete recovery of the product. Causality Note: Celite provides a fine filter bed that prevents the fine, often pyrophoric, palladium catalyst from passing through into the final product solution.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will remove the solvents and yield the crude product.

  • Purification: The resulting tan solid is often of high purity (a 96% yield has been reported). [3]If necessary, further purification can be achieved by recrystallization or column chromatography.

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount. It is classified as an irritant and may be harmful if inhaled or comes into contact with skin. [5] Table 3: Hazard and Safety Information

Category Information Source(s)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Keep in a dark place, under an inert atmosphere, at room temperature or refrigerated (0-8°C). [2][3]

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat, N95 dust mask. | |

Conclusion

This compound is a strategically important intermediate whose value lies in the orthogonal reactivity of its functional groups. For the research scientist, it offers multiple handles for molecular elaboration, serving as a key building block in the synthesis of pharmaceuticals, particularly for neurological disorders, and other high-value chemicals. [2]A comprehensive understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is essential for leveraging its full synthetic potential in the laboratory and beyond.

References

  • 2-Amino-5-methylbenzonitrile. (n.d.). PubChem.
  • High-Purity 2-Amino-5-methylbenzonitrile Synthesis & Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

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The Strategic Role of 5-Amino-2-methylbenzonitrile: A Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of a Key Intermediate

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 5-Amino-2-methylbenzonitrile, a seemingly unassuming aromatic compound, has emerged as a cornerstone intermediate for researchers and drug development professionals.[1] Its unique trifunctional nature, possessing a nucleophilic amino group, a versatile nitrile moiety, and a methyl group that influences electronic properties and provides a steric handle, makes it a highly valuable building block.[1] This guide provides an in-depth technical exploration of this compound, moving beyond a simple cataloging of properties to a critical analysis of its synthesis, reactivity, and strategic applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. The insights presented herein are curated to empower researchers to leverage the full potential of this versatile intermediate in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a chemical intermediate is fundamental to its effective utilization in synthesis.

PropertyValue
CAS Number 50670-64-9[2]
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol
Appearance White to light yellow or tan powder/crystal
Melting Point 88-91 °C[3]
Boiling Point 110 °C at 22 mmHg[3][4]
Solubility Soluble in methanol[4]

Spectroscopic Characterization:

  • Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M+) at m/z = 132. A common observation in electrospray ionization is the protonated molecule [M+H]+ at m/z = 133.[3][4]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹, a sharp C≡N stretching vibration for the nitrile group around 2220-2240 cm⁻¹, and C-H stretching and bending vibrations for the aromatic ring and methyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, signals for the aromatic protons (with splitting patterns influenced by their positions relative to the amino and cyano groups), and a broad singlet for the amine protons.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the nitrile carbon, and the aromatic carbons, with their chemical shifts influenced by the electronic effects of the substituents.

Synthesis of this compound: A Validated Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its nitro precursor, 2-methyl-5-nitrobenzonitrile. The following protocol is a well-established and reliable method.[3][4]

Experimental Protocol: Reduction of 2-Methyl-5-nitrobenzonitrile

Objective: To synthesize this compound via catalytic hydrogenation.

Materials:

  • 2-Methyl-5-nitrobenzonitrile

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate

  • Ethanol

  • Hydrogen gas

  • Diatomaceous earth (Celite®)

Procedure:

  • In a suitable hydrogenation vessel, combine 2-methyl-5-nitrobenzonitrile (1.0 eq), ethyl acetate, and ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Rinse the filter cake with ethyl acetate or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Applications as a Chemical Intermediate

The synthetic utility of this compound stems from the orthogonal reactivity of its amino and nitrile functional groups.

Pharmaceutical Synthesis: A Gateway to Bioactive Scaffolds

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, a structural motif prevalent in many pharmaceuticals.[3]

A key application of this compound is in the preparation of thiazolidinedione derivatives.[3] Thiazolidine-2,4-diones are a class of compounds known for their therapeutic potential, including as anticancer and antidiabetic agents.

Diagram: Synthesis of a Thiazolidinedione Derivative

G A This compound D Intermediate Amide A->D B Thioglycolic acid methyl ester B->D C 1,1'-Carbonyldiimidazole (CDI) C->D Activation E 5-(2,4-dioxothiazolidin-3-yl)-2-methylbenzonitrile D->E Intramolecular Cyclization

Caption: Synthesis of a thiazolidinedione derivative from this compound.

While direct synthesis of a specific FDA-approved kinase inhibitor from this compound is not prominently documented in publicly available literature, its structural features make it an ideal starting material for the synthesis of scaffolds found in this important class of drugs. For instance, the synthesis of many kinase inhibitors, such as Dasatinib and Bosutinib, involves the coupling of an aminothiazole or a similar amino-heterocycle with a substituted pyrimidine or quinoline core. The amino group of this compound can be transformed into a variety of heterocycles, and the benzonitrile moiety itself is a common feature in kinase inhibitors.

Diagram: Conceptual Pathway to Kinase Inhibitor Scaffolds

G A This compound B Heterocycle Formation (e.g., Thiazole) A->B C Functional Group Interconversion (e.g., Sandmeyer Reaction) A->C D Coupling with Kinase-Targeting Moiety B->D C->D E Kinase Inhibitor Candidate D->E

Caption: Conceptual pathways from this compound to kinase inhibitor scaffolds.

Azo Dye Synthesis: A Chromophoric Building Block

The primary amino group of this compound can be readily diazotized and coupled with electron-rich aromatic compounds to form azo dyes.[5] The resulting dyes can have a wide range of colors, influenced by the nature of the coupling partner and the electronic effects of the cyano and methyl groups on the benzonitrile ring.

Objective: To demonstrate the synthesis of an azo dye from this compound.

Materials:

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • 2-Naphthol

  • Sodium hydroxide

  • Ice

Procedure:

  • Diazotization:

    • Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

  • Coupling:

    • In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

    • A brightly colored precipitate of the azo dye should form immediately.

  • Isolation:

    • Stir the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

    • Collect the dye by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Dry the azo dye in a desiccator.

Agrochemicals: A Scaffold for Biologically Active Molecules

This compound also serves as an intermediate in the formulation of agrochemicals, contributing to the efficacy of pesticides and herbicides.[3] The benzonitrile scaffold is present in some classes of herbicides, and the amino group provides a convenient handle for the introduction of further functionality to modulate biological activity.

Versatile Chemical Transformations: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for the transformation of the amino group of this compound into a variety of other functional groups, including halogens, hydroxyl, and cyano groups.[6][7] This greatly expands the synthetic utility of this intermediate, allowing for the introduction of diverse functionalities that can be crucial for tuning the properties of the final product.

General Protocol for a Sandmeyer Reaction

Objective: To replace the amino group of this compound with a halogen (e.g., chlorine).

Materials:

  • This compound

  • Hydrochloric acid

  • Sodium nitrite

  • Copper(I) chloride (CuCl)

  • Ice

Procedure:

  • Prepare the diazonium salt of this compound as described in the azo dye synthesis protocol.

  • In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric acid and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Nitrogen gas will be evolved.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it to obtain the crude product.

  • Purify the product by distillation, recrystallization, or column chromatography.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion: A Strategic Asset in Chemical Synthesis

This compound is more than just a chemical intermediate; it is a strategic asset for synthetic chemists. Its combination of reactive functional groups on a simple aromatic scaffold provides a versatile platform for the construction of a wide array of complex molecules. From the development of novel therapeutic agents to the synthesis of functional materials like dyes, the applications of this compound are broad and continue to be explored. A thorough understanding of its synthesis, reactivity, and potential applications, as outlined in this guide, is essential for any researcher looking to innovate in the fields of drug discovery, materials science, and applied chemical synthesis.

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The Cornerstone of Complexity: An In-depth Guide to Aminonitrile Building Blocks in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of the Aminonitrile Motif

In the vast landscape of organic synthesis, certain functional groups emerge as pivotal linchpins, enabling the construction of intricate molecular architectures. Among these, the α-aminonitrile moiety stands out as a deceptively simple yet profoundly versatile building block.[1][2] Characterized by the presence of both an amino group and a nitrile on the same carbon atom, this unique arrangement bestows a dual reactivity that has been harnessed by chemists for over a century to forge a diverse array of valuable compounds, from fundamental amino acids to complex heterocyclic scaffolds found in numerous pharmaceuticals.[1][2][3][4][5] This guide will provide a comprehensive exploration of aminonitrile chemistry, from their synthesis and inherent reactivity to their strategic application in modern drug discovery and development. We will delve into the mechanistic underpinnings of key transformations and provide practical, field-proven insights to empower researchers in leveraging the full potential of these remarkable synthetic intermediates.

I. The Genesis of Aminonitriles: Foundational Synthetic Strategies

The construction of the α-aminonitrile core is most classically achieved through the venerable Strecker synthesis, a testament to its robustness and enduring utility.[3][6][7] However, the field has evolved to include a variety of methods, each with its own set of advantages and considerations.

A. The Strecker Reaction: A Time-Honored Multicomponent Condensation

First reported by Adolph Strecker in 1850, this one-pot, three-component reaction of an aldehyde or ketone, an amine (often ammonia), and a cyanide source remains one of the most efficient methods for preparing α-aminonitriles.[3][6][7]

Mechanism and Rationale: The reaction proceeds through the initial formation of an imine from the carbonyl compound and the amine.[6][8] The subsequent nucleophilic addition of a cyanide ion to the iminium intermediate yields the α-aminonitrile.[6][8] The choice of cyanide source is a critical experimental parameter, with options ranging from hydrogen cyanide (HCN) and alkali metal cyanides (KCN, NaCN) to the less hazardous and more soluble trimethylsilyl cyanide (TMSCN).[3][9]

Strecker_Mechanism Aldehyde Aldehyde/Ketone Imine Imine Intermediate Aldehyde->Imine + Amine - H₂O Amine Amine Amine->Imine Cyanide Cyanide (e.g., HCN) Aminonitrile α-Aminonitrile Cyanide->Aminonitrile Imine->Aminonitrile + Cyanide

Caption: The general workflow of the Strecker reaction.

Experimental Protocol: A Generalized Strecker Synthesis of a Racemic α-Aminonitrile

  • Reaction Setup: To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., methanol or water) at 0 °C, add the amine (1.1 equiv). Stir the mixture for 15-30 minutes to facilitate imine formation.

  • Cyanide Addition: Slowly add a solution of potassium cyanide (1.2 equiv) in water. Caution: This step should be performed in a well-ventilated fume hood due to the potential release of HCN gas.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Isolation: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Asymmetric Strecker Reactions: A significant advancement in aminonitrile synthesis has been the development of asymmetric Strecker reactions to produce enantioenriched products.[3][6][10] This is crucial for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity.[3] Two primary strategies are employed: the use of a chiral amine auxiliary or the use of a chiral catalyst for the cyanation of an achiral imine.[3] Organocatalysis has emerged as a powerful tool in this domain, with various chiral catalysts achieving high yields and excellent enantioselectivities.[3][10]

Synthetic ApproachDescriptionAdvantagesDisadvantages
Classical Strecker Three-component reaction of a carbonyl, amine, and cyanide source.[6]High atom economy, operational simplicity, broad substrate scope.Produces racemic mixtures, use of highly toxic cyanide sources.
Asymmetric Strecker Employs chiral auxiliaries or catalysts to induce stereoselectivity.[3][11]Access to enantiomerically enriched aminonitriles.May require synthesis of chiral auxiliaries/catalysts, potentially higher cost.
Oxidative Cyanation C-H functionalization of tertiary or secondary amines.[3][4]Alternative to the Strecker reaction, avoids the use of carbonyl compounds.Often requires transition metal catalysts and an oxidant.
B. The Bucherer-Bergs Reaction: A Pathway to Hydantoins

The Bucherer-Bergs reaction is another multicomponent reaction that proceeds through an aminonitrile intermediate to form hydantoins.[12][13] This reaction involves a carbonyl compound, ammonium carbonate, and an alkali metal cyanide.[12][13] The initially formed aminonitrile undergoes reaction with carbon dioxide (from the decomposition of ammonium carbonate) and subsequent intramolecular cyclization to yield the hydantoin ring system.[12][13] Hydantoins are important heterocyclic scaffolds in medicinal chemistry.[14][15]

Bucherer_Bergs_Workflow Carbonyl Ketone/Aldehyde Aminonitrile α-Aminonitrile Intermediate Carbonyl->Aminonitrile + (NH₄)₂CO₃ + KCN Ammonium_Carbonate Ammonium Carbonate Ammonium_Carbonate->Aminonitrile Cyanide KCN/NaCN Cyanide->Aminonitrile Hydantoin Hydantoin Aminonitrile->Hydantoin + CO₂ - H₂O

Caption: The synthetic route from carbonyls to hydantoins via the Bucherer-Bergs reaction.

II. The Synthetic Versatility of Aminonitriles: A Hub of Reactivity

The true power of aminonitriles lies in their ability to serve as versatile intermediates, with both the amino and nitrile functionalities offering avenues for further chemical transformations.[1][5][16]

A. Precursors to α-Amino Acids and Their Derivatives

The hydrolysis of the nitrile group in α-aminonitriles is a direct and widely used method for the synthesis of α-amino acids, both natural and unnatural.[3][6] This transformation is typically achieved under acidic or basic conditions.[6] The ability to introduce a wide variety of side chains via the initial choice of aldehyde or ketone in the Strecker reaction makes this a highly adaptable route to a vast array of amino acids.[6][7]

B. Building Blocks for Nitrogen-Containing Heterocycles

Aminonitriles are invaluable precursors for the synthesis of a wide range of nitrogen-containing heterocycles.[1][17][18] Their bifunctional nature allows for intramolecular cyclization reactions, as well as participation in intermolecular cycloadditions and condensations.[18] For instance, the reaction of aminonitriles with aminothiols can lead to the formation of thiazolines and subsequently dipeptides.[17][19]

C. Participation in Multicomponent Reactions

Beyond the Strecker and Bucherer-Bergs reactions, aminonitriles can participate in other powerful multicomponent reactions. The Ugi reaction, a four-component reaction between a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, can proceed through an aminonitrile-like intermediate.[20][21][22][23] This reaction is renowned for its ability to rapidly generate diverse libraries of peptide-like molecules, a significant advantage in drug discovery.[22]

III. Aminonitriles in Drug Discovery and Development: A Modern Perspective

The aminonitrile motif is present in a number of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[4][24][25] Their ability to act as bioisosteres of other functional groups and their role as key intermediates in the synthesis of complex drug molecules contribute to their prevalence.

Case Study: Vildagliptin and Saxagliptin

Vildagliptin and Saxagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes.[2][26][27] A key structural feature of these drugs is an α-aminonitrile moiety. The synthesis of these molecules often involves a Strecker-type reaction as a crucial step.[2] The nitrile group in these inhibitors is believed to play a role in their mechanism of action by interacting with the active site of the DPP-4 enzyme.[25]

IV. Safety and Handling Considerations

A critical aspect of working with aminonitriles is the management of the inherent risks associated with cyanide-containing reagents.[9][28] All manipulations involving volatile cyanide sources like HCN or reactions that can generate HCN should be conducted in a well-ventilated chemical fume hood by trained personnel.[28] The use of less volatile cyanide sources like TMSCN or the in situ generation of cyanide can mitigate some of these risks.[9][28] It is imperative to have established safety protocols and emergency procedures in place when handling these materials.

Conclusion: The Enduring Legacy and Future of Aminonitrile Chemistry

From their humble beginnings in the 19th century to their current status as indispensable tools in modern organic synthesis and drug discovery, aminonitrile building blocks have demonstrated their enduring value. Their straightforward synthesis, coupled with their rich and versatile reactivity, ensures their continued prominence in the construction of complex molecules that impact human health. As synthetic methodologies become more sophisticated, particularly in the realm of asymmetric catalysis, the ability to access and manipulate chiral aminonitriles with ever-greater precision will undoubtedly unlock new frontiers in chemical synthesis and medicinal chemistry. The future of aminonitrile chemistry is bright, promising the development of novel synthetic strategies and the creation of innovative therapeutics for years to come.

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A Technical Guide to the Predicted ¹H and ¹³C NMR Shifts of 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-Amino-2-methylbenzonitrile. Designed for researchers and professionals in chemical synthesis and drug development, this document elucidates the principles behind chemical shift prediction for this substituted aromatic compound. We will explore the synergistic and opposing electronic effects of the amino, methyl, and cyano substituents on the benzonitrile core. This guide presents detailed tables of predicted ¹H and ¹³C NMR chemical shifts with justifications grounded in established substituent chemical shift (SCS) theory. Furthermore, a validated, step-by-step experimental protocol for the acquisition of high-resolution NMR spectra is provided, ensuring a self-validating framework for experimental verification.

Foundational Principles: Structure and Spectroscopy

This compound is a disubstituted benzonitrile featuring three key functional groups attached to an aromatic ring: a cyano group (-CN), a methyl group (-CH₃), and an amino group (-NH₂). The relative positions of these substituents are critical in determining the molecule's electronic landscape and, consequently, its NMR spectrum.

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1] When placed in a strong magnetic field, nuclei like ¹H (proton) and ¹³C absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. The circulation of electrons around a nucleus generates a small, local magnetic field that opposes the main external field, effectively "shielding" the nucleus.[2] The density of the electron cloud dictates the degree of shielding; higher electron density results in greater shielding and a more upfield (lower δ value) signal.

The chemical shifts in this compound are governed by the interplay of its substituents:

  • Amino Group (-NH₂): A potent electron-donating group (EDG) through resonance. The nitrogen's lone pair delocalizes into the aromatic π-system, increasing electron density, particularly at the ortho and para positions relative to itself.[3][4] This causes significant shielding (upfield shift) for the nuclei at these positions.

  • Cyano Group (-CN): A strong electron-withdrawing group (EWG) through both induction and resonance. It pulls electron density away from the aromatic ring, causing deshielding (downfield shift), especially at the ortho and para positions.

  • Methyl Group (-CH₃): A weak electron-donating group, primarily through induction. Its effect is less pronounced than the amino or cyano groups but still contributes to minor shielding.

The unique substitution pattern of this compound places these competing electronic effects in a specific arrangement, allowing for a reasoned prediction of its NMR spectrum.

Predicted NMR Chemical Shifts

The prediction of chemical shifts for substituted benzenes can be effectively achieved by starting with the chemical shift of benzene (δ ≈ 7.26 ppm for ¹H, δ ≈ 128.5 ppm for ¹³C) and applying additive substituent chemical shift (SCS) effects derived from empirical data of monosubstituted benzenes. Modern NMR prediction software enhances this process by leveraging large databases and computational algorithms, such as quantum mechanical calculations and machine learning models, to provide more accurate simulations.[5][6][7][8]

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, each corresponding to one of the aromatic protons (H-3, H-4, H-6). The amino group protons will appear as a broad singlet, and the methyl group protons will be a sharp singlet.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Justification
-CH₃2.1 - 2.3Singlet (s)Typical range for a methyl group attached to an aromatic ring.
-NH₂3.5 - 4.5Broad Singlet (br s)Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange. The chemical shift is solvent-dependent.[9]
H-66.6 - 6.8Doublet (d)Strongly shielded by the para amino group, shifting it significantly upfield. Coupled to H-4 (meta coupling, J ≈ 2-3 Hz).
H-46.8 - 7.0Doublet of Doublets (dd)Shielded by the ortho amino group. Coupled to H-3 (ortho coupling, J ≈ 8-9 Hz) and H-6 (meta coupling, J ≈ 2-3 Hz).
H-37.2 - 7.4Doublet (d)This proton is ortho to the electron-withdrawing cyano group, causing a downfield shift relative to the other aromatic protons. Coupled to H-4 (ortho coupling, J ≈ 8-9 Hz).
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show eight distinct signals: six for the aromatic carbons and one each for the methyl and cyano carbons.

Carbon Assignment Predicted δ (ppm) Justification
-CH₃20 - 22Typical chemical shift for an aryl-bound methyl carbon.
C-2118 - 122Shielded by the attached methyl group but deshielded by the adjacent cyano group.
C-5148 - 152Strongly shielded due to the direct attachment of the powerful electron-donating amino group.
C-1108 - 112The ipso-carbon to the cyano group. Its shift is influenced by the strong electronegativity of the nitrogen.
C-6114 - 118Strongly shielded, being para to the amino group.
C-4116 - 120Strongly shielded, being ortho to the amino group.
C-3133 - 137Deshielded, being ortho to the electron-withdrawing cyano group.
-CN117 - 120Typical range for a nitrile carbon.

Experimental Protocol for Spectral Acquisition & Validation

To experimentally verify the predicted shifts, a rigorous and standardized protocol is essential. This methodology is designed to produce high-quality, reproducible NMR data for a small organic molecule like this compound.

Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.[10]

  • Mass Determination : Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[11][12] Small molecules with molecular weights under 1000 g/mol typically require these amounts.[10]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[13] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.

  • Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11][14] Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution free of particulate matter is critical for proper magnetic field shimming.[12]

  • Internal Standard : Add a small amount of an internal reference standard. Tetramethylsilane (TMS) is the universally accepted standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.0 ppm.[11][12] A common practice is to use a stock solution of the deuterated solvent containing 0.03-0.05% TMS.

  • Transfer to NMR Tube : Using a glass Pasteur pipette, transfer the solution from the vial into a clean, high-quality 5 mm NMR tube. Avoid any solid particles.

  • Capping and Labeling : Cap the NMR tube securely and label it clearly with the sample identity.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: 16 ppm (-2 to 14 ppm)

    • Acquisition Time: ~2.5 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 16 to 64 (depending on concentration)

    • Temperature: 298 K

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30)

    • Spectral Width: 240 ppm (-10 to 230 ppm)

    • Acquisition Time: ~1.4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 to 4096 (due to the low natural abundance of ¹³C)

    • Temperature: 298 K

Data Processing and Validation
  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction : Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing : Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.

  • Peak Picking and Integration : Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas to determine the relative number of protons.

  • Comparison : Compare the experimental chemical shifts, multiplicities, and integrations with the predicted values in the tables above to confirm the structure of this compound.

Visualization of Key Relationships

Diagrams can effectively illustrate the abstract relationships governing NMR shifts and the practical workflow for their determination.

Figure 1: Influence of Substituents on Aromatic Electron Density substituents Amino (-NH₂) Methyl (-CH₃) Cyano (-CN) effects Electron Donating Effect (Resonance/Induction) Electron Withdrawing Effect (Resonance/Induction) substituents:nh2->effects:edg substituents:ch3->effects:edg substituents:cn->effects:ewg ring Aromatic Ring (this compound) effects:edg->ring effects:ewg->ring density Increased Electron Density (Shielding) Decreased Electron Density (Deshielding) ring->density:high Ortho/Para to -NH₂ ring->density:low Ortho/Para to -CN shift Upfield Shift (Lower δ) Downfield Shift (Higher δ) density:high->shift:up density:low->shift:down

Caption: Figure 1: Influence of Substituents on Aromatic Electron Density.

Figure 2: Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_val Validation weigh Weigh Compound (5-50 mg) dissolve Dissolve in Deuterated Solvent + TMS (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample into Spectrometer (e.g., 400 MHz) transfer->instrument shim Lock & Shim instrument->shim acquire Acquire ¹H & ¹³C FID shim->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference to TMS (0.0 ppm) process->reference analyze Peak Picking & Integration reference->analyze compare Compare Experimental Data to Predicted Shifts analyze->compare confirm Structure Confirmation compare->confirm

Caption: Figure 2: Experimental Workflow for NMR Analysis.

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Methodological & Application

Synthesis of 5-Amino-2-methylbenzonitrile from 2-methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 5-Amino-2-methylbenzonitrile

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of this compound, a valuable building block in pharmaceutical and materials science research. The primary transformation involves the chemoselective reduction of the nitro group of 2-methyl-5-nitrobenzonitrile. This document outlines two robust and accessible methods: reduction using Tin(II) chloride in an acidic medium and a metal-free alternative using sodium dithionite. The guide delves into the underlying chemical principles, step-by-step procedures, reaction monitoring, product characterization, and troubleshooting, designed for researchers, scientists, and professionals in drug development.

Introduction and Significance

This compound (CAS 50670-64-9) is a key bifunctional intermediate, featuring both a nucleophilic amino group and a versatile nitrile moiety. This unique arrangement makes it a sought-after precursor in the synthesis of a variety of heterocyclic compounds, including quinazolines and other scaffolds of medicinal importance.[1] The conversion of the electron-withdrawing nitro group in the starting material to an electron-donating amino group dramatically alters the electronic properties of the aromatic ring, opening up diverse avenues for further functionalization.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis.[2] While numerous methods exist, including catalytic hydrogenation and various metal-acid systems, the choice of reagent is critical to ensure the preservation of other sensitive functional groups, such as the nitrile in this case.[3][4] This guide focuses on two widely-used methods that demonstrate high chemoselectivity for the nitro group while being broadly applicable in a standard laboratory setting.

  • Tin(II) Chloride (SnCl₂): A classic and reliable method that employs a mild reducing metal salt under acidic conditions. It is particularly useful when other reducible groups sensitive to catalytic hydrogenation are present.[5]

  • Sodium Dithionite (Na₂S₂O₄): An inexpensive, safe, and metal-free reducing agent, ideal for syntheses where residual metal contamination is a concern. It operates under mild, often aqueous or semi-aqueous conditions.[6][7]

Chemical Principles and Mechanistic Considerations

The reduction of an aromatic nitro group to a primary amine is a six-electron process. The exact mechanism varies with the reducing agent.

  • With Tin(II) Chloride: The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group. The acidic medium (typically HCl) is crucial for protonating the oxygen atoms of the nitro group and its intermediates (nitroso, hydroxylamino), facilitating their removal as water. The acid also serves to keep the tin species in solution and prevent the precipitation of inactive tin hydroxides.[5] The overall stoichiometry requires at least 3 equivalents of Sn(II) for each equivalent of the nitro compound.

  • With Sodium Dithionite: In aqueous media, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is considered the active reducing species. This radical anion transfers electrons to the nitro group in a stepwise fashion, leading through nitroso and hydroxylamine intermediates to the final amine product.[7][8] This method avoids harsh acidic conditions and heavy metals.

A critical aspect of this synthesis is chemoselectivity . Both SnCl₂ and Na₂S₂O₄ are highly effective at reducing the nitro group without affecting the nitrile functionality. While catalytic hydrogenation with reagents like Palladium on carbon (Pd/C) can also be used, it carries a higher risk of over-reducing the nitrile to a benzylamine, especially under harsh conditions.[9][10]

Materials, Reagents, and Equipment

Reagents and Consumables
Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Grade/PuritySupplier
2-Methyl-5-nitrobenzonitrile939-83-3C₈H₆N₂O₂162.15>98%Commercial
This compound50670-64-9C₈H₈N₂132.16>97%Commercial
Tin(II) Chloride Dihydrate10025-69-1SnCl₂·2H₂O225.63>98%Commercial
Sodium Dithionite7775-14-6Na₂S₂O₄174.11>85% (Technical)Commercial
Ethanol (EtOH)64-17-5C₂H₅OH46.07Anhydrous / 200 ProofCommercial
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeCommercial
Hydrochloric Acid (HCl)7647-01-0HCl36.4637% (conc.)Commercial
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated SolutionLab Prepared
Sodium Hydroxide (NaOH)1310-73-2NaOH40.0010% (w/v) SolutionLab Prepared
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04AnhydrousCommercial
Celite® (Diatomaceous Earth)61790-53-2SiO₂60.08Filtration GradeCommercial
Silica Gel7631-86-9SiO₂60.0860 Å, 230-400 meshCommercial
TLC PlatesN/AN/AN/ASilica Gel 60 F₂₅₄Commercial
Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller or water bath

  • Condenser (Allihn or Liebig)

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC chambers and capillary spotters

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocols

Protocol A: Reduction using Tin(II) Chloride Dihydrate

This protocol is highly reliable and generally provides clean conversions. The primary challenge lies in the workup to remove tin byproducts.[5][11]

G cluster_prep Reaction Setup cluster_reaction Monitoring & Workup cluster_purification Purification A Dissolve 2-methyl-5-nitrobenzonitrile (1.0 eq) in Ethanol in a round-bottom flask B Add SnCl₂·2H₂O (4.0 eq) and conc. HCl (4.0 eq) to the stirred solution A->B C Attach condenser and heat the mixture to 50-60 °C B->C D Monitor reaction by TLC until starting material is consumed (1-3 h) C->D E Cool to RT, pour onto ice, and basify with 10% NaOH until pH > 10 (white precipitate forms) D->E F Filter the slurry through a pad of Celite®, wash pad with Ethyl Acetate E->F G Transfer filtrate to separatory funnel, extract aqueous layer with EtOAc (3x) F->G H Combine organic layers, wash with brine, dry over Na₂SO₄, and filter G->H I Concentrate under reduced pressure to yield crude product H->I J Purify by column chromatography or recrystallization I->J G cluster_lanes TLC TLC Plate (3:1 Hex:EtOAc) Origin Origin SolventFront Solvent Front Origin->SolventFront SM_label SM SM_spot CO_label Co-spot CO_spot1 CO_spot2 RXN_label Rxn RXN_spot

Sources

Palladium-catalyzed reduction for 5-Amino-2-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 5-Amino-2-methylbenzonitrile via Palladium-Catalyzed Reduction

Introduction: The Strategic Importance of this compound

This compound is a crucial building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, featuring both a nucleophilic amino group and a versatile nitrile group, makes it a valuable intermediate for constructing complex heterocyclic scaffolds, such as quinazolines, which are known to possess significant biological activities.[1][2] The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers and professionals in drug development.

This document provides a detailed guide to a robust and widely-used method for synthesizing this compound: the palladium-catalyzed reduction of its nitro precursor, 5-nitro-2-methylbenzonitrile. This approach is favored for its high efficiency, clean conversion, and operational simplicity.[3] As your senior application scientist, this guide will not only provide a step-by-step protocol but also delve into the mechanistic underpinnings and the rationale behind key experimental choices, ensuring a comprehensive and trustworthy resource for your laboratory work.

Pillar 1: Mechanistic Insight & The "Why" of Experimental Design

A deep understanding of the reaction mechanism is fundamental to troubleshooting, optimization, and safe execution. The reduction of an aromatic nitro group to an amine using a palladium catalyst is a cornerstone of synthetic chemistry.

The Catalytic Cycle: A Direct Hydrogenation Pathway

The transformation of a nitro group (−NO₂) to an amine (−NH₂) is a six-electron reduction. When using a heterogeneous catalyst like palladium on carbon (Pd/C) with molecular hydrogen (H₂), the reaction predominantly follows a direct hydrogenation route.[4]

  • Hydrogen Activation: The process begins with the dissociative chemisorption of molecular hydrogen onto the surface of the palladium catalyst. This breaks the H-H bond and populates the catalyst surface with reactive atomic hydrogen species.[5]

  • Substrate Adsorption: The nitroarene, 5-nitro-2-methylbenzonitrile, adsorbs onto the palladium surface, bringing the nitro group into close proximity with the activated hydrogen atoms.

  • Stepwise Reduction: The nitro group is sequentially reduced on the catalyst surface. While intermediates like nitroso and hydroxylamine species are theoretically formed, they are typically highly reactive and are further reduced without accumulating in the solution when using Pd/C under these conditions.[5] The reaction often proceeds directly to the amine without the formation of significant intermediate byproducts.[5]

  • Product Desorption: Once the reduction is complete, the final product, this compound, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Causality Behind Experimental Choices
  • Catalyst Selection (10% Pd/C): Palladium on carbon is the workhorse catalyst for this transformation due to its high activity, robustness, and cost-effectiveness compared to other platinum-group metals.[3] The carbon support provides a high surface area for the palladium nanoparticles, maximizing the number of available active sites. A 10% weight loading is a standard concentration that offers a good balance between reaction rate and cost.[6]

  • Hydrogen Source (H₂ Gas): Molecular hydrogen is a clean and efficient reductant, with the only byproduct being excess unreacted gas. It is typically supplied from a cylinder or, for lab-scale reactions, a hydrogen-filled balloon.[7] This method provides the driving force for the reduction on the catalyst surface.

  • Solvent System (Ethanol/Ethyl Acetate): The choice of solvent is critical for dissolving the starting material and ensuring good contact with the solid catalyst. A mixture of ethanol and ethyl acetate is effective for this purpose.[6] These polar aprotic and protic solvents, respectively, readily dissolve the nitroarene and the resulting amine product while being relatively inert under the reaction conditions.

  • Reaction Monitoring (TLC/LC-MS): Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the disappearance of the starting material (5-nitro-2-methylbenzonitrile) and the appearance of the more polar product (this compound). For more precise tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to confirm the mass of the product and assess reaction completion.[4][8]

  • Catalyst Filtration (Celite®): Pd/C is a heterogeneous catalyst, meaning it exists in a different phase from the reaction mixture. This property allows for its simple removal by filtration upon reaction completion.[9] Using a pad of Celite (diatomaceous earth) prevents the fine carbon particles from clogging the filter paper and ensures a clean separation of the catalyst from the product solution.[6][9]

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to these steps, coupled with diligent reaction monitoring, will ensure a successful and reproducible outcome.

Materials & Equipment
Reagents Equipment
2-Methyl-5-nitrobenzonitrileThree-neck round-bottom flask
10% Palladium on Carbon (Pd/C)Magnetic stirrer and stir bar
Ethanol (anhydrous)Condenser (optional)
Ethyl Acetate (anhydrous)Nitrogen and Hydrogen gas supply
Diatomaceous Earth (Celite®)Balloons (for N₂ and H₂) or Parr shaker
Syringes and needles
Buchner funnel and filter paper
Rotary evaporator
Step-by-Step Synthesis Protocol
  • Vessel Preparation: In a three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-5-nitrobenzonitrile (e.g., 25.0 g, 154 mmol) in a mixture of ethyl acetate (150 mL) and ethanol (150 mL).[6]

  • Inerting the Atmosphere: Seal the flask and purge the system with an inert gas, such as nitrogen, for 5-10 minutes to remove all oxygen. This is a critical safety step as hydrogen gas forms explosive mixtures with air.[7]

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% palladium on carbon catalyst (e.g., 2.5 g).[6] Safety Note: Handle Pd/C with care; while the commercial catalyst is often sold water-wet to mitigate risk, dry Pd/C can be pyrophoric. Never add the catalyst to a solvent in the presence of air, and avoid creating dust.

  • Introducing Hydrogen: Evacuate the nitrogen and introduce hydrogen gas. For a lab-scale setup, this can be done by attaching a hydrogen-filled balloon via a needle to a septum on the flask.[7] For larger scales or higher pressures, a Parr hydrogenation apparatus is recommended. Ensure a constant positive pressure of hydrogen is maintained.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to keep the solid catalyst suspended and ensure efficient mass transfer of hydrogen gas to the catalyst surface.

  • Monitoring Progress: Monitor the reaction by TLC or LC-MS. The reaction is typically complete when the starting material spot is no longer visible by TLC.

  • Reaction Quench and Catalyst Removal: Once complete, carefully purge the reaction flask with nitrogen again to remove all residual hydrogen.[7] Remove the catalyst by vacuum filtration through a pad of Celite®. Wash the filter cake with additional solvent (e.g., ethyl acetate) to recover any adsorbed product. Safety Note: The filter cake containing the catalyst must not be allowed to dry in the air, as it can ignite.[7] Quench the catalyst on the filter paper with a layer of water before transferring it to a designated waste container.

  • Product Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. This will yield the crude this compound, which is often obtained as a tan solid.[6]

  • Purification (if necessary): If further purification is required, the crude product can be recrystallized from an appropriate solvent system or purified by column chromatography.

Characterization Data
Parameter Value Source
Appearance Tan Solid[6]
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol
Melting Point 88-91 °C[6]
Expected Yield ~96%[6]
Mass Spectrum (M+H)⁺ m/z = 133[6]

Pillar 3: Visualization of Workflow and Chemistry

Clear visual aids are indispensable for understanding complex processes. The following diagrams, rendered in Graphviz, illustrate the experimental workflow and the core chemical transformation.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Product A Dissolve Reactant in Solvent B Purge with Nitrogen A->B C Add Pd/C Catalyst B->C D Introduce Hydrogen Atmosphere C->D E Stir Vigorously at RT D->E F Monitor by TLC/LC-MS E->F G Purge with Nitrogen F->G H Filter Catalyst via Celite G->H I Concentrate Filtrate H->I J This compound I->J reaction_pathway reactant 5-Nitro-2-methylbenzonitrile product This compound reactant->product reagents H₂ (gas) 10% Pd/C reagents->reactant:e

Caption: Chemical transformation of the nitro to amino group.

References

  • Scholz, D. et al. (1998). J. Med. Chem. 41, 1050-1059.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. (PMC - NIH).
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (Benchchem).
  • A Comparative Guide to Validated Analytical Methods for the Quantification of 5-Amino-2-methylbenzenesulfonamide. (Benchchem).
  • Nitro Reduction - Common Conditions.
  • This compound | CymitQuimica.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (MDPI).
  • 2-Amino-5-methylbenzonitrile 97 5925-93-9. (Sigma-Aldrich).
  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon.
  • A Comparative Guide to Catalysts for the Reduction of Methyl 2-amino-3-nitrobenzoate. (Benchchem).

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Application Notes and Protocols: Leveraging 5-Amino-2-methylbenzonitrile in the Development of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Amino-2-methylbenzonitrile in Medicinal Chemistry

This compound is a versatile bifunctional aromatic compound that has garnered significant interest in the field of pharmaceutical development.[1] Its unique structural architecture, featuring a nucleophilic amino group and a synthetically adaptable nitrile moiety on a methylated benzene ring, renders it a valuable building block for the construction of complex heterocyclic scaffolds.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound in the synthesis and evaluation of potential therapeutic agents. The strategic positioning of its functional groups allows for a diverse range of chemical transformations, making it an ideal starting material for generating libraries of compounds for high-throughput screening and lead optimization.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic outcomes. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 50670-64-9[4]
Molecular Formula C₈H₈N₂[4]
Molecular Weight 132.16 g/mol [4]
Appearance Tan Powder[1]
Melting Point 88-91 °C[4]
Solubility Soluble in polar organic solvents[5]

Application Focus: Synthesis of Quinazolinone-Based Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A significant application of aminobenzonitriles in medicinal chemistry is in the synthesis of quinazoline and quinazolinone derivatives.[2][6] These heterocyclic systems are present in a wide array of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[7] Notably, derivatives of this compound serve as key precursors for a class of quinazolinone-based compounds investigated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme implicated in the regulation of glucose metabolism and a validated target for the treatment of type 2 diabetes.[7]

Synthetic Workflow for Quinazolinone-Based DPP-4 Inhibitors

The following is a representative, multi-step synthetic protocol for the preparation of a 2,3-disubstituted quinazolin-4-one scaffold, a core structure in a number of DPP-4 inhibitors, starting from this compound. This protocol is based on established synthetic methodologies for quinazolinone synthesis.[8]

Protocol 1: Synthesis of a 2,3-Disubstituted Quinazolin-4-one

Step 1: Acylation of this compound

This initial step involves the acylation of the amino group of this compound with an appropriate acyl chloride to form an amide intermediate.

  • Materials:

    • This compound

    • Chloroacetyl chloride

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Ice bath

    • Separatory funnel

    • Anhydrous sodium sulfate

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add triethylamine (1.2 eq) to the stirred solution.

    • Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-cyano-3-methylphenyl)-2-chloroacetamide.

Step 2: Intramolecular Cyclization to form the Benzoxazinone Intermediate

The amide intermediate undergoes intramolecular cyclization to form a benzoxazinone ring system.

  • Materials:

    • N-(4-cyano-3-methylphenyl)-2-chloroacetamide

    • Acetic anhydride

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • To the crude product from Step 1, add acetic anhydride.

    • Heat the mixture to reflux and maintain for 1-2 hours with vigorous stirring.

    • Monitor the reaction for the formation of the benzoxazinone intermediate by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the acetic anhydride under reduced pressure. The resulting residue is the crude benzoxazinone intermediate and is often used in the next step without further purification.

Step 3: Reaction with an Amine to form the Quinazolinone Core

The benzoxazinone intermediate is then reacted with a primary amine to furnish the desired 2,3-disubstituted quinazolin-4-one.

  • Materials:

    • Crude benzoxazinone intermediate

    • Primary amine (e.g., benzylamine)

    • Ethanol

    • Reflux condenser

  • Procedure:

    • Dissolve the crude benzoxazinone intermediate in ethanol.

    • Add the desired primary amine (1.5 eq) to the solution.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the formation of the quinazolinone product by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Quinazolinone Formation A This compound C N-(4-cyano-3-methylphenyl)-2-chloroacetamide A->C TEA, DCM B Chloroacetyl chloride B->C D Benzoxazinone Intermediate C->D Acetic anhydride, Reflux F 2,3-Disubstituted Quinazolin-4-one D->F Ethanol, Reflux E Primary Amine E->F

Caption: Synthetic workflow for a quinazolinone derivative.

Biological Context: DPP-4 and the JAK-STAT Signaling Pathway

Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a transmembrane glycoprotein that acts as a serine protease.[9] It plays a crucial role in glucose homeostasis by cleaving and inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[2][5]

The JAK-STAT Signaling Pathway

While the primary target of the synthesized quinazolinones in this example is DPP-4, the broader class of kinase inhibitors, for which this compound is a valuable precursor, often targets signaling pathways critical for cell proliferation and survival. The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell division, and apoptosis.[1][6][10] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including inflammatory disorders and cancers.[1][]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Receptor Binding & Dimerization

Caption: A simplified diagram of the JAK-STAT signaling pathway.

Protocol 2: In Vitro DPP-4 Inhibition Assay

To evaluate the biological activity of the synthesized quinazolinone derivatives, a robust and reliable in vitro assay is essential. The following protocol describes a common fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against DPP-4.

  • Materials:

    • Recombinant human DPP-4 enzyme

    • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test compounds (synthesized quinazolinones)

    • Positive control inhibitor (e.g., Sitagliptin)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • In a 96-well black microplate, add the assay buffer, the DPP-4 enzyme, and the test compound or control to each well. Include wells with enzyme and buffer only (no inhibitor) as a negative control.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates) over a period of 30-60 minutes.

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound is a strategically important and versatile building block in pharmaceutical development. Its utility in the synthesis of complex heterocyclic systems, such as the quinazolinone core of DPP-4 inhibitors, highlights its value in modern drug discovery. The protocols and application notes provided in this guide offer a framework for researchers to leverage the synthetic potential of this compound in their efforts to develop novel and effective therapeutic agents. A thorough understanding of its reactivity, coupled with robust biological evaluation methods, will continue to drive innovation in medicinal chemistry.

References

  • QIAGEN. JAK/Stat Signaling.
  • MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • My Endo Consult. DPP4 Inhibitor Mechanism of Action.
  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • Oxford Academic. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors.
  • JoVE. Video: Dipeptidyl Peptidase 4 Inhibitors.
  • Ingenta Connect. Inhibition of Dipeptidyl Peptidase-4 (DPP-4): A Target to Treat Type 2 Diabetes.
  • European Patent Office. PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS.
  • PMC. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
  • Google Patents. Benzonitrile derivatives as kinase inhibitors.
  • MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • MDPI. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.
  • OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • Google Patents. Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.
  • MDPI. Simple Synthesis of New Bioactive Nitrogenous Compounds by In Silico Study.
  • PubMed Central. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent.
  • PubMed Central. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib.
  • Google Patents. Protein kinase inhibitors and methods for using the same.
  • ResearchGate. ChemInform Abstract: Synthesis of a Few Novel Bioactive 2-Substituted Amino-5-indol-3-oyl-4-phenylthiazoles.
  • Semantic Scholar. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold.

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Application Notes & Protocols: 5-Amino-2-methylbenzonitrile as a Versatile Precursor for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminobenzonitrile Scaffold in CNS Drug Development

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient discovery of novel therapeutics. 5-Amino-2-methylbenzonitrile has emerged as a highly valuable and versatile building block, particularly in the pursuit of drug candidates for complex neurological disorders.[1] Its unique structural arrangement, featuring a nucleophilic amino group and a synthetically adaptable nitrile moiety on a substituted benzene ring, provides a robust platform for the construction of diverse heterocyclic scaffolds.[2][3] This application note will provide an in-depth exploration of this compound as a precursor, with a focus on its application in the synthesis of kinase inhibitors for neurodegenerative diseases. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and illustrate key pathways and workflows to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 50670-64-9[2][4]
Molecular Formula C₈H₈N₂[1][2]
Molecular Weight 132.16 g/mol [5]
Appearance Yellow to brown powder[4]
Melting Point 88-91 °C[4][5]
Boiling Point 110 °C at 22 mmHg[4]
Solubility Soluble in methanol[4]

Safety Information: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6][7] It is an irritant to the eyes, skin, and respiratory system.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn when handling this compound.[5] Always consult the latest Safety Data Sheet (SDS) for comprehensive handling and storage information.[6][8]

Synthetic Utility: A Gateway to Privileged Neurological Scaffolds

The true power of this compound lies in the differential reactivity of its two functional groups. The amino group serves as a primary nucleophile, enabling a wide range of transformations, while the nitrile group can be manipulated to generate other functionalities or act as a key pharmacophoric element.

Key Synthetic Transformations
  • Guanidine Formation: The amino group can be readily converted into a guanidine moiety. This transformation is a critical first step in the construction of 2-aminopyrimidine scaffolds, which are prevalent in kinase inhibitors. The reaction typically proceeds via a cyanamide intermediate.

  • Amide Bond Formation: Standard amide coupling reactions with carboxylic acids or their activated derivatives provide a straightforward route to a diverse array of substituted benzamides. These reactions are often mediated by coupling reagents such as HATU or EDC.

  • Diazotization and Sandmeyer Reactions: The primary aromatic amine can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halogens, hydroxyl, cyano) in the presence of a copper(I) catalyst.[1][8] This allows for extensive functionalization of the aromatic ring.

Application in Neurological Drug Discovery: Targeting Kinases in Neurodegeneration

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in the pathophysiology of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[7][9] Consequently, kinase inhibitors have emerged as a promising therapeutic strategy.[7][9] The 2-aminopyrimidine scaffold is a well-established "privileged scaffold" in kinase inhibitor design, capable of forming key hydrogen bond interactions within the ATP-binding site of many kinases.

Case Study: Synthesis of a 2,4-Diaminopyrimidine Core for Kinase Inhibitors

This section will detail a representative synthetic pathway to a 2,4-diaminopyrimidine scaffold, a core structure found in many LRRK2 and GSK-3β inhibitors, starting from this compound. Leucine-rich repeat kinase 2 (LRRK2) and Glycogen synthase kinase-3 beta (GSK-3β) are high-priority targets in the development of treatments for Parkinson's and Alzheimer's disease, respectively.[7][9]

Experimental Protocols

Protocol 1: Synthesis of N-(4-cyano-3-methylphenyl)guanidine

This protocol details the conversion of the primary amine of this compound to a guanidine, the foundational step for building the pyrimidine ring.

Materials:

  • This compound

  • Cyanamide

  • Hydrochloric acid (HCl)

  • Isopropanol

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Step 1: Salt Formation. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in isopropanol.

  • Step 2: Addition of Cyanamide. To the stirred solution, add a solution of cyanamide (1.2 eq) in water.

  • Step 3: Acidification and Reflux. Slowly add concentrated hydrochloric acid (1.1 eq) to the mixture. Heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Work-up. After completion, cool the reaction mixture to room temperature. Neutralize the solution with a 2M aqueous solution of sodium hydroxide until a pH of 7-8 is reached.

  • Step 5: Isolation. The product, N-(4-cyano-3-methylphenyl)guanidine, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Synthesis of a 2,4-Diamino-5-substituted-pyrimidine Derivative

This protocol describes the cyclization of the guanidine intermediate with a β-ketoester to form the 2,4-diaminopyrimidine core.

Materials:

  • N-(4-cyano-3-methylphenyl)guanidine (from Protocol 1)

  • Ethyl acetoacetate (or other suitable β-ketoester)

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Step 1: Preparation of Sodium Ethoxide Solution. In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 eq) in absolute ethanol with stirring.

  • Step 2: Addition of Guanidine. To the freshly prepared sodium ethoxide solution, add N-(4-cyano-3-methylphenyl)guanidine (1.0 eq) and stir until dissolved.

  • Step 3: Addition of β-Ketoester. Add ethyl acetoacetate (1.05 eq) dropwise to the reaction mixture.

  • Step 4: Reflux. Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Step 5: Work-up. Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Step 6: Isolation. The crude product will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the purified 2-amino-4-hydroxy-6-methyl-5-(4-cyano-3-methylphenyl)pyrimidine.

Visualizing the Workflow and Underlying Logic

To better illustrate the synthetic strategy and the key molecular interactions, the following diagrams are provided.

G cluster_0 PART 1: Guanidine Formation cluster_1 PART 2: Pyrimidine Ring Cyclization cluster_2 PART 3: Further Functionalization A This compound B N-(4-cyano-3-methylphenyl)guanidine A->B Cyanamide, HCl D 2,4-Diaminopyrimidine Core B->D C Ethyl Acetoacetate C->D NaOEt, EtOH F Kinase Inhibitor Candidates D->F Coupling Reactions, etc. E Diverse Building Blocks E->F G KINASE Kinase ATP-Binding Site Hinge Region Hydrophobic Pocket INHIBITOR 2-Aminopyrimidine Scaffold N-H (Donor) N (Acceptor) R-group INHIBITOR:h_donor->KINASE:f0 H-Bond INHIBITOR:h_acceptor->KINASE:f0 H-Bond INHIBITOR:substituent->KINASE:f1 Hydrophobic Interaction

Caption: Key interactions of a 2-aminopyrimidine inhibitor with a kinase active site.

Conclusion and Future Outlook

This compound stands out as a precursor of significant strategic value in the synthesis of complex molecules for neurological drug discovery. Its utility in constructing privileged scaffolds, such as the 2-aminopyrimidine core of kinase inhibitors, provides a reliable and efficient pathway for generating libraries of potential drug candidates. The protocols and workflows detailed in this application note are intended to serve as a practical guide for researchers, enabling them to leverage the full synthetic potential of this versatile building block. As our understanding of the molecular underpinnings of neurodegenerative diseases continues to grow, the demand for novel, potent, and selective kinase inhibitors will undoubtedly increase. This compound is well-positioned to remain a key player in meeting this critical therapeutic need.

References

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  • PubMed Central.
  • PubMed. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. [Link]
  • PubMed. Effects of guanidine on transmitter release and neuronal excitability. [Link]
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Application Notes and Protocols for 5-Amino-2-methylbenzonitrile in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminobenzonitrile Scaffold in Modern Agrochemicals

5-Amino-2-methylbenzonitrile, a versatile aromatic amine, serves as a critical building block in the synthesis of advanced agrochemical active ingredients.[1] Its unique trifunctional molecular architecture—comprising a reactive primary amine, a nitrile group amenable to diverse chemical transformations, and a methyl-substituted phenyl ring—offers a strategic platform for the development of novel pesticides and herbicides. The strategic placement of these functional groups allows for the construction of complex molecules with enhanced biological efficacy and target specificity, contributing to the development of more effective and environmentally considerate crop protection solutions.[2] This document provides detailed application notes and protocols for the utilization of this compound as a key intermediate in the synthesis of potent fungicidal agents, with a specific focus on isothiazole carboxamide derivatives.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthesis and formulation.

PropertyValueSource
CAS Number 50670-64-9[2]
Molecular Formula C₈H₈N₂[2]
Molecular Weight 132.16 g/mol
Appearance Tan solid
Melting Point 88-91 °C
Solubility Soluble in polar organic solvents.

Core Application: Synthesis of a Potent Isothiazole Carboxamide Fungicide

This section details the synthesis of a representative fungicidal compound, N-(4-cyano-2-methylphenyl)-3,4-dichloroisothiazole-5-carboxamide, utilizing this compound as the primary amine source. This class of fungicides is known for its efficacy against a broad spectrum of plant pathogens.

Reaction Scheme: A Two-Step Synthesis Pathway

The synthesis proceeds via a two-step reaction involving the initial formation of an acid chloride followed by its condensation with this compound.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation A 3,4-Dichloroisothiazole- 5-carboxylic acid C 3,4-Dichloroisothiazole- 5-carbonyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) D This compound E N-(4-cyano-2-methylphenyl)-3,4-dichloro- isothiazole-5-carboxamide C->E Base (e.g., Pyridine) DCM, rt

Caption: Synthetic pathway for N-(4-cyano-2-methylphenyl)-3,4-dichloroisothiazole-5-carboxamide.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • This compound (98% purity)

  • 3,4-Dichloroisothiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Step 1: Synthesis of 3,4-Dichloroisothiazole-5-carbonyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichloroisothiazole-5-carboxylic acid (1 equivalent).

  • Add thionyl chloride (2-3 equivalents) in a fume hood.

  • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 3,4-dichloroisothiazole-5-carbonyl chloride is used in the next step without further purification.

Step 2: Synthesis of N-(4-cyano-2-methylphenyl)-3,4-dichloroisothiazole-5-carboxamide

  • In a separate flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude 3,4-dichloroisothiazole-5-carbonyl chloride from Step 1 in anhydrous DCM.

  • Add the acid chloride solution dropwise to the cooled solution of this compound and pyridine with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final product, N-(4-cyano-2-methylphenyl)-3,4-dichloroisothiazole-5-carboxamide.

Mode of Action: A Multi-faceted Approach to Fungal Inhibition

The fungicidal activity of N-(4-cyano-2-methylphenyl)-3,4-dichloroisothiazole-5-carboxamide is attributed to the isothiazole ring system, a known toxophore in agrochemicals. While the precise mode of action for this specific derivative requires further investigation, related isothiazole fungicides are known to interfere with multiple biochemical pathways in fungi.

Mode_of_Action cluster_fungus Fungal Cell A N-(4-cyano-2-methylphenyl)-3,4-dichloro- isothiazole-5-carboxamide B Mitochondrial Respiration A->B Disruption of Electron Transport Chain C Signal Transduction Pathways A->C Interference with Cellular Signaling D Cell Membrane Integrity A->D Disruption of Membrane Function E Inhibition of Fungal Growth B->E C->E D->E

Caption: Plausible multi-target mode of action for the isothiazole carboxamide fungicide.

Fungicides with an isothiazole core can disrupt mitochondrial respiration by inhibiting the electron transport chain, leading to a depletion of cellular ATP. Additionally, they may interfere with signal transduction pathways essential for fungal development and pathogenesis. Some derivatives have also been shown to compromise the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately, cell death.

Efficacy and Biological Activity

The efficacy of N-(4-cyano-2-methylphenyl)-3,4-dichloroisothiazole-5-carboxamide is evaluated against a panel of economically important plant pathogens. The following table summarizes hypothetical efficacy data based on related compounds. Actual values would need to be determined through rigorous bioassays.

PathogenCommon NameEfficacy (EC₅₀ in µg/mL)
Botrytis cinereaGray Mold1.5 - 5.0
Septoria triticiWheat Leaf Blotch2.0 - 7.5
Pyricularia oryzaeRice Blast1.0 - 4.0
Phytophthora infestansLate Blight5.0 - 15.0
Sclerotinia sclerotiorumWhite Mold3.0 - 10.0

Formulation Considerations for Agrochemical Applications

For practical application in the field, the synthesized active ingredient must be formulated into a stable and effective product. Common formulation types for such fungicides include:

  • Emulsifiable Concentrates (EC): The active ingredient is dissolved in a water-immiscible solvent along with emulsifiers. This allows for easy dilution with water to form a stable emulsion for spraying.

  • Suspension Concentrates (SC): The solid active ingredient is dispersed in an aqueous medium with the aid of suspending and dispersing agents. This is a suitable option for active ingredients with low water solubility.

  • Wettable Powders (WP): The active ingredient is mixed with a fine, inert carrier and wetting and dispersing agents. This powder is then mixed with water to form a suspension for application.

The choice of formulation will depend on the physicochemical properties of the active ingredient, the target crop, and the application equipment.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocol detailed herein for the synthesis of N-(4-cyano-2-methylphenyl)-3,4-dichloroisothiazole-5-carboxamide provides a clear pathway for the development of potent fungicidal agents. The structure-activity relationship of this and related compounds warrants further investigation to optimize efficacy and broaden the spectrum of activity. Future research should focus on exploring other chemical transformations of the amino and nitrile functionalities of this compound to create a diverse library of potential agrochemical candidates.

References

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  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing). [Link]
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Protocol for synthesizing 5-iodo-2-methylbenzonitrile from 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Synthesis of 5-iodo-2-methylbenzonitrile via Sandmeyer Reaction

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of 5-iodo-2-methylbenzonitrile from 5-amino-2-methylbenzonitrile. The protocol is based on the Sandmeyer reaction, a robust and widely used method for converting primary aromatic amines into aryl halides.[1] The procedure involves two primary stages: the low-temperature diazotization of the amine to form a reactive diazonium salt intermediate, followed by its subsequent reaction with potassium iodide to yield the desired aryl iodide.[2][3] This document outlines the reaction mechanism, detailed safety protocols, a step-by-step experimental procedure, and methods for purification and characterization, designed for researchers in organic synthesis and drug development.

Introduction and Scientific Background

The conversion of an aromatic amino group into a halogen is a cornerstone transformation in organic synthesis. Direct electrophilic iodination of 2-methylbenzonitrile would likely yield a mixture of isomers and is generally less efficient. The Sandmeyer reaction provides a reliable alternative, enabling the specific replacement of the amino group with an iodide atom.[4] This method is particularly valuable as it allows for regioselective functionalization that might be difficult to achieve through other means.[5]

The overall transformation proceeds in two key steps:

  • Diazotization: The primary aromatic amine, this compound, is treated with nitrous acid (HNO₂) at low temperatures (0–5 °C).[6] Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric or hydrochloric acid.[3] This reaction converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is an excellent leaving group.

  • Iodide Substitution: The resulting diazonium salt solution is then treated with a source of iodide ions, typically an aqueous solution of potassium iodide (KI).[2] Unlike Sandmeyer reactions for chlorides and bromides which require a copper(I) catalyst, the iodination reaction proceeds readily without a catalyst.[2][7] The diazonium group is displaced by the iodide ion, releasing nitrogen gas (N₂) as a byproduct, which provides a strong thermodynamic driving force for the reaction.[8]

Reaction Mechanism and Causality

The Sandmeyer reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[8]

  • Formation of the Diazonium Salt: In a cold, acidic solution, sodium nitrite is protonated to form nitrous acid (HONO). Further protonation and loss of water generates the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the primary amine attacks the nitrosonium ion, and after a series of proton transfers and a final elimination of water, the stable aryldiazonium ion is formed.[3] Maintaining a low temperature (0–5 °C) is critical, as diazonium salts are thermally unstable and can decompose explosively if isolated or heated.[9][10]

  • Formation of the Aryl Iodide: The substitution with iodide is believed to involve a single-electron transfer (SET) from the iodide ion (I⁻) to the diazonium ion (Ar-N₂⁺). This forms an aryl radical (Ar•), a nitrogen molecule (N₂), and an iodine radical (I•). These radicals then combine to form the final product, 5-iodo-2-methylbenzonitrile.[5][8]

Caption: High-level overview of the reaction mechanism.

Safety Precautions and Hazard Management

Extreme caution is required when working with diazonium salts.

  • Explosion Hazard: Solid diazonium salts are shock-sensitive and can decompose explosively.[9] Never isolate the diazonium salt intermediate. All operations should be conducted in solution and behind a blast shield.[10]

  • Thermal Instability: The diazotization reaction is highly exothermic. Strict temperature control below 5 °C is mandatory to prevent uncontrolled decomposition and the formation of hazardous side products.[10][11]

  • Gas Evolution: The reaction releases nitrogen gas, which can cause pressure buildup. Ensure the reaction vessel is adequately vented.[10]

  • Reagent Toxicity: Handle all chemicals, including the starting amine, product, acids, and sodium nitrite, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Experimental Protocol

Reagent and Equipment List
Reagent/MaterialMolecular FormulaMW ( g/mol )Quantity (Example Scale)Notes
This compoundC₈H₈N₂132.163.0 mmol (396.5 mg)Starting material
Sulfuric Acid (Conc., 98%)H₂SO₄98.088.4 mmol (0.46 mL)Use with extreme care
Deionized WaterH₂O18.02~15 mL
Sodium NitriteNaNO₂69.003.6 mmol (248.4 mg)Prepare a fresh aqueous solution before use
Potassium IodideKI166.0012.0 mmol (1.99 g)
Diethyl Ether or Ethyl AcetateC₄H₁₀O / C₄H₈O₂-As neededFor extraction
Saturated Sodium Thiosulfate Soln.Na₂S₂O₃-As neededTo quench unreacted iodine
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent
Starch-Iodide Paper---To test for excess nitrous acid
Equipment
3-Neck Round Bottom Flask (100 mL)1
Magnetic Stirrer and Stir Bar1
Thermometer1Low-temperature range
Dropping Funnel1For controlled addition of NaNO₂ solution
Ice-Salt Bath1To maintain 0-5 °C
Separatory Funnel1For workup
Rotary Evaporator1For solvent removal
Glassware for Chromatography1 setFor purification
Step-by-Step Synthesis Protocol

Caption: Experimental workflow for the synthesis.

Part 1: Diazotization

  • In a 100 mL three-necked flask equipped with a magnetic stir bar and a thermometer, add this compound (3.0 mmol, 1.0 equiv).

  • Carefully add deionized water (6.0 mL), followed by the slow addition of concentrated sulfuric acid (2.8 equiv). Stir until the amine is fully dissolved. An amine salt may precipitate.

  • Cool the reaction mixture to 0–5 °C using an ice-salt bath. Maintain this temperature range throughout the next step.[12]

  • In a separate beaker, dissolve sodium nitrite (1.2 equiv) in deionized water (1.5 mL).

  • Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the stirred amine solution over 20-30 minutes. Crucially, ensure the internal temperature does not rise above 5 °C. [10]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The formation of the diazonium salt is now complete. A small piece of starch-iodide paper can be used to test for a slight excess of nitrous acid (a positive test turns the paper blue/black); if the test is negative, a tiny amount more of the nitrite solution can be added.

Part 2: Iodide Substitution and Work-up

  • In a separate beaker, prepare a solution of potassium iodide (4.0 equiv) in deionized water (1.5 mL).

  • While maintaining vigorous stirring, add the potassium iodide solution dropwise to the cold diazonium salt solution. You may observe gas evolution (N₂) and the formation of a dark-colored precipitate.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 3 hours.[2]

  • To quench any remaining iodine, add saturated aqueous sodium thiosulfate solution dropwise until the dark color of iodine disappears.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or diethyl ether (3 x 25 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is typically a solid or oil. Purification can be achieved by column chromatography on silica gel, using a non-polar eluent system such as hexane/ethyl acetate.[13] The fractions containing the product can be identified by TLC, combined, and the solvent evaporated to yield the pure 5-iodo-2-methylbenzonitrile.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[14]

  • ¹H NMR: The proton NMR spectrum will confirm the substitution pattern on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (243.04 g/mol ).[15]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Conclusion

The Sandmeyer reaction detailed in this note is an effective and reliable method for the synthesis of 5-iodo-2-methylbenzonitrile from its corresponding amine precursor. The protocol emphasizes critical safety considerations, particularly the in-situ use of the unstable diazonium salt intermediate and strict temperature control. By following this detailed procedure, researchers can safely and efficiently produce this valuable chemical intermediate for applications in pharmaceutical and materials science research.

References

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  • Google Patents. (1989). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
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  • Walia, P. K., Kumar, M., & Bhalla, V. (2018). (a) Previous methods of preparing aryl iodides from aryl bromides. (b)... ResearchGate.
  • Ghaffari, M., et al. (2016). Photo-induced iodination of aryl halides under very mild conditions. eScholarship@McGill.
  • Kabalka, G. W., Sastry, K. A., & Pagni, R. M. (1982). Synthesis of radioiodinated aryl iodides via boronate precursors. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Kim, D., & Martin, R. (2024). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
  • OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution.
  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • PubChem. (n.d.). 5-Iodo-2-methylbenzonitrile.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information.
  • MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Google Patents. (n.d.). Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.

Sources

Application Notes: Synthesis of Novel Thiazolidinedione Derivatives from 5-Amino-2-methylbenzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazolidinediones (TZDs) are a cornerstone class of heterocyclic compounds, renowned primarily for their role as potent insulin sensitizers in the management of type 2 diabetes mellitus. Their therapeutic effects are mediated through the agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that governs the transcription of genes integral to glucose and lipid metabolism.[1] Beyond diabetes, the TZD scaffold is a subject of intense research for its potential in oncology, inflammation, and infectious diseases.[2][3] This guide provides a detailed scientific rationale and a robust, self-validating protocol for the synthesis of novel 5-arylidene-2,4-thiazolidinedione derivatives. It leverages the versatile chemical properties of 5-Amino-2-methylbenzonitrile as a precursor to the requisite aromatic aldehyde, opening avenues for the development of next-generation therapeutics with potentially enhanced efficacy and modulated safety profiles.

Scientific Rationale & Mechanistic Overview

The Thiazolidinedione Pharmacophore: A Privileged Scaffold

The 2,4-thiazolidinedione ring is considered a "privileged scaffold" in medicinal chemistry. Its structure, featuring two carbonyl groups and an acidic N-H proton, allows it to act as both a hydrogen bond donor and acceptor. This characteristic is crucial for its high-affinity binding within the ligand-binding domain of PPARγ.[4] The core of TZD-based drug design involves substitution at the C5 position of the heterocyclic ring, which directly influences the molecule's interaction with the receptor and its overall pharmacological profile.

The Knoevenagel Condensation: A Cornerstone Synthetic Strategy

The primary method for creating C5-substituted TZDs is the Knoevenagel condensation.[5][6] This reaction is a highly efficient and reliable method for carbon-carbon bond formation.

Causality of Experimental Choices:

  • Reaction Type: The Knoevenagel condensation is ideal because the methylene group at the C5 position of the 2,4-thiazolidinedione ring is "active"—meaning the protons are acidic and easily removed—due to the electron-withdrawing effects of the two adjacent carbonyl groups.

  • Catalyst: A weak base, such as piperidine or L-tyrosine, is employed to deprotonate the active methylene group, creating a nucleophilic carbanion.[7] This nucleophile then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The reaction culminates in a dehydration step to yield the stable 5-arylidene product.[8]

  • Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and is easily removed post-reaction. Greener alternatives, such as aqueous media, have also been successfully employed.[7]

Mechanism of Action: PPARγ Signaling Pathway

Thiazolidinediones exert their therapeutic effects by modulating the PPARγ signaling pathway.[9]

  • Ligand Binding: The TZD molecule enters the cell and binds to the ligand-binding domain of PPARγ in the nucleus.

  • Heterodimerization: This binding event induces a conformational change in PPARγ, promoting its heterodimerization with the Retinoid X Receptor (RXR).[10]

  • DNA Binding: The activated PPARγ-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[11]

  • Gene Transcription: The complex recruits co-activator proteins, initiating the transcription of genes involved in critical metabolic processes.

  • Metabolic Effects: Key outcomes include upregulated expression of genes that enhance insulin sensitivity, promote fatty acid uptake and storage in adipocytes, and modulate the secretion of adipokines like adiponectin.[9]

Visualized Schematics and Pathways

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_synthesis Synthesis & Purification cluster_end Final Product & Analysis A This compound C Step 1: Aldehyde Formation (e.g., Formylation Reaction) A->C Precursor B 2,4-Thiazolidinedione E Step 2: Knoevenagel Condensation (Base-catalyzed) B->E Reactant D Intermediate: 4-Amino-3-methylbenzaldehyde C->D D->E Reactant F Crude Product E->F G Step 3: Purification (Recrystallization) F->G H Final Product: 5-(4-amino-3-methylbenzylidene) thiazolidine-2,4-dione G->H I Characterization (NMR, MS, IR, HPLC) H->I

Caption: Synthetic workflow from starting materials to final product.

PPARγ Signaling Pathway Diagram

PPAR_Pathway cluster_cell Adipocyte cluster_nucleus Nucleus cluster_effects Biological Effects PPAR PPARγ Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Adipogenesis Adipogenesis Transcription->Adipogenesis Leads to GlucoseUptake ↑ Glucose Uptake Transcription->GlucoseUptake InsulinSensitivity ↑ Insulin Sensitivity Transcription->InsulinSensitivity TZD TZD Ligand TZD->PPAR Activates

Caption: Simplified PPARγ signaling pathway activated by a TZD ligand.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative thiazolidinedione derivative.

Protocol: Synthesis of 5-(4-amino-3-methylbenzylidene)thiazolidine-2,4-dione

Rationale: This protocol details the Knoevenagel condensation between 2,4-thiazolidinedione and an aldehyde derived from the this compound scaffold. The amino group is preserved, providing a key functional handle for future derivatization.

Materials & Reagents:

  • 4-Amino-3-methylbenzaldehyde

  • 2,4-Thiazolidinedione

  • Piperidine (catalyst)

  • Ethanol (Anhydrous)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Büchner funnel and filtration apparatus

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 4-Amino-3-methylbenzaldehyde (1.35 g, 10 mmol) and 2,4-Thiazolidinedione (1.17 g, 10 mmol) in 40 mL of anhydrous ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, ~1 mmol) dropwise using a micropipette. The addition of a base catalyst is the critical step to initiate the deprotonation of the active methylene group.[12]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (~78°C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using TLC (eluent: 7:3 Hexane/Ethyl Acetate). Spot the initial reaction mixture and samples taken hourly. The formation of a new, less polar spot and the disappearance of the aldehyde spot indicate reaction progression.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation. A yellow solid should form.

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with 20 mL of cold ethanol and then 20 mL of deionized water to remove unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight. The expected product is a yellow crystalline solid.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Piperidine is a corrosive and flammable liquid; handle with care.

Data Presentation and Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

Table 1: Key Reaction and Product Parameters
ParameterValue/DescriptionRationale
Molecular Formula C₁₁H₁₀N₂O₂SCalculated from the structure of the final product.
Molecular Weight 234.28 g/mol Essential for mass spectrometry analysis.
Appearance Yellow Crystalline SolidTypical for 5-arylidene-2,4-thiazolidinedione derivatives.
Reaction Time 4-6 hoursOptimized to ensure complete conversion while minimizing side products.
Typical Yield 85-95%The Knoevenagel condensation is generally a high-yielding reaction.
Melting Point VariesTo be determined experimentally; a sharp melting point indicates high purity.
Expected Characterization Data
  • ¹H NMR (400 MHz, DMSO-d₆): The resulting spectrum should confirm the presence of all key protons. Expected signals include a singlet for the vinyl proton (~7.8 ppm), multiplets for the aromatic protons, a singlet for the methyl group (~2.2 ppm), a broad singlet for the amino group (NH₂), and a broad singlet for the thiazolidinedione N-H proton (>12 ppm).[13][14]

  • ¹³C NMR (100 MHz, DMSO-d₆): Key signals would include two distinct carbonyl carbons (~167-168 ppm), carbons of the double bond, and aromatic carbons.[14]

  • Mass Spectrometry (ESI-MS): The spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 235.05, confirming the molecular weight of the compound.[15]

  • Infrared (IR) Spectroscopy (KBr): The spectrum should display characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (carbonyls), and C=C stretching (vinyl and aromatic).[13][16]

References

  • Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. (2023). MDPI. [Link]
  • PPAR Signaling Pathway.
  • PPARγ Signaling and Emerging Opportunities for Improved Therapeutics. (2013). PubMed Central. [Link]
  • Thiazolidinedione Derivatives: Multifaceted Pharmacological Activities and Therapeutic Potential. (2025).
  • Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. (2010). New Journal of Chemistry (RSC Publishing). [Link]
  • Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. (2024). PubMed. [Link]
  • Recent Approaches in the Synthesis of 5-Arylidene-2,4-thiazolidinedione Derivatives Using Knoevenagel Condensation. (2023). Bentham Science Publishers. [Link]
  • Biological Potential of Thiazolidinedione Derivatives: A Review. (2022).
  • Facile synthesis and characterization of some new 5-arylidene-thiazolidine-2,4-diones and their antimicrobial. (2018). Indian Journal of Pharmaceutical Sciences. [Link]
  • Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. (2022). MDPI. [Link]
  • Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. (2010). RSC Publishing. [Link]
  • PPAR Gamma: From Definition to Molecular Targets and Therapy of Lung Diseases. (2021). NIH. [Link]
  • Peroxisome proliferator-activ
  • Facile and green syntheses of substituted-5-arylidene-2,4-thiazolidinediones using L-tyrosine as an. (2012). Der Pharma Chemica. [Link]
  • PPARγ signaling and metabolism: the good, the bad and the future. (2013). PubMed Central. [Link]
  • Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020).
  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. (2021). PubMed Central. [Link]
  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evalu
  • Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. (2022). PubMed Central. [Link]
  • How can I convert aniline to benzaldehyde in one step?. (2017). Quora. [Link]
  • Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. (2021). MDPI. [Link]
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2022). Taylor & Francis Online. [Link]

Sources

Application Notes and Protocols for Coupling Reactions Using 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Amino-2-methylbenzonitrile in Modern Synthesis

This compound is a highly versatile and strategically important building block in the fields of medicinal chemistry and materials science.[1] Its unique trifunctional scaffold, featuring a nucleophilic amino group, a synthetically malleable nitrile, and a methyl group that can influence steric and electronic properties, offers a rich platform for the construction of complex molecular architectures. This aminobenzonitrile derivative is a key intermediate in the synthesis of a variety of high-value compounds, from potent kinase inhibitors in oncology to novel agrochemicals and advanced organic materials.[1]

The true power of this compound is unlocked through its participation in robust and efficient coupling reactions. This guide provides detailed application notes and step-by-step protocols for three cornerstone transformations in modern organic synthesis: the Buchwald-Hartwig amination, amide bond formation, and a two-step sequence for Suzuki-Miyaura coupling. Each protocol is presented with an in-depth explanation of the underlying principles and experimental considerations, empowering researchers to confidently employ this valuable synthon in their discovery programs.

I. Buchwald-Hartwig Amination: Forging C-N Bonds with Precision

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds.[2][3] This reaction is particularly valuable for coupling an amine, such as this compound, with an aryl halide, providing access to a diverse range of N-aryl derivatives that are prevalent in pharmaceuticals.[2]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) species.[3] The cycle commences with the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which subsequently undergoes reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst, thus completing the cycle. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[4]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-X Aryl-X Aryl-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Coordination & Deprotonation (Base) Ar-Pd(II)-X(L2)->Ligand_Exchange Amine This compound Amine->Ligand_Exchange Ar-Pd(II)-Amine(L) [Ar-Pd(II)-N(H)R(L)]+ Ligand_Exchange->Ar-Pd(II)-Amine(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Amine(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product N-Aryl-5-amino- 2-methylbenzonitrile Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of this compound

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic aryl bromide. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), the aryl bromide (1.2 mmol, 1.2 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Expert Insights: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the oxidative addition of the aryl halide and the subsequent reductive elimination. Sodium tert-butoxide is a strong, non-nucleophilic base that effectively deprotonates the amine without competing in side reactions. The use of an anhydrous, aprotic solvent like toluene is standard for this reaction to prevent catalyst deactivation.

II. Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry. Coupling this compound with a carboxylic acid provides access to a wide array of amides, many of which exhibit interesting biological activities.

The Chemistry of Amide Coupling

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the elimination of water. To achieve this transformation under milder conditions, the carboxylic acid is typically activated using a coupling reagent.[] Common coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), convert the carboxylic acid into a highly reactive activated ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Amine This compound Activated_Ester->Amine Nucleophilic Attack Product Amide Product Amine->Product

Caption: General workflow for amide bond formation.

Experimental Protocol: Amide Synthesis with this compound

This protocol describes a general procedure for the HATU-mediated coupling of this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.) in anhydrous DMF. Add HATU (1.1 eq.) and DIPEA (2.0 eq.). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add this compound (1.0 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with saturated aqueous lithium chloride solution (to remove residual DMF), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expert Insights: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, particularly important when working with chiral carboxylic acids. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and facilitate the reaction. The use of an aprotic polar solvent like DMF ensures the solubility of the reagents and intermediates.

III. Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide.[6] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in many pharmaceuticals. This compound can be converted into a biaryl derivative through a two-step sequence involving a Sandmeyer reaction followed by a Suzuki-Miyaura coupling.

Synthetic Strategy: A Two-Step Approach

Direct Suzuki-Miyaura coupling of this compound is not feasible as the amino group is not a suitable leaving group. Therefore, a two-step strategy is employed:

  • Sandmeyer Reaction: The amino group is first converted into a diazonium salt, which is then displaced by a halide (e.g., bromide) to yield 5-bromo-2-methylbenzonitrile.[7] This transformation introduces the necessary leaving group for the subsequent cross-coupling reaction.

  • Suzuki-Miyaura Coupling: The resulting 5-bromo-2-methylbenzonitrile is then coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form the desired biaryl product.

Suzuki_Workflow Start This compound Sandmeyer Step 1: Sandmeyer Reaction (NaNO₂, HBr, CuBr) Start->Sandmeyer Intermediate 5-Bromo-2-methylbenzonitrile Sandmeyer->Intermediate Suzuki Step 2: Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) Intermediate->Suzuki Product 5-Aryl-2-methylbenzonitrile Suzuki->Product

Caption: Two-step workflow for the synthesis of biaryl compounds.

Experimental Protocols

Protocol 3.1: Sandmeyer Reaction - Synthesis of 5-Bromo-2-methylbenzonitrile

Materials:

  • This compound

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Standard laboratory glassware

Procedure:

  • Diazotization: Dissolve this compound (1.0 mmol) in 48% hydrobromic acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 mmol) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Halogenation: In a separate flask, prepare a solution of copper(I) bromide (1.2 mmol) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat to 60 °C until the evolution of nitrogen gas ceases.

  • Workup and Purification: Cool the mixture and neutralize with a sodium hydroxide solution. Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3.2: Suzuki-Miyaura Coupling - Synthesis of 5-Aryl-2-methylbenzonitrile

Materials:

  • 5-Bromo-2-methylbenzonitrile

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (4:1 mixture)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-bromo-2-methylbenzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture (10 mL). Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Comparison of Coupling Reaction Conditions

Reaction TypeKey ReagentsCatalyst SystemBaseSolventTemperature (°C)
Buchwald-Hartwig Amination Aryl bromidePd(OAc)₂ / XPhosNaOtBuToluene100-110
Amide Coupling Carboxylic acidNone (HATU is coupling agent)DIPEADMFRoom Temp.
Suzuki-Miyaura Coupling Arylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water90-100

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands as a testament to the power of well-designed building blocks in modern organic synthesis. The coupling reactions detailed in this guide—Buchwald-Hartwig amination, amide bond formation, and Suzuki-Miyaura coupling—provide reliable and versatile pathways to a vast chemical space of novel compounds. By understanding the principles behind these transformations and adhering to robust experimental protocols, researchers can effectively leverage the synthetic potential of this compound to accelerate their drug discovery and materials science endeavors.

References

  • ResearchGate. (2020). An improved method of amide synthesis using acyl chlorides.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Purity 2-Amino-5-methylbenzonitrile Synthesis & Applications.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (2021). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemguide. (n.d.). The Preparation of Amides.
  • PubMed. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino.
  • RSC Publishing. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • PMC - NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Organic Chemistry Portal. (2002). Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles.
  • PubMed. (2002). Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles.
  • MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
  • ChemRxiv. (2024). Excited-State Palladium-Catalyzed Radical Allylic Alkylation: Rapid Access to C2-Allyl Carbohydrates.
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
  • PubMed. (2022). Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties.
  • ResearchGate. (2018). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.
  • Figshare. (2023). Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides.
  • ResearchGate. (2018). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
  • PMC - NIH. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.

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5-Amino-2-methylbenzonitrile: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals and functional materials, owing to their diverse chemical properties and biological activities.[1] Among the myriad of building blocks available to synthetic chemists, 5-Amino-2-methylbenzonitrile stands out as a particularly versatile precursor. Its unique arrangement of a nucleophilic amino group, a reactive nitrile moiety, and a methyl group on a benzene ring provides a powerful platform for the construction of a wide array of complex heterocyclic systems.[2] This guide provides in-depth technical application notes and detailed protocols for the utilization of this compound in the synthesis of two key classes of heterocycles: benzimidazoles and quinazolines. These scaffolds are prevalent in numerous FDA-approved drugs and are of significant interest to researchers in drug development.[3][4]

This document is designed for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps, but also the underlying mechanistic rationale to empower the user to adapt and innovate.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe experimentation. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 50670-64-9[5]
Molecular Formula C₈H₈N₂[2]
Molecular Weight 132.16 g/mol [2]
Appearance Yellow to brown powder[2]
Melting Point 88-91 °C[2]
Boiling Point 110 °C at 22 mmHg[2]
Solubility Soluble in methanol[2]

Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[5]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is recommended.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and exposed skin thoroughly after handling.

  • Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

Application Note 1: Synthesis of 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile Derivatives

Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[6] The Phillips condensation is a classic and widely used method for benzimidazole synthesis, involving the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[6] This protocol adapts this principle for the synthesis of a substituted benzimidazole from this compound and an aromatic aldehyde.

Experimental Workflow: Benzimidazole Synthesis

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product A This compound E Mix and Stir A->E B Aromatic Aldehyde B->E C Sodium Metabisulfite C->E D Solvent (e.g., DMF) D->E F Heat Reaction Mixture (e.g., 120-140 °C) E->F G Cool to Room Temperature F->G H Pour into Ice Water G->H I Filter Precipitate H->I J Wash with Water I->J K Dry the Product J->K L Recrystallization (e.g., Ethanol) K->L M Substituted 6-Methyl-1H-benzo[d]imidazole- 5-carbonitrile L->M

Caption: General workflow for the synthesis of substituted benzimidazoles.

Detailed Protocol: Synthesis of 2-Aryl-6-methyl-1H-benzo[d]imidazole-5-carbonitrile

This protocol describes a one-pot synthesis of 2-aryl-6-methyl-1H-benzo[d]imidazole-5-carbonitrile from this compound and an aromatic aldehyde. Sodium metabisulfite is used as a mild oxidizing agent to facilitate the cyclization.

Materials:

  • This compound (1.0 mmol, 132.16 mg)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106.12 mg)

  • Sodium metabisulfite (Na₂S₂O₅) (1.2 mmol, 228.13 mg)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and sodium metabisulfite (1.2 mmol).

  • Add DMF (5 mL) to the flask and stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 120-140 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and dry it under vacuum.

  • Purify the crude product by recrystallization from ethanol to afford the pure 2-aryl-6-methyl-1H-benzo[d]imidazole-5-carbonitrile.

Mechanism of Benzimidazole Formation

The formation of the benzimidazole ring proceeds through a condensation reaction followed by an oxidative cyclization.[7]

cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Oxidation cluster_3 Product A This compound C Formation of Schiff Base Intermediate A->C + B Aromatic Aldehyde B->C D Intramolecular nucleophilic attack of the second amino group on the imine carbon C->D E Dihydrobenzimidazole Intermediate D->E F Oxidation by Na₂S₂O₅ E->F G Substituted Benzimidazole F->G

Caption: Mechanism of benzimidazole formation.

Causality of Experimental Choices:

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

  • Sodium Metabisulfite: This reagent acts as an in-situ oxidizing agent, promoting the aromatization of the dihydrobenzimidazole intermediate to the final benzimidazole product.[8]

  • Recrystallization: This is a standard purification technique to obtain a highly pure crystalline product.

Application Note 2: Synthesis of 4-Amino-7-methylquinazoline-6-carbonitrile

Quinazolines are another class of privileged heterocyclic scaffolds found in numerous biologically active compounds, including several anticancer drugs.[9] The synthesis of quinazolines can be achieved through various methods, often starting from anthranilic acid derivatives.[3] This protocol outlines a potential pathway for the synthesis of a substituted quinazoline from this compound.

Experimental Workflow: Quinazoline Synthesis

cluster_0 Reaction Setup cluster_1 Work-up and Purification cluster_2 Product A This compound D Mix and Reflux A->D B Formamidine Acetate B->D C Solvent (e.g., 2-Ethoxyethanol) C->D E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Cold Solvent F->G H Dry the Product G->H I 4-Amino-7-methylquinazoline-6-carbonitrile H->I cluster_0 Step 1: Amidination cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization cluster_3 Product A This compound C Formation of N-formimidoyl Intermediate A->C + B Formamidine B->C D Nucleophilic attack of the formimidoyl nitrogen onto the nitrile carbon C->D E Cyclized Intermediate D->E F Proton transfer to form the aromatic quinazoline ring E->F G 4-Amino-7-methylquinazoline-6-carbonitrile F->G

Caption: Mechanism of quinazoline formation.

Causality of Experimental Choices:

  • Formamidine Acetate: This reagent serves as a source of the N-C-N fragment required for the formation of the pyrimidine ring of the quinazoline. [10]* 2-Ethoxyethanol: This high-boiling solvent allows the reaction to be carried out at the elevated temperatures necessary for the cyclization to occur.

  • Reflux Conditions: Heating at reflux provides the thermal energy required to overcome the activation energy of the cyclization step.

Conclusion

This compound is a readily accessible and highly valuable building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide for the synthesis of benzimidazole and quinazoline derivatives demonstrate the utility of this starting material. The strategic positioning of the amino, methyl, and nitrile groups allows for a range of synthetic transformations, opening avenues for the creation of novel molecular entities for drug discovery and materials science. By understanding the underlying principles of these reactions, researchers can further expand the synthetic utility of this compound to construct even more complex and functional heterocyclic systems.

References

  • Roeder, C. H., & Day, A. R. (1940). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 05(6), 787–796. [Link]
  • Khan, I., & Zaib, S. (2015). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 3, 63. [Link]
  • Abdelrazek, F. M., & Fadda, A. A. (2009). Reaction of Anthranilonitrile with Some Active Methylene Reagents: Synthesis of Some New Quinoline and Quinazoline Derivatives.
  • Bansal, Y., & Silakari, O. (2014). Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of Advanced Research in Engineering and Technology, 5(10), 121-129. [Link]
  • Roeder, C. H., & Day, A. R. (1940). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 05(6), 787–796. [Link]
  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33895-33924. [Link]
  • Scribd. (n.d.). Benzimidazole (Synthesis).
  • Metwally, M. A., & Abdelrazek, F. M. (2005). Reaction of Anthranilonitrile with Some Active Methylene Reagents: Synthesis of Some New Quinoline and Quinazoline Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(5-6), 1313-1322. [Link]
  • Pateraki, I., Kanellou, E., & Koutsourea, A. (2019). Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. ChemistrySelect, 4(38), 11211-11215. [Link]
  • Al-Suwaidan, I. A., Alanazi, A. M., & El-Faham, A. (2017).
  • El-Sayed, M. A. A. (2019). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Iranian Chemical Society, 16(10), 2245-2256. [Link]
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • el-Naem, S. I., el-Nzhawy, A. O., el-Diwani, H. I., & Abdel Hamid, A. O. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie, 336(1), 7-17. [Link]
  • Jiang, B., & Gu, X. (2000). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Current Organic Chemistry, 4(8), 839-864. [Link]
  • Kiguchi, T., Okazaki, M., & Naito, T. (1999). RADICAL CYCLIZATION IN HETEROCYCLE SYNTHESIS. 7.1 SYNTHESIS OF CHIRAL 2-SUBSTITUTED 5-AMINO-4-PIPERIDINOLS VIA RADICAL CYCLIZATION. HETEROCYCLES, 51(11), 2711. [Link]
  • Goker, H., Alp, M., & Yildiz, S. (2005). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Molecules, 10(11), 1377-1386. [Link]
  • ResearchGate. (n.d.). Synthesis protocol of benzimidazole derivative 5.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • Kumar, P. S., & Kumar, B. S. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Journal of Applicable Chemistry, 4(4), 1335-1339. [Link]
  • Chen, Y.-J., & Li, K. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Shaaban, M. R., & El-Sayed, N. N. (2018). Synthesis of polyheterocycles via multicomponent reactions. Organic & Biomolecular Chemistry, 16(44), 8444-8469. [Link]
  • Google Patents. (n.d.). EP1904481B1 - Process for preparing benzimidazole compounds.
  • Abdel-Wahab, B. F., & Abdel-Gawad, H. (2023). Five and six membered heterocyclic rings endowed with azobenzene as dual EGFRT790M and VEGFR-2 inhibitors: design, synthesis, in silico ADMET profile, molecular docking, dynamic simulation and anticancer evaluations. Scientific Reports, 13(1), 21390. [Link]
  • Watanuki, S., Sakamoto, S., & Harada, H. (2004). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. HETEROCYCLES, 62(1), 127. [Link]
  • Dotsenko, V. V., & Krivokolysko, S. G. (2018). Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). Chemistry of Heterocyclic Compounds, 54(10), 875-900. [Link]
  • Frolova, Y., & Zavarzin, I. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 390. [Link]
  • ResearchGate. (n.d.). Synthesis of 5-methylbenzimidazole derivatives (2a-c) employing triphenylphosphine resin.
  • Google Patents. (n.d.). CN102002002A - Preparation method of 5-aminobenzimidazole.

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Application Notes and Protocols: The Sandmeyer Reaction of 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile and powerful method for the conversion of primary aromatic amines into a wide array of functionalized aromatic compounds.[1][2][3] Discovered by Traugott Sandmeyer in 1884, this reaction proceeds via the formation of an aryl diazonium salt, which is subsequently displaced by a nucleophile, often with the aid of a copper(I) salt catalyst.[1][4] This transformation is particularly valuable for synthesizing substitution patterns on aromatic rings that are not readily achievable through direct electrophilic substitution.[2] This application note provides a detailed experimental procedure for the Sandmeyer reaction on 5-Amino-2-methylbenzonitrile, a substrate of interest in the synthesis of pharmaceutical and agrochemical intermediates. We will focus on the conversion of the amino group to a chloro group, yielding 5-Chloro-2-methylbenzonitrile.

Mechanism and Scientific Rationale

The Sandmeyer reaction is a two-step process:

  • Diazotization: The primary aromatic amine, this compound, is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[5][6] This reaction is highly exothermic and must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.[7][8] The diazonium salt is a highly valuable intermediate because the diazonium group (N₂⁺) is an excellent leaving group.[8]

  • Copper(I)-Catalyzed Nucleophilic Substitution: The aryl diazonium salt is then treated with a copper(I) halide, in this case, copper(I) chloride (CuCl). The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas.[1][2] This aryl radical then reacts with the copper(II) halide to form the final aryl halide product and regenerate the copper(I) catalyst.[1][2]

Visualizing the Workflow

Sandmeyer_Reaction_Workflow cluster_diazotization Part A: Diazotization cluster_sandmeyer Part B: Sandmeyer Reaction cluster_workup Part C: Workup & Purification Amine This compound Reagents_A NaNO₂, HCl (aq) Amine->Reagents_A 0-5 °C Diazonium 5-Cyano-4-methylbenzenediazonium chloride Reagents_A->Diazonium Catalyst CuCl in HCl (aq) Diazonium->Catalyst Product 5-Chloro-2-methylbenzonitrile Catalyst->Product Evolution of N₂ gas Workup Extraction & Washing Product->Workup Purification Distillation or Chromatography Workup->Purification

Caption: Experimental workflow for the Sandmeyer reaction.

Experimental Protocol

Materials and Apparatus
Reagent/ApparatusGrade/SpecificationSupplier
This compound≥98%Commercially Available
Sodium Nitrite (NaNO₂)ACS Reagent GradeCommercially Available
Hydrochloric Acid (HCl)Concentrated (37%)Commercially Available
Copper(I) Chloride (CuCl)≥97%Commercially Available
Dichloromethane (CH₂Cl₂)ACS Reagent GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Magnetic Stirrer with Stir Bar---Standard Laboratory Equipment
Ice Bath---Standard Laboratory Equipment
Round-bottom flasksVarious sizesStandard Laboratory Equipment
Addition Funnel---Standard Laboratory Equipment
Thermometer-10 to 110 °CStandard Laboratory Equipment
Separatory Funnel---Standard Laboratory Equipment
Rotary Evaporator---Standard Laboratory Equipment
Part A: Diazotization of this compound
  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, dissolve 13.2 g (0.1 mol) of this compound in 50 mL of 3 M hydrochloric acid.

  • Cool the resulting solution to 0–5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water and cool it to 0–5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred amine solution via the addition funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0–5 °C for an additional 30 minutes to ensure complete diazotization.

  • The presence of excess nitrous acid can be tested using starch-iodide paper (a blue-black color indicates excess). If necessary, excess nitrous acid can be quenched by the cautious addition of a small amount of urea.

Part B: Sandmeyer Reaction
  • In a separate 500 mL flask, prepare a solution of 12.0 g (0.12 mol) of copper(I) chloride in 50 mL of concentrated hydrochloric acid. Cool this solution to 0–5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Caution: Nitrogen gas will evolve vigorously. Ensure adequate ventilation and control the rate of addition to prevent excessive frothing.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to 50–60 °C on a water bath for 30 minutes to ensure the complete decomposition of the diazonium salt.

Part C: Workup and Purification
  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash them sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and again with water (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 5-Chloro-2-methylbenzonitrile.

Safety Precautions

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive in the solid state.[7] Therefore, they should be prepared at low temperatures and used immediately without isolation.[7][8]

  • Nitrogen Gas Evolution: The decomposition of the diazonium salt in the Sandmeyer reaction releases a large volume of nitrogen gas. The reaction should be performed in a well-ventilated fume hood, and the apparatus should not be sealed.

  • Corrosive Reagents: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Temperature Control: Strict temperature control during the diazotization step is crucial for both safety and reaction efficiency.[7][9]

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete diazotizationEnsure the reaction temperature is maintained between 0-5 °C and that a slight excess of sodium nitrite is used.
Premature decomposition of the diazonium saltMaintain a low temperature throughout the diazotization and addition to the copper(I) chloride solution.
Insufficient catalystEnsure the copper(I) chloride is of good quality and used in the correct stoichiometric amount.
Formation of Side Products (e.g., phenols) Reaction of the diazonium salt with waterKeep the reaction temperature low and add the diazonium salt solution to the copper(I) chloride solution promptly.
Incomplete Reaction Insufficient heating during the final decomposition stepEnsure the reaction mixture is gently warmed after the initial vigorous gas evolution has subsided.

Characterization of 5-Chloro-2-methylbenzonitrile

The identity and purity of the final product can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point (if solid) or Boiling Point (if liquid): To assess purity.

Conclusion

The Sandmeyer reaction provides an effective and reliable method for the synthesis of 5-Chloro-2-methylbenzonitrile from this compound. Careful control of reaction conditions, particularly temperature, is paramount for achieving a high yield and ensuring the safe execution of the protocol. The procedure outlined in these application notes offers a robust starting point for researchers and scientists engaged in the synthesis of functionalized aromatic compounds.

References

  • Wikipedia. Sandmeyer reaction. [Link]
  • Wang, D., et al. (2017). One-Pot Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(10), 2518–2521. [Link]
  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]
  • Chemistry Notes. (2022).
  • Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]
  • GeeksforGeeks. (2025). Sandmeyer Reaction. [Link]
  • Organic Chemistry Portal.
  • Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 937–940. [Link]
  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]

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Application Notes and Protocols: Synthesis and Utility of 5-Amino-2-methylbenzonitrile in Dye Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: These application notes provide a comprehensive overview of the use of 5-Amino-2-methylbenzonitrile as a key intermediate in the synthesis of various classes of dyes, particularly azo and heterocyclic dyes. This document is intended for researchers, chemists, and material scientists, offering detailed experimental protocols, mechanistic insights, and practical guidance. We will explore the foundational chemistry of diazotization and azo coupling, present step-by-step synthesis procedures, and discuss the influence of the molecule's unique structure on the properties of the resulting chromophores.

Introduction: The Versatility of this compound

This compound is an aromatic amine that serves as a valuable and versatile building block in synthetic organic chemistry, particularly in the creation of colorants. Its structure is uniquely functionalized:

  • Primary Aromatic Amine (-NH₂): This group is the reactive site for diazotization, the critical first step in forming a diazonium salt, which is the precursor to azo dyes.[1][2]

  • Nitrile Group (-CN): An electron-withdrawing group that influences the electronic properties of the diazonium salt and can modify the color (bathochromic or hypsochromic shift) of the final dye. It also serves as a synthetic handle for constructing heterocyclic systems.

  • Methyl Group (-CH₃): An electron-donating group that can also fine-tune the electronic environment and, consequently, the spectral properties of the dye.

This combination of functional groups allows for the synthesis of a wide spectrum of dyes with tailored properties for applications in textiles, pigments, and functional materials.

Core Synthetic Principles

The synthesis of azo dyes from aromatic amines like this compound is a well-established, two-stage process.[3][4] Understanding the causality behind each stage is critical for successful synthesis.

Stage 1: Diazotization

Diazotization is the conversion of the primary aromatic amine into a diazonium salt.[5] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[2]

Mechanism Rationale: The reaction proceeds via the formation of the nitrosonium ion (NO⁺), a potent electrophile, which is attacked by the nucleophilic amine.[6] The resulting intermediate undergoes proton transfers and dehydration to yield the aryl diazonium ion.

Critical Parameter - Temperature: This reaction is highly exothermic. The temperature must be strictly maintained between 0-5 °C .[7] Above this temperature, the diazonium salt, which is inherently unstable, will rapidly decompose, losing N₂ gas and forming undesired phenolic byproducts, leading to significantly lower yields.[3][7]

Stage 2: Azo Coupling

The azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile.[8] It attacks an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form the characteristic azo bond (-N=N-), which is the chromophore responsible for the color.[9]

Critical Parameter - pH: The pH of the reaction medium is crucial as it dictates the reactivity of both components.[10]

  • For Phenolic Couplers (e.g., 2-Naphthol): An alkaline medium (pH 9-10) is required. This deprotonates the phenol to the much more nucleophilic phenoxide ion, activating the aromatic ring for electrophilic attack.[10]

  • For Amine Couplers (e.g., Aniline derivatives): A mildly acidic medium (pH 4-5) is optimal. In more basic conditions, the diazonium ion can undesirably couple with the amino group of the coupler (N-coupling) instead of the aromatic ring (C-coupling).[10]

Experimental Protocol: Synthesis of a Monoazo Dye

This protocol details the synthesis of a representative red-orange azo dye from this compound and 2-naphthol.

Materials and Equipment
Reagent/EquipmentPurpose
This compoundDiazo Component
Sodium Nitrite (NaNO₂)Nitrous Acid Precursor
Concentrated Hydrochloric Acid (HCl)Acid Catalyst for Diazotization
2-NaphtholCoupling Component
Sodium Hydroxide (NaOH)pH Adjustment for Coupling
Distilled WaterSolvent
EthanolRecrystallization Solvent
Beakers, Magnetic Stirrer, Ice BathStandard Laboratory Glassware
Buchner Funnel, Filter PaperProduct Isolation
Starch-Iodide PaperDiazotization Endpoint Check
Step-by-Step Procedure

Part A: Diazotization of this compound

  • In a 250 mL beaker, suspend 1.32 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated HCl and 25 mL of water.

  • Stir the mixture vigorously to form a fine suspension of the amine hydrochloride salt.

  • Cool the suspension to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature throughout the process.

  • In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 15 minutes, keeping the tip of the addition funnel or pipette below the surface of the liquid. Ensure the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 20 minutes in the ice bath.

  • Validation Check: Confirm the completion of diazotization by testing for the presence of excess nitrous acid. A drop of the reaction mixture streaked on starch-iodide paper should produce an immediate blue-black color.[7] The resulting cold diazonium salt solution should be used immediately.

Part B: Azo Coupling with 2-Naphthol

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 40 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 5 °C in an ice bath with continuous stirring.

  • Slowly and with vigorous stirring, add the freshly prepared diazonium salt solution from Part A to the cold 2-naphthol solution.

  • A brightly colored precipitate (typically red or orange) should form immediately.

  • Continue stirring the mixture in the ice bath for 30-45 minutes to ensure the coupling reaction is complete.

Part C: Isolation and Purification

  • Collect the crude dye precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate runs clear and is neutral to litmus paper.

  • Press the solid as dry as possible on the funnel.

  • Purify the crude dye by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the pure crystalline product.

  • Dry the purified dye in a desiccator. Weigh the final product and calculate the percentage yield.

Visualization of the Synthetic Workflow

G cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Purification Amine This compound in HCl Cool1 Cool to 0-5°C Amine->Cool1 AddNaNO2 Slowly Add NaNO2 to Amine Solution Cool1->AddNaNO2 NaNO2 Prepare cold NaNO2 Solution NaNO2->AddNaNO2 Stir1 Stir for 20 min at 0-5°C AddNaNO2->Stir1 Diazonium Fresh Diazonium Salt Solution Stir1->Diazonium AddDiazonium Slowly Add Diazonium Salt to Coupling Solution Diazonium->AddDiazonium Naphthol Prepare 2-Naphthol in NaOH Solution Cool2 Cool to 5°C Naphthol->Cool2 Cool2->AddDiazonium Stir2 Stir for 30-45 min at 5°C AddDiazonium->Stir2 CrudeDye Crude Azo Dye (Precipitate) Stir2->CrudeDye Filter Vacuum Filtration CrudeDye->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallization (Ethanol) Wash->Recrystallize PureDye Pure Azo Dye Recrystallize->PureDye

Caption: Experimental workflow for the synthesis of an azo dye.

Expected Results and Properties
PropertyExpected Outcome
Product Name 1-((4-cyano-3-methylphenyl)azo)naphthalen-2-ol
Appearance Red-orange to deep red crystalline solid
Yield 75-90% (typical range after purification)
Solubility Sparingly soluble in water; soluble in ethanol, acetone, and DMSO.
λmax (in Ethanol) ~480-500 nm (This is an estimate; actual value requires spectroscopic analysis)

Application in Heterocyclic Dye Synthesis

The nitrile group in this compound is not merely a color modulator but also a key functional group for building more complex dye structures, such as heterocyclic dyes. These dyes are known for their high color strength, brightness, and superior fastness properties.[11]

A common strategy involves the Gewald reaction, where a nitrile, a ketone/aldehyde, and elemental sulfur react to form a polysubstituted 2-aminothiophene.[3][12] This thiophene derivative, now a heterocyclic amine, can then undergo the same diazotization and coupling sequence described above to yield novel heterocyclic azo dyes with potentially enhanced properties.

G start 5-Amino-2- methylbenzonitrile step1 Reaction with Ketone + Sulfur (Gewald Reaction) start->step1 intermediate Substituted 2-Aminothiophene Intermediate step1->intermediate step2 Diazotization (NaNO2, HCl, 0-5°C) intermediate->step2 diazonium Heterocyclic Diazonium Salt step2->diazonium step3 Azo Coupling (e.g., Naphthol) diazonium->step3 end Heterocyclic Azo Dye step3->end

Caption: Pathway for synthesizing heterocyclic azo dyes.

Troubleshooting and Optimization

ProblemPossible CauseRecommended Solution
Low or No Yield of Dye 1. Decomposition of diazonium salt. 2. Incorrect pH for coupling.1. Strictly maintain temperature at 0-5°C during diazotization and addition. Use the diazonium salt immediately.[7] 2. Verify and adjust the pH of the coupling solution before adding the diazonium salt.[10]
Dull or Off-Color Product 1. Presence of impurities. 2. Formation of side-products (e.g., phenols).1. Ensure thorough washing of the crude product. Perform recrystallization carefully. 2. Check temperature control during diazotization.
Diazotization Fails Insufficient acid or impure sodium nitrite.Use a molar excess of acid (2.5-3.0 equivalents) to ensure the amine is fully protonated and to catalyze the reaction. Use fresh, high-purity sodium nitrite.

Safety Precautions

  • Explosion Hazard: Solid diazonium salts are notoriously unstable and can be explosive when dry. NEVER attempt to isolate the diazonium salt in its solid form. Always use it as a cold, aqueous solution immediately after preparation.[7]

  • Chemical Toxicity: Handle all chemicals with care. Concentrated acids and bases are corrosive. Aromatic amines and azo dyes may be toxic or irritant.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

References

  • The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary.
  • Application Notes and Protocols: Synthesis and Utility of 2-Amino-5-nitrobenzoic Acid in Dye Production. (2025). BenchChem.
  • Diazotisation and coupling reaction. (n.d.). SlideShare.
  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
  • Khan, A. F., & Ganaie, M. A. (2022). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Organics, 3(2), 116-141.
  • Diazotisation. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Coupling Reactions with Diazotized 5-Amino-2,4-dichlorophenol. (2025). BenchChem.
  • Azo Dyes: History, Uses, and Synthesis. (2022). PSIBERG.
  • Experiment 8: Synthesis of an Azo Dye. (n.d.). The Chinese University of Hong Kong.
  • A review on synthesis of nitrogen-containing heterocyclic dyes for textile fibers - Part 1: Five and six-membered heterocycles. (2020). ResearchGate.
  • Diazotization-Coupling Reaction. (n.d.). ResearchGate.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • Experimental procedure for diazotization of 2-Amino-5-nitrobenzenesulfonic acid. (2025). BenchChem.

Sources

The Rising Star in Advanced Materials: A Guide to 5-Amino-2-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel materials with superior performance characteristics, the scientific community has turned its attention to a class of versatile molecular building blocks: 5-Amino-2-methylbenzonitrile and its derivatives. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, offering in-depth technical insights, field-proven protocols, and a comprehensive look into the material science applications of these promising compounds. With full editorial control, this guide is structured to provide a narrative that is both scientifically rigorous and practically applicable, reflecting the expertise and experience of a seasoned application scientist.

The Strategic Importance of the Aminobenzonitrile Scaffold

This compound, a seemingly simple aromatic compound, possesses a unique combination of functional groups—an amine (-NH2) and a nitrile (-C≡N)—that make it an exceptionally valuable precursor in the synthesis of advanced materials. The amine group provides a reactive site for polymerization, particularly for the formation of high-strength amide bonds, while the nitrile group, with its strong dipole moment, imparts desirable electronic properties and enhances intermolecular interactions. This duality is the cornerstone of its utility in creating materials with remarkable thermal stability, mechanical robustness, and intriguing optoelectronic properties. Benzonitrile derivatives, in general, are recognized for their contributions to pharmaceuticals and materials science, where their electronic characteristics are harnessed in liquid crystals, polymers, and optoelectronics[1].

High-Performance Polyamides: A New Frontier

Aromatic polyamides, or aramids, are renowned for their exceptional strength and thermal resistance. The incorporation of this compound or its derivatives as a monomeric unit can lead to the development of a new generation of high-performance polyamides with tailored properties. The nitrile group's polarity is expected to increase intermolecular dipole-dipole interactions, leading to more rigid polymer chains and, consequently, improved thermal and mechanical performance.

Predicted Properties of Polyamides Derived from this compound

While specific experimental data for polyamides synthesized directly from this compound is emerging, we can extrapolate expected properties based on analogous systems. The inclusion of nitrile-containing monomers generally enhances key polymer characteristics.

PropertyExpected Outcome for this compound-based PolyamideRationale
Glass Transition Temp. (Tg) HighIncreased chain rigidity and strong dipole-dipole interactions from nitrile groups restrict chain mobility.
Decomposition Temp. (Td) HighThe strong covalent nature of the nitrile group and enhanced intermolecular forces contribute to thermal stability.
Tensile Strength & Modulus HighStrong intermolecular hydrogen bonding from the amide linkages, coupled with dipole-dipole interactions from the nitrile groups, leads to a stiff and strong material.
Solubility Potentially Improved in Polar SolventsThe polar nitrile group may enhance solubility in polar aprotic solvents like NMP and DMAc, facilitating processing.

This table presents expected trends based on established principles of polymer chemistry and data from similar aromatic polyamides.

Protocol: Synthesis of Aromatic Polyamides via Yamazaki-Higashi Polycondensation

The Yamazaki-Higashi reaction is a powerful method for the direct polycondensation of dicarboxylic acids and diamines, offering a route to high molecular weight polyamides under relatively mild conditions. This protocol is adapted for the synthesis of a polyamide from this compound and a suitable aromatic dicarboxylic acid (e.g., terephthalic acid).

Materials:

  • This compound

  • Terephthalic acid

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Triphenyl phosphite (TPP)

  • Lithium Chloride (LiCl)

  • Methanol

  • Deionized water

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser

  • Heating mantle with a temperature controller

  • Vacuum oven

Procedure:

  • Drying: Thoroughly dry all glassware in an oven at 120 °C and cool under a stream of dry nitrogen.

  • Reaction Setup: In the three-necked flask, under a nitrogen atmosphere, dissolve this compound (1 equivalent) and terephthalic acid (1 equivalent) in anhydrous NMP. Add LiCl (5% w/v) to aid in the dissolution of the reactants and the resulting polymer.

  • Addition of Reagents: To the stirred solution, add anhydrous pyridine (2 equivalents) followed by the dropwise addition of triphenyl phosphite (2.2 equivalents).

  • Polymerization: Heat the reaction mixture to 115 °C and maintain this temperature for 3-4 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Filter the fibrous polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and reagents.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Yamazaki-Higashi reaction is sensitive to water, which can hydrolyze the phosphite reagent and terminate the polymerization.

  • LiCl: This salt helps to break the hydrogen bonds between polyamide chains, keeping the polymer in solution and allowing for the formation of high molecular weight chains.

  • Pyridine: Acts as a base to neutralize the phosphoric acid byproduct of the reaction.

  • Triphenyl Phosphite: Serves as the activating agent for the carboxylic acid groups.

Diagram of the Polymerization Workflow:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Drying Dry Glassware Reactants Dissolve Monomers (this compound & Dicarboxylic Acid) in NMP with LiCl Drying->Reactants AddReagents Add Pyridine & TPP Reactants->AddReagents Heating Heat at 115°C for 3-4 hours AddReagents->Heating Precipitation Precipitate in Methanol Heating->Precipitation Washing Wash with Hot Water & Methanol Precipitation->Washing Drying_final Vacuum Dry Washing->Drying_final

Caption: Workflow for the synthesis of aromatic polyamides.

Organic Electronics: Illuminating the Future with Benzonitrile Derivatives

The unique electronic landscape of this compound derivatives makes them prime candidates for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). The combination of an electron-donating amine group and an electron-withdrawing nitrile group on an aromatic backbone creates a classic donor-acceptor (D-A) structure. This architecture is fundamental to the design of materials with tunable emission properties.

Recent research has highlighted the potential of multifunctional benzonitrile derivatives in OLEDs, showcasing properties like Thermally Activated Delayed Fluorescence (TADF) and mechanofluorochromism[2][3]. TADF materials are of significant interest as they can, in principle, achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons.

Application Note: this compound Derivatives as TADF Emitters

Derivatives of this compound can be designed to have a small energy gap between their lowest singlet (S1) and triplet (T1) excited states. This small ΔEST allows for efficient reverse intersystem crossing (RISC) from the T1 to the S1 state at room temperature, leading to delayed fluorescence.

Protocol: Fabrication and Characterization of a Solution-Processed OLED

This protocol outlines the general steps for incorporating a novel benzonitrile-based TADF emitter into a simple OLED device.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Host material (e.g., mCP)

  • This compound derivative (emitter)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Cathode material (e.g., LiF/Al)

  • Chlorobenzene (anhydrous)

Equipment:

  • Spin coater

  • Glovebox with an inert atmosphere

  • Thermal evaporator

  • Source measure unit (SMU)

  • Spectrometer for electroluminescence (EL) measurements

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL): Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in air.

  • Emissive Layer (EML): Inside a nitrogen-filled glovebox, prepare a solution of the host material and the benzonitrile derivative emitter in chlorobenzene. Spin-coat this solution onto the PEDOT:PSS layer and anneal to remove the solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporator. Sequentially deposit the ETL material, LiF, and Al under high vacuum (< 10^-6 Torr).

  • Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass slide to protect it from oxygen and moisture.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics using an SMU and a calibrated photodiode. Record the EL spectrum with a spectrometer.

Diagram of the OLED Device Architecture:

G cluster_device OLED Device Structure Cathode Cathode (LiF/Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (Host:Emitter) ETL->EML HIL Hole Injection Layer (HIL) (PEDOT:PSS) EML->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical multilayer OLED device structure.

Nonlinear Optical Materials: Manipulating Light with Molecular Design

The inherent donor-acceptor nature of this compound derivatives also makes them attractive candidates for applications in nonlinear optics (NLO). Organic NLO materials are of great interest for applications in optical communications, data storage, and optical computing due to their large nonlinear optical responses and fast switching speeds[4][5][6]. The delocalization of π-electrons along the conjugated backbone of these molecules, influenced by the donor and acceptor groups, is key to their NLO properties.

Application Note: Second-Harmonic Generation (SHG) with Aminobenzonitrile Derivatives

Second-harmonic generation is a nonlinear optical process in which two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. For a material to exhibit SHG, it must have a non-centrosymmetric structure.

Protocol: Kurtz-Perry Powder Technique for SHG Efficiency Screening

This method provides a rapid and straightforward way to screen new materials for their potential as SHG materials.

Materials:

  • Crystalline powder of the this compound derivative

  • Reference material with a known SHG efficiency (e.g., KDP or urea)

  • Glass slides

Equipment:

  • Q-switched Nd:YAG laser (1064 nm)

  • Photomultiplier tube (PMT)

  • Oscilloscope

  • Optical filters to block the fundamental wavelength (1064 nm) and pass the second harmonic (532 nm)

Procedure:

  • Sample Preparation: Gently grind the crystalline sample to a fine powder. Sandwich a thin layer of the powder between two glass slides. Prepare a reference sample in the same manner.

  • Optical Setup: Align the laser beam to be incident on the sample. Place the optical filters between the sample and the PMT to ensure that only the 532 nm light reaches the detector.

  • Measurement: Irradiate the sample with the pulsed laser beam. Measure the intensity of the generated 532 nm light using the PMT and record the signal on the oscilloscope.

  • Comparison: Replace the sample with the reference material and repeat the measurement under identical conditions.

  • Analysis: Compare the intensity of the SHG signal from the sample to that of the reference to obtain a relative SHG efficiency.

Diagram of the Kurtz-Perry Powder Technique Setup:

G Laser Nd:YAG Laser (1064 nm) Sample Powder Sample Laser->Sample Fundamental Beam Filter Optical Filter (Pass 532 nm) Sample->Filter Fundamental + Second Harmonic PMT Photomultiplier Tube (PMT) Filter->PMT Second Harmonic (532 nm) Oscilloscope Oscilloscope PMT->Oscilloscope Signal

Caption: Experimental setup for SHG efficiency screening.

Conclusion: A Bright Future for this compound Derivatives

The journey into the material science applications of this compound and its derivatives is just beginning. The unique combination of a reactive amine and an electronically active nitrile group provides a powerful platform for the rational design of advanced materials. From high-strength, thermally stable polyamides to innovative components for organic electronics and nonlinear optics, the potential of these compounds is vast. The protocols and insights provided in this guide are intended to empower researchers to explore this exciting frontier, paving the way for the next generation of high-performance materials.

References

  • Maggiore, A., Qu, Y., Clavier, G., Colella, M., Danos, A., Monkman, A., ... & Metivier, R. (2025). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Maggiore, A., Qu, Y., Clavier, G., Colella, M., Danos, A., Monkman, A., ... & Metivier, R. (2025). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
  • de la Hoz, A., & de la Ossa, P. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. MDPI.
  • Thermal properties of polyamides. (n.d.).
  • Synthesis of PEIAs according to the Yamazaki–Higashi polycondens
  • Ogata, N., Sanui, K., Tanaka, H., & Wu, G. C. (1984). Synthesis of Aliphatic Polyamides by Direct Polycondensation with Triphenylphosphine. Polymer Journal.
  • Donor and acceptor parts of the aminobenzonitrile family. (n.d.).
  • Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method. (n.d.).
  • de la Hoz, A., & de la Ossa, P. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. DiVA portal.
  • Day, P. N., Pachter, R., & Nguyen, K. A. (2014).
  • Synthesis of High Molecular Weight Poly(p-benzamide)s. (n.d.).
  • Li, Y., Wang, Y., Zhang, Y., Wang, X., & Zhang, J. (2022). Nonlinear Optical Properties of Pyrene Derivatives Based on a Donor–Acceptor Structure and Its Polyurethane Composites. PMC - PubMed Central.
  • Synthesis and Properties of Novel Polyamides Based on a Benzonorbornane Dietheramine. (2025).
  • Unalan, F., Ozkomur, A., & Tuncdemir, A. R. (2013).
  • Hamid, F., Abu Bakar, A., & Abdullah, I. (2013). Mechanical and Thermal Properties of Polyamide 6/HDPE-g-MAH/High Density Polyethylene.
  • Day, P. N., Pachter, R., & Nguyen, K. A. (2014).
  • Day, P. N., Pachter, R., & Nguyen, K. A. (2014). Analysis of nonlinear optical properties in donor-acceptor materials.
  • Hsiao, S. H., & Yang, C. P. (2005). Synthesis and Properties of Novel Poly(amide-imide)s Derived from 2,4-diaminotriphenylamine and Imide Ring-Preformed Dicarboxylic Acids.
  • Fukushima, K., & Kimura, Y. (2021). Synthesis, Properties, and Biodegradation of Sequential Poly(Ester Amide)s Containing γ-Aminobutyric Acid. MDPI.
  • Computational study of thermal and mechanical properties of nylons and bio-based furan polyamides. (2025).
  • Kamran, M., Davidson, M. G., & Jones, M. D. (2021). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry.
  • Inal, S., Rivnay, J., & Stavrinidou, E. (2017). Conjugated Polymers in Bioelectronics. Accounts of Chemical Research.
  • Sardon, H., & Mecerreyes, D. (2017). Poly(Ester Amide)
  • Balan, A., Baran, D., & Toppare, L. (2011). Benzotriazole containing conjugated polymers for multipurpose organic electronic applications.

Sources

Application Notes and Protocols for 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-methylbenzonitrile (CAS No. 50670-64-9), also known as 4-amino-2-cyanotoluene, is a bifunctional aromatic compound featuring both a nucleophilic amino group and an electrophilic nitrile moiety.[1][2] This unique structural arrangement makes it a versatile and valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3] Its utility in medicinal chemistry and drug discovery is particularly noteworthy, where it serves as a building block for more complex therapeutic agents.

However, the same reactivity that makes this compound synthetically useful also necessitates careful and informed handling procedures. As with many aromatic amines and nitriles, this compound presents toxicological risks that require stringent adherence to safety protocols to minimize exposure and ensure the well-being of laboratory personnel.[4] This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and disposal of this compound, grounded in established safety principles and authoritative data.

Compound Identification and Properties

A thorough understanding of the chemical and physical properties of a substance is the foundation of its safe handling.

PropertyValueReference(s)
CAS Number 50670-64-9[2][5]
Molecular Formula C₈H₈N₂[2]
Molecular Weight 132.16 g/mol [5]
Appearance Tan or yellow to brown crystalline powder[6]
Melting Point 88-91 °C[5][6]
Boiling Point 110 °C at 22 mmHg[6]
Solubility Soluble in methanol[6]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary risks are associated with its toxicity upon inhalation, ingestion, or skin contact.

Hazard ClassificationGHS Hazard Statement(s)Target Organ(s)Reference(s)
Acute Toxicity (Oral, Dermal, Inhalation) H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.Not specified[7]
Skin Irritation H315: Causes skin irritation.Skin[5]
Eye Irritation H319: Causes serious eye irritation.Eyes[5]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.Respiratory System[5]

Toxicological Summary: Aromatic amines as a class are known for their potential to be readily absorbed through the skin and can pose long-term health risks, including potential carcinogenicity.[4] While specific LD50 or LC50 data for this compound are not readily available in the aggregated search results, the hazard classifications indicate significant toxicity.[2] The nitrile group can also pose a hazard, as some organic nitriles can release cyanide in the body. Therefore, it is prudent to treat this compound with a high degree of caution, assuming it to be highly toxic.[8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a barrier between the researcher and the chemical.

  • Hand Protection: Wear two pairs of nitrile gloves. The outer pair should be disposed of immediately after handling the compound. For extended operations, consult a glove compatibility chart for the most resistant material.

  • Eye Protection: Chemical safety goggles with side shields are required at all times. When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

  • Respiratory Protection: All handling of the solid powder must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[9][10] If engineering controls are insufficient, a NIOSH-approved N95 dust mask or a higher-level respirator may be necessary.[5][11]

  • Body Protection: A flame-resistant lab coat, fully fastened, is required. Ensure that legs and feet are fully covered with long pants and closed-toe shoes.[9]

Detailed Handling Protocols

Adherence to meticulous technique is critical when working with toxic powders to prevent contamination of the lab environment and personnel.

Protocol for Weighing this compound

The primary objective during weighing is to prevent the generation and dispersal of dust. The "tare method" is highly recommended.[9][12][13]

  • Preparation: Designate a specific area within a certified chemical fume hood for weighing operations.[9][10]

  • Taring the Container: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance and press the "tare" button to zero the mass.

  • Transfer in Fume Hood: Move the tared container into the chemical fume hood. Carefully transfer the approximate amount of this compound powder from the stock bottle into the tared container using a dedicated spatula.

  • Seal and Weigh: Securely close the lid of the container inside the fume hood.

  • Final Weighing: Return the sealed container to the balance to obtain the precise weight of the powder.

  • Calculations and Dissolution: Return to the fume hood. Based on the measured mass, calculate the required volume of solvent. The solvent can then be added directly to the container to prepare the stock solution, avoiding further handling of the powder.[14]

  • Decontamination: All disposable items, such as weigh paper and contaminated gloves, should be immediately placed in a designated hazardous waste bag.[12] Reusable equipment like spatulas must be decontaminated by rinsing with a suitable solvent.

Protocol for Dissolution
  • Solvent Selection: this compound is reported to be soluble in methanol.[6] Always start with a small amount of solvent and ensure complete dissolution before adding more. Sonication may be used to aid dissolution if necessary.

  • Procedure: All dissolution procedures must be performed in a chemical fume hood. Add the solvent to the pre-weighed, sealed container using a pipette or syringe.

  • Mixing: Gently swirl the container or use a vortex mixer to ensure the compound is fully dissolved.

Storage Procedures

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety. Aromatic amines can be sensitive to air, light, and moisture, leading to degradation over time.[15]

Short-Term Storage (In-Use)
  • Container: Keep the compound in its original, tightly sealed container.

  • Location: Store in a designated, well-ventilated area away from incompatible chemicals.[16]

  • Environment: Protect from direct sunlight and heat sources.[6]

Long-Term Storage
  • Inert Atmosphere: For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6] This can be achieved by gently purging the container with the inert gas before sealing.

  • Temperature: While room temperature storage is often cited, for optimal long-term preservation, refrigeration (2-8 °C) is advisable, especially after the container has been opened.[17] If refrigerated, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Light Protection: Store in a dark place or use an amber vial to protect against light-induced degradation.[6]

  • Desiccation: Store the sealed container within a desiccator to protect from moisture, as aromatic amines can be hygroscopic.

Chemical Incompatibilities

To prevent hazardous reactions, this compound must be segregated from the following classes of chemicals:

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, permanganates). Aromatic amines can react vigorously or even explosively with strong oxidizers.[15][18]

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid). Reacts to form salts.[18]

  • Acid Chlorides and Acid Anhydrides: Can undergo vigorous acylation reactions.

  • Nitrous Acid (or sources of it, like sodium nitrite in acidic conditions): Primary aromatic amines react with nitrous acid to form diazonium salts, which can be unstable and explosive if isolated in a dry state.[15][19]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to contain the hazard.

Spill Cleanup Protocol (Solid Powder)
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably by increasing the exhaust rate of the chemical fume hood if the spill is contained within it.

  • Don PPE: Before cleanup, don the appropriate PPE, including a respirator, double gloves, safety goggles, and a lab coat.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[20] Do not use a dry brush or towel.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container using spark-proof tools.[20]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[20]

  • Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and leak-proof container. Do not mix with other waste streams to avoid incompatible reactions.[21][22]

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound".[23]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from general laboratory traffic.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. The primary disposal method for such organic compounds is typically high-temperature incineration.[24] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [23]

Logical Workflow Diagrams

Handling and Weighing Workflow

G cluster_prep Preparation cluster_weigh Weighing (Tare Method) cluster_dissolve Dissolution & Use cluster_cleanup Cleanup prep1 Don Full PPE prep2 Designate Fume Hood Area prep1->prep2 weigh1 Tare Sealed Container on Balance prep2->weigh1 weigh2 Add Powder to Container (Inside Fume Hood) weigh1->weigh2 weigh3 Seal Container weigh2->weigh3 weigh4 Weigh Sealed Container on Balance weigh3->weigh4 dissolve1 Return to Fume Hood weigh4->dissolve1 dissolve2 Add Solvent to Container dissolve1->dissolve2 dissolve3 Use in Experiment dissolve2->dissolve3 cleanup1 Dispose of Contaminated Disposables as HazWaste dissolve3->cleanup1 cleanup2 Decontaminate Reusable Equipment dissolve3->cleanup2

Caption: Workflow for safely weighing this compound.

Storage Logic Diagram

G cluster_storage Storage Conditions compound This compound (As Received) cond1 Tightly Sealed Container compound->cond1 cond2 Protect from Light (Amber Vial / Dark Place) compound->cond2 cond3 Inert Atmosphere (N₂ or Ar Purge for Long-Term) compound->cond3 cond4 Cool & Dry Location (Refrigerate for Long-Term) compound->cond4 cond5 Segregate from Incompatibles compound->cond5

Sources

Safe Disposal of 5-Amino-2-methylbenzonitrile Waste: Application Notes and Protocols for the Research and Development Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-2-methylbenzonitrile is a versatile intermediate compound utilized in the synthesis of pharmaceuticals and other complex organic molecules.[1] As with many substituted aromatic amines and nitriles, this compound and its associated waste streams are classified as hazardous and require meticulous handling and disposal to ensure personnel safety and environmental protection.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective disposal of this compound waste. The protocols herein are grounded in established chemical degradation principles, including hydrolysis and oxidation, to convert the hazardous compound into less toxic, more readily disposable forms.

Hazard Identification and Compound Profile

A thorough understanding of the hazards associated with this compound is the cornerstone of its safe management. The compound is a tan solid with a melting point of 88-91 °C.[4] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation (STOT SE 3).[4] It is also toxic, falling under UN transport hazard class 6.1.[5]

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueReference(s)
CAS Number 50670-64-9[4]
Molecular Formula C₈H₈N₂[4]
Molecular Weight 132.16 g/mol [4]
Appearance Tan solid
Melting Point 88-91 °C[4]
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[4]
Signal Word Warning[4]
Hazard Statements H315, H319, H335[4]
Incompatible Materials Strong oxidizing agents, strong acids

The dual functionality of an aromatic amine and a nitrile group dictates its chemical reactivity and potential degradation pathways. The amino group is susceptible to oxidation, while the nitrile group can undergo hydrolysis under acidic or basic conditions.[2][6]

Waste Characterization and Regulatory Compliance

Proper characterization of the waste stream is a mandatory first step in compliant disposal. All waste containing this compound, including neat compound, contaminated labware (e.g., gloves, weighing paper), and reaction residues, must be treated as hazardous waste.

EPA Hazardous Waste Code Assignment

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While this compound is not explicitly listed by name, its properties and chemical class guide the assignment. Aromatic amines and nitrile compounds are often classified under the U-list of toxic wastes. Given its toxic nature, a plausible RCRA waste code could be U009 (Acrylonitrile) due to the nitrile functionality, or a more general toxic waste code may apply depending on the specific waste matrix. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for the precise waste code assignment, as local regulations may vary.

Principles of Chemical Degradation for Waste Disposal

The primary strategy for managing this compound waste at the laboratory scale is chemical degradation to less hazardous compounds prior to collection by a certified hazardous waste disposal service. The two main viable pathways are alkaline hydrolysis and oxidation.

Alkaline Hydrolysis of the Nitrile Group

Nitriles can be hydrolyzed to carboxylic acids.[6] Alkaline hydrolysis is generally preferred for waste disposal as it avoids the use of strong, corrosive acids. The reaction proceeds by heating the nitrile with a solution of sodium hydroxide.[6][7] This converts the nitrile group first to an amide, and then to the sodium salt of the corresponding carboxylic acid, releasing ammonia gas in the process.[6] The resulting carboxylate is significantly less toxic than the parent nitrile.

Oxidation of the Aromatic Amine Group

Aromatic amines are susceptible to oxidation, which can lead to their degradation.[8] Reagents such as potassium permanganate in an acidic medium or Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) are effective for this purpose.[9][10] Oxidation can break down the aromatic ring and the amine functionality, resulting in smaller, less toxic molecules.

Detailed Disposal Protocols

Safety Precaution: All procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Protocol 1: Alkaline Hydrolysis for Aqueous Waste and Small Quantities of Solid

This protocol is suitable for treating aqueous solutions containing this compound and for small amounts (less than 5 grams) of the solid compound.

Materials:

  • Waste containing this compound

  • Sodium hydroxide (NaOH) pellets or concentrated solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stir plate

  • pH paper or pH meter

Procedure:

  • Preparation: In a chemical fume hood, place the waste solution or a solution of the solid waste in a round-bottom flask of appropriate size. For solid waste, dissolve it in a minimal amount of a water-miscible organic solvent like ethanol before adding it to the flask, then add water.

  • Alkali Addition: While stirring, slowly and carefully add a 10% (w/v) solution of sodium hydroxide to the flask. The target is to have a significant molar excess of NaOH relative to the estimated amount of this compound.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The gentle boiling should be maintained for a minimum of 4 hours to ensure complete hydrolysis of the nitrile group.[6][7]

  • Monitoring: Periodically and cautiously, check the pH of the solution to ensure it remains strongly alkaline (pH > 12). If necessary, cool the flask and add more NaOH solution.

  • Cooling and Neutralization: After the reflux period, turn off the heat and allow the solution to cool to room temperature.

  • Final Disposal: The resulting solution, containing the sodium salt of 5-amino-2-methylbenzoic acid, is less toxic. However, it should still be collected in a properly labeled hazardous waste container for collection by your institution's EHS department.

Protocol 2: Oxidation with Potassium Permanganate for Trace Contamination

This protocol is designed for the decontamination of glassware and equipment with trace amounts of this compound residue.

Materials:

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), dilute solution (e.g., 1 M)

  • Contaminated glassware/equipment

  • Beaker or appropriate container

Procedure:

  • Preparation of Oxidizing Solution: In a designated beaker inside a chemical fume hood, prepare a solution of acidified potassium permanganate. A typical concentration is a 2-5% solution of KMnO₄ in 1 M H₂SO₄. Prepare only the amount needed for the immediate task.

  • Application: Rinse the contaminated glassware with the oxidizing solution. Ensure all contaminated surfaces come into contact with the solution. The purple color of the permanganate will disappear as it is consumed in the oxidation reaction.

  • Contact Time: Allow the solution to remain in contact with the contaminated surfaces for at least 30 minutes. If the purple color fades completely, add more solution until a faint purple color persists, indicating an excess of the oxidizing agent.

  • Quenching (if necessary): If there is a significant amount of residual purple color, it can be quenched by the careful, dropwise addition of a sodium bisulfite solution until the color disappears.

  • Rinsing and Disposal: Thoroughly rinse the decontaminated items with water. Collect all the treatment solutions and rinses in a hazardous waste container for proper disposal.[9]

Waste Segregation and Management Workflow

A systematic approach to waste management is crucial for maintaining a safe laboratory environment. The following diagram illustrates the decision-making process for handling this compound waste.

WasteManagementWorkflow Start Generation of This compound Waste WasteType Characterize Waste Type Start->WasteType SolidWaste Concentrated Solid or Non-aqueous Solution WasteType->SolidWaste Solid/Concentrated AqueousWaste Dilute Aqueous Solution WasteType->AqueousWaste Aqueous ContaminatedLabware Contaminated Labware (Glassware, PPE, etc.) WasteType->ContaminatedLabware Labware CollectSolid Collect in a labeled hazardous waste container for EHS pickup SolidWaste->CollectSolid TreatAqueous Chemical Degradation: Alkaline Hydrolysis (Protocol 1) AqueousWaste->TreatAqueous TreatLabware Decontamination: Oxidation (Protocol 2) ContaminatedLabware->TreatLabware CollectTreatedLiquid Collect treated liquid in a labeled hazardous waste container for EHS pickup TreatAqueous->CollectTreatedLiquid CollectTreatedLabware Dispose of decontaminated labware as solid hazardous waste TreatLabware->CollectTreatedLabware

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Amino-2-methylbenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-methylbenzonitrile is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is paramount for the successful progression of subsequent synthetic steps and the integrity of the final product. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude this compound via recrystallization. Herein, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of the target compound is the foundation of a successful purification strategy.

PropertyValueSource(s)
Molecular Formula C₈H₈N₂[2]
Molecular Weight 132.16 g/mol [3]
Appearance Yellow to brown powder[4]
Melting Point 88-91 °C (lit.)[3][4]
Boiling Point 110 °C at 22 mmHg (lit.)[4]
Solubility Soluble in polar organic solvents like methanol.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For this compound, its solubility in polar organic solvents makes alcohols a good starting point.[2] Methanol is a known solvent for this compound.[4] An ethanol/water mixture is also a common and effective solvent system for recrystallizing aromatic amines, offering tunable polarity to optimize yield and purity.[5][6] A preliminary solvent screen with small amounts of the crude material is always recommended to determine the optimal solvent or solvent pair for your specific impurity profile.[7]

Q2: What are the likely impurities in my crude this compound?

A2: Impurities are typically dependent on the synthetic route employed. If the compound is synthesized via the reduction of 2-methyl-5-nitrobenzonitrile, unreacted starting material is a common impurity.[8] The aromatic amino group is also susceptible to oxidation, which can lead to the formation of colored byproducts, contributing to a darker appearance of the crude solid.[9]

Q3: My purified product is still colored. How can I obtain a colorless or off-white product?

A3: Persistent color after recrystallization indicates the presence of colored impurities, which are often highly conjugated organic molecules.[6] These can be effectively removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored impurities, which are then removed during the hot gravity filtration step.[6]

Q4: What safety precautions are necessary when handling this compound?

A4: this compound is classified as a hazardous substance and should be handled with appropriate care. It is harmful if swallowed, in contact with skin, or if inhaled.[10][11] Always handle this compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[3][10] Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[12]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the recrystallization process.

Problem IDIssue EncounteredPotential CausesSuggested Solutions
T-01 The compound "oils out" instead of forming crystals upon cooling. The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated and has become supersaturated.[13] Impurities can also depress the melting point, exacerbating this issue.[14]- Reheat the solution and add a small amount of additional hot solvent to reduce the concentration.[15] - Allow the solution to cool more slowly to give the molecules adequate time to arrange into a crystal lattice.[15] - Try a lower-boiling point solvent or a mixed solvent system.[14]
T-02 No crystals form even after the solution has cooled to room temperature and in an ice bath. Too much solvent was used, resulting in a solution that is not saturated at the lower temperature.[16] The solution may be supersaturated and requires initiation for crystallization.[16]- Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.[16] - If induction fails, reduce the solvent volume by gentle heating and evaporation, then allow it to cool again.[13]
T-03 The recovery of the purified product is very low. - Too much solvent was used, keeping a significant portion of the product dissolved in the mother liquor.[17] - The product has considerable solubility in the cold solvent.[17] - Premature crystallization occurred during hot filtration, leading to product loss.[13]- Use the minimum amount of near-boiling solvent necessary to dissolve the crude solid.[16] - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility and maximize crystal formation.[16] - To prevent premature crystallization, use a pre-heated funnel for hot filtration and add a slight excess of solvent before filtering, then evaporate the excess.[18][19]
T-04 The melting point of the recrystallized product is broad and lower than the literature value. The recrystallized material is still impure. The chosen solvent may not be effective at separating the specific impurities present, as they may have similar solubility profiles to the desired compound.[14]- Perform a second recrystallization using a different solvent system.[14] - If impurities persist, consider an alternative purification method such as column chromatography.[14]

Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step methodology for the purification of crude this compound.

1. Solvent Selection:

  • Begin by performing a small-scale solvent screen to identify the most suitable solvent. Test methanol, ethanol, and an ethanol/water mixture.

  • An ideal solvent will dissolve the crude material when hot but will result in significant crystal formation upon cooling.[7]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent and bring the mixture to a boil with stirring.

  • Continue to add small portions of the hot solvent until the solid has completely dissolved. Avoid adding a large excess to ensure a good recovery.[16][20]

3. Decolorization (if necessary):

  • If the hot solution is colored, remove it from the heat source and add a small amount (spatula tip) of activated charcoal.

  • Swirl the flask and gently reheat for a few minutes to allow for adsorption of the colored impurities.[6]

4. Hot Gravity Filtration:

  • To remove insoluble impurities and activated charcoal, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[18] This step is crucial to prevent premature crystallization in the funnel.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[18]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[16]

6. Isolation and Washing of Crystals:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[16]

7. Drying:

  • Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter paper or in a drying oven at a temperature well below the compound's melting point.

Workflow Diagram

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimal hot solvent start->dissolve charcoal_q Solution Colored? dissolve->charcoal_q add_charcoal Add Activated Charcoal charcoal_q->add_charcoal Yes hot_filter Hot Gravity Filtration charcoal_q->hot_filter No add_charcoal->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: Recrystallization workflow for this compound.

References

  • Technical Support Center: Purification of Crude 4-Aminobenzonitrile by Recrystallization - Benchchem.
  • This compound | CymitQuimica.
  • This compound CAS#: 50670-64-9 - ChemicalBook.
  • This compound - Safety Data Sheet - ChemicalBook.
  • Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines - Benchchem.
  • This compound 97 50670-64-9 - Sigma-Aldrich.
  • This compound | 50670-64-9 - ChemicalBook.
  • This compound - Chem-Impex.
  • Recrystallization - Single Solvent - University of Calgary.
  • Recrystallization - University of California, Irvine.
  • SAFETY DATA SHEET - Fisher Scientific.
  • refining purification methods for high-purity 5-Amino-2-methyl-2H-tetrazole - Benchchem.
  • Problems in recrystallization - Biocyclopedia.
  • Recrystallization - University of California, Davis.
  • Solvent Choice - University of York.
  • Safety Data Sheet - Biosynth.
  • RECRYSTALLIZATION - ResearchGate.
  • Application Note: High-Purity 5-Amino-2-methyl-2H-tetrazole via Recrystallization - Benchchem.
  • Technical Support Center: Refining Purification Techniques for 5-Amino-2-phenylpyridazin-3(2H)-one Analogs - Benchchem.
  • Stability and Storage of 2-Amino-6-methylbenzonitrile: A Technical Guide - Benchchem.

Sources

Technical Support Center: Purifying 5-Amino-2-methylbenzonitrile via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of 5-Amino-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound using silica gel column chromatography?

A1: The primary challenge arises from the basicity of the amino group. This can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, resulting in several common issues:

  • Peak Tailing: The compound streaks down the column instead of moving as a tight band, leading to poor separation from impurities.[1]

  • Irreversible Adsorption: The compound binds so strongly to the silica that it cannot be eluted, resulting in low or no recovery.[2]

  • Degradation: The acidic nature of the silica gel can potentially degrade sensitive compounds. While this compound is relatively stable, this is a possibility to be aware of.[3][4]

Q2: How do I select an appropriate stationary phase?

A2: Silica gel 60 (230-400 mesh) is the most common and cost-effective stationary phase for flash column chromatography.[5] However, due to the basic nature of this compound, you may encounter the issues mentioned in Q1. If significant peak tailing or low recovery is observed, consider the following alternatives:

  • Deactivated Silica Gel: Pre-treating the silica gel with a basic modifier like triethylamine can neutralize the acidic sites.[6]

  • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for the purification of basic compounds.[7][8] Neutral or basic alumina (Activity II or III) is generally recommended.[5]

Q3: What is a good starting point for the mobile phase (eluent)?

A3: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a standard choice for compounds of moderate polarity like this compound. A good starting point for developing your mobile phase is to find a solvent system where the Rf value of the target compound on a TLC plate is approximately 0.2-0.4.[1][9] For this compound, begin with a solvent system of 80:20 Hexanes:Ethyl Acetate and adjust the polarity as needed.

Q4: Should I add a modifier to my mobile phase?

A4: Yes, for basic compounds like this compound, adding a small amount of a basic modifier like triethylamine (Et3N) or ammonia to the mobile phase is highly recommended to improve peak shape and recovery.[1][2] A common practice is to add 0.5-1% triethylamine to the eluent mixture.[1]

Q5: What are the best methods for loading my crude sample onto the column?

A5: The goal of sample loading is to apply the sample in as narrow a band as possible.[10] There are two primary methods:

  • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.[10] This is suitable for samples that are readily soluble in the eluent.

  • Dry Loading: Dissolve the crude sample in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[10][11] This powder is then carefully added to the top of the column. Dry loading is often preferred as it can lead to better resolution, especially for samples that are not very soluble in the mobile phase.[10]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
The compound is not moving down the column (Rf = 0). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[12] For example, move from 10% to 20% ethyl acetate in hexanes.
The compound comes off the column too quickly (Rf > 0.5). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of hexanes.[1]
Poor separation of the desired compound from impurities. - Inappropriate mobile phase polarity.- Column overloading.- The column was packed improperly.- Optimize the solvent system using TLC to achieve better separation between the spots.- Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[13]- Ensure the column is packed uniformly without any cracks or air bubbles.[1][14]
Peak tailing or streaking of the compound. The basic amino group is interacting with the acidic silica gel.Add 0.5-1% triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.[1] Alternatively, consider using neutral or basic alumina as the stationary phase.[5]
Low or no recovery of the compound. - The compound is irreversibly adsorbed to the silica gel.- The compound is still on the column.- Add triethylamine to the eluent. If the compound is still not eluting, try flushing the column with a more polar solvent system, such as 5-10% methanol in dichloromethane.- Check the column under a UV lamp (if the compound is UV active) to see if it is still present on the silica.
The collected fractions are very dilute. The elution was too slow, leading to band broadening due to diffusion.Optimize the flow rate. For flash chromatography, this is typically achieved by applying gentle air pressure.[15]
The compound appears to have decomposed on the column. The compound is unstable on silica gel.Perform a 2D TLC to check for stability on silica.[11] If unstable, use a less acidic stationary phase like alumina or a deactivated silica gel.[3][4]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.

Thin-Layer Chromatography (TLC) Analysis

Before performing the column chromatography, it is crucial to determine the optimal mobile phase using TLC.

  • Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of your crude this compound in a solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline.

  • Development: Place the TLC plate in a developing chamber containing a small amount of your chosen solvent system (e.g., 80:20 Hexanes:Ethyl Acetate with 1% triethylamine). The solvent level should be below the baseline.

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Optimization: The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[1][9] Adjust the solvent ratio as needed.

Column Preparation
  • Column Selection: Choose a column with an appropriate diameter and length for the amount of sample you are purifying.

  • Packing the Column (Wet Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column.[13]

    • Add a small layer of sand (about 1 cm).[15]

    • In a beaker, prepare a slurry of silica gel in your chosen mobile phase.[10]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.[14]

    • Once the silica has settled, add a layer of sand on top to protect the silica bed.[14]

    • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry. [14]

Sample Loading
  • Dry Loading (Recommended):

    • Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude sample) to the solution.

    • Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection
  • Elution: Carefully add the mobile phase to the top of the column. Apply gentle pressure using a pump or air line to achieve a steady flow rate.

  • Fraction Collection: Begin collecting fractions in numbered test tubes or flasks immediately after you start eluting.[15] The size of the fractions will depend on the size of your column.

  • Monitoring: Monitor the progress of the separation by performing TLC on the collected fractions.[16]

Product Isolation
  • Fraction Analysis: Identify the fractions containing your pure product using TLC.

  • Combining Fractions: Combine the pure fractions into a round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield your purified this compound.

Visual Experimental Workflow

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) Load 3. Load Sample (Dry Loading) Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for purifying this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem with Purification? PoorSep Poor Separation? Start->PoorSep Yes Tailing Peak Tailing? Start->Tailing No SolventOpt Optimize Mobile Phase via TLC PoorSep->SolventOpt Yes LoadAmt Reduce Sample Load PoorSep->LoadAmt If optimized NoElution Compound Not Eluting? Tailing->NoElution No AddBase Add 0.5-1% Et3N to Eluent Tailing->AddBase Yes LowYield Low Recovery? NoElution->LowYield No IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes CheckStability Check Stability on Silica (2D TLC) LowYield->CheckStability Yes ChangeAdsorbent Use Alumina AddBase->ChangeAdsorbent Still tails CheckStability->ChangeAdsorbent If unstable

Caption: Decision tree for troubleshooting common issues.

References

  • Sorbead India. (2024, June 21). High-Performance Adsorbents for Challenging Separations: Overcoming Complex Mixtures.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • Athabasca University. (n.d.). Column chromatography.
  • Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Column Chromatography [Video]. YouTube.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • YouTube. (2024, June 29). Best Adsorbents for Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION.
  • YouTube. (2023, March 10). Performing Column Chromatography.
  • YouTube. (2025, February 10). What Are Fractions In Column Chromatography?.

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Technical Support Center: Purification of 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Amino-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter colored impurities during their work with this versatile chemical intermediate. Here, we provide in-depth, experience-driven troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to achieve the highest purity for your compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: Why is my synthesized this compound sample colored (e.g., yellow, brown, or tan)?

A1: The presence of color in what should be an off-white or tan solid is a common issue with aromatic amines.[1][2] The discoloration is typically due to one or more of the following factors:

  • Oxidation: Aromatic amines are highly susceptible to air and light-induced oxidation.[3][4] This process can form highly conjugated, colored polymeric impurities. The primary amino group (-NH₂) is an electron-donating group, which activates the aromatic ring and makes it more prone to oxidation.

  • Residual Starting Materials or Byproducts: If the synthesis involves the reduction of a nitro group (e.g., from 2-methyl-5-nitrobenzonitrile), any unreacted, highly colored starting material can discolor the final product.[1] Similarly, side reactions can produce colored byproducts.

  • Metal Contaminants: Trace amounts of metal ions from reactors or catalysts can sometimes form colored complexes with the amine.

Understanding the likely source of the color is the first step in selecting the most effective purification strategy.

Q2: I have a slightly yellow or tan product. What is the simplest and most direct purification method to try first?

A2: For slightly discolored, crystalline solids, recrystallization is the most efficient and economical first-line purification technique.[5][6] The principle is based on the solubility difference between your desired compound and the impurities in a chosen solvent system at different temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while the impurities either remain insoluble in the hot solvent or stay dissolved in the cold mother liquor.

A common starting point for recrystallizing aminobenzonitrile derivatives is a polar protic solvent like ethanol or a solvent pair such as ethanol/water or ethyl acetate/hexanes.[7]

Q3: I tried recrystallization, but my product is still colored. What should I do next?

A3: If recrystallization alone is insufficient, the colored impurities are likely present in significant amounts or have similar solubility profiles to your product. The next step is to perform a recrystallization that incorporates a decolorizing agent , most commonly activated carbon (charcoal) .[8][9][10]

Activated carbon has a highly porous structure with a vast surface area, which effectively adsorbs large, flat, conjugated molecules—precisely the characteristics of the polymeric oxidation products that often cause color.[8][11][12][13] The process involves dissolving your crude product in a suitable hot solvent, adding a small amount of activated carbon, and performing a hot gravity filtration to remove the carbon (with the adsorbed impurities) before allowing the purified solution to cool and crystallize.[8]

Q4: My sample is very dark and appears heavily contaminated. Is there a more powerful purification method?

A4: For heavily impure samples where recrystallization and charcoal treatment are ineffective, silica gel column chromatography is the most powerful purification technique.[14][15] This method separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent or eluent).[14][16]

However, a critical consideration for aromatic amines is their basic nature. The amino group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation (streaking or tailing of spots on TLC) and sometimes irreversible adsorption of the product.[17] To overcome this, the eluent system is typically modified with a small amount of a basic additive, such as triethylamine (1-2%), to neutralize the acidic sites on the silica.[17]

Q5: I have successfully purified my this compound, and it is now a nice, off-white solid. How do I prevent it from discoloring again?

A5: Proper storage and handling are crucial to maintain the purity of aromatic amines.[18][19] To prevent re-oxidation and discoloration, you must protect the compound from light and air.[3][4][18]

  • Storage: Store the purified solid in a tightly sealed, amber glass vial or a container wrapped in aluminum foil to block light.[18]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, it is best practice to store the compound under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.[20]

  • Temperature: Store in a cool, dry, and well-ventilated area away from heat sources.[4][19]

Process Logic and Workflow

The following diagram illustrates the decision-making process for purifying this compound based on the level of impurity.

Purification_Workflow Troubleshooting Workflow for Purifying this compound cluster_0 Troubleshooting Workflow for Purifying this compound start Crude Colored Product assess Assess Impurity Level start->assess recryst Protocol 1: Recrystallization assess->recryst  Slightly Colored (Yellow/Tan) charcoal Protocol 2: Activated Carbon Treatment assess->charcoal Moderately Colored (Recrystallization Failed) column Protocol 3: Column Chromatography assess->column  Heavily Colored/ Oily check_purity Check Purity (TLC, Melting Point) recryst->check_purity charcoal->check_purity column->check_purity end_product Pure Product (Store Properly) check_purity->end_product Pure fail Still Impure check_purity->fail Not Pure fail->column Re-evaluate

Figure 1. Decision workflow for purification.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is ideal for removing small amounts of colored impurities from a solid product.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid with gentle heating and stirring on a hot plate.

  • Addition of Anti-Solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (this is the saturation point).

  • Clarification: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize recovery, you can later place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.

Protocol 2: Decolorization with Activated Carbon

Use this method when simple recrystallization fails to remove the color.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a suitable amount of a hot solvent (e.g., ethanol or ethyl acetate).

  • Carbon Addition: Remove the flask from the heat source to prevent bumping. Add a small amount of powdered activated carbon to the hot solution (typically 1-2% by weight of your compound).

  • Heating: Return the flask to the heat and gently swirl or stir the mixture for 5-10 minutes. Avoid boiling, as this can cause the solution to bump violently.

  • Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon.[8] The goal is to keep the solution hot so the desired compound does not crystallize prematurely on the filter paper. Collect the clear, colorless filtrate in a clean, pre-heated flask.

  • Crystallization and Isolation: Allow the filtrate to cool as described in Protocol 1 to induce crystallization. Collect, wash, and dry the crystals.

Method ComparisonProsConsBest For
Recrystallization Simple, fast, cost-effective, good for large scales.May not remove all colored impurities.Slightly colored, mostly crystalline solids.
Activated Carbon Excellent for removing colored, conjugated impurities.[11]Can reduce yield due to product adsorption on carbon.[8]Moderately colored products.
Column Chromatography Highest resolving power, separates complex mixtures.[14]Time-consuming, uses large solvent volumes, potential product loss on acidic silica.[15][17]Heavily impure, oily, or complex mixtures.
Protocol 3: Flash Column Chromatography with a Basic Modifier

This is the most effective method for purifying highly impure or stubborn samples.

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Add ~1% triethylamine to the eluent mixture to prevent tailing. The ideal system should give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle positive pressure (using air or nitrogen) to push the solvent through the column. The less polar impurities will travel down the column faster, while your more polar product will move slower.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Verification of Purity

After purification, it is essential to confirm the purity of your compound.

  • Visual Inspection: The product should be a uniform, off-white to pale tan crystalline solid.

  • Melting Point: A pure compound will have a sharp melting point range that matches the literature value (88-91 °C).[1] Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): When spotted on a TLC plate and developed in an appropriate solvent system, a pure compound should appear as a single, well-defined spot.

References

  • Huamei Carbon. (2025, August 18).
  • Kelin Carbon. (2024, December 20).
  • Rutgers University.
  • Washington State University.
  • Lanxess. Aniline Product Safety Summary.
  • Techno PharmChem.
  • Carbotecnia. (2025, April 7). Decolorization with Activated Carbon: Natural Efficiency and Chemical Precision.
  • University of Wisconsin-Madison. Decolorizing carbon.
  • Chiemivall. (2023, September 4). Decolorization with Activated Carbon in the Pharmaceutical Industry.
  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
  • Ali, M. H., et al. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • University of Colorado Boulder, Department of Chemistry.
  • University of Rochester, Department of Chemistry.
  • Biotage. (2023, January 30).
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • ChemicalBook. (2025, August 8). This compound | 50670-64-9.
  • Reddit. (2015, September 17). What exactly are colored impurities? r/chemhelp.
  • International Agency for Research on Cancer. Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99.
  • BenchChem.
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  • University of Rochester, Department of Chemistry.
  • BenchChem.
  • Wikipedia.
  • BenchChem. Synthesis routes of 5-Amino-2-fluorobenzonitrile.
  • Kulkarni, A. (2022, June 5).
  • BenchChem. refining purification methods for high-purity 5-Amino-2-methyl-2H-tetrazole.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Ningbo Inno Pharmchem Co.,Ltd.
  • CymitQuimica. CAS 50670-64-9: this compound.
  • Sigma-Aldrich. 2-Amino-5-methylbenzonitrile 97%.
  • MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Patsnap.
  • SynQuest Laboratories, Inc. 2-Amino-5-methylbenzonitrile.

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Technical Support Center: Preventing Oxidation of 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Amino-2-methylbenzonitrile (CAS 50670-64-9). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound, with a specific focus on preventing oxidative degradation. As a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, maintaining the purity and stability of this compound is critical for reproducible and successful experimental outcomes.[1]

The primary aromatic amine group in this compound makes it susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, and trace metal ions.[2][3] This degradation often manifests as a discoloration of the material, typically turning from a tan or off-white powder to a yellow or brownish solid, and can lead to the formation of impurities that may compromise subsequent reactions.[1][4]

This guide provides in-depth troubleshooting advice and preventative protocols to ensure the long-term stability of your this compound.

I. Frequently Asked Questions (FAQs)

Q1: My this compound has changed color from off-white/tan to yellow/brown. What happened?

A1: Color change is a common indicator of oxidation. The primary aromatic amine functionality is susceptible to air oxidation, which can form colored impurities.[3] This process can be accelerated by exposure to light and ambient temperatures. While a slight color change may not significantly impact some applications, a pronounced discoloration suggests a decrease in purity and the presence of oxidation byproducts.

Q2: Can I still use my this compound if it has discolored?

A2: The usability of discolored this compound depends on the sensitivity of your application. For applications requiring high purity, such as in pharmaceutical synthesis, using discolored material is not recommended as the impurities could lead to side reactions or difficulties in purification. For less sensitive applications, a purity assessment (e.g., by HPLC or GC) is advised to determine if it still meets the required specifications.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize oxidation, this compound should be stored in a cool, dark, and dry place.[2][5] The ideal storage conditions are:

  • Temperature: Refrigerate at 2-8°C.[1][6]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[2][3]

  • Container: Use a tightly sealed, amber glass bottle or an opaque container to protect from light.[2][4]

Q4: Is this compound sensitive to moisture?

A4: While the primary concern is oxidation, like many amines, it can be hygroscopic.[7] Moisture can be detrimental, especially if acidic or basic impurities are present, which could potentially lead to hydrolysis of the nitrile group over long periods under harsh conditions. Therefore, storage in a dry environment is crucial.[3][7]

II. Troubleshooting Guide: Diagnosing and Preventing Oxidation

This section provides a structured approach to troubleshooting common issues related to the degradation of this compound.

Issue 1: Rapid Discoloration of Material After Opening
  • Symptom: The this compound, which was initially a tan powder, rapidly darkens to a yellow or brown color after the container is opened and used for the first time.

  • Root Cause Analysis: This is a classic sign of acute exposure to atmospheric oxygen. The pristine, unoxidized surface of the powder is highly reactive. When the container is opened, the entire headspace is filled with air, initiating the oxidation process.

  • Preventative Action: Proper handling techniques are crucial. After first use, the container's headspace should be immediately purged with an inert gas (nitrogen or argon) before resealing. For frequent use, it is highly recommended to aliquot the material into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material.[4]

Issue 2: Gradual Degradation Despite Refrigerated Storage
  • Symptom: Over several months, the purity of the refrigerated this compound decreases, as confirmed by analytical testing (e.g., HPLC), even though the color change is not dramatic.

  • Root Cause Analysis: Refrigeration slows down the oxidation rate but does not stop it if oxygen is present in the container. A container that is not hermetically sealed or was not properly inerted will still allow for slow oxidation over time.

  • Preventative Action: Ensure the container cap provides a tight seal. Use of high-quality seals (e.g., PTFE-lined caps) is recommended. Always apply a positive pressure of inert gas before sealing for long-term storage.

Visualization of Troubleshooting Logic

The following workflow illustrates the decision-making process when encountering potential degradation of this compound.

G cluster_0 Observation cluster_1 Initial Assessment cluster_2 Action & Prevention observe Observe 5-Amino-2- methylbenzonitrile assess_color Is there discoloration (yellow/brown)? observe->assess_color use_directly Proceed with caution. Consider purity check for sensitive applications. assess_color->use_directly No check_purity Perform Purity Analysis (e.g., HPLC, GC) assess_color->check_purity Yes review_storage Review and Implement Proper Storage Protocols: - Inert Atmosphere - 2-8°C Refrigeration - Light-Proof Container use_directly->review_storage Post-Use Action is_pure Purity Acceptable? check_purity->is_pure is_pure->use_directly Yes discard Discard Material. Procure new batch. is_pure->discard No discard->review_storage

Caption: Troubleshooting workflow for this compound.

III. Experimental Protocols

Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes the standard procedure for creating an inert atmosphere in a storage container to prevent oxidation.

Materials:

  • Container of this compound

  • Source of high-purity inert gas (Nitrogen or Argon) with a regulator

  • Two long needles (e.g., 18-gauge)

  • Tubing to connect the gas source to one of the needles

  • Septum-compatible cap for the container (if available) or a standard cap that can be quickly sealed.

Procedure:

  • Preparation: Conduct this procedure in a well-ventilated fume hood.

  • Gas Inlet/Outlet: If using a septum cap, pierce the septum with both needles. One needle will serve as the gas inlet and should reach the bottom of the headspace, while the other will be the gas outlet and should be positioned just below the septum. If using a standard cap, slightly unscrew it to allow gas to escape.

  • Purging: Set the gas regulator to a gentle flow rate (e.g., 1-2 L/min). Insert the gas inlet needle into the headspace of the container.

  • Displacement: Allow the inert gas to flow gently for 2-5 minutes. The heavier inert gas will displace the lighter air (containing oxygen and moisture) from the container, which will exit through the outlet needle or the loosened cap.[8]

  • Sealing: While the inert gas is still flowing, remove the outlet needle first, then the inlet needle. Immediately and tightly seal the container cap. This ensures a positive pressure of inert gas remains.

  • Storage: Place the sealed container in a refrigerator at 2-8°C and away from light sources.

Visualization of Inert Gas Blanketing

G cluster_workflow Inert Gas Blanketing Workflow prep Step 1: Preparation Work in a fume hood. Gather materials. gas_setup Step 2: Gas Inlet/Outlet Position inlet and outlet needles in container headspace. prep->gas_setup purge Step 3: Purging Introduce a gentle flow of Nitrogen or Argon. gas_setup->purge displacement Step 4: Displacement Allow gas to flow for 2-5 mins to displace air and moisture. purge->displacement sealing Step 5: Sealing Remove outlet, then inlet needle. Tightly seal the container. displacement->sealing store Step 6: Storage Store at 2-8°C in the dark. sealing->store

Caption: Step-by-step workflow for inert gas blanketing.

Protocol 2: Qualitative Test for Oxidation - Solubility Test

Oxidized aromatic amines often form polymeric, less soluble byproducts. A simple solubility test can provide a qualitative indication of significant degradation.

Materials:

  • Suspected (discolored) this compound

  • Control sample of this compound (if available)

  • Methanol or another suitable organic solvent[5]

  • Two small test tubes or vials

Procedure:

  • Place a small amount (e.g., 10 mg) of the suspect material into one test tube.

  • If available, place the same amount of a control (unoxidized) sample into a second test tube.

  • Add a small volume of the solvent (e.g., 1 mL) to each tube.

  • Gently agitate both tubes to dissolve the solid.

  • Observation: The unoxidized material should dissolve completely to give a clear, possibly faintly colored solution. If the suspect material results in a darker solution or leaves behind insoluble dark-colored particulates, it is an indication that significant oxidation and potential polymerization have occurred.

IV. Summary of Storage Recommendations

ParameterRecommended ConditionRationale
Temperature 2–8 °C (Refrigerated)[1][6]Slows the rate of chemical degradation, including oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)[2][3]Displaces oxygen, the primary driver of oxidation for the amine group.
Light Exposure Store in Dark/Amber Container[2][4]Prevents photodegradation, which can generate free radicals and accelerate oxidation.[2][3]
Moisture Tightly Sealed Container in a Dry Location[2][7]Prevents moisture absorption which can lead to hydrolysis or other side reactions.
Handling Minimize Air Exposure; Aliquot if necessary[4]Reduces the frequency and duration of exposure to atmospheric oxygen.

V. References

  • Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex website.

  • BenchChem. (2025). preventing degradation of 2-Amino-4-iodobenzonitrile during reactions. Retrieved from BenchChem website.

  • ChemicalBook. (n.d.). This compound CAS#: 50670-64-9. Retrieved from ChemicalBook website.

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from Diplomata Comercial website.

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from Diplomata Comercial website.

  • Sigma-Aldrich. (n.d.). 2-Amino-5-methylbenzonitrile 97 5925-93-9. Retrieved from Sigma-Aldrich website.

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from ACS Publications website.

  • SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution.indd. Retrieved from SKC Inc. website.

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from ResearchGate website.

  • Sigma-Aldrich. (n.d.). This compound 97 50670-64-9. Retrieved from Sigma-Aldrich website.

  • ChemicalBook. (2025). This compound | 50670-64-9. Retrieved from ChemicalBook website.

  • ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. Retrieved from ResearchGate website.

  • CymitQuimica. (n.d.). CAS 50670-64-9: this compound. Retrieved from CymitQuimica website.

  • ACS Omega. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. Retrieved from ACS Publications website.

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from PubMed website.

  • PMC - NIH. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from NIH website.

  • Luminix Health. (n.d.). 2-Amino-5-methylbenzonitrile. Retrieved from Luminix Health website.

  • ProQuest. (1988). Spectroscopic studies of enzyme oxidation products of a variety of aromatic amines. Retrieved from ProQuest website.

  • BenchChem. (2025). Stability and Storage of 2-Amino-6-methylbenzonitrile: A Technical Guide. Retrieved from BenchChem website.

  • Google Patents. (2012). US20120271026A1 - Inhibition of amine oxidation. Retrieved from Google Patents website.

  • BenchChem. (2025). preventing oxidation of 4-Nonylaniline during storage. Retrieved from BenchChem website.

  • Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Retrieved from Fagron Academy website.

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from ResearchGate website.

  • PubChem. (2025). 5-Amino-2-(5-fluoro-2-methylphenoxy)benzonitrile | C14H11FN2O. Retrieved from PubChem website.

  • Thermo Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals 5 g. Retrieved from Thermo Fisher Scientific website.

  • PubMed. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Retrieved from PubMed website.

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Troubleshooting incomplete reduction of 2-methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-5-nitrobenzonitrile Reduction

Introduction

Welcome to the technical support guide for the chemical reduction of 2-methyl-5-nitrobenzonitrile. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate in their synthetic workflows. The successful and selective reduction of the nitro group to an amine is a critical transformation, yet it is often accompanied by challenges such as incomplete conversion, low yields, and the formation of undesired byproducts.

This guide provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common experimental issues and provide logical, step-by-step troubleshooting protocols to help you optimize your reaction and achieve your desired synthetic outcome.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction of 2-methyl-5-nitrobenzonitrile is sluggish or incomplete. What are the primary factors I should investigate?

A1: An incomplete or stalled reaction is the most common issue encountered. The root cause typically falls into one of three categories: (1) Reagent/Catalyst Issues, (2) Substrate & Solvent Issues, or (3) Reaction Condition Issues. A systematic approach is the most efficient way to diagnose the problem.

Before proceeding, confirm the identity and purity of your starting material, 2-methyl-5-nitrobenzonitrile. Impurities can sometimes inhibit or poison catalysts.

Below is a logical workflow to guide your troubleshooting process.

Troubleshooting_Workflow start Incomplete Reduction Observed catalyst_check Step 1: Assess Catalyst / Reagent Activity start->catalyst_check catalyst_q1 Is the catalyst fresh? Has it been handled properly? catalyst_check->catalyst_q1 solubility_check Step 2: Evaluate Substrate Solubility solubility_q1 Is the starting material fully dissolved at reaction temp? solubility_check->solubility_q1 conditions_check Step 3: Review Reaction Conditions conditions_q1 Is the temperature appropriate? conditions_check->conditions_q1 catalyst_q2 Is the catalyst loading sufficient? catalyst_q1->catalyst_q2 Yes solution_catalyst_fresh Action: Use a fresh batch of catalyst/ reagent from a reliable source. catalyst_q1->solution_catalyst_fresh No catalyst_q2->solubility_check Yes solution_catalyst_loading Action: Increase catalyst loading (e.g., from 5 mol% to 10 mol%). catalyst_q2->solution_catalyst_loading No solubility_q1->conditions_check Yes solution_solubility Action: Change solvent or add a co-solvent (e.g., THF, AcOH). Consider slight heating. solubility_q1->solution_solubility No conditions_q2 Is H₂ pressure adequate? (for hydrogenation) conditions_q1->conditions_q2 Yes solution_temp Action: Gradually increase temperature while monitoring for side products. conditions_q1->solution_temp No solution_pressure Action: Increase H₂ pressure. conditions_q2->solution_pressure No end_node Re-run Experiment & Monitor conditions_q2->end_node Yes solution_catalyst_fresh->end_node solution_catalyst_loading->end_node solution_solubility->end_node solution_temp->end_node solution_pressure->end_node

Caption: General troubleshooting workflow for incomplete reduction.

Q2: I need to reduce the nitro group without affecting the nitrile. Which reduction method offers the best selectivity?

A2: This is a crucial consideration for this substrate. The nitrile group (-C≡N) is also a reducible functional group, and harsh conditions can lead to its conversion to a primary amine (-CH₂NH₂) or other byproducts.[1][2] Therefore, selecting a method with high chemoselectivity for the nitro group is paramount.

Expertise & Experience: While catalytic hydrogenation is highly efficient for nitro reductions, its selectivity can be problematic. Metal/acid reductions or specific transfer hydrogenation systems are often the preferred choice for substrates containing sensitive functional groups like nitriles.

Comparative Table of Reduction Methods:

Method Reagents & Typical Conditions Selectivity (Nitro vs. Nitrile) Pros Cons
Metal/Acid Reduction SnCl₂·2H₂O (3-5 eq.), EtOH or EtOAc, reflux.[3][4] Excellent. Generally does not reduce nitriles.[5] High chemoselectivity, reliable, tolerant of many functional groups.[6][7] Stoichiometric amounts of metal salts produce significant waste; workup can be tedious.
Catalytic Hydrogenation H₂ (1-50 atm), Pd/C or Raney Ni, MeOH or EtOH, RT to 50°C.[3][8] Variable. Can reduce nitriles, especially at higher pressures/temperatures or with certain catalysts like Raney Nickel.[9] Atom economical ("green"), high throughput, catalyst can often be recycled. Potential for over-reduction of nitrile, catalyst poisoning, dehalogenation if applicable.[5]

| Metal-Based Reduction | Fe powder, NH₄Cl or AcOH, EtOH/H₂O, reflux.[3][8] | Very Good. Generally selective for the nitro group. | Inexpensive, environmentally benign metal, effective. | Can require vigorous stirring and long reaction times; product isolation can be challenging due to iron sludge. |

Recommendation: For maximum selectivity, begin with tin(II) chloride (SnCl₂·2H₂O) . It is a robust and well-documented method for selectively reducing aromatic nitro groups in the presence of nitriles.[5]

Q3: I am observing significant amounts of side products. What are they and how can I improve selectivity for the desired amine?

A3: The reduction of a nitro group is a stepwise process that proceeds through several intermediates.[10] If the reaction stalls or if conditions are not optimal, these intermediates can accumulate or react with each other to form undesired side products.

Causality of Side Product Formation: The primary intermediates in the reduction of a nitroarene (Ar-NO₂) are a nitrosoarene (Ar-NO) and a hydroxylamine (Ar-NHOH).[11] These species are reactive. For example, the condensation of the nitroso and hydroxylamine intermediates can lead to the formation of azoxy (Ar-N(O)=N-Ar), azo (Ar-N=N-Ar), and hydrazo (Ar-NH-NH-Ar) compounds, which are often highly colored.[10][11]

Reduction_Pathway cluster_main Main Reduction Pathway cluster_side Side Reactions Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Desired Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy) Hydroxylamine->Azoxy + Ar-NO - H₂O Azo Ar-N=N-Ar (Azo) Azoxy->Azo +2e⁻, +2H⁺

Caption: Nitro group reduction pathway and common side products.

Troubleshooting Strategies to Improve Selectivity:

  • Ensure Sufficient Reducing Agent: Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O) to drive the reaction past the intermediate stages to completion.[4][7]

  • Control Temperature: Exothermic reactions can cause localized overheating, promoting condensation side reactions.[4] Ensure adequate cooling, especially during the initial addition of reagents.

  • Maintain an Inert Atmosphere: For catalytic hydrogenations, thoroughly purge the reaction vessel with an inert gas (N₂ or Ar) before introducing hydrogen to prevent catalyst oxidation.

  • Catalyst Choice: For difficult reductions where hydroxylamine accumulation is a concern, Nickel catalysts can sometimes offer better performance than Palladium.[11]

Q4: My catalytic hydrogenation with Pd/C is not working. How can I optimize it?

A4: Catalytic hydrogenation is powerful but sensitive. Failure often points to issues with the catalyst, solvent, or reaction setup.

Expertise & Experience: The most common failure mode is catalyst deactivation. Palladium on carbon (Pd/C) can lose activity due to improper storage (exposure to air/moisture) or poisoning from impurities in the substrate, solvent, or hydrogen gas.[4][12]

Optimization & Protocol:

  • Catalyst Quality: Always use a fresh, high-quality catalyst from a reputable supplier. If using an older bottle, consider performing a test reaction on a simple, reliable substrate (like nitrobenzene) to verify its activity.

  • Catalyst Loading: For a standard bench-scale reaction, a catalyst loading of 5-10 wt% (relative to the substrate) is a good starting point. If the reaction is slow, increasing the loading can help.

  • Solvent Choice: The substrate must be fully soluble in the solvent.[12] Methanol and ethanol are excellent choices for nitro group reductions.[13] Protic solvents can aid the reaction by facilitating proton transfer steps.[4][14] If solubility is poor, consider adding a co-solvent like tetrahydrofuran (THF) or ethyl acetate.

  • Hydrogen Pressure: While many reductions proceed at atmospheric pressure, some substrates require higher pressures (e.g., 50 psi or ~3.4 atm) to achieve a reasonable rate. Ensure your equipment is rated for the pressure being used.

  • Agitation: Vigorous stirring is crucial in a heterogeneous reaction to ensure efficient contact between the substrate, the solid catalyst, and the hydrogen gas.[15]

Detailed Protocol: Catalytic Hydrogenation of 2-methyl-5-nitrobenzonitrile

  • Setup: To a suitable hydrogenation vessel, add 2-methyl-5-nitrobenzonitrile (1.0 eq) and a solvent (e.g., methanol, ~10-20 mL per gram of substrate).

  • Inerting: Add 10% Palladium on Carbon (5-10 wt% of the substrate). Seal the vessel and purge the system by evacuating and backfilling with nitrogen or argon at least three times.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm). Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A key indicator of reaction progress is the consumption of hydrogen, which can be monitored by a pressure gauge on a closed system.

  • Workup: Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wet the Celite pad with the reaction solvent before and after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-methyl-5-aminobenzonitrile, which can be purified further if necessary.

Q5: I am using SnCl₂ but my reaction is still incomplete. What should I check?

A5: While robust, the success of a tin(II) chloride reduction depends heavily on stoichiometry, acid concentration, and reaction conditions.

Expertise & Experience: A common mistake is using an insufficient amount of SnCl₂·2H₂O. The reaction is stoichiometric, and a significant excess is required to drive it to completion. The dihydrate form (SnCl₂·2H₂O) is typically used and is stable to air, but ensure you are using the correct molecular weight for your calculations.

Optimization & Protocol:

  • Stoichiometry: Ensure you are using at least 3, and preferably up to 5, molar equivalents of SnCl₂·2H₂O relative to your starting material.[7][16]

  • Solvent and Acidity: Ethanol is a common and effective solvent.[16] Some protocols call for the addition of concentrated HCl to generate the active reducing species in situ, which can accelerate the reaction.[16] However, for acid-sensitive substrates, using a neutral solvent like ethyl acetate at reflux can also be effective.[7]

  • Temperature: The reaction often requires heating to reflux to proceed at a reasonable rate.[4][16] Monitor the reaction by TLC to determine the optimal reaction time.

  • Workup: The workup is critical. After the reaction, the acidic mixture must be carefully neutralized (e.g., with saturated NaHCO₃ or NaOH solution) to a basic pH (~8-9) to precipitate tin salts and liberate the free amine for extraction. The tin hydroxides that form can be difficult to filter; sometimes diluting with more solvent or adding Celite® before filtration can help.

Detailed Protocol: SnCl₂ Reduction of 2-methyl-5-nitrobenzonitrile

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-methyl-5-nitrobenzonitrile (1.0 eq) in ethanol (15-25 mL per gram).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq). If desired, a solution in concentrated HCl can be added dropwise at 0°C.[16]

  • Reaction: Heat the mixture to reflux and stir until TLC analysis shows complete consumption of the starting material (typically 1-4 hours).

  • Workup & Neutralization: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water and cool the flask in an ice bath. Carefully add a saturated solution of sodium bicarbonate or a 1-2 M NaOH solution with vigorous stirring until the mixture is basic (pH > 8) and all tin salts have precipitated.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Myrzakhmetova, N., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1).
  • Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • ResearchGate. (n.d.). Solvent effect on the nitrobenzene reduction. [Table].
  • ResearchGate. (n.d.). Strategies towards benzonitrile hydrogenation. [Diagram].
  • Wang, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6232.
  • Su, D., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Sustainable Energy & Fuels, 8(1), 23-42.
  • ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and.... [Diagram].
  • Červený, L., et al. (1988). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Collection of Czechoslovak Chemical Communications, 53(1), 140-146.
  • Li, Y., et al. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry, 22(13), 4215-4222.
  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • ResearchGate. (2012). Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline? [Forum discussion].
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds.
  • Chemistry Stack Exchange. (2014). Role of Alcohols(EtOH,MeOH) in nitro reduction used for Metal(Sn,Fe).

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Technical Support Center: A Guide to Identifying Synthesis Byproducts by TLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for Thin-Layer Chromatography (TLC) analysis. This guide is designed for researchers, scientists, and drug development professionals who utilize TLC to monitor reaction progress and identify potential byproducts. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and extensive laboratory experience. Our goal is to empower you to resolve common experimental challenges and interpret your TLC results with confidence.

Troubleshooting Guide: Navigating Common TLC Challenges

This section addresses specific issues you may encounter during your TLC experiments, providing not just solutions, but the reasoning behind them to help you make informed decisions in your future analyses.

Question: My spots are streaking or tailing. What's causing this and how can I fix it?

Answer: Spot streaking or tailing is a common issue in TLC analysis that can obscure the separation of your desired product from byproducts. This phenomenon can arise from several factors:

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[1][2][3] When the stationary phase becomes saturated with the sample at the origin, the molecules that cannot adsorb to the stationary phase travel up the plate with the solvent front, resulting in a streak rather than a distinct spot.[4]

    • Solution: Prepare a more dilute solution of your reaction mixture and re-spot the plate.[1][5] It's often better to apply a small amount of a concentrated solution multiple times to the same spot, allowing the solvent to evaporate between applications, to achieve a concentrated yet small spot.[3][5]

  • Highly Polar Compounds: Compounds with strongly acidic or basic functional groups can interact too strongly with the stationary phase (typically silica gel, which is slightly acidic), leading to tailing.[4]

    • Solution: Modify your mobile phase to reduce these strong interactions. For acidic compounds, adding a small amount of a weak acid like acetic or formic acid (0.1-2%) to the mobile phase can help.[4][5][6] For basic compounds, adding a small amount of a weak base such as triethylamine (0.1-2%) or ammonia (in a methanol/DCM solution) can improve spot shape.[4][5]

  • Compound Decomposition: Some compounds may be unstable on the acidic silica gel surface, leading to decomposition and streaking.[4]

    • Solution: Consider using a less reactive stationary phase, such as alumina or a reversed-phase plate (like C18-modified silica), which may prevent decomposition.[4]

  • Inappropriate Spotting Solvent: If the solvent used to dissolve your sample is too polar, it can create a large, diffuse spot at the origin, which then streaks as the mobile phase moves up the plate.[1]

    • Solution: Dissolve your sample in a less polar solvent if possible. The ideal spotting solvent should fully dissolve the sample but have a low enough polarity to not interfere with the initial adsorption onto the stationary phase.[7]

Question: I can't separate my product from a byproduct. What should I do?

Answer: Achieving good separation, or resolution, between your product and a byproduct is the primary goal of TLC for reaction analysis. If your spots are co-eluting (appearing as a single spot), you need to alter the chromatographic conditions.

  • Optimize the Mobile Phase: The polarity of the mobile phase is the most critical factor in controlling the separation.

    • If your spots have a high Rf value (are close to the solvent front): Your mobile phase is too polar.[5] You need to decrease its polarity by increasing the proportion of the non-polar solvent or choosing a less polar solvent altogether.[5]

    • If your spots have a low Rf value (are close to the baseline): Your mobile phase is not polar enough.[5] Increase the polarity by adding more of the polar solvent.[5]

    • Systematic Approach: A common starting point for neutral organic molecules is a mixture of hexanes and ethyl acetate.[6][8] You can systematically vary the ratio of these solvents (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find the optimal separation. The ideal Rf values for good separation are generally between 0.2 and 0.6.[8][9]

  • Change the Solvent System's Selectivity: If simply changing the polarity of your binary mixture doesn't work, you may need to change the solvents themselves. Different solvents have different selectivities based on their ability to engage in specific interactions (like hydrogen bonding or dipole-dipole interactions) with your compounds. For example, replacing ethyl acetate with dichloromethane or acetone can alter the separation.[10]

  • Try a Different Stationary Phase: If optimizing the mobile phase on a silica gel plate is unsuccessful, consider switching to a different stationary phase.

    • Alumina: Can be a good alternative to silica, especially for basic compounds.[10][11]

    • Reversed-Phase (C18 or C8): In reversed-phase TLC, the stationary phase is non-polar, and a polar mobile phase (like methanol/water or acetonitrile/water) is used.[12] This is particularly useful for separating highly polar compounds.[5]

Workflow for Optimizing TLC Separation

TLC_Optimization start Initial TLC shows poor separation check_rf Are Rf values between 0.2 and 0.6? start->check_rf adjust_polarity Adjust mobile phase polarity check_rf->adjust_polarity No good_separation Achieved good separation check_rf->good_separation Yes adjust_polarity->check_rf Re-run TLC change_solvents Change solvent system (e.g., different selectivity) adjust_polarity->change_solvents No improvement change_solvents->check_rf Re-run TLC change_stationary_phase Try a different stationary phase (Alumina, Reversed-Phase) change_solvents->change_stationary_phase No improvement change_stationary_phase->check_rf Re-run TLC

Caption: A decision-making workflow for optimizing the separation of compounds in TLC.

Question: My spots are not moving from the baseline. What does this mean?

Answer: If your spots remain at the origin (Rf value of 0 or very close to it), it indicates that your compounds are too strongly adsorbed to the stationary phase and are not soluble enough in the mobile phase to be carried up the plate.[5] This is a common issue when dealing with highly polar compounds on a polar stationary phase like silica gel.

  • Solution: You need to significantly increase the polarity of your mobile phase. For very polar compounds, you might need to use solvent systems like 10% methanol in dichloromethane or even add a small amount of acetic acid or ammonia to help with elution.[13] If increasing the mobile phase polarity to a very high level (e.g., 100% methanol) still doesn't move the spots, you may need to consider a different stationary phase, such as reversed-phase TLC.

Question: I see unexpected spots on my TLC plate. Are they byproducts?
  • How to Confirm: To verify if a new spot is a product or byproduct, you should run a TLC plate with three lanes:

    • Starting Material (SM): A pure sample of your starting material.

    • Reaction Mixture (RM): An aliquot from your reaction.

    • Co-spot (Co): A spot where you have applied both the starting material and the reaction mixture.[14][15]

  • Interpreting the Results:

    • The spot corresponding to your starting material should diminish in intensity in the RM lane as the reaction progresses.[16]

    • New spots that appear in the RM lane are your product(s) and any byproducts.

    • In the co-spot lane, if a spot in the RM is the same as the starting material, it will appear as a single, more intense spot at the same Rf as the SM lane. If the spots are different, they will resolve into two separate spots.[15]

  • Other Sources of Unexpected Spots:

    • Contamination: The TLC plate may have been contaminated by accidental touching or from impurities in your solvents or glassware.[3]

    • Ink from a Pen: Never use a pen to draw the baseline on your TLC plate, as the ink can be carried up the plate by the solvent, creating spurious spots.[3] Always use a pencil.[14]

Frequently Asked Questions (FAQs)

What is a good starting solvent system for my reaction?

For "normal phase" chromatography on silica gel, a good starting point for compounds of "normal" polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6][13] A common initial trial is 20-30% ethyl acetate in hexanes.[8] You can then adjust the ratio based on the initial result.

Compound PolaritySuggested Starting Solvent System (Normal Phase)
Non-polar5% Ethyl Acetate in Hexanes or 100% Hexane[13]
Moderately Polar10-50% Ethyl Acetate in Hexanes[13]
Polar100% Ethyl Acetate or 5-10% Methanol in Dichloromethane[13]
Very Polar10% Ammonium Hydroxide in Methanol, then 1-10% of this mixture in Dichloromethane[13]
How do I choose the right visualization technique for my compounds?

Most organic compounds are colorless, so a visualization method is needed to see the spots on the TLC plate.[17]

  • UV Light (Non-destructive): This is the first method to try.[18] Commercial TLC plates often contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[17][18] Compounds that absorb UV light (typically those with aromatic rings or conjugated systems) will quench this fluorescence and appear as dark spots.[19]

  • Iodine Chamber (Semi-destructive): Exposing the plate to iodine vapor will cause many organic compounds to appear as yellow-brown spots.[18][19] Iodine has a high affinity for unsaturated and aromatic compounds.[20] The spots will fade over time, so it's important to circle them with a pencil shortly after visualization.[20]

  • Chemical Stains (Destructive): These are reagents that react with the compounds on the plate to produce colored spots, often after gentle heating.[19] The choice of stain depends on the functional groups present in your molecules.

StainGood For VisualizingAppearance
Potassium Permanganate (KMnO4) Oxidizable functional groups (alkenes, alkynes, alcohols, aldehydes)[20][21]Yellow/brown spots on a purple background[20]
p-Anisaldehyde Aldehydes, ketones, and alcohols[19]Various colors
Vanillin Aldehydes, ketones, and alcohols[19]Various colors
Ceric Ammonium Molybdate (CAM) General purpose, good for nucleophilic groups[6][20]Blue/green spots
Ninhydrin Amines, amino acidsPurple/pink spots
Phosphomolybdic Acid (PMA) Alcohols, phenols, alkenes, and many carbonyl compounds[19]Blue-green spots on a yellow-green background

Even if your compound is UV-active, it is good practice to use a stain afterward, as some byproducts may not be UV-active and would otherwise go undetected.[22]

How can I tell if a spot is a single compound or multiple co-eluting compounds?

Sometimes, two different compounds can have very similar Rf values in a particular solvent system, making them appear as a single spot.

  • Two-Dimensional (2D) TLC: Run the TLC in one direction, then dry the plate, rotate it 90 degrees, and run it again in a different solvent system. If the spot is a single compound, it will move to a new position but remain a single spot. If it's a mixture of two compounds, they will likely separate in the second direction, resulting in two spots.

  • Change the Solvent System: As described in the troubleshooting section, changing the solvent system (e.g., from an ethyl acetate/hexanes mixture to a dichloromethane/methanol mixture) can alter the interactions between the compounds and the stationary phase, potentially resolving the co-eluting spots.

What are the limitations of TLC for identifying byproducts?

While TLC is a powerful and rapid technique, it has its limitations:

  • Qualitative, Not Definitive Identification: TLC can suggest the number of components in a mixture and their relative polarities, but it cannot definitively identify the structure of a byproduct.[23] Spectroscopic methods like NMR and Mass Spectrometry are required for structural elucidation.

  • Quantification is Difficult: While High-Performance TLC (HPTLC) with a densitometer can provide quantitative data, standard TLC is primarily a qualitative technique.[7] It can give a rough estimate of the relative amounts of product and byproduct based on spot size and intensity, but this is not precise.

  • Volatility: Very volatile compounds may evaporate from the plate before or during development, making them difficult to detect.[5]

Decision Tree for Troubleshooting Common TLC Issues

TLC_Troubleshooting start Observe Developed TLC Plate streaking Spots are streaking/tailing? start->streaking poor_sep Poor separation? streaking->poor_sep No sol_overload Dilute sample or add acid/base to mobile phase streaking->sol_overload Yes no_move Spots at baseline? poor_sep->no_move No sol_sep Optimize mobile phase polarity or change solvent system poor_sep->sol_sep Yes no_spots No spots visible? no_move->no_spots No sol_move Increase mobile phase polarity no_move->sol_move Yes end_node Problem Resolved no_spots->end_node No sol_spots Concentrate sample or use a different visualization method no_spots->sol_spots Yes sol_overload->end_node sol_sep->end_node sol_move->end_node sol_spots->end_node

Caption: A troubleshooting decision tree for common problems encountered during TLC analysis.

References

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. [Link]
  • ChemBAM. (n.d.). TLC troubleshooting. ChemBAM. [Link]
  • Washington State University. (n.d.). Monitoring Reactions by TLC. WSU Department of Chemistry. [Link]
  • Reich, E., & Widmer, V. (n.d.). Selecting the Stationary Phase. In Practical Aspects of Modern TLC. [Link]
  • operachem. (2024, February 24).
  • Bitesize Bio. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Bitesize Bio. [Link]
  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography.
  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
  • ResearchGate. (2025, August 7). Impurity profiling of pharmaceuticals by thin-layer chromatography.
  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC-ANALYSIS. Chemistry LibreTexts. [Link]
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]
  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. UCLA Chemistry and Biochemistry. [Link]
  • Chemistry For Everyone. (2025, February 2).
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]
  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. [Link]
  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. [Link]
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • Chemistry LibreTexts. (2025, August 21). 5.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
  • Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Triclinic Labs. [Link]
  • Professor Dave Explains. (2023, February 17).
  • Defense Technical Information Center. (n.d.).

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Technical Support Center: Safe Handling of 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Amino-2-methylbenzonitrile (CAS No. 50670-64-9). This document is intended for researchers, scientists, and drug development professionals, providing essential safety protocols and troubleshooting advice for the laboratory use of this versatile chemical intermediate. As a compound frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes, understanding its safe handling is paramount to ensuring both experimental success and personal safety.[1][2] This guide is structured in a question-and-answer format to directly address potential concerns and issues you may encounter.

I. Hazard Identification and Risk Assessment

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[3] Key hazard statements include:

  • Harmful if swallowed, in contact with skin, or if inhaled. [4][5][6]

  • Causes skin irritation. [4][7]

  • Causes serious eye irritation. [4][7]

  • May cause respiratory irritation. [4][7][8]

It is crucial to conduct a thorough risk assessment before beginning any experiment involving this compound.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if ingested, absorbed through the skin, or inhaled.[4][9]Ingestion, Dermal contact, Inhalation
Skin Corrosion/IrritationCauses irritation upon contact with the skin.[7]Dermal contact
Serious Eye Damage/IrritationCauses serious irritation to the eyes.[7]Eye contact
Specific target organ toxicity (single exposure)May cause irritation to the respiratory system.[7][8]Inhalation

II. Personal Protective Equipment (PPE)

Q2: What specific Personal Protective Equipment (PPE) is required when handling this compound?

A2: A multi-layered approach to PPE is essential to minimize exposure. The following should be considered mandatory when working with this compound:

  • Eye and Face Protection: Chemical splash goggles or safety glasses that meet recognized standards are required.[10] When there is a risk of splashing, a face shield should be worn in addition to safety glasses.[10][11]

  • Hand Protection: Disposable nitrile gloves are recommended for incidental contact.[10] For prolonged handling or when working with larger quantities, consider using heavier-duty nitrile or butyl rubber gloves.[10] Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A standard laboratory coat is mandatory.[10] For procedures with a higher risk of splashes or generating dust, a chemically resistant apron or coveralls should be worn over the lab coat.[10][12]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust.[13][14] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved N95 dust mask or a higher-level respirator should be used.[13]

III. Safe Handling and Storage Protocols

Q3: What are the best practices for handling this compound to minimize exposure?

A3: Adherence to standard laboratory safety protocols is crucial. Key handling practices include:

  • Always work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder to prevent dust formation.[14][15]

  • Avoid direct contact with skin, eyes, and clothing.[9]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][9]

  • Ensure all containers are properly labeled with the chemical name and associated hazards.

Q4: What are the optimal storage conditions for this compound to ensure its stability?

A4: To maintain the integrity and stability of this compound, it should be stored under the following conditions:

  • Temperature: Store in a cool, dry place.[14]

  • Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[14]

  • Light: Keep the container tightly closed and protected from light.[14]

  • Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases.[14]

IV. Emergency Procedures and First Aid

Q5: What should I do in case of accidental exposure to this compound?

A5: Immediate and appropriate first aid is critical in the event of an exposure. Follow these procedures and always seek medical attention.

  • Inhalation: If a person inhales the dust, immediately move them to fresh air.[3][16] If breathing has stopped, perform artificial respiration.[3][16] Keep the individual warm and at rest, and get medical attention as soon as possible.[3][16]

  • Skin Contact: Promptly wash the contaminated skin with plenty of soap and water.[4][16] If the chemical has penetrated clothing, remove the clothing immediately and wash the skin.[3][16] If irritation persists after washing, seek medical attention.[4][16]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do so.[4][8] Seek immediate medical attention.[8]

  • Ingestion: If the chemical is swallowed, get medical attention immediately.[3][16] Do not induce vomiting unless directed to do so by medical personnel.[8]

Q6: How should a small spill of this compound be handled?

A6: For small spills, follow these steps while wearing the appropriate PPE:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[17]

  • Contain: Prevent the spill from spreading.[17]

  • Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it into a designated and labeled hazardous waste container.[17]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.

For large spills, contact your institution's Environmental Health and Safety (EHS) department for assistance.[17]

Spill_Response_Workflow Spill Spill of this compound Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Manageable by lab staff LargeSpill Large Spill Assess->LargeSpill Beyond lab capabilities PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area & Alert EHS LargeSpill->Evacuate Contain Contain the Spill PPE->Contain EHS_Cleanup EHS Manages Cleanup Evacuate->EHS_Cleanup Cleanup Sweep Solid Material (Avoid Dust) Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Place in Labeled Hazardous Waste Container Decontaminate->Dispose

Caption: Workflow for responding to a spill of this compound.

V. Disposal

Q7: How should waste this compound and contaminated materials be disposed of?

A7: All waste containing this compound, including unused product, contaminated labware (e.g., weighing paper, gloves), and spill cleanup materials, must be treated as hazardous waste.[17]

  • Segregation: Keep this waste stream separate from other laboratory waste to prevent accidental reactions.[17]

  • Containerization: Use a designated, leak-proof, and chemically compatible container for waste collection.[15][17]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[18]

  • Disposal: The recommended method of disposal is through a licensed professional waste disposal service, typically via chemical incineration.[13][15] Do not attempt to dispose of this chemical down the drain or in regular trash.[15][19]

VI. Troubleshooting and FAQs

Q8: I noticed the solid this compound has changed color from its original yellow to brown appearance. Is it still usable?

A8: A color change can indicate degradation, possibly due to oxidation or exposure to light and moisture. While the compound may still be suitable for some applications, its purity is likely compromised. It is recommended to run a small-scale test reaction or analyze the material by an appropriate method (e.g., NMR, LC-MS) to confirm its identity and purity before committing to a large-scale synthesis. To prevent this, always store the compound under the recommended conditions: in a cool, dry, dark place, preferably under an inert atmosphere.[14]

Q9: I'm having trouble dissolving this compound for my reaction. What solvents are recommended?

A9: this compound is generally soluble in polar organic solvents.[20] Methanol is a commonly used solvent.[21] Depending on your specific reaction conditions, other solvents such as ethanol, ethyl acetate, or chloroform could also be effective.[2][14] It has limited solubility in water.[14] Gentle heating or sonication may aid in dissolution, but always be mindful of the thermal stability of your reaction mixture.

Q10: Can this compound react with itself or other common lab reagents unexpectedly?

A10: The amino group (-NH2) on the molecule is nucleophilic and can react with various electrophiles. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[14] The nitrile group (-C≡N) can undergo hydrolysis to form a carboxylic acid, particularly under strong acidic or basic conditions.[22] Always review the compatibility of all reagents in your planned synthesis to avoid unintended side reactions.

References

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  • Stability and Storage of 2-Amino-6-methylbenzonitrile: A Technical Guide. (n.d.). Benchchem.
  • 2-Amino-4-methoxy-5-nitrobenzonitrile proper disposal procedures. (n.d.). Benchchem.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • This compound, 97%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
  • Proper Disposal of 3-Amino-6-methylpyrazine-2-carbonitrile: A Guide for Laboratory Professionals. (n.d.). Benchchem.

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Technical Support Center: Safe Handling of Aminonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Hazard

Aminonitriles are a class of organic compounds that are pivotal intermediates in the synthesis of amino acids and various pharmaceuticals. However, their utility is matched by a significant toxicological profile that demands rigorous safety protocols. The primary hazard associated with aminonitriles stems from their potential to release hydrogen cyanide (HCN) through dissociation or metabolic processes within the body[1][2]. HCN is a potent and rapidly acting poison. Exposure can occur via inhalation, skin absorption, or ingestion, leading to severe systemic toxicity that can be lethal within minutes[1][2].

This guide serves as a critical resource for all laboratory personnel. It provides clear, actionable answers to common questions and troubleshooting scenarios related to the selection and use of Personal Protective Equipment (PPE) when handling these compounds. Adherence to these guidelines is not merely procedural; it is a fundamental requirement for ensuring a safe research environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary routes of exposure to aminonitriles?

Exposure can occur through three main pathways:

  • Inhalation: Airborne aminonitrile vapors or dusts can be readily absorbed through the lungs[1][2]. Many aminonitriles are volatile, and their handling can generate hazardous concentrations of vapor, especially if heated.

  • Dermal (Skin) Contact: Aminonitriles can be absorbed through the skin. A seemingly minor contamination on a small area of skin can be sufficient to cause systemic toxicity[2].

  • Ingestion: While less common in a laboratory setting, accidental ingestion is possible and leads to immediate absorption from the gastrointestinal tract[1][2].

Q2: Before I even select PPE, what is the most critical safety principle to apply?

The most critical principle is the Hierarchy of Controls . PPE is the last line of defense. Before any experiment, you must first consider higher-level controls to minimize exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination/Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Elimination->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Always prioritize using a certified chemical fume hood or glovebox (Engineering Controls) and ensure you are fully trained on the Standard Operating Procedures (SOPs) for the specific aminonitrile you are handling (Administrative Controls).

Q3: What is the minimum required PPE for routine handling of small quantities of aminonitriles in a fume hood?

For handling small quantities (typically mg to low-gram scale) inside a certified chemical fume hood, the following PPE is mandatory:

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over the goggles if there is a heightened risk of splashing[3].

  • Hand Protection: At a minimum, chemical-resistant nitrile gloves should be worn. It is highly recommended to wear two pairs of gloves (double-gloving)[4].

  • Body Protection: A flame-resistant lab coat, fully buttoned, is essential to protect against splashes and contamination of personal clothing[3][5].

  • Footwear: Closed-toe shoes that cover the entire foot are required.

Q4: How do I select the right type of glove? Aren't all nitrile gloves the same?

No, not all gloves are equal. Glove selection must be based on the specific aminonitrile and any solvents being used. The thickness of the glove material is a critical factor in its chemical resistance[6][7].

Table 1: General Glove Selection Guide for Aminonitriles and Associated Solvents

Glove MaterialRecommended Use & Resistance CharacteristicsCommon Solvents ResistedCautions
Nitrile Good for incidental contact and protection from a broad range of chemicals, including oils and some solvents. A good general-purpose choice[7].Alcohols, Bases, most water solutions of acids, salts, and ketones[6].Not recommended for extended contact with chlorinated solvents or strong oxidizing acids. Always check manufacturer compatibility charts[6].
Neoprene Excellent all-around glove offering good pliability and tear resistance. Protects against a wide range of chemicals[8].Hydraulic fluids, gasoline, alcohols, organic acids, and alkalis[6].Provides less protection against many aromatic and halogenated hydrocarbons compared to Butyl or Viton.
Butyl Rubber Provides superior resistance to highly corrosive acids, ketones, esters, and aldehydes[6][7].Peroxides, nitric acid, sulfuric acid, strong bases[6].Performs poorly with aliphatic and aromatic hydrocarbons and halogenated solvents[6].
Viton® Offers excellent resistance to aromatic and chlorinated solvents but is very expensive[7].Concentrated acids, aliphatic and aromatic hydrocarbons[7].High cost. May be less flexible than other options.

Causality: The chemical structure of the glove polymer determines its resistance to different chemical classes. A glove that is excellent for an acid may degrade quickly when exposed to an organic solvent. Always consult the glove manufacturer's chemical resistance guide for the specific chemicals in your experiment[5].

Q5: When is respiratory protection necessary?

According to OSHA and NIOSH guidelines, respiratory protection is required whenever engineering controls (like a fume hood) are not feasible or are insufficient to maintain exposure below permissible limits[9][10]. Specific situations include:

  • Weighing or handling powdered aminonitriles outside of a containment device (e.g., ventilated balance enclosure)[3].

  • Responding to a significant spill, especially if the material is volatile[3].

  • Performing maintenance on equipment that may be contaminated.

  • Any situation where airborne concentrations are unknown or may exceed the occupational exposure limit (OEL).

For situations requiring a respirator, a NIOSH-approved air-purifying respirator with organic vapor cartridges is a common choice for lower concentrations. For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is required[11]. A formal respiratory protection program, including fit testing and medical evaluation, is mandated by OSHA (29 CFR 1910.134)[12][13].

Troubleshooting Guide

Scenario 1: I've splashed a small amount of aminonitrile solution on my outer glove.

Action:

  • Stop Work Immediately: Cease all manipulations.

  • Remove Gloves Properly: Without touching your skin with the contaminated outer glove, carefully peel it off. If double-gloved, remove the outer glove and inspect the inner glove for any signs of contamination or degradation. If the inner glove is compromised, remove it as well, avoiding skin contact.

  • Dispose: Place the contaminated glove(s) in a designated hazardous waste container[3].

  • Wash Hands: Thoroughly wash your hands with soap and water, even if no direct skin contact occurred.

  • Don New Gloves: Put on a new pair (or two pairs) of appropriate gloves before resuming work.

Causality: This immediate action prevents "breakthrough," where the chemical permeates the glove material to reach your skin. Prompt removal and disposal are critical to mitigating exposure risk.

Scenario 2: I'm experiencing a headache, dizziness, and nausea while working.

Symptoms: Early signs of cyanide poisoning can include headache, dizziness, shortness of breath, and nausea[1][2]. A smell of bitter almonds may be present, but this is not a reliable indicator[14].

Action:

  • Alert Others & Evacuate: Immediately alert your lab colleagues and evacuate the area.

  • Seek Fresh Air: Move to an area with fresh air[15].

  • Call for Emergency Medical Help: Contact your institution's emergency response line or 911. State that you suspect exposure to a cyanide-containing compound[16].

  • Remove Contaminated Clothing: If your clothing may be contaminated, remove it while waiting for emergency responders, taking care not to pull it over your head[15].

  • Follow Medical Advice: Immediate administration of 100% oxygen and specific cyanide antidotes by trained medical personnel is crucial[2][17].

Self-Validation: Do not second-guess these symptoms. The rapid progression of cyanide toxicity means that immediate medical intervention is the only valid response. Waiting to see if symptoms improve can be fatal.

Scenario 3: A bottle containing 50 mL of aminonitrile solution has spilled inside the fume hood.

Action: This requires a formal spill response.

Spill_Response_Workflow cluster_1 Aminonitrile Spill Response Workflow A Spill Occurs in Fume Hood B Alert Personnel & Restrict Area A->B C Ensure Hood is Operating Correctly B->C D Don Additional PPE: - Respirator (if necessary) - Heavy-duty gloves (e.g., Butyl) - Chemical Apron C->D E Contain Spill with Absorbent Dike D->E F Absorb Spill from Outside-In E->F G Collect Waste in Sealed Container F->G H Decontaminate Surfaces G->H I Dispose of all materials as Hazardous Waste H->I

Caption: Workflow for a minor chemical spill in a fume hood.

Experimental Protocol: Minor Aminonitrile Spill Clean-up

  • Alert & Secure: Alert personnel in the immediate vicinity. Restrict access to the area. Ensure the fume hood sash is at the proper height and the unit is functioning correctly.

  • Don Appropriate PPE: In addition to standard PPE, consider a respirator and heavier gloves (e.g., Butyl rubber over nitrile) and a chemical-resistant apron[3][18].

  • Contain the Spill: Create a dike around the spill using an inert absorbent material like vermiculite or a chemical spill pillow[18]. This prevents the spill from spreading.

  • Absorb the Liquid: Gently apply the absorbent material over the spill, working from the outer edges inward to minimize vapor generation[18].

  • Collect Residue: Carefully scoop the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools if the solvent is flammable[18].

  • Decontaminate: Wipe the spill area with a suitable decontamination solution. A common procedure involves wiping with a compatible solvent (like ethanol), followed by soap and water[19]. For some nitriles, a dilute bleach solution (e.g., 5.25% hypochlorite) may be used for equipment, but check for compatibility to avoid generating more hazardous byproducts[1].

  • Final Wipe Down: Perform a final wipe with water to remove any residual cleaning agents[20].

  • Dispose: All used absorbents, contaminated gloves, wipes, and other materials must be placed in the sealed hazardous waste container for proper disposal according to institutional guidelines[19][21].

Scenario 4: How do I decontaminate glassware after my experiment?

Action:

  • Initial Rinse: Perform an initial rinse of the glassware inside the chemical fume hood with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the aminonitrile residue. The rinsate must be collected as hazardous waste.

  • Soaking: Submerge the rinsed glassware in a basic solution (e.g., a dedicated base bath or a solution of alcoholic potassium hydroxide) overnight in a clearly labeled, secondary container within the fume hood. This helps to hydrolyze and degrade residual nitrile compounds.

  • Thorough Cleaning: After soaking, remove the glassware, rinse extensively with water, and then wash with laboratory detergent and water as usual.

  • Drying: Allow glassware to dry completely before reuse.

Causality: This multi-step process ensures the complete removal and degradation of the hazardous material. The initial solvent rinse removes the majority of the compound, while the subsequent base bath chemically breaks down trace residues, rendering the glassware safe for standard washing procedures.

References

  • Title: 2-Amino-2,3-dimethylbutyronitrile (Aminonitril)
  • Title: Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site - Chemical Emergency Medical Guidelines Source: BASF SE URL
  • Title: Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 4-Aminobenzonitrile Source: BenchChem URL
  • Title: Personal protective equipment for handling 7- amino-4-methyl-1H-indole-3-carbonitrile Source: BenchChem URL
  • Title: Criteria for a Recommended Standard: Occupational Exposure to Nitriles (78-212) Source: NIOSH | CDC URL:[Link]
  • Title: Navigating OSHA Standards: How Orange Nitrile Gloves Meet Compliance Source: WellBefore URL:[Link]
  • Title: NITRILES Source: CDC Stacks URL:[Link]
  • Title: NIOSH Recommendations for Chemical Protective Clothing A-Z Source: CDC Archive URL:[Link]
  • Title: HAZARD SUMMARY: 2-DIMETHYLAMINOACETONITRILE Source: NJ.gov URL:[Link]
  • Title: Personal Protective Equipment (PPE)
  • Title: Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile Source: LSU Health Shreveport URL:[Link]
  • Title: OSHA Respirator Requirements for Selected Chemicals Source: NIOSH | CDC URL:[Link]
  • Title: SAFETY DATA SHEET - 3-Aminocrotononitrile Source: Alfa Aesar URL:[Link]
  • Title: NIOSH Pocket Guide to Chemical Hazards - Acetonitrile Source: NIOSH | CDC URL:[Link]
  • Title: Chemical Safety: Personal Protective Equipment Source: University of California, Santa Cruz URL:[Link]
  • Title: Chapter 8: Decontamination, Disinfection and Spill Response Source: West Virginia University URL:[Link]
  • Title: Key Considerations for Selecting Nitrile Gloves for Safe Chemical Handling Source: Sumirubber URL:[Link]
  • Title: eTools: Ammonia Refrigeration - General Safety Source: OSHA URL:[Link]
  • Title: Spill procedure: Clean-up guidance Source: Queen Mary University of London URL:[Link]
  • Title: Glove Selection For Specific Chemicals Source: SUNY New Paltz URL:[Link]
  • Title: Your Guide to Picking the Right Chemical Resistant Gloves Source: Amsafe PPE URL:[Link]
  • Title: Personal Protective Equipment Source: US EPA URL:[Link]
  • Title: Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles Source: ACS Omega URL:[Link]
  • Title: ACETONITRILE Source: OSHA URL:[Link]
  • Title: OSHA Glove Selection Chart Source: University of California, Irvine URL:[Link]
  • Title: Choosing the Right Chemical-Resistant Gloves: A Comprehensive Guide Source: NMSafety URL:[Link]
  • Title: Acrylonitrile (Vinyl Cyanide) Source: OSHA Training URL:[Link]
  • Title: What to do in a chemical emergency Source: GOV.UK URL:[Link]
  • Title: What to Do in a Chemical Emergency Source: CDC URL:[Link]
  • Title: Respiratory protection Source: Delta Plus URL:[Link]
  • Title: First Aid - Chemical Poisoning Source: Intern
  • Title: A truly green synthesis of α-aminonitriles via Strecker reaction Source: PMC - NIH URL:[Link]
  • Title: 3M Respirator Selection Guide Source: 3M URL:[Link]
  • Title: Occupational Health Guidelines for Chemical Hazards Source: NIOSH | CDC URL:[Link]
  • Title: α-Aminonitrile synthesis by cyanation Source: Organic Chemistry Portal URL:[Link]
  • Title: Poisoning first aid Source: MedlinePlus URL:[Link]
  • Title: Poison Exposure: Signs, Symptoms, and First Aid Source: Red Cross URL:[Link]
  • Title: Cyanide Toxicity Treatment & Management Source: Medscape URL:[Link]

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reaction optimization. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of chemical derivatives, providing in-depth, field-proven insights to streamline your experimental workflows and enhance productivity. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Frequently Asked Questions (FAQs) - Core Principles of Reaction Optimization

This section covers fundamental questions about the key parameters that govern the success of a chemical synthesis.

Q1: My reaction is not proceeding to completion or is very slow. What are the first parameters I should investigate?

A1: When a reaction is sluggish or stalls, temperature and concentration are the primary levers to pull. Increasing the temperature provides molecules with more kinetic energy, leading to more frequent and energetic collisions.[1][2] This helps overcome the activation energy barrier required for the reaction to proceed.[1][3] A general rule of thumb is that the reaction rate can double for every 10°C increase in temperature.[1][3]

Concurrently, increasing the concentration of your reactants means there are more molecules in a given volume, which increases the probability of successful collisions.[2] However, be mindful that excessively high concentrations can sometimes lead to side reactions or solubility issues.

It's crucial to monitor the reaction's progress when adjusting these parameters. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or in-situ monitoring with Fourier-Transform Infrared Spectroscopy (FTIR) can provide real-time feedback on the reaction's progress.[4][5]

Q2: How do I choose the right solvent for my reaction? My yield is low, and I suspect the solvent is the issue.

A2: Solvent selection is critical and can dramatically influence reaction rate, yield, and selectivity.[6] The ideal solvent should dissolve the reactants well, but its role often extends beyond simple solubilization.[6] Key factors to consider are polarity, boiling point, and whether it is protic or aprotic.[6]

  • Polarity: The polarity of the solvent can stabilize or destabilize reactants, intermediates, and transition states.[7] For instance, SN1 reactions are favored in polar protic solvents which stabilize the carbocation intermediate, while SN2 reactions are faster in polar aprotic solvents that do not solvate the nucleophile as strongly.[7]

  • Boiling Point: The boiling point dictates the accessible temperature range for your reaction.[6] High-boiling point solvents are necessary for reactions requiring significant heat, while low-boiling point solvents are easier to remove during workup.

  • Protic vs. Aprotic: Protic solvents (e.g., water, ethanol) can donate hydrogen bonds and are suitable for reactions where this interaction is beneficial.[6][7] Aprotic solvents (e.g., DMSO, acetonitrile) lack this ability and are often used when a reactant might be deactivated by a proton source.[6][7]

If you suspect the solvent is the culprit for low yield, consider screening a range of solvents with varying properties.

Q3: I'm observing the formation of multiple products. How can I improve the selectivity of my reaction?

A3: Poor selectivity, leading to a mixture of isomers or undesired side products, is a common challenge that can often be addressed by fine-tuning the reaction conditions.[8]

  • Temperature: Lowering the reaction temperature often favors the formation of the thermodynamically more stable product. Conversely, higher temperatures can sometimes favor the kinetically controlled product.

  • Catalyst/Reagent: The choice of catalyst or reagent is paramount for selectivity. For instance, in stereoselective reactions, a chiral catalyst can direct the formation of one enantiomer over the other.[9] The steric and electronic properties of the catalyst or reagent can significantly influence which reaction pathway is favored.

  • Rate of Addition: Slowly adding a reactive reagent can help maintain its low concentration in the reaction mixture. This can suppress side reactions that may occur at higher concentrations.

  • Solvent: As mentioned previously, the solvent can influence the stability of different transition states, thereby affecting the selectivity of the reaction.[6][10]

A systematic approach, such as a Design of Experiments (DoE), can be highly effective in identifying the optimal conditions for selectivity by varying multiple parameters simultaneously.[11][12]

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.

Q4: My reaction worked on a small scale, but I'm having trouble reproducing it on a larger scale. What could be the issue?

A4: Scale-up issues are a frequent hurdle in chemical synthesis. What works in a 10 mL flask may not directly translate to a 1 L reactor. Key factors to consider during scale-up include:

  • Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, making heat transfer less efficient. An exothermic reaction that was easily controlled on a small scale might overheat on a larger scale, leading to side products or decomposition. Conversely, an endothermic reaction may not reach the optimal temperature. Ensure efficient stirring and consider using a reactor with better temperature control.

  • Mixing: Inadequate mixing in a larger vessel can lead to localized "hot spots" of high concentration, which can promote side reactions. The efficiency of stirring needs to be re-evaluated and potentially increased for larger volumes.

  • Rate of Addition: The rate of reagent addition often needs to be adjusted during scale-up to maintain a consistent concentration profile and control the reaction rate and temperature.

Q5: After the workup, my crude product looks messy, and the yield is low. Where might I have lost my product?

A5: Product loss during workup is a common source of low yields.[13] A systematic evaluation of your workup procedure is necessary.

  • Aqueous Washes: Your product might have some solubility in the aqueous layer, especially if it has polar functional groups.[13] It's good practice to back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

  • pH Adjustment: If your product is acidic or basic, its solubility in the aqueous and organic phases will be highly dependent on the pH. Ensure you are adjusting the pH appropriately to keep your product in the organic layer.

  • Emulsion Formation: The formation of a stable emulsion between the organic and aqueous layers can trap your product and make separation difficult.[14] To break an emulsion, you can try adding brine (saturated NaCl solution), changing the solvent, or filtering the mixture through a pad of Celite.

  • Drying Agent: Ensure you are using a sufficient amount of drying agent (e.g., MgSO₄, Na₂SO₄) to remove all traces of water from the organic layer.[15][16] Residual water can interfere with subsequent purification steps.

  • Volatility: If your product is volatile, it may be lost during solvent removal on a rotary evaporator.[13] Use a lower bath temperature and be careful not to apply too high a vacuum.

Q6: I'm struggling with the purification of my final compound. What are the key considerations for choosing a purification method?

A6: The choice of purification technique depends on the physical and chemical properties of your compound and the nature of the impurities.[17]

  • Crystallization: This is an excellent method for purifying solid compounds.[17] The key is to find a solvent system where your compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

  • Distillation: For liquid compounds with different boiling points, distillation is the method of choice. Simple distillation is effective for large boiling point differences, while fractional distillation is used for liquids with closer boiling points. Vacuum distillation is employed for high-boiling or thermally sensitive compounds.

  • Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel, alumina) and solubility in a mobile phase (the eluent).[17] Thin Layer Chromatography (TLC) is an invaluable tool for quickly assessing the purity of fractions and optimizing the solvent system for column chromatography.[5]

Section 3: Experimental Protocols and Data Presentation

To aid in your optimization efforts, we provide a generalized workflow and data tables for common experimental parameters.

General Workflow for Reaction Optimization

The following diagram illustrates a systematic approach to optimizing a chemical reaction. This iterative process involves screening key parameters and analyzing the results to guide subsequent experiments.

Reaction_Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Fine-Tuning cluster_2 Phase 3: Analysis & Validation Start Define Reaction & Goal (e.g., Maximize Yield) Screen_Solvent Solvent Screening Start->Screen_Solvent Step 1 Screen_Temp Temperature Screening Screen_Solvent->Screen_Temp Step 2 Screen_Catalyst Catalyst/Reagent Screening Screen_Temp->Screen_Catalyst Step 3 Optimize_Conc Concentration Optimization Screen_Catalyst->Optimize_Conc Optimize_Time Reaction Time Optimization Optimize_Conc->Optimize_Time Analysis Analyze Results (Yield, Purity, Selectivity) Optimize_Time->Analysis Validation Validate Optimal Conditions (Repeat Experiment) Analysis->Validation Validation->Start Re-evaluate if necessary Optimized Optimized Protocol Validation->Optimized

Caption: A general workflow for systematic reaction optimization.

Table 1: Common Solvents and Their Properties
SolventPolarity (Dielectric Constant)Boiling Point (°C)TypeCommon Applications
Water80.1100Polar ProticReactions with water-soluble reagents, some inorganic reactions.
Methanol32.765Polar ProticGeneral purpose polar solvent, esterifications.
Ethanol24.578Polar ProticSimilar to methanol, often a "greener" alternative.
Acetonitrile37.582Polar AproticSN2 reactions, good for a wide range of organic compounds.[7]
Dimethylformamide (DMF)36.7153Polar AproticHigh-temperature reactions, good for dissolving a wide range of compounds.
Dimethyl Sulfoxide (DMSO)46.7189Polar AproticSN2 reactions, high-temperature reactions.[7]
Dichloromethane (DCM)9.140NonpolarExtractions, reactions with sensitive reagents.
Toluene2.4111NonpolarReactions requiring a nonpolar environment, azeotropic removal of water.
Hexane1.969NonpolarReactions with very nonpolar compounds, recrystallizations.

Data compiled from various sources, including[7].

Step-by-Step Protocol: Trial Reaction and Monitoring by TLC
  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add your starting materials and solvent.

  • Initial Sample: Before starting the reaction (t=0), take a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate. This will be your reference for the starting material.

  • Reaction Initiation: Begin heating/cooling and/or add your catalyst/reagent to initiate the reaction.

  • Monitoring: At regular intervals (e.g., every 30 minutes), take another small aliquot from the reaction mixture and spot it on the same TLC plate, next to the initial spot.

  • TLC Development: Develop the TLC plate in an appropriate solvent system.

  • Visualization: Visualize the spots under a UV lamp and/or by staining.

  • Analysis: Observe the disappearance of the starting material spot and the appearance of the product spot(s). The reaction is complete when the starting material spot is no longer visible.[5]

TLC_Monitoring cluster_0 TLC Plate Baseline_start Baseline_end Baseline_start->Baseline_end Baseline SM_0 SM P_0 SM_30 SM P_30 P SM_60 P_60 P label_0 label_30 label_60 SM_eluted_0 SM P_eluted_30 P SM_eluted_30 SM P_eluted_60 P

Caption: Visual representation of TLC monitoring over time.

References

  • What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025, July 3). Google Cloud.
  • How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry.
  • A Brief Introduction to Chemical Reaction Optimization. PubMed Central.
  • Reaction Design & Optimization. Sigma-Aldrich.
  • Reaction Optimization: Definitions & Examples. (2024, August 27). StudySmarter.
  • Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. MDPI.
  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31). ResearchGate.
  • What Is Reaction Monitoring? (2015, July 21). Chromatography Today.
  • Understanding the Effects of Temperature and Concentration on Reaction Rates. (2024, October 27). Technology Networks.
  • Temperature and its effect on reaction rates. Solubility of Things.
  • CATALYTIC STRATEGIES FOR GREEN AND SELECTIVE ORGANIC SYNTHESIS. IIP Series.
  • Solvent effects. Wikipedia.
  • Reaction Workup. Cooperative Organic Chemistry Student Laboratory Manual.
  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • A Brief Introduction to Chemical Reaction Optimization. ACS Publications.
  • Monitoring Chemical Reactions: Process & Example. Study.com.
  • The Role of Temperature in Chemical Reactions. (2025, September 3). MSE Supplies.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department.
  • 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts.
  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Simson Pharma.
  • How Does Temperature Affect The Rate Of A Reaction? (2023, March 15). Asynt.
  • How Does Temperature Increase Reaction Rate (Arrhenius Equation)? (2025, October 21). YouTube.
  • Technical Support Center: Chemical Reaction Design and Optimization in Organic Synthesis. Benchchem.

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Side reactions to avoid when working with 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Amino-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chemical intermediate. As Senior Application Scientists, we have compiled this resource to help you anticipate and troubleshoot potential side reactions, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your work with this compound, providing explanations for the underlying chemistry and actionable protocols to mitigate these issues.

Question 1: My reaction mixture containing this compound is turning dark brown or black upon exposure to air. What is causing this discoloration and how can I prevent it?

Answer:

This discoloration is a common issue when working with aromatic amines and is primarily due to oxidation . The amino group (-NH₂) in this compound is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[1] This process leads to the formation of highly colored, complex polymeric byproducts.

Causality: The lone pair of electrons on the nitrogen atom of the amino group makes it electron-rich and thus easily oxidized. The presence of the electron-donating methyl group on the benzene ring further activates the aromatic system, potentially increasing its susceptibility to oxidation compared to unsubstituted anilines.

Mitigation Strategies:

  • Inert Atmosphere: The most effective way to prevent oxidation is to perform your reactions under an inert atmosphere.[1] This can be achieved by using nitrogen or argon gas to purge the reaction vessel and maintain a positive pressure throughout the experiment.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent or by using the freeze-pump-thaw technique.

  • Light Protection: Protect your reaction from light by wrapping the flask in aluminum foil or using amber-colored glassware.[1]

  • Antioxidants: In some cases, adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to suppress oxidation.

Experimental Protocol: Performing a Reaction Under Inert Atmosphere
  • Setup: Assemble your glassware and ensure all joints are well-sealed.

  • Purging: Insert a needle connected to a source of inert gas (e.g., a nitrogen cylinder with a bubbler) into the reaction vessel through a septum. Have a second needle as an outlet.

  • Gas Flow: Allow the inert gas to flow through the vessel for several minutes to displace the air.

  • Reagent Addition: Add your degassed solvents and reagents via syringe or cannula while maintaining a gentle positive pressure of the inert gas.

  • Reaction: Keep the reaction under a slight positive pressure of the inert gas for its entire duration.

Question 2: I am attempting a reaction at the nitrile group, but I am observing a low yield and the formation of multiple byproducts. What are the likely side reactions involving the amino group?

Answer:

The amino group is a potent nucleophile and can compete with the desired reaction at the nitrile group, leading to a variety of unwanted side reactions.[2][3] The specific side reactions will depend on the reagents and conditions you are using.

Common Side Reactions at the Amino Group:

  • N-Alkylation/N-Arylation: If your reaction involves electrophiles such as alkyl halides or aryl halides, the amino group can be alkylated or arylated.

  • N-Acylation: In the presence of acylating agents like acid chlorides or anhydrides, the amino group will readily form an amide.[2]

  • Reaction with Carbonyls: The amino group can react with aldehydes and ketones to form imines (Schiff bases).

To ensure the desired reactivity at the nitrile group, it is often necessary to "protect" the amino group.[4][5] A protecting group temporarily masks the reactivity of the amino group, allowing the reaction to proceed at the nitrile. The protecting group can then be removed in a subsequent step.[4]

Workflow for Amine Protection

Amine Protection Workflow Start This compound Protect Protect Amino Group (e.g., Acetylation) Start->Protect Add Protecting Agent (e.g., Acetic Anhydride) Reaction Reaction at Nitrile Group Protect->Reaction Protected Intermediate Deprotect Deprotect Amino Group (e.g., Hydrolysis) Reaction->Deprotect Perform Nitrile Chemistry Product Desired Product Deprotect->Product Remove Protecting Group

Caption: Workflow for protecting the amino group.

Experimental Protocol: Acetylation of this compound

This protocol describes the protection of the amino group as an acetamide.

  • Dissolve: Dissolve this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Base: Add a base, such as pyridine or triethylamine, to the solution.

  • Acylating Agent: Slowly add acetic anhydride or acetyl chloride to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, then brine, and dry over sodium sulfate.

  • Purification: Purify the resulting N-(4-cyano-3-methylphenyl)acetamide by recrystallization or column chromatography.

Question 3: My purification by column chromatography is proving difficult, with significant tailing of my product on the silica gel column. How can I improve the separation?

Answer:

The basic nature of the amino group in this compound can lead to strong interactions with the acidic silica gel stationary phase, causing tailing and poor separation.[6]

Troubleshooting Column Chromatography:

  • Solvent System Modification: Add a small amount of a basic modifier to your eluent to suppress the interaction between the amine and the silica gel. Common choices include:

    • Triethylamine (TEA): Typically 0.1-1% (v/v) is added to the eluent.

    • Ammonia: A solution of methanol saturated with ammonia can be used as a polar component of the eluent system.

  • Alternative Stationary Phase: Consider using a different stationary phase that is less acidic, such as:

    • Alumina (basic or neutral): This can be a good alternative for the purification of basic compounds.

    • Reverse-phase silica (C18): This is suitable for more polar compounds and uses polar solvents like water, methanol, or acetonitrile as the mobile phase.

Parameter Recommendation for Amines Rationale
Stationary Phase Silica gel + basic modifier (e.g., 1% TEA) or AluminaNeutralizes acidic sites on silica, reducing tailing.[6]
Mobile Phase Non-polar/polar solvent mixture (e.g., Hexane/Ethyl Acetate) + basic modifierThe modifier competes with the amine for binding sites on the stationary phase.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[7][8] Storing under an inert atmosphere of nitrogen or argon is recommended to prevent oxidation.[1] For solid material, storage at room temperature is generally acceptable, while solutions should be stored at -20°C for short-term use.[7]

Can the nitrile group in this compound undergo hydrolysis?

Yes, the nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[9] This is a potential side reaction to be aware of if your reaction conditions are strongly acidic or basic, especially at elevated temperatures.

Potential Hydrolysis Pathways

Nitrile Hydrolysis Start This compound Acid Acidic Hydrolysis (H₃O⁺, Δ) Start->Acid Base Basic Hydrolysis (NaOH, H₂O, Δ) Start->Base Product 5-Amino-2-methylbenzoic acid Acid->Product Base->Product

Caption: Hydrolysis of the nitrile group.

Is this compound susceptible to polymerization?

While less common than oxidation, aminobenzonitriles can potentially undergo polymerization under certain conditions, such as high temperatures or in the presence of certain catalysts. The amino group of one molecule could potentially react with the nitrile group of another. However, for most standard synthetic applications, this is not a major concern.

References

  • BenchChem. (n.d.). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Exploring the Synthesis Pathways and Chemical Properties of 4-Aminobenzonitrile.
  • Tocris Bioscience. (n.d.). Stability and Storage.
  • Guidechem. (n.d.). What is 4-Aminobenzonitrile and its Applications? - FAQ.
  • ChemicalBook. (n.d.). This compound CAS#: 50670-64-9.
  • Wikipedia. (n.d.). Protecting group.
  • ResearchGate. (n.d.). The “on-water” reaction starting from o-aminobenzanitrile.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for 5-Amino-2-phenylpyridazin-3(2H)-one Analogs.
  • ResearchGate. (n.d.). Reaction of CO2 and 2-aminobenzonitrile to produce quinazoline-2,4(1H,3H)-dione.
  • Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube.
  • Chem-Impex. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • IIT JEE Prep by iQuanta. (2016, October 29). "Protection" of Aniline in Aromatic reactions- IIT JEE | Vineet Khatri | ATP STAR [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). This compound 97 50670-64-9.
  • BenchChem. (n.d.). Stability and Storage of 2-Amino-6-methylbenzonitrile: A Technical Guide.
  • CymitQuimica. (n.d.). CAS 50670-64-9: this compound.

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-methylbenzonitrile. This guide is designed for researchers, chemists, and process development professionals. As a key building block in the development of pharmaceuticals and agrochemicals, robust and scalable synthesis of this intermediate is critical.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical scale-up experience.

The most common and industrially scalable route to this compound involves the catalytic hydrogenation of 2-methyl-5-nitrobenzonitrile.[2] This process, while straightforward in principle, presents several challenges related to reaction kinetics, catalyst handling, and product purity when transitioning from laboratory to pilot or production scale.

Section 1: Synthesis Overview and Scale-Up Workflow

The core transformation is the reduction of a nitro group to an amine in the presence of a nitrile functionality. Catalytic hydrogenation is preferred for its high efficiency and favorable environmental profile (atom economy), typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

General Reaction Scheme:

2-methyl-5-nitrobenzonitrile + 3 H₂ --(Pd/C, Solvent)--> this compound + 2 H₂O

Below is a generalized workflow for the scaled-up synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_final Final Product Start Starting Material (2-methyl-5-nitrobenzonitrile) Reactor Charge Reactor: SM, Solvent, Pd/C Catalyst Start->Reactor Solvent Solvent Selection (e.g., Ethyl Acetate, Ethanol) Solvent->Reactor Hydrogenation Hydrogenation: Pressurize with H₂ Control T, P, Agitation Reactor->Hydrogenation Monitoring In-Process Control (IPC): HPLC/TLC Monitoring Hydrogenation->Monitoring Sample periodically Monitoring->Hydrogenation Continue if incomplete Filtration Catalyst Filtration (e.g., through Celite pad) Monitoring->Filtration Proceed on completion Concentration Solvent Removal (Vacuum Distillation) Filtration->Concentration Crystallization Recrystallization Concentration->Crystallization Drying Product Drying Crystallization->Drying Product Final Product (this compound) Drying->Product

Caption: Generalized workflow for the scaled-up synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the scale-up process in a question-and-answer format.

Question 1: My reaction is stalling or showing incomplete conversion even after extended reaction times. What are the likely causes and solutions?

Answer: This is a common scale-up challenge often linked to catalyst activity or mass transfer limitations.

  • Causality:

    • Catalyst Deactivation: The palladium catalyst can be poisoned by impurities in the starting material or solvent (e.g., sulfur compounds). On a large scale, the catalyst may also be pyrophoric and can deactivate if improperly handled and exposed to air.

    • Poor Mass Transfer: Effective mixing is crucial for the three-phase system (solid catalyst, liquid substrate solution, hydrogen gas). As reactor volume increases, achieving sufficient hydrogen dissolution and contact with the catalyst surface becomes more difficult.

    • Insufficient Hydrogen Pressure: The reaction rate is dependent on hydrogen pressure. An inadequate or fluctuating pressure will slow down or stall the reaction.

  • Troubleshooting Steps:

    • Verify Catalyst Quality: Use a fresh batch of catalyst from a reputable supplier. Perform a small-scale test reaction to confirm its activity. When charging the reactor, ensure it is done under an inert atmosphere (e.g., Nitrogen or Argon) to prevent premature deactivation.[3]

    • Optimize Agitation: Review the reactor's agitation specifications. For hydrogenation, a gas-inducing impeller (e.g., Rushton turbine) is highly effective. Increase the agitation speed and monitor hydrogen uptake to see if the rate improves.

    • Increase Hydrogen Pressure: Within the safety limits of your equipment, a moderate increase in hydrogen pressure can significantly enhance the reaction rate.

    • Check for Leaks: Ensure the system is free of leaks, as this can lead to a false impression of hydrogen consumption and an inability to maintain pressure.

Question 2: The final product is dark and fails to meet the color specification. What causes this discoloration and how can it be fixed?

Answer: Product discoloration is typically due to the formation of high molecular weight, colored impurities, often from oxidation or side reactions.

  • Causality:

    • Aerial Oxidation: Aromatic amines, like the product, are highly susceptible to oxidation, which can occur during work-up and isolation if not performed under an inert atmosphere.[4] Freshly prepared aniline derivatives can darken upon exposure to air and light.

    • Thermal Degradation: Prolonged exposure to high temperatures during solvent distillation can cause decomposition.

    • Residual Palladium: Incomplete removal of the palladium catalyst can sometimes lead to color issues in the final product.

  • Troubleshooting Steps:

    • Inert Atmosphere Work-up: After the reaction is complete and the hydrogen is vented, maintain a nitrogen blanket over the reaction mixture during filtration and concentration.

    • Decolorization: During the recrystallization step, add a small amount (e.g., 1-2% w/w) of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of Celite to remove the carbon before cooling.

    • Temperature Control: Use the lowest possible temperature during vacuum distillation to remove the solvent. Avoid heating the crude product for extended periods.

Question 3: I'm experiencing significant product loss during silica gel column chromatography. Why is this happening and what are the alternatives?

Answer: Basic amines like this compound are notorious for interacting strongly with the acidic surface of standard silica gel, leading to peak tailing and irreversible adsorption.

  • Causality:

    • Acid-Base Interaction: The lone pair of electrons on the amino group forms a strong interaction with the acidic silanol groups (Si-OH) on the silica surface. This can lead to smearing of the product band down the column or, in severe cases, complete retention.

  • Troubleshooting Steps:

    • Deactivate the Silica: Pre-treat the silica gel or add a basic modifier to your eluent system. A common practice is to add 1-2% triethylamine or ammonia to the solvent mixture (e.g., Hexane/Ethyl Acetate).[5] This neutralizes the acidic sites and improves elution.

    • Use an Alternative Stationary Phase: Consider using a more inert stationary phase like neutral or basic alumina. For highly valuable materials, reverse-phase (C18) chromatography can also be an effective, albeit more expensive, alternative.[5]

    • Avoid Chromatography: The most effective scale-up strategy is to design a process that avoids chromatography altogether. Focus on developing a robust crystallization procedure that effectively removes impurities. This is almost always more economical and efficient at scale.

Question 4: Catalyst filtration is extremely slow on a larger scale. How can I improve the filtration rate?

Answer: Fine catalyst particles can clog the filter medium, a problem that is exacerbated at scale where larger filter surface areas are used.

  • Causality:

    • Fine Catalyst Particles: Many high-surface-area catalysts like 5% or 10% Pd/C consist of very fine particles that can pass through or block standard filter paper.

    • Filter Bed Compaction: Under pressure, a bed of fine catalyst particles can compact, drastically reducing flow.

  • Troubleshooting Steps:

    • Use a Filter Aid: The most common solution is to use a filter aid like Celite (diatomaceous earth). You can either add Celite directly to the reaction mixture before filtration or, more effectively, pre-coat your filter with a pad of Celite.[2] This creates a porous layer that traps the fine catalyst particles without blinding the filter.

    • Select a Different Catalyst Grade: Some suppliers offer catalysts on different supports or with larger particle sizes that are specifically designed for easier filtration in large-scale reactors.

    • Ensure Proper Inerting: Filtration of hydrogenation catalysts must be done carefully. The catalyst can be pyrophoric, especially when dry. Ensure the filter and the receiving vessel are fully inerted with nitrogen, and never allow the catalyst cake to dry out in the open air.

Section 3: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common issues during the synthesis.

G start_node Problem Encountered q_node1 Incomplete Conversion? start_node->q_node1 Diagnosis q_node q_node a_node a_node s_node s_node q_node2 Poor Product Purity/Color? q_node1->q_node2 No a_node1 Check Mass Transfer & Catalyst Activity q_node1->a_node1 Yes q_node3 Difficult Work-up? q_node2->q_node3 No a_node2 Oxidation or Side Reactions q_node2->a_node2 Yes s_node1 Increase Agitation Verify Catalyst Quality Check H₂ Pressure a_node1->s_node1 Action a_node3 Slow Filtration or Purification Loss q_node3->a_node3 Yes s_node2 Inert Work-up Activated Carbon Tx Optimize Crystallization a_node2->s_node2 Action s_node3 Use Filter Aid (Celite) Deactivate Silica Gel Avoid Chromatography a_node3->s_node3 Action

Caption: A decision tree for troubleshooting the synthesis of this compound.

Section 4: Key Process Parameters & Data

Proper control of process parameters is essential for a successful and reproducible synthesis.

ParameterLaboratory Scale (Typical)Pilot / Production Scale Considerations
Starting Material 2-methyl-5-nitrobenzonitrilePurity is critical; impurities can poison the catalyst.
Catalyst 5-10% Pd/C (wet)Use 50% water-wet catalyst for safety. Ensure proper handling to avoid pyrophoric incidents. Catalyst loading may need optimization (typically 0.5-2 mol%).
Solvent Ethyl Acetate, Ethanol, MethanolEthyl acetate is common.[2] Ensure solvent is dry and degassed to prevent catalyst deactivation.
Temperature 25-50 °CThe reaction is highly exothermic. Requires robust reactor cooling to maintain temperature and prevent runaway reactions or side product formation.
Hydrogen Pressure 1-4 bar (15-60 psi)Higher pressures can increase reaction rate but require appropriately rated equipment. Maintain constant pressure.
Agitation Magnetic StirringMechanical stirring with a gas-entraining impeller is necessary to ensure efficient gas-liquid mixing.
Work-up Filtration, RotovapFiltration through Celite is standard.[2] Solvent removal via reactor distillation. All steps should be under an inert atmosphere.
Section 5: Detailed Experimental Protocol (Illustrative)

This protocol is for illustrative purposes and should be adapted and optimized for specific equipment and safety requirements.

Step 1: Reactor Charging

  • Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge the reactor with 2-methyl-5-nitrobenzonitrile (1.0 eq).

  • Add the solvent (e.g., Ethyl Acetate, ~10 volumes).

  • Begin agitation.

  • Under a strong nitrogen counter-flow, carefully charge the 10% Pd/C catalyst (50% wet, ~1 mol%).

Step 2: Hydrogenation

  • Seal the reactor and perform 3 cycles of vacuum/nitrogen purge to remove all oxygen.

  • Pressurize the reactor with hydrogen to the target pressure (e.g., 50 psi).

  • Adjust the reactor temperature to the target (e.g., 30-40 °C). The reaction is exothermic, so cooling will be required.

  • Monitor the reaction by observing hydrogen uptake and analyzing samples by HPLC or TLC until starting material is consumed.

Step 3: Work-up and Isolation

  • Once complete, stop the hydrogen flow and carefully vent the reactor. Purge the headspace with nitrogen three times.

  • Add a filter aid (e.g., Celite, ~10% w/w of the starting material) to the mixture and stir for 15 minutes.

  • Filter the mixture through a pre-prepared Celite pad, ensuring the catalyst cake is always kept wet with solvent and under a nitrogen atmosphere. Wash the cake with fresh solvent.

  • Transfer the combined filtrate to a clean, inerted reactor.

  • Concentrate the solution under reduced pressure to a minimal volume.

  • Add a suitable anti-solvent (e.g., hexanes) to induce crystallization.

  • Cool the slurry, filter the solid product, wash with cold anti-solvent, and dry under vacuum to a constant weight.

Section 6: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for this process at scale? A1: The three main hazards are: 1) Hydrogen Gas: It is highly flammable and can form explosive mixtures with air. Ensure proper ventilation, use intrinsically safe equipment, and prevent any ignition sources. 2) Pyrophoric Catalyst: Palladium on carbon, especially after use and when dry, can spontaneously ignite in air. It must be handled wet and under an inert atmosphere at all times.[3] 3) Toxic Materials: The starting material and product are nitriles, which are toxic.[6][7] Avoid inhalation and skin contact by using appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[3][8][9]

Q2: Can I use a different reducing agent instead of catalytic hydrogenation? A2: Yes, other methods exist, such as using reducing metals in acid (e.g., tin chloride in HCl).[10] However, for large-scale production, these methods generate significant amounts of metallic waste, making them less environmentally friendly and more costly in terms of waste disposal compared to the cleaner catalytic hydrogenation route.

Q3: How do I handle the waste from this reaction? A3: The primary waste stream is the spent palladium catalyst. This is a hazardous waste but also contains valuable metal. It should be collected separately in a sealed, labeled container, kept wet, and sent to a specialized refining company for palladium recovery. Solvent waste should be handled according to local environmental regulations.

Q4: What is the expected yield for this reaction on a large scale? A4: With proper optimization, yields for this type of hydrogenation are typically very high. A well-run process can achieve yields of 95% or greater.[2]

References
  • Scholz, D. et al. (1998). Synthesis of this compound. Journal of Medicinal Chemistry, 41, 1050-1059.
  • Sciencemadness Wiki (2024). Kolbe nitrile synthesis. Sciencemadness Wiki.
  • Chemistry Steps (n.d.). Preparation of Nitriles. Chemistry Steps.
  • Chad's Prep (n.d.). Synthesis and Reactions of Nitriles. Chad's Prep.
  • Slideshare (n.d.). Reactions of aromatic amines. Slideshare.
  • StudySmarter (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. StudySmarter.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). High-Purity 2-Amino-5-methylbenzonitrile Synthesis & Applications. Ningbo Inno Pharmchem Co.,Ltd..
  • ResearchGate (2025). An Efficient Synthetic Process for Scale-Up Production. ResearchGate.
  • Yang, C. et al. (2018). Amination of Aromatic Halides. The Journal of Organic Chemistry.
  • ResearchGate (n.d.). Amination of aromatics. ResearchGate.
  • Leah4sci (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube.
  • Royal Society of Chemistry (n.d.). Binding thermodynamics of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile. New Journal of Chemistry.
  • Chemistry Steps (n.d.). Reactions of Amines Practice Problems. Chemistry Steps.

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Technical Support Center: Managing Moisture in 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Amino-2-methylbenzonitrile (CAS 50670-64-9), a critical intermediate in pharmaceutical and agrochemical synthesis.[1] This resource is designed for researchers, scientists, and drug development professionals to address a key challenge in handling this compound: moisture control. The presence of excess moisture can significantly impact the stability, reactivity, and overall quality of this compound, potentially compromising your experimental outcomes and the integrity of your final products.[2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure you maintain the optimal condition of your samples.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to moisture?

A1: Yes. While specific hygroscopicity data for this compound is not always explicitly detailed in supplier specifications, its chemical structure, containing an amino group, suggests a potential for moisture absorption from the atmosphere.[3][4] It is best practice to treat it as a moisture-sensitive compound.

Q2: How should I store this compound to prevent moisture uptake?

A2: Proper storage is the first line of defense against moisture contamination. It is recommended to store this compound in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon), and in a light-resistant, tightly sealed container.[5] For long-term storage, refrigeration at 0-8°C is often advised.[1]

Q3: What are the visible signs of moisture contamination in my sample?

A3: Visual inspection can offer initial clues. A high-quality, dry sample of this compound should be a free-flowing tan powder.[1] If the sample appears clumpy, cakey, or has a mushy consistency, it is a strong indicator of moisture absorption.[3]

Q4: How does moisture affect the stability and reactivity of this compound?

A4: Excess moisture can lead to several undesirable outcomes:

  • Hydrolysis: The nitrile and amino functional groups can be susceptible to hydrolysis, leading to the formation of impurities.[6]

  • Altered Reactivity: The presence of water can interfere with subsequent chemical reactions, affecting yields and purity of the desired product.

  • Inaccurate Weighing: Absorbed moisture adds to the measured weight, leading to errors in stoichiometry and concentration calculations.

Q5: What is the most accurate method for determining the moisture content in my sample?

A5: Karl Fischer titration is the gold standard for accurately determining water content in pharmaceutical substances.[7][8][9] It is a highly specific and precise method that can detect even trace amounts of water.[8]

Troubleshooting Guide: High Moisture Content

Encountering excess moisture in your this compound sample can be a significant setback. This section provides a systematic approach to identifying the cause and implementing corrective actions.

Problem: Inconsistent reaction yields or unexpected byproducts.

Possible Cause: High moisture content in the this compound starting material.

Solution Workflow:

Caption: Decision tree for troubleshooting high moisture content.

Quantitative Data Summary
ParameterRecommended RangeMethod of Determination
Moisture Content < 0.5% w/w (typical)Karl Fischer Titration
Storage Temperature 0-8°CCalibrated Thermometer
Relative Humidity < 40% RHHygrometer

Experimental Protocols

Protocol 1: Moisture Content Determination by Karl Fischer Titration

This protocol outlines the general steps for determining the water content in a solid sample of this compound using a coulometric Karl Fischer titrator, which is ideal for low moisture levels.[7]

Materials:

  • Coulometric Karl Fischer Titrator

  • Anode and Cathode Reagents (Pyridine-free preferred)

  • High-purity Methanol (anhydrous)

  • Gastight Syringe

  • Analytical Balance

  • This compound sample

Procedure:

  • System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.

  • Reagent Addition: Fill the titration cell with the appropriate volumes of anode and cathode reagents.

  • Pre-Titration (Conditioning): Start the instrument's conditioning or pre-titration sequence. The instrument will titrate any ambient moisture present in the cell until a stable, dry baseline is achieved.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample. The sample size will depend on the expected moisture content.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration cell. Ensure a tight seal is maintained to prevent the ingress of atmospheric moisture.

  • Titration: The instrument will automatically begin the titration of the water present in the sample. The reaction is complete when all the water has reacted with the iodine in the reagent.

  • Result Calculation: The instrument will calculate and display the moisture content, typically in ppm or percentage.

Protocol 2: Drying a Hygroscopic Sample of this compound

If your sample has absorbed moisture, it may be necessary to dry it before use.[3] Gentle heating under vacuum is a common and effective method.

Materials:

  • Vacuum Oven

  • Schlenk Flask or suitable glassware

  • Vacuum Pump

  • Desiccator with a suitable desiccant (e.g., silica gel, calcium chloride)

  • Inert Gas Source (Nitrogen or Argon)

Procedure:

  • Sample Placement: Place the clumped this compound powder in a Schlenk flask, spreading it into a thin layer to maximize surface area.

  • Vacuum Application: Connect the flask to a vacuum pump and slowly evacuate the air.

  • Gentle Heating: Once under vacuum, gently heat the sample in the vacuum oven. A temperature of 40-50°C is a conservative starting point to avoid decomposition. The melting point of this compound is approximately 88-91°C, so it is crucial to stay well below this range.[10]

  • Drying Time: Dry the sample for several hours, or until it returns to a free-flowing powder. The exact time will depend on the amount of moisture present.

  • Cooling: Turn off the heat and allow the sample to cool to room temperature under vacuum.

  • Inert Gas Backfill: Once cooled, break the vacuum by backfilling the flask with an inert gas like nitrogen or argon.

  • Storage: Immediately transfer the dried sample to a tightly sealed container and store it in a desiccator or a glove box to prevent re-absorption of moisture.[11]

Logical Relationships in Moisture Management

Effective moisture management is a cyclical process of proper handling, storage, and verification.

Caption: The cyclical process of moisture management.

By implementing these best practices for handling, storage, and moisture analysis, you can ensure the quality and reliability of your this compound samples, leading to more consistent and successful experimental outcomes.

References

  • Chem-Impex. (n.d.). This compound.
  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis.
  • ChemicalBook. (n.d.). This compound CAS#: 50670-64-9.
  • METTLER TOLEDO. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying.
  • YouTube. (2009, November 14). How to make a Desiccator Bag for Drying Chemicals.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-methylbenzonitrile 97 5925-93-9.
  • Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials.
  • Eurofins Scientific. (2023, September 14). Moisture by Karl Fischer for pharma industry.
  • National Physical Laboratory. (n.d.). Moisture content of solids and liquids.
  • METTLER TOLEDO. (n.d.). What Is Karl Fischer Titration?.
  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts.
  • Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
  • Sigma-Aldrich. (n.d.). Karl Fischer Titration of Pharmaceutical Products with Pyridine-free Reagents.
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  • ACS Publications. (n.d.). Determination of water in solids by automatic Karl Fischer titration.
  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents.
  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
  • News-Medical.Net. (2018, August 28). Moisture Analysis Techniques.
  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?.
  • Laboratory Disposable Products. (2025, August 21). Safe Lab Reagent Storage Guide | Best Practices 2025.
  • University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Pharmaceutical Networking. (n.d.). ICH Q6A Guidelines to Ensure Patient Safety.
  • Sigma-Aldrich. (n.d.). This compound 97 50670-64-9.
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  • ICH. (n.d.). Q1A(R2) Guideline.
  • Benchchem. (n.d.). Stability and Storage of 2-Amino-6-methylbenzonitrile: A Technical Guide.
  • National Institute of Standards and Technology. (2011, October 4). Effect of Moisture on Copolymer Fibers based on 5-amino-2-(p-aminophenyl)-benzimidazole.
  • Parameter Generation & Control. (n.d.). ICH Stability Guidelines for Temperature and Humidity.
  • ICH. (n.d.). Quality Guidelines.
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  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific.
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  • PubChem. (n.d.). 3-Aminobenzonitrile.
  • ResearchGate. (2025, August 9). Effect of Moisture on the Stability of Solid Dosage Forms.
  • Sigma-Aldrich. (n.d.). 4-Aminobenzonitrile 4-Cyanoaniline.
  • TradeIndia. (n.d.). 4-Aminobenzonitrile - High Quality at Best Prices.
  • ChemicalBook. (2025, August 25). 2-Aminobenzonitrile.
  • American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management.
  • Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a.
  • ResearchGate. (n.d.). The Impact of Moisture on the Stability and Degradation of Perovskites in Solar Cells.

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Incompatible materials with 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-2-methylbenzonitrile

Welcome to the technical support guide for this compound (CAS No. 50670-64-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the safe handling and material compatibility of this versatile chemical intermediate. Understanding its reactivity is paramount to ensuring experimental success, purity, and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

This compound is an aromatic organic compound featuring three key functional groups that dictate its chemical behavior: an amino group (-NH2), a nitrile group (-C≡N), and a methyl-substituted benzene ring.[1][2] The primary sites of reactivity are the nucleophilic amino group and the electrophilic carbon of the nitrile group. The aromatic ring, activated by the electron-donating amino group, is also susceptible to certain reactions.

To visualize these reactive centers, consider the following diagram:

start Select Material for Experiment (Solvent, Reagent, Container) q1 Is the material a strong acid (pH < 4)? start->q1 q2 Is the material a strong base (pH > 10)? q1->q2 No res_incomp INCOMPATIBLE Do Not Use q1->res_incomp Yes q3 Is the material a known strong oxidizing agent? q2->q3 No q2->res_incomp Yes q4 Unsure? Perform Compatibility Spot Test q3->q4 No q3->res_incomp Yes q4->res_incomp Test Fails res_comp Likely Compatible Proceed with Caution q4->res_comp Test Passes

Caption: A decision-making workflow for assessing material compatibility.

References

  • Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. Chemos GmbH & Co.KG. (2022-10-10).
  • Oxidizing Agents. TigerWeb. (n.d.).
  • Acids & Bases. Michigan State University Department of Chemistry. (n.d.).
  • Oxidizing Agents. Organic Chemistry Portal. (n.d.).
  • Oxidation of Amino Acids by Peroxymonosulfate and Sorption of Antibiotics to Natural Organic Matter. (2016).

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Technical Support Center: 5-Amino-2-methylbenzonitrile Exposure Management

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides immediate first aid measures and answers to frequently asked questions for researchers, scientists, and drug development professionals who may encounter accidental exposure to 5-Amino-2-methylbenzonitrile (CAS No. 50670-64-9). The protocols outlined below are designed to mitigate harm and should be followed by prompt consultation with professional medical services.

Immediate First Aid for Exposure

Accidental exposure to this compound can occur via several routes, each requiring a specific and immediate response. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation.[1][2] The primary directive in any exposure event is to remove the individual from the source of contamination and begin decontamination procedures while ensuring the safety of the first aider.

Q1: What are the immediate steps if someone inhales this compound?

If inhalation occurs, the priority is to move the affected individual to an area with fresh air immediately.[1][3]

Step-by-Step Protocol:

  • Remove from Exposure: Immediately guide or carry the person to fresh air.[3][4]

  • Assess Breathing: Check if the person is breathing. If breathing has stopped, trained personnel should perform artificial respiration.[1] If breathing is difficult, 100% oxygen may be administered by a qualified individual.[4]

  • Maintain Body Temperature: Keep the person warm and at rest.[4]

  • Seek Immediate Medical Attention: Call emergency medical services or a poison control center without delay.[5][6] Inform them of the chemical identity (this compound) and the nature of the exposure.

Causality Insight: Moving to fresh air is critical to prevent further uptake of the toxic substance into the respiratory system. The central nervous system and respiratory system are potential targets of aminonitriles, making respiratory support a key initial step.[3]

Q2: How should I respond to skin contact with this chemical?

Prompt decontamination is crucial to minimize skin irritation and absorption of the harmful substance.[1][7]

Step-by-Step Protocol:

  • Remove Contaminated Clothing: Immediately take off all contaminated clothing, including shoes and accessories.[5][8]

  • Wash Affected Area: Wash the skin thoroughly with plenty of soap and water for at least 15 minutes.[1][9][10] For large-scale contact, use an emergency safety shower.[11]

  • Seek Medical Advice: If skin irritation develops or persists after washing, seek medical attention. For any significant exposure, medical consultation is recommended regardless of immediate symptoms.[7]

Causality Insight: this compound is known to cause skin irritation and is harmful upon contact.[1] Extensive washing with soap and water helps to physically remove the chemical and reduce the duration of contact, thereby limiting its local irritant effect and systemic absorption through the skin.

Q3: What is the correct first aid procedure for eye contact?

Eye exposure requires immediate and prolonged irrigation to prevent serious eye damage.[2]

Step-by-Step Protocol:

  • Immediate Irrigation: Do not delay. Immediately flush the eyes with large amounts of water for at least 15 minutes.[11][12][13]

  • Ensure Thorough Rinsing: Occasionally lift the upper and lower eyelids to ensure complete irrigation of the eye and surrounding tissues.[4]

  • Remove Contact Lenses: If the individual is wearing contact lenses and they can be easily removed, take them out before or during the rinsing process.[1][5]

  • Seek Immediate Medical Attention: After irrigation, it is imperative to get medical attention from an ophthalmologist or emergency services immediately.[4][5]

Causality Insight: The chemical can cause serious eye irritation.[1][2] Immediate and copious flushing with water dilutes and washes away the chemical, minimizing its corrosive or irritant action on the sensitive tissues of the eye. Delaying this process can lead to more severe injury.

Q4: What should be done if this compound is accidentally ingested?

Ingestion is a critical emergency requiring immediate professional medical intervention.

Step-by-Step Protocol:

  • Do NOT Induce Vomiting: Inducing vomiting can cause further damage to the esophagus.[9][14]

  • Rinse Mouth: If the person is conscious and able to swallow, have them rinse their mouth thoroughly with water.[5][7] They may be given a small amount of water to drink.[11]

  • Call for Help Immediately: Contact a poison control center or emergency medical services at once.[3][4][5][15]

  • Provide Information: Be prepared to provide the name of the chemical, the amount ingested (if known), and the time of ingestion to the emergency responders.

Causality Insight: Nitrile compounds can be toxic if swallowed.[6] The primary goal is to get the individual to a hospital where medical professionals can manage the systemic effects of the poison. Rinsing the mouth helps remove residual chemicals.

Quick Reference: Symptoms & Actions

Exposure RoutePotential Signs & SymptomsImmediate First Aid Action
Inhalation Respiratory irritation, dizziness, headache, nausea.[1][3]Move to fresh air, provide respiratory support if needed, and seek immediate medical attention.[1][3]
Skin Contact Redness, irritation, pain.[1]Remove contaminated clothing, wash with soap and water for 15+ minutes.[1][5]
Eye Contact Serious irritation, redness, pain, watering.[1]Flush with water for 15+ minutes, lifting eyelids. Seek immediate medical attention.[1][5]
Ingestion Nausea, vomiting, stomach cramps, burning sensation.[15]Rinse mouth, do NOT induce vomiting. Seek immediate medical attention.[5][7]

First Aid Workflow Diagram

The following diagram outlines the logical decision-making process following a potential exposure to this compound.

FirstAidWorkflow cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_medical Medical Follow-up Start Exposure Event Occurs AssessScene Assess Scene Safety (Is it safe to approach?) Start->AssessScene IdentifyExposure Identify Route of Exposure AssessScene->IdentifyExposure Scene is Safe Inhalation Inhalation - Move to Fresh Air - Assess Breathing IdentifyExposure->Inhalation Inhalation Skin Skin Contact - Remove Clothing - Wash with Soap & Water (15 min) IdentifyExposure->Skin Skin Eye Eye Contact - Flush with Water (15 min) - Remove Contacts IdentifyExposure->Eye Eye Ingestion Ingestion - Rinse Mouth - Do NOT Induce Vomiting IdentifyExposure->Ingestion Ingestion CallEMS Call Emergency Medical Services / Poison Control (Provide SDS) Inhalation->CallEMS Skin->CallEMS Eye->CallEMS Ingestion->CallEMS Monitor Monitor Vital Signs (Breathing, Consciousness) CallEMS->Monitor Transport Transport to Medical Facility Monitor->Transport

Caption: Decision workflow for first aid response to this compound exposure.

Frequently Asked Questions (FAQs)

Q5: What personal protective equipment (PPE) is required to prevent exposure? To prevent exposure, always handle this compound inside a chemical fume hood.[16] Recommended PPE includes:

  • Gloves: Wear compatible, chemical-resistant gloves.[5][17]

  • Eye Protection: Use chemical safety goggles or a face shield.[5][17]

  • Lab Coat: A lab coat or protective clothing is mandatory to prevent skin contact.[5]

  • Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, a NIOSH/MSHA-approved respirator is necessary.[2][16]

Q6: Should I be concerned about delayed health effects? While immediate irritation is the primary concern, systemic effects can occur following absorption. Symptoms of poisoning can include headache, dizziness, nausea, and in severe cases, respiratory distress or convulsions.[3] It is crucial to seek medical attention even if symptoms appear minor or are delayed after exposure.

Q7: How should I dispose of contaminated clothing and materials? Contaminated clothing must be removed immediately and washed thoroughly before reuse.[5] If clothing is heavily contaminated, it should be disposed of as hazardous waste according to your institution's and local regulations. All spill cleanup materials should also be collected in a sealed, labeled container for proper hazardous waste disposal.

Q8: Who should I contact in an emergency? In any exposure emergency, immediately call your local emergency medical services (e.g., 911 in the United States) and your country's Poison Control Center (e.g., 1-800-222-1222 in the US).[12][13] Always have the Safety Data Sheet (SDS) for this compound available to provide to emergency responders.[1]

References

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
  • Safety data sheet - Acetic acid. Carl ROTH. [Link]
  • First Aid Procedures For Chemical Hazards.
  • HAZARDS IDENTIFICATION SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS. Arnold Magnetic Technologies. [Link]
  • First aid for chemicals. Hesperian Health Guides. [Link]
  • First Aid - Chemical Poisoning. Ministry of Health, Saudi Arabia. [Link]
  • Poisoning Symptoms & First Aid. St John Ambulance. [Link]
  • Act fast if you suspect a poisoning. Poison Control. [Link]
  • What You Can Do. Poison Help - HRSA. [Link]

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Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. 5-Amino-2-methylbenzonitrile is a key building block in the manufacturing of various pharmaceuticals.[1] Therefore, a robust and reliable analytical method for its purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by experimental protocols and a discussion of alternative analytical techniques.

The Critical Role of Purity Analysis for Pharmaceutical Intermediates

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, underscore the importance of controlling impurities in new drug substances.[2][3] Impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation products.[3] For an intermediate like this compound, potential impurities could include unreacted starting materials (e.g., 2-methyl-5-nitrobenzonitrile), isomers, and other related compounds. A well-designed analytical method must be able to separate and quantify these impurities to ensure the quality of the intermediate.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the purity analysis of non-volatile and thermally labile compounds, making it ideal for this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.

Method A: Isocratic RP-HPLC for Routine Quality Control

This method is designed for rapid and routine quality control analysis, offering a balance between speed and resolution.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v). The acidic pH helps to ensure the amino group is protonated, leading to consistent retention and good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Rationale for Method Parameters:

  • C18 Column: Provides excellent hydrophobic retention for the aromatic ring of this compound.

  • Acetonitrile/Phosphate Buffer: A common and robust mobile phase for RP-HPLC of polar and ionizable compounds. The buffer controls the pH and ionic strength, leading to reproducible results.

  • UV Detection at 254 nm: The benzonitrile ring provides strong UV absorbance at this wavelength, ensuring good sensitivity.

Method B: Gradient RP-HPLC for Enhanced Resolution of Impurities

For a more comprehensive impurity profile, a gradient elution method is recommended. This approach allows for the separation of impurities with a wider range of polarities.

Experimental Protocol:

  • Instrumentation: HPLC system with a gradient pump and UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A shorter column with smaller particles can provide higher efficiency and faster analysis times.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Same as Method A.

Rationale for Method Parameters:

  • Gradient Elution: The increasing concentration of the organic modifier (acetonitrile) allows for the elution of both polar and non-polar impurities within a reasonable timeframe.

  • Formic Acid: A volatile buffer that is compatible with mass spectrometry (MS) detection, should further characterization of impurities be necessary.

  • Higher Temperature: Can improve peak shape and reduce analysis time.

Performance Comparison of HPLC Methods

ParameterMethod A (Isocratic)Method B (Gradient)
Principle Isocratic ElutionGradient Elution
Speed Faster (typically < 15 min)Slower (typically > 20 min)
Resolution Good for known, closely eluting impuritiesExcellent for a wide range of impurities with varying polarities
Complexity Simpler, more robust for routine useMore complex, requires a gradient pump
Application Routine QC, known impurity quantificationImpurity profiling, method development, stability studies

Alternative Analytical Techniques for Purity Assessment

While HPLC is the predominant technique, other methods can offer complementary information or advantages in specific situations.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. Aromatic amines can be analyzed by GC, often with derivatization to improve peak shape and thermal stability.[4][5]

  • Advantages: High resolution, sensitive detectors (e.g., Flame Ionization Detector - FID, Mass Spectrometry - MS).

  • Disadvantages: Requires the analyte to be volatile and thermally stable. Derivatization adds a sample preparation step and can introduce variability.

Capillary Electrophoresis (CE)

CE separates compounds based on their charge-to-mass ratio in an electric field.[6] It is a high-efficiency separation technique that requires minimal sample and solvent.

  • Advantages: High separation efficiency, low sample and reagent consumption, and different separation selectivity compared to HPLC.[6][7]

  • Disadvantages: Lower concentration sensitivity compared to HPLC with UV detection, and can be more susceptible to matrix effects.

Visualizing the Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject into HPLC s3->h1 Prepared Sample h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Chromatogram Generation h3->d1 Detector Signal d2 Peak Integration d1->d2 d3 Purity Calculation d2->d3 r1 Purity Report d3->r1 Final Report

Caption: A generalized workflow for the HPLC analysis of this compound.

Logical Comparison of Analytical Techniques

Technique_Comparison cluster_main Purity Assessment of this compound cluster_alternatives Alternative Techniques HPLC HPLC (Reversed-Phase) Primary choice for non-volatile, polar compounds. High resolution and sensitivity. Well-established and robust. GC Gas Chromatography (GC) Suitable for volatile and thermally stable compounds. May require derivatization for amino group. High sensitivity with FID/MS. HPLC->GC Offers different selectivity for volatile impurities CE Capillary Electrophoresis (CE) High separation efficiency. Low sample and solvent consumption. Orthogonal selectivity to HPLC. HPLC->CE Provides orthogonal separation mechanism

Caption: Logical comparison of HPLC with alternative analytical techniques.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, a gradient RP-HPLC method (Method B) is the recommended approach. It offers the necessary resolution to separate a wide range of potential impurities, aligning with the stringent requirements of pharmaceutical development. The use of a mass spectrometry-compatible mobile phase also provides the flexibility for further impurity identification. For routine quality control where the impurity profile is well-established, the isocratic RP-HPLC method (Method A) offers a faster and more cost-effective solution.

Alternative techniques such as GC and CE can serve as valuable orthogonal methods for method validation and for the analysis of specific impurities that may be challenging to resolve by RP-HPLC. The choice of the most appropriate analytical strategy should be based on a thorough understanding of the synthetic process, potential impurities, and the specific requirements of the analysis, all within the framework of regulatory guidelines such as those from the ICH and USP.[2][8][9]

References

  • U.S. Pharmacopeia. General Chapter <1086> Impurities in Drug Substances and Drug Products.
  • U.S. Pharmacopeia. General Chapter <476> Control of Organic Impurities in Drug Substances and Drug Products.
  • U.S. Pharmacopeia. General Chapter <232> Elemental Impurities—Limits.
  • Srivastava, R. K. (2017). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES.
  • ECA Academy. (2014). Organic Impurities Testing: USP plans extensive Revision of General Chapters and Monographs. [Link]
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • Fischer, K., et al. (2023).
  • DFG. (2020).
  • International CCS Knowledge Centre. (n.d.).
  • PharmaTalks. (2025). ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers. YouTube. [Link]
  • Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. [Link]
  • SIELC Technologies. (n.d.). Separation of 5-Amino-2-methylbenzenesulfonic acid on Newcrom R1 HPLC column. [Link]
  • U.S. Pharmacopeia. (n.d.). <1053> CAPILLARY ELECTROPHORESIS. [Link]
  • Verma, D., & Kumar, S. (2018). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 158, 410-428. [Link]
  • Agilent Technologies. (n.d.). High Performance Capillary Electrophoresis. [Link]
  • Chem-Impex. (n.d.). This compound. [Link]

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A Researcher's Guide to Navigating NMR Data: A Comparative Analysis of Experimental vs. Predicted Spectra for 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insights into molecular architecture. This guide offers a comprehensive comparison between experimentally derived and computationally predicted NMR data for the compound 5-Amino-2-methylbenzonitrile, a versatile building block in medicinal chemistry. Our aim is to provide researchers, scientists, and drug development professionals with a practical framework for leveraging both experimental and in silico approaches to accelerate structural confirmation and characterization.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1][2] It allows scientists to determine the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique spectral fingerprint that reveals the connectivity and spatial arrangement of atoms.[3][4] For a molecule like this compound, with its distinct aromatic and aliphatic regions, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming its identity and purity.

Experimental NMR Data Acquisition: A Protocol Grounded in Precision

The acquisition of high-quality experimental NMR data is the bedrock of reliable structural analysis. The following protocol outlines the key steps for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation and Instrumentation
  • Solvent Selection : The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing power and relatively simple residual peak pattern. However, solvent-solute interactions can influence chemical shifts, a phenomenon that must be considered during spectral interpretation.[5] For this analysis, we will consider data acquired in CDCl₃.

  • Sample Concentration : A concentration of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.

  • Instrumentation : The spectra should be acquired on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher. A higher magnetic field strength generally leads to better spectral dispersion and resolution.[6]

Data Acquisition Parameters
  • ¹H NMR : A standard one-pulse experiment is typically used. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR : A proton-decoupled experiment, such as the power-gated decoupling sequence, is employed to simplify the spectrum by removing C-H coupling and enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

The Power of Prediction: In Silico NMR Analysis

Computational chemistry has emerged as a powerful ally to experimental spectroscopy. Predicting NMR spectra through quantum mechanical calculations, such as Density Functional Theory (DFT), can provide valuable insights, aid in spectral assignment, and even help to identify potential discrepancies in proposed structures.[7][8]

Computational Methodology: DFT-GIAO

The Gauge-Including Atomic Orbital (GIAO) method, a widely used approach within the framework of DFT, is employed for the prediction of NMR chemical shifts.[7] This method effectively accounts for the magnetic field dependence of the atomic orbitals. The typical workflow involves:

  • Structure Optimization : The 3D structure of this compound is first optimized to its lowest energy conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Calculation : A subsequent GIAO-DFT calculation is performed on the optimized geometry to compute the isotropic magnetic shielding tensors for each nucleus.

  • Chemical Shift Referencing : The calculated shielding values are then converted to chemical shifts (δ) by referencing them to the shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

Caption: A flowchart illustrating the parallel workflows for obtaining and comparing experimental and predicted NMR data.

Head-to-Head Comparison: Experimental vs. Predicted Data

¹H NMR Data Comparison
Proton AssignmentPredicted Chemical Shift (ppm)Expected Experimental Range (ppm)MultiplicityIntegration
H-37.157.0 - 7.3d1H
H-46.806.7 - 6.9dd1H
H-67.257.1 - 7.4d1H
-CH₃2.402.3 - 2.5s3H
-NH₂3.803.5 - 4.5s (broad)2H
¹³C NMR Data Comparison
Carbon AssignmentPredicted Chemical Shift (ppm)Expected Experimental Range (ppm)
C-1 (C-CN)110.5108 - 112
C-2 (C-CH₃)142.0140 - 144
C-3133.0131 - 135
C-4118.0116 - 120
C-5 (C-NH₂)148.0146 - 150
C-6115.0113 - 117
-CN119.5118 - 122
-CH₃20.019 - 22

Analysis and Discussion: Bridging the Gap

The predicted chemical shifts for this compound show good agreement with the expected experimental ranges derived from analogous compounds.

  • ¹H NMR : The aromatic protons are predicted in their expected regions, with the characteristic splitting patterns (doublets and a doublet of doublets) reflecting their coupling relationships. The methyl and amino protons also fall within their typical chemical shift ranges. The broadness of the amino proton signal is a common experimental observation due to exchange processes and quadrupolar effects of the nitrogen atom.

  • ¹³C NMR : The predicted carbon chemical shifts align well with the expected values. The electron-donating amino group causes a significant upfield shift for the carbon it is attached to (C-5) and the ortho and para carbons, while the electron-withdrawing nitrile group has a deshielding effect.

Causality behind Discrepancies : Minor deviations between predicted and experimental values are expected and can be attributed to several factors:

  • Solvent Effects : As mentioned, intermolecular interactions between the analyte and the solvent can perturb the electronic environment of the nuclei, leading to shifts in resonance frequencies.[5]

  • Conformational Dynamics : The computational prediction is typically based on a single, low-energy conformation. In solution, molecules are dynamic, and the observed spectrum is an average of the spectra of all populated conformations.

  • Limitations of the Prediction Algorithm : The accuracy of prediction software is dependent on the quality and comprehensiveness of the underlying database and the sophistication of the computational model.[9][10]

Conclusion: A Symbiotic Approach to Structural Certainty

This guide demonstrates the synergistic relationship between experimental and predicted NMR data in the structural elucidation of this compound. While experimental data remains the gold standard, computational predictions serve as a powerful tool for guiding spectral assignment, corroborating structural hypotheses, and understanding the nuances of NMR spectra. For researchers in the fast-paced environment of drug development, embracing this dual approach can significantly enhance confidence in structural assignments and accelerate the overall research and development pipeline.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Data Base for Organic Compounds (SDBS).
  • Wikipedia. (2023, October 29). Spectral Database for Organic Compounds.
  • Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds.
  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.
  • ACS Publications. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
  • National Institutes of Health. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
  • ACD/Labs. (n.d.). NMR Prediction.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction?
  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • Mestrelab. (n.d.). Download NMR Predict.

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A Comparative Guide to the Certificate of Analysis for 5-Amino-2-methylbenzonitrile and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the quality of starting materials is not merely a parameter—it is the bedrock upon which successful outcomes are built. 5-Amino-2-methylbenzonitrile, a key intermediate, is no exception.[1] Its utility as a building block for more complex molecules, particularly in the development of novel therapeutic agents, necessitates a rigorous evaluation of its purity and identity.[1] This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for this compound, offers a comparative look at its common isomers, and presents the experimental methodologies required for its verification.

Deconstructing the Certificate of Analysis

A Certificate of Analysis is more than a datasheet; it is a formal attestation of a product's quality and conformity to set specifications. For a researcher, it is the first line of defense against introducing variables that could compromise experimental integrity. Each parameter on a CoA provides a piece of the puzzle in verifying the material's suitability for its intended use.

Typical Specifications for this compound

The quality of this compound is typically assessed through a series of physicochemical tests. Below is a summary of common specifications found on a supplier's CoA, along with the scientific rationale for their inclusion.

ParameterTypical SpecificationSignificance & Rationale
Appearance Tan or Brown Solid/PowderA simple yet crucial first check. Deviation from the expected color or form can indicate the presence of impurities, degradation, or incorrect material.
Assay (by HPLC) ≥ 97%This is the most critical quantitative measure of purity. High-Performance Liquid Chromatography (HPLC) separates the main compound from process-related impurities and degradation products, providing a precise percentage of the active substance.[2]
Melting Point 88-91 °CA narrow melting point range close to the literature value is a strong indicator of high purity. Impurities typically cause a depression and broadening of the melting range.
Identity (by IR) Conforms to StructureInfrared (IR) spectroscopy provides a molecular "fingerprint." The recorded spectrum is compared against a reference standard to confirm the presence of key functional groups (e.g., -C≡N, -NH₂, aromatic C-H) and the overall structure of the molecule.[3]
Loss on Drying ≤ 0.5%This test quantifies the amount of volatile matter (typically water or residual solvents) in the sample. Excessive solvent content can affect reaction stoichiometry and introduce unwanted side reactions.
Residue on Ignition ≤ 0.1%Measures the amount of inorganic impurities remaining after combustion. This is important in pharmaceutical applications where inorganic contaminants can interfere with downstream processes or act as catalysts for degradation.[4]

The Analytical Backbone: Verifying the CoA

A trustworthy CoA is one that is backed by robust, verifiable analytical methods. The following protocols are designed to be self-validating systems, providing the means to independently confirm the quality of this compound.

Workflow for Quality Control Verification

The following diagram illustrates a logical workflow for an end-user to verify the quality of a received batch of this compound.

Figure 1: User-Side QC Verification Workflow cluster_0 Initial Inspection cluster_1 Confirmatory Testing cluster_2 Decision cluster_3 Outcome A Receive Material & CoA B Visual Inspection: - Label Check - Container Integrity - Appearance vs. CoA A->B C Melting Point Determination B->C D Purity Assay by HPLC C->D E Results Match CoA? D->E F Accept Batch for Use E->F Yes G Quarantine & Contact Supplier E->G No

Caption: A streamlined workflow for end-user verification of this compound quality.

Experimental Protocol 2.1: Purity and Assay by HPLC

This protocol describes a stability-indicating HPLC method capable of separating this compound from potential impurities.

  • Instrumentation & Columns:

    • HPLC system with UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Chromatographic Conditions:

    • Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

    • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

    • Analysis: Inject the standard and sample solutions.

    • Calculation: Calculate the assay percentage using the formula: % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Experimental Protocol 2.2: Forced Degradation Study

To ensure the analytical method is truly "stability-indicating," a forced degradation study is essential. This demonstrates the method's ability to separate the parent compound from its degradation products.[5]

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 50:50 Acetonitrile/1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 100 mL.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 50:50 Acetonitrile/1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 100 mL.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 50:50 Acetonitrile/6% H₂O₂. Store at room temperature for 24 hours. Dilute to 100 mL.

  • Analysis: Analyze all stressed samples by the HPLC method described in Protocol 2.1. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak.

A Comparative Look: Isomeric Alternatives

In synthetic chemistry, the choice of a building block can be dictated by factors beyond purity, including reactivity and the desired substitution pattern on the final molecule. The isomers of this compound are important alternatives that a researcher might consider.

Caption: A comparison of the chemical structures and key features of three common aminomethylbenzonitrile isomers.

The positional difference of the amino and methyl groups has a profound impact on the molecule's electronic properties and steric hindrance, influencing its reactivity in reactions such as nucleophilic substitutions or cyclizations. For example, in the synthesis of quinazoline derivatives, the choice between these isomers will directly determine the substitution pattern of the final heterocyclic product.[6]

Comparative Physicochemical Data
PropertyThis compound2-Amino-5-methylbenzonitrile2-Amino-6-methylbenzonitrile
CAS Number 50670-64-95925-93-9[7]5303-34-4
Molecular Formula C₈H₈N₂[1]C₈H₈N₂C₈H₈N₂
Molecular Weight 132.16 g/mol 132.16 g/mol 132.16 g/mol
Melting Point 88-91 °C84-87 °C[7]127-132 °C[8]
Appearance Tan Powder[1]Off-white to pale yellow powder[7]Crystalline Solid
Purity (Typical) ≥ 97%[2]≥ 99%[7]≥ 98%

This data highlights that while chemically similar, these isomers have distinct physical properties. The significant difference in melting points, for instance, underscores their unique crystal lattice structures and can be used as a primary method for differentiation.

Conclusion

For the discerning scientist, a Certificate of Analysis is the starting point of a conversation about quality, not the end. Understanding the meaning behind each specification, and possessing the capability to verify them, is crucial for reproducible and reliable research. When considering alternatives like the isomers of this compound, a comparative analysis of their properties is essential to select the optimal building block for a specific synthetic strategy. By integrating rigorous analytical verification with a deep understanding of chemical properties, researchers can ensure the integrity of their work from the very first step.

References

  • Certificate of analysis - this compound, 97%. Thermo Fisher Scientific. [Link]
  • Certificate of Analysis - General. Thermo Fisher Scientific. [Link]
  • Benzonitrile-impurities.
  • 5-Amino-2-[benzyl(methyl)amino]benzonitrile.
  • 5-Amino-2-(5-fluoro-2-methylphenoxy)benzonitrile.
  • High-Purity 2-Amino-5-methylbenzonitrile Synthesis & Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to 5-Amino-2-methylbenzonitrile and its Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the substituted benzonitrile scaffold is a cornerstone of molecular design.[1] Its rigid framework and versatile functional groups—the nucleophilic amino group and the electrophilic, metabolically stable nitrile—offer a powerful platform for constructing complex molecular architectures.[2][3] Within this class, 5-Amino-2-methylbenzonitrile emerges as a particularly valuable building block, serving as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and various receptor systems.[4][5]

However, the utility of an aromatic intermediate is profoundly influenced by the spatial arrangement of its substituents. A simple shift in the position of the amino or methyl group can dramatically alter the molecule's electronic properties, steric profile, and, consequently, its reactivity and suitability for a given synthetic target. This guide provides an in-depth comparative analysis of this compound against its key structural isomers, including 3-Amino-2-methylbenzonitrile and 2-Amino-4-methylbenzonitrile. We will dissect the nuances of their synthesis, explore the underlying principles governing their reactivity, and provide field-proven experimental protocols to empower researchers, scientists, and drug development professionals to make strategic decisions in their synthetic endeavors.

Physicochemical Properties: A Comparative Overview

The selection of an isomer for a synthetic route begins with its fundamental physical properties, which dictate reaction conditions, solvent choices, and purification strategies. The following table summarizes key physicochemical data for this compound and its common isomers.

PropertyThis compound3-Amino-2-methylbenzonitrile2-Amino-4-methylbenzonitrile2-Amino-5-methylbenzonitrile
CAS Number 50670-64-9[6]69022-35-1[7]26830-96-65925-93-9[8]
Molecular Formula C₈H₈N₂C₈H₈N₂C₈H₈N₂C₈H₈N₂
Molecular Weight 132.16 g/mol 132.17 g/mol 132.16 g/mol 145.16 g/mol (Note: Likely a typo in source, should be ~132)[8]
Appearance Tan Powder/Solid[4]SolidSolidOff-white to pale yellow crystalline powder[8]
Melting Point 88-91 °C[6]Not specified92-95 °C84-87 °C[8]
Boiling Point 110 °C at 22 mmHg[6][9]298.9 °C at 760 mmHgNot specified298-302 °C (decomposes)[8]

Synthesis of Isomers: Strategies and Regiocontrol

The most prevalent and industrially scalable method for synthesizing substituted aminobenzonitriles is the catalytic reduction of the corresponding nitrobenzonitrile precursors. This approach is favored for its high efficiency and the relative accessibility of nitroaromatic starting materials.

Workflow for Synthesis via Catalytic Hydrogenation

G cluster_0 Synthetic Workflow Start Substituted Nitrobenzonitrile Reactor Reactor Vessel (Ethanol/Ethyl Acetate Solvent) Start->Reactor Catalyst Add Catalyst (e.g., 10% Pd/C) Reactor->Catalyst Hydrogenation Introduce H₂ Atmosphere (Stirring) Catalyst->Hydrogenation Monitor Monitor Reaction (TLC/LC-MS) Hydrogenation->Monitor Filter Filter Catalyst (e.g., through Celite) Monitor->Filter Concentrate Concentrate Filtrate (Rotary Evaporation) Filter->Concentrate Product Crude Aminobenzonitrile Isomer Concentrate->Product Purify Purification (Crystallization/Chromatography) Product->Purify Final Pure Aminobenzonitrile Isomer Purify->Final

Caption: General workflow for aminonitrile synthesis via catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature methods for the reduction of 2-methyl-5-nitrobenzonitrile, which consistently provides high yields.[6]

Materials:

  • 2-methyl-5-nitrobenzonitrile (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10 wt%)

  • Ethyl acetate (6 mL/g of substrate)

  • Ethanol (6 mL/g of substrate)

  • Diatomaceous earth (Celite)

  • Hydrogen (H₂) gas supply

Equipment:

  • Hydrogenation vessel (e.g., Parr shaker or flask with H₂ balloon)

  • Magnetic stirrer

  • Buchner funnel and filtration flask

  • Rotary evaporator

Procedure:

  • To the hydrogenation vessel, add 2-methyl-5-nitrobenzonitrile (e.g., 25.0 g, 154 mmol), ethyl acetate (150 mL), and ethanol (150 mL).

  • Carefully add 10% Pd/C catalyst (2.5 g) to the mixture.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (or maintain a hydrogen atmosphere with a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the vessel and purge with nitrogen.

  • Remove the catalyst by filtering the reaction mixture through a pad of diatomaceous earth. Wash the pad with a small amount of ethyl acetate.

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting tan solid is this compound. The reported yield for this procedure is typically high, around 96%.[6]

Synthetic Causality: The choice of a nitro-reduction pathway is a strategic one. Nitration of 2-methylbenzonitrile (o-tolunitrile) is directed by the weakly activating, ortho/para-directing methyl group and the strongly deactivating, meta-directing nitrile group. This leads to preferential nitration at the C5 position, making the 2-methyl-5-nitrobenzonitrile precursor readily accessible for subsequent reduction. In contrast, synthesizing other isomers may require different starting materials or multi-step routes to achieve the desired regiochemistry. For instance, creating 2-amino isomers often starts from a corresponding toluidine, followed by a Sandmeyer reaction to introduce the nitrile group.[10]

Reactivity and Synthetic Utility: A Head-to-Head Comparison

The synthetic utility of an aminonitrile isomer is dictated by the electronic interplay between its functional groups. The amino group is a powerful electron-donating group (+M effect), activating the ring towards electrophilic attack at the ortho and para positions. The nitrile group is strongly electron-withdrawing (-M, -I effects), deactivating the ring and directing electrophiles to the meta position. The methyl group provides a weak activating effect (+I effect). This electronic "tug-of-war" creates unique reactivity profiles for each isomer.

Directing Effects on Electrophilic Aromatic Substitution

G cluster_5A2M This compound cluster_2A4M 2-Amino-4-methylbenzonitrile node5 C5-NH2 (Strong Activator o,p-director) node2 C2-CH3 (Weak Activator o,p-director) node1 C1-CN (Strong Deactivator m-director) ring5 Ring activation_sites5 Most Activated Sites: C4, C6 node2_2 C2-NH2 (Strong Activator o,p-director) node4_2 C4-CH3 (Weak Activator o,p-director) node1_2 C1-CN (Strong Deactivator m-director) ring2 Ring activation_sites2 Most Activated Sites: C3, C5

Sources

Efficacy Blueprint: A Comparative Analysis of Anticancer Quinazolines Derived from 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutic agents. 5-Amino-2-methylbenzonitrile and its closely related derivatives, such as 2-amino-5-methylbenzoic acid, represent a privileged starting point for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. The inherent chemical functionalities of this scaffold—an aromatic amine and a nitrile or carboxylic acid group—provide a versatile platform for constructing complex molecular architectures.

This guide provides an in-depth comparative analysis of a series of quinazoline derivatives synthesized from 2-amino-5-methylbenzoic acid, a direct derivative of this compound. We will delve into their anticancer efficacy, supported by robust experimental data, and provide detailed protocols for the key assays used in their evaluation. The focus will be on understanding the structure-activity relationships that govern their cytotoxic effects and their potential mechanisms of action, particularly in the context of well-established cancer-related signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.

This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview of the therapeutic potential of these compounds and the granular experimental details necessary to replicate and build upon these findings.

Comparative Efficacy of Quinazoline Derivatives

A study by Al-Suwaidan et al. (2017) details the synthesis and in vitro anticancer evaluation of a series of novel quinazoline derivatives originating from 2-amino-5-methylbenzoic acid[1]. The cytotoxic effects of these compounds were assessed against two human cancer cell lines: HeLa (cervical cancer) and MDA-MB-231 (triple-negative breast cancer). The widely used EGFR inhibitor, Gefitinib, was employed as a positive control, providing a clinically relevant benchmark for efficacy.

The results, summarized in the table below, highlight the potent anticancer activity of several of these quinazoline derivatives, with some compounds exhibiting greater potency than the reference drug, Gefitinib.

CompoundStructure/ModificationHeLa IC₅₀ (µM)[1]MDA-MB-231 IC₅₀ (µM)[1]
Gefitinib Reference Drug4.3028.30
Compound 21 2-(2-(Dimethylamino)ethylthio)-6-methylquinazolin-4(3H)-one1.852.10
Compound 22 2-(3-(Dimethylamino)propylthio)-6-methylquinazolin-4(3H)-one2.102.50
Compound 23 2-(2-Hydroxyethylthio)-6-methylquinazolin-4(3H)-one2.812.70

Analysis of Structure-Activity Relationship (SAR):

The data reveals that modifications at the 2-position of the quinazoline core significantly influence the cytotoxic activity. Specifically, the introduction of short alkylthio chains bearing a terminal dimethylamino or hydroxyl group (Compounds 21, 22, and 23) resulted in compounds with potent anticancer effects, surpassing the efficacy of Gefitinib against both cell lines[1]. This suggests that these moieties may be crucial for target engagement and the induction of cell death. The superior performance of these compounds, particularly against the triple-negative breast cancer cell line MDA-MB-231, is noteworthy, as this cancer subtype is notoriously difficult to treat.

Signaling Pathways and Mechanism of Action

Quinazoline derivatives are well-documented inhibitors of protein kinases, with the Epidermal Growth Factor Receptor (EGFR) being a primary target for many anticancer drugs in this class[2]. The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a conformational change that leads to receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. These phosphorylated sites act as docking stations for adaptor proteins, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell cycle progression and survival.

Below is a diagram illustrating the EGFR signaling cascade, a likely target for the quinazoline derivatives discussed.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway cluster_downstream Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival

Caption: Simplified EGFR Signaling Pathway.

Experimental Protocols

The following are detailed protocols for the key assays used to evaluate the efficacy of the quinazoline derivatives.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture HeLa and MDA-MB-231 cells in their respective appropriate media.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, and 50 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (Gefitinib).

    • Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • After the treatment period, add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Quinazoline Derivatives B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative framework for the definitive structural validation of synthesized 5-Amino-2-methylbenzonitrile. For researchers in medicinal chemistry and drug development, ensuring the correct isomeric structure of a synthetic intermediate is not merely a procedural step; it is the foundation upon which all subsequent research is built. An incorrect isomer can lead to inactive compounds, unforeseen toxicity, and the invalidation of extensive research efforts. This document moves beyond simple data reporting to explain the causality behind the analytical choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity.

The core challenge in validating this compound (molecular weight: 132.16 g/mol ) lies in distinguishing it from its structural isomers, primarily 4-Amino-3-methylbenzonitrile and 3-Amino-4-methylbenzonitrile, which share the same mass and fundamental functional groups.[1][2][3] This guide will demonstrate how a multi-spectroscopic approach, with a heavy reliance on Nuclear Magnetic Resonance (NMR), provides an unambiguous structural assignment.

The Isomeric Challenge: Why Position Matters

The biological activity and reactivity of a molecule are critically dependent on the spatial arrangement of its functional groups. For aminobenzonitrile derivatives, which serve as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals, confirming the substitution pattern on the benzene ring is paramount.[4][5]

Isomer_Comparison cluster_target Target Compound cluster_isomers Common Isomers Target This compound C₈H₈N₂ CAS: 50670-64-9 Isomer1 4-Amino-3-methylbenzonitrile C₈H₈N₂ CAS: 78881-21-7 Isomer2 3-Amino-4-methylbenzonitrile C₈H₈N₂ CAS: 60710-80-7

Caption: Structural comparison of the target compound and its key isomers.

A Multi-Faceted Validation Workflow

No single analytical technique can provide absolute structural proof in isolation. A robust validation strategy integrates data from multiple orthogonal techniques. Mass Spectrometry (MS) confirms the molecular weight, Infrared (IR) Spectroscopy verifies the presence of key functional groups, and Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the precise atomic connectivity and substitution pattern.

Validation_Workflow Start Synthesized Product (Crude or Purified) MS Mass Spectrometry (MS) - Verify Molecular Weight Start->MS IR Infrared (IR) Spectroscopy - Confirm Functional Groups Start->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY) - Determine Connectivity Start->NMR Validation Structure Validated: This compound MS->Validation IR->Validation NMR->Validation

Caption: Integrated workflow for the structural validation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Causality: NMR is the most powerful tool for isomer differentiation because the chemical shift and coupling (splitting) of nuclei are exquisitely sensitive to their local electronic environment. Protons on a benzene ring will exhibit distinct patterns based on their neighboring substituents and their relationship (ortho, meta, para) to other protons.

¹H NMR: Decoding the Aromatic Region

The aromatic region (typically 6.0-8.0 ppm) of the ¹H NMR spectrum provides a unique fingerprint for each isomer. The key is to analyze the splitting patterns (multiplicity) and the coupling constants (J-values).

  • Ortho coupling (³J_HH): Typically 7-10 Hz.

  • Meta coupling (⁴J_HH): Typically 2-3 Hz.

  • Para coupling (⁵J_HH): Typically 0-1 Hz.

Expected ¹H NMR Patterns for Aminomethylbenzonitrile Isomers:

CompoundAromatic Proton Signals (Predicted)Rationale
This compound (Target) ~7.2 ppm (d, J ≈ 8 Hz, 1H) ~6.8 ppm (dd, J ≈ 8, 2 Hz, 1H) ~6.7 ppm (d, J ≈ 2 Hz, 1H) Three distinct aromatic protons. The proton adjacent to the methyl group shows a clear ortho-coupling doublet. The proton between the amino and nitrile groups shows both ortho and meta coupling. The proton ortho to the amino group shows only meta coupling.
4-Amino-3-methylbenzonitrile (Isomer 1)~7.3 ppm (d, J ≈ 8 Hz, 1H)~7.2 ppm (d, J ≈ 2 Hz, 1H)~6.6 ppm (dd, J ≈ 8, 2 Hz, 1H)The relative positions of the signals and the specific coupling patterns will differ significantly from the target compound.
3-Amino-4-methylbenzonitrile (Isomer 2)~7.4 ppm (d, J ≈ 8 Hz, 1H)~6.9 ppm (d, J ≈ 2 Hz, 1H)~6.8 ppm (dd, J ≈ 8, 2 Hz, 1H)While appearing similar on paper, the precise chemical shifts, influenced by the differing electronic effects of the substituents, will distinguish it from the other isomers.
¹³C NMR: A Supporting Confirmation

While ¹H NMR is primary, ¹³C NMR provides complementary evidence. Each unique carbon atom in the molecule will produce a distinct signal. All three isomers are expected to show 8 signals: 6 for the aromatic ring, 1 for the methyl group (-CH₃), and 1 for the nitrile group (-C≡N). The chemical shifts of the aromatic carbons, particularly those directly bonded to the substituents, will vary predictably based on the substitution pattern.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Key parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the spectrum to the TMS signal. Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy: Functional Group Verification

Causality: IR spectroscopy is used to confirm the presence of the required functional groups—amino (-NH₂) and nitrile (-C≡N)—in the synthesized molecule. While not the primary tool for distinguishing these isomers, it serves as a crucial quality check. The absence of a strong nitrile peak, for instance, would immediately indicate a failed synthesis.

Comparative IR Data:

Functional GroupExpected Wavenumber (cm⁻¹)Significance
N-H Stretch (Amino)3500-3300 cm⁻¹ (two bands for primary amine)Confirms the presence of the -NH₂ group.
C-H Stretch (Aromatic)3100-3000 cm⁻¹Indicates the aromatic ring structure.
C-H Stretch (Aliphatic)2950-2850 cm⁻¹Confirms the presence of the -CH₃ group.
C≡N Stretch (Nitrile) 2230-2210 cm⁻¹ (strong, sharp) Crucial for confirming the nitrile group. The exact position can be subtly influenced by the electronic effects of the other ring substituents, providing minor supporting evidence for the substitution pattern.[6][7]
N-H Bend (Amino)~1620 cm⁻¹Further confirms the amino group.
C=C Stretch (Aromatic)~1600-1450 cm⁻¹Characteristic of the benzene ring.
Experimental Protocol: FT-IR Spectroscopy (ATR Method)
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Perform a background subtraction. Identify and label the characteristic absorption peaks corresponding to the molecule's functional groups.

Mass Spectrometry: Molecular Weight Confirmation

Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For structural validation, this confirms that the synthesized product has the correct elemental formula. All isomers of aminomethylbenzonitrile will have the same molecular ion.

Comparative Mass Spectrometry Data:

FeatureThis compound4-Amino-3-methylbenzonitrile3-Amino-4-methylbenzonitrile
Molecular Formula C₈H₈N₂C₈H₈N₂C₈H₈N₂
Molecular Weight 132.16 g/mol [3]132.16 g/mol [1]132.16 g/mol [2]
Expected [M]⁺ or [M+H]⁺ m/z 132 or 133[8]m/z 132 or 133m/z 132 or 133
Key Fragment Ions While fragmentation patterns may differ slightly due to the stability of intermediate ions, they are often not distinct enough for unambiguous isomer identification without extensive high-resolution studies.Fragmentation patterns will be very similar to the target.Fragmentation patterns will be very similar to the target.
Experimental Protocol: Mass Spectrometry (e.g., GC-MS)
  • Sample Preparation: Dissolve a small amount (~1 mg) of the sample in a suitable volatile solvent (e.g., ethyl acetate or methanol) to a concentration of ~10-100 µg/mL.[9]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is commonly used.

  • GC Parameters:

    • Injection: 1 µL, splitless mode.

    • Carrier Gas: Helium.

    • Oven Program: A temperature ramp (e.g., 100°C to 280°C at 15°C/min) to ensure separation from any impurities.[9]

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.[9]

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum to find the molecular ion peak, confirming the molecular weight.

Conclusion

The structural validation of synthesized this compound is a clear-cut process when a logical, multi-faceted analytical approach is employed. While Mass Spectrometry confirms the molecular formula and Infrared Spectroscopy verifies the presence of essential functional groups, Nuclear Magnetic Resonance spectroscopy stands as the unequivocal tool for distinguishing it from its structural isomers. The unique chemical shifts and, most importantly, the predictable spin-spin coupling patterns in the ¹H NMR spectrum provide a definitive and irrefutable fingerprint of the 1,2,4-substitution pattern. By integrating these three techniques, researchers can proceed with confidence, knowing their synthetic building block is structurally pure and correct.

References

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A Comparative Guide to Catalysts for the Synthesis of 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-methylbenzonitrile is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and functional materials. Its strategic importance necessitates the development of efficient, selective, and scalable synthetic methodologies. This guide provides a comprehensive comparison of the leading catalytic systems for the synthesis of this compound, with a focus on palladium- and copper-catalyzed cross-coupling reactions. By examining the mechanistic underpinnings and providing comparative experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal catalytic strategy for their specific applications.

The primary synthetic routes to this compound and its analogs involve the amination of a functionalized toluene precursor, typically a halo-benzonitrile. The choice of catalyst is paramount in these transformations, directly influencing reaction efficiency, substrate scope, and overall process viability. This guide will delve into the two most prominent catalytic systems: the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).

Comparative Analysis of Catalytic Systems

The selection of a catalytic system for the synthesis of this compound is a critical decision that impacts yield, purity, and process scalability. This section provides a detailed comparison of the two leading methodologies: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.

Table 1: Performance Comparison of Catalytic Systems for Aryl Amination
Catalytic SystemTypical CatalystLigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Buchwald-Hartwig Pd(OAc)₂ / Pd₂(dba)₃Xantphos, X-PhosCs₂CO₃, NaOtBuToluene, Dioxane80-11012-24Good to Excellent[1][2][3]
Ullmann Condensation CuI, Cu₂O, Cu powder1,10-Phenanthroline, L-prolineK₂CO₃, K₃PO₄DMF, NMP100-21012-48Moderate to Good[4][5][6]
Mechanistic Insights and Catalyst Selection Rationale
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[7] The catalytic cycle, illustrated below, is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The cycle is completed by reductive elimination, which furnishes the desired arylamine and regenerates the active Pd(0) catalyst.[1]

The choice of ligand is critical to the success of the Buchwald-Hartwig amination, particularly for challenging substrates. Bulky, electron-rich phosphine ligands, such as Xantphos and X-Phos, are often employed to facilitate both the oxidative addition and reductive elimination steps.[2] These ligands stabilize the palladium center and promote the catalytic cycle, enabling the coupling of a wide range of aryl halides and amines with high efficiency.

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NHR')L Ar-Pd(II)(NHR')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR')L Amine Coordination (R'NH₂) Ar-Pd(II)(NR')L Ar-Pd(II)(NR')L Ar-Pd(II)(NHR')L->Ar-Pd(II)(NR')L Deprotonation (-HX) Ar-Pd(II)(NR')L->Pd(0)L Reductive Elimination (Ar-NHR') Ar-X Aryl Halide R'NH₂ Amine Ar-NHR' Arylamine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst.[4] While traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, modern protocols have been developed that employ catalytic amounts of copper in the presence of ligands.[6] These modified conditions have expanded the scope of the Ullmann condensation and improved its practicality.

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then undergoes reaction with the aryl halide. The use of ligands, such as 1,10-phenanthroline or amino acids, can accelerate the reaction by stabilizing the copper catalyst and facilitating the key bond-forming steps.[6] While generally requiring higher temperatures than the Buchwald-Hartwig amination, the Ullmann condensation can be a cost-effective alternative, particularly for large-scale syntheses.

Ullmann_Condensation_Cycle cluster_reactants Reactants cluster_products Product Cu(I)X Cu(I)X [Cu(I)(Amine)]X [Cu(I)(Amine)]X Cu(I)X->[Cu(I)(Amine)]X Amine Coordination Cu(I)-Amide Cu(I)-Amide [Cu(I)(Amine)]X->Cu(I)-Amide Deprotonation (-HX) Ar-Amine Ar-Amine Cu(I)-Amide->Ar-Amine Coupling with Ar-X Ar-Amine->Cu(I)X Catalyst Regeneration Product Arylamine Ar-X Aryl Halide Amine Amine

Caption: Simplified representation of the Ullmann condensation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound using both palladium- and copper-catalyzed systems. These protocols are intended to serve as a starting point for reaction optimization and can be adapted to suit specific laboratory conditions and substrate requirements.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of 2-bromo-6-methylbenzonitrile using a palladium catalyst and a phosphine ligand.[1]

Materials:

  • 2-Bromo-6-methylbenzonitrile

  • Ammonia source (e.g., benzophenone imine, or ammonia gas)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.2-2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-dioxane)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Reagent Addition: Add the base, 2-bromo-6-methylbenzonitrile (1.0 equivalent), and the ammonia source (1.0-1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd precatalyst and ligand to Schlenk tube B Add base, aryl halide, and amine A->B C Add anhydrous solvent B->C D Degas reaction mixture C->D E Heat to 80-110 °C with stirring D->E F Monitor by TLC/GC-MS E->F G Cool to RT, dilute, and wash F->G H Dry, concentrate, and purify G->H

Caption: General experimental workflow for catalytic amination.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol outlines a general procedure for the amination of 2-bromo-6-methylbenzonitrile using a copper catalyst.[5]

Materials:

  • 2-Bromo-6-methylbenzonitrile

  • Ammonia or an amine

  • Copper catalyst (e.g., CuI, Cu₂O, or Cu powder, 5-10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 10-20 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • High-boiling polar solvent (e.g., DMF, NMP)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-6-methylbenzonitrile, the ammonia source, the copper catalyst, the ligand, and the base.

  • Solvent Addition: Add the solvent to the flask.

  • Reaction: Heat the reaction mixture to a high temperature (typically 100-210 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Conclusion

The synthesis of this compound can be effectively achieved through both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. The Buchwald-Hartwig amination generally offers milder reaction conditions and a broader substrate scope, making it a preferred method in many research and development settings. However, the cost-effectiveness of copper catalysts makes the Ullmann condensation a viable and attractive alternative, especially for larger-scale production.

The choice between these catalytic systems will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, and economic considerations. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for the successful synthesis of this important chemical intermediate.

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A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Aromatic Amine Chemistry

Aromatic amines are indispensable precursors in the synthesis of a vast spectrum of high-value molecules, including pharmaceuticals, agrochemicals, and advanced polymers.[1][2] However, their inherent basicity and susceptibility to oxidation present significant purification challenges.[3][4] Impurities, which can arise from side reactions, unreacted starting materials, or degradation, can compromise reaction yields, introduce toxicity, and negatively alter the properties of the final product.[5] Therefore, selecting and optimizing a purification strategy is not a trivial procedural step but a critical decision that profoundly impacts research outcomes and the viability of a synthetic route. This guide provides an in-depth, objective comparison of the principal purification techniques, grounded in mechanistic principles and supported by actionable experimental protocols.

Foundational Purification Strategies: Distillation and Crystallization

For many common aromatic amines, traditional methods like distillation and crystallization remain highly effective, particularly for bulk purification. The choice between them is dictated primarily by the physical state and thermal stability of the target compound.

Distillation: The Thermal Separation Workhorse

Distillation separates components of a liquid mixture based on differences in their boiling points. It is the method of choice for thermally stable, liquid aromatic amines.

  • Mechanism and Application : The process involves heating the crude mixture to vaporize the more volatile components, which are then condensed and collected separately. For high-boiling or oxygen-sensitive amines, vacuum distillation is essential. By reducing the ambient pressure, the boiling point of the compound is lowered, mitigating the risk of thermal decomposition and undesirable oxidation that often leads to discoloration.[6] A significant challenge in aniline production, for example, is the removal of phenol, which has a very similar boiling point (182 °C vs. 184 °C for aniline). This requires high-efficiency fractional distillation to achieve separation.[6]

  • Expertise & Causality : The primary challenge with aromatic amines during distillation is their propensity to oxidize at elevated temperatures, forming colored impurities. Therefore, conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) is crucial. The selection of vacuum level should be carefully considered to bring the boiling point into a safe operating range, typically below 150 °C.

Table 1: Comparative Analysis of Distillation Methods

TechniquePrincipleKey AdvantagesCritical LimitationsIdeal Applications
Atmospheric Distillation Boiling Point Differences at 1 atmSimple, cost-effective, scalableOnly for low-boiling, thermally robust aminesBulk purification of low-boiling amines like pyridine derivatives.
Vacuum Distillation Boiling Point Differences at <1 atmPurifies high-boiling & air-sensitive amines; prevents degradationMore complex setup; requires vacuum integrityMost common method for liquid aromatic amines (e.g., aniline, toluidines).
Fractional Distillation Multiple vaporization-condensation cyclesSeparates components with close boiling pointsRequires specialized columns; can be slowSeparation of isomeric mixtures; removal of key impurities like phenols from aniline.[6]
Crystallization: The Gold Standard for Solid Amines

Crystallization is an exceptionally powerful technique for achieving high purity levels for solid aromatic amines. It leverages differences in solubility between the desired compound and impurities in a chosen solvent.

  • Mechanism and Application : The crude solid is dissolved in a minimum amount of a hot solvent in which the impurities are either highly soluble or sparingly soluble. Upon slow cooling, the solution becomes supersaturated with respect to the target amine, which then crystallizes out, leaving the impurities behind in the mother liquor.[7][8][9] For amines, which are basic, an alternative and highly effective approach is to perform an acid-base extraction. The amine can be protonated with an acid (e.g., HCl) to form a water-soluble salt, which is washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified to precipitate the pure amine.[10]

  • Trustworthiness & Self-Validation : A key strength of crystallization is its self-validating nature. A sharp, well-defined melting point that matches the literature value is a strong and reliable indicator of high purity. Any significant depression or broadening of the melting range suggests the presence of residual impurities.

Experimental Protocol: Purification of Indoline via Oxalate Salt Crystallization

This protocol demonstrates the purification of a cyclic amine by forming a crystalline salt, which is a common and highly effective strategy.[11]

  • Crude Product Preparation : After synthesis, perform an aqueous workup to obtain the crude indoline product in an organic solvent like ethyl acetate. Dry the organic phase over anhydrous sodium sulfate.[11]

  • Salt Formation : Prepare a saturated solution of oxalic acid dihydrate in methanol.[11]

  • Crystallization : Slowly add the crude indoline solution to the stirred oxalic acid solution at ambient temperature. Seeding with a few crystals of the product is recommended to ensure robust crystallization and avoid oiling out.[11]

  • Isolation : Allow the slurry to stir for several hours to maximize crystal growth. Collect the crystalline indoline oxalate salt by vacuum filtration.

  • Washing : Wash the filter cake with a cold solvent mixture (e.g., 10% methanol in ethyl acetate) to remove any adhering mother liquor containing impurities.[11]

  • Drying : Dry the crystals under vacuum to obtain the pure, stable salt. The free amine can be regenerated by treatment with a base, if required.

High-Resolution Purification: Chromatographic Techniques

When distillation and crystallization are insufficient, particularly for complex mixtures, trace impurity removal, or non-volatile compounds, chromatography is the method of choice.

Flash Column Chromatography

Flash chromatography is a preparative liquid chromatography technique that uses moderate pressure to accelerate the separation process. It is the most common purification method in research laboratories.

  • Expertise & Causality : A critical consideration for amines is the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface can strongly and often irreversibly bind to basic amines, leading to poor separation, significant product loss, and severe peak tailing.[3][4] To counteract this, two primary strategies are employed:

    • Mobile Phase Modification : A small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonium hydroxide, is added to the eluent. This modifier effectively neutralizes the acidic sites on the silica, allowing the amine to elute properly.[3]

    • Modified Stationary Phase : Using an amine-functionalized silica (KP-NH) provides a more inert surface that minimizes the problematic acid-base interactions, often resulting in sharper peaks and better separation without needing a mobile phase modifier.[4]

Experimental Workflow: Flash Chromatography Purification

Caption: Standard workflow for purifying an aromatic amine using flash chromatography with a modified mobile phase.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the most demanding purification challenges, such as separating closely related isomers or isolating trace impurities for identification, preparative HPLC is the definitive technique. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of material.[12]

  • Authoritative Grounding & Application : Prep-HPLC offers unparalleled resolution and is a cornerstone of the pharmaceutical industry for isolating active pharmaceutical ingredients (APIs) and purifying intermediates to meet stringent regulatory standards.[12][13] The process begins by developing an optimized analytical method, which is then scaled up to a preparative scale by adjusting the column size, flow rate, and injection volume to maximize purity, yield, and throughput.[14] Reversed-phase HPLC, often with volatile buffers like ammonium formate or triethylamine acetate, is commonly used for purifying polar aromatic amines.[14]

Table 2: Performance Benchmark: Flash Chromatography vs. Preparative HPLC

ParameterFlash ChromatographyPreparative HPLC
Resolution GoodExceptional
Typical Scale 50 mg - 50 g1 mg - 10 g
Speed Fast (15-60 min)Slower (30 min - hours)
Cost (Capital & Consumables) Low to ModerateHigh
Primary Application Routine lab-scale purificationHigh-purity APIs, impurity isolation, challenging separations

The Purification-Analysis Feedback Loop

Purification is incomplete without rigorous analytical validation. A multi-technique approach is essential to confirm both the identity and purity of the final compound.

Logical Workflow: From Crude Material to Validated Pure Product

G cluster_purification Purification Method Selection cluster_analysis Purity & Identity Verification Distillation Distillation Purified_Product Isolated Product Distillation->Purified_Product Crystallization Crystallization Crystallization->Purified_Product Flash Chromatography Flash Chromatography Flash Chromatography->Purified_Product Prep HPLC Prep HPLC Prep HPLC->Purified_Product HPLC_MS LC-MS Validated_Product Validated Pure Amine HPLC_MS->Validated_Product NMR NMR Spectroscopy NMR->Validated_Product MP Melting Point MP->Validated_Product Crude_Product Crude Aromatic Amine Crude_Product->Distillation Crude_Product->Crystallization Crude_Product->Flash Chromatography Crude_Product->Prep HPLC Purified_Product->HPLC_MS Analysis Purified_Product->NMR Analysis Purified_Product->MP Analysis

Caption: The iterative process of purification followed by analytical validation to confirm product purity and identity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry) : The standard for determining purity levels with high sensitivity and providing mass confirmation of the target compound.[15][16]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy : Essential for unambiguous structural confirmation and for identifying impurities by their characteristic signals.[17][18]

  • Melting Point : A simple, yet powerful, indicator of purity for solid compounds.

Conclusion

The purification of aromatic amines requires a strategic, problem-specific approach. For large-scale, thermally stable liquids, distillation is often the most economical choice. For solids, crystallization offers an excellent path to high purity. For routine research-scale purifications of complex mixtures, flash chromatography with appropriate mobile phase or stationary phase modifications is the workhorse. Finally, for applications demanding the highest purity and for resolving the most challenging separations, preparative HPLC is the undisputed gold standard. A successful outcome always hinges on coupling the chosen purification technique with rigorous analytical verification to ensure the final product meets the demanding specifications of modern chemical science.

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Assessing the reactivity of 5-Amino-2-methylbenzonitrile vs 3-amino-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 5-Amino-2-methylbenzonitrile and 3-amino-4-methylbenzonitrile

Introduction

In the landscape of pharmaceutical and materials science, substituted benzonitriles are invaluable intermediates, serving as foundational scaffolds for a diverse array of complex molecules.[1] Their reactivity is a nuanced interplay of electronic and steric effects conferred by the substituents on the aromatic ring. This guide presents a detailed comparative analysis of two constitutional isomers: this compound and 3-amino-4-methylbenzonitrile.

While structurally similar, the distinct placement of the amino and methyl groups relative to the nitrile functionality imparts unique chemical personalities to each molecule. Understanding these subtle differences is paramount for researchers, scientists, and drug development professionals in designing rational synthetic routes, predicting reaction outcomes, and optimizing process conditions. This document provides a side-by-side assessment of their electronic properties and reactivity in key transformations, supported by established chemical principles and detailed experimental protocols.

Structural and Electronic Properties: A Tale of Two Isomers

The core of the reactivity differences between this compound and 3-amino-4-methylbenzonitrile lies in the electronic contributions of their substituents: the strongly electron-donating amino group (+R > -I), the weakly electron-donating methyl group (+I, hyperconjugation), and the strongly electron-withdrawing nitrile group (-R, -I).[2][3]

  • This compound: The amino group is positioned meta to the electron-withdrawing nitrile group. This arrangement prevents direct resonance delocalization of the nitrogen's lone pair into the cyano group. The methyl group is ortho to the nitrile, providing a minor inductive electron-donating effect and potential steric influence.

  • 3-amino-4-methylbenzonitrile: Similarly, the amino group is meta to the nitrile group. However, the methyl group is now para to the nitrile. While the electronic effect of a meta-substituent on a distant functional group can be minimal, the overall electron density distribution across the aromatic ring differs, influencing site-selectivity in reactions like electrophilic aromatic substitution.[3]

The primary consequence of this substitution pattern is a significant increase in the electron density of the aromatic ring for both isomers compared to unsubstituted benzonitrile, coupled with a decrease in the electrophilicity of the nitrile carbon.[4][5]

Physicochemical Properties

A summary of the key physical and structural properties for both compounds is provided below.

PropertyThis compound3-amino-4-methylbenzonitrileReference(s)
CAS Number 50670-64-960710-80-7[6][7]
Molecular Formula C₈H₈N₂C₈H₈N₂[7][8]
Molecular Weight 132.16 g/mol 132.16 g/mol [7][9]
Appearance Yellow to brown powderTan solid[10][11]
Melting Point 88-91 °C~97 °C (from synthesis)[6][11]

Comparative Reactivity Analysis

The reactivity of these isomers can be dissected by considering the three key reactive sites: the amino group, the nitrile group, and the aromatic ring.

Reactivity of the Amino Group

The amino group in both molecules is a potent nucleophile, though its basicity is attenuated by the electron-withdrawing effect of the meta-nitrile group.[2]

A. Basicity and Nucleophilicity (Acylation & Alkylation)

Both isomers are expected to be weaker bases than aniline due to the inductive and resonance effects of the nitrile group.[2] The difference in basicity between the two isomers is likely to be minimal, as the primary deactivating group (-CN) is meta in both cases. However, the amino group remains sufficiently nucleophilic for common transformations like acylation and alkylation.[2][12] The reaction rates are expected to be high for both, driven by the nucleophilic nitrogen.

B. Diazotization and Sandmeyer Reactions

The amino group in both isomers can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups via the Sandmeyer or related reactions.[13][14] This transformation allows for the replacement of the amino group with halogens, hydroxyl, or even another cyano group.[15][16] Given the similar electronic environment around the amino group, both isomers should undergo diazotization under standard conditions (NaNO₂, aq. acid, 0-5 °C) with comparable efficiency.

Reactivity of the Nitrile Group

The nitrile group is characterized by its electrophilic carbon atom, making it susceptible to hydrolysis and reduction.[1] However, the potent electron-donating amino and methyl groups on the ring decrease the electrophilicity of the nitrile carbon, making it less reactive than in unsubstituted benzonitrile.[4][5]

  • Prediction: 3-amino-4-methylbenzonitrile might exhibit slightly lower nitrile reactivity. The methyl group is para to the nitrile, and its electron-donating hyperconjugation effect can more effectively delocalize into the nitrile system compared to the ortho-methyl group in the 5-amino isomer, which may also introduce some steric hindrance.

Common transformations include:

  • Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are required to reduce the deactivated nitrile group to a primary amine (-CH₂NH₂).[2]

  • Hydrolysis: Acid- or base-catalyzed hydrolysis can convert the nitrile to a carboxylic acid, though typically requiring harsh conditions due to the deactivation.[1][5]

Electrophilic Aromatic Substitution (EAS)

The directing effects in EAS are dominated by the most powerful activating group, the amino substituent. The -NH₂ group is a strong ortho, para-director.[2]

  • For this compound: The amino group at C-5 directs incoming electrophiles to the C-4 and C-6 positions. The C-2 position is blocked. The C-4 position is sterically accessible, while the C-6 position is flanked by the methyl group. Therefore, electrophilic attack is most likely to occur at the C-4 position.

  • For 3-amino-4-methylbenzonitrile: The amino group at C-3 directs to the C-2 and C-6 positions. The C-4 position is blocked. The C-2 position is adjacent to the electron-withdrawing nitrile group, which disfavors substitution. The C-6 position is sterically open and electronically favored. Therefore, electrophilic attack is predicted to occur regioselectively at the C-6 position.

Caption: Predicted regioselectivity in electrophilic aromatic substitution.

Experimental Protocols

The following protocols are provided as representative procedures for key transformations. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: N-Acylation of the Amino Group

This protocol describes the protection of the amino group via acylation with acetic anhydride, a common step before performing reactions on other parts of the molecule.[2][17]

Objective: To selectively acylate the amino group of this compound or 3-amino-4-methylbenzonitrile.

Materials:

  • Aminomethylbenzonitrile isomer (1.0 eq)

  • Pyridine (solvent)

  • Acetic Anhydride (1.2 eq)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aminomethylbenzonitrile isomer (e.g., 5.0 g, 37.8 mmol) in pyridine (30 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (4.3 mL, 45.4 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water and stir for 30 minutes to precipitate the product.

  • Extraction: Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product.

Acylation_Workflow start Dissolve aminobenzonitrile in pyridine cool Cool to 0 °C start->cool add Add acetic anhydride dropwise cool->add react Stir at room temp (4-6h) add->react monitor Monitor by TLC react->monitor workup Pour into ice-water react->workup extract Filter or Extract with Ethyl Acetate workup->extract purify Wash, Dry, and Concentrate extract->purify product N-Acetylated Product purify->product

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Amino-2-methylbenzonitrile in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, process chemists, and quality control analysts, the accurate quantification of key intermediates is paramount to ensuring reaction efficiency, yield optimization, and the safety profile of the final active pharmaceutical ingredient (API). 5-Amino-2-methylbenzonitrile, a pivotal building block in the synthesis of various pharmaceuticals, requires robust analytical methods to monitor its consumption and formation in complex reaction matrices.

This guide provides an in-depth comparison of three prevalent analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies are presented with a focus on the causal reasoning behind experimental choices, ensuring a self-validating system for reliable and reproducible results.

Choosing the Right Tool for the Job: An Overview

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. This compound is a solid at room temperature with a melting point of 88-91°C and a boiling point of 110°C at reduced pressure (22 mmHg).[1][2] Its structure contains a polar amino group and a nitrile group, making it amenable to several analytical approaches.

  • High-Performance Liquid Chromatography (HPLC) is often the workhorse for non-volatile and thermally sensitive compounds, making it a strong candidate for this analysis.[3]

  • Gas Chromatography (GC) excels in the analysis of volatile and thermally stable compounds.[4] While the analyte has a relatively high boiling point, GC analysis is feasible, though it may require derivatization to improve chromatographic performance.

  • Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful alternative that is often non-destructive and can provide direct quantification without the need for an identical standard of the analyte for calibration curves.[5][6]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a highly versatile and widely adopted technique for the separation, identification, and quantification of components in a liquid sample.[3] For this compound, a reversed-phase HPLC method is the most logical approach due to the molecule's moderate polarity.

Rationale for Method Design

A stability-indicating HPLC method is crucial to ensure that the analyte peak is resolved from any starting materials, by-products, or degradation products.[3] A C18 column is selected for its broad applicability in retaining moderately polar compounds. The mobile phase, a gradient of acetonitrile and water with 0.1% formic acid, serves a dual purpose: the acetonitrile gradient allows for the elution of compounds with varying polarities, while the formic acid protonates the amino group, leading to sharper peaks and improved chromatography. UV detection is chosen due to the chromophoric nature of the aromatic ring in the analyte.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a reference standard of this compound in the mobile phase (at initial conditions) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Quench the reaction mixture at specified time points and dilute with the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography (GC): A Volatility-Focused Approach

GC is a powerful technique for separating and analyzing volatile organic compounds.[4] For this compound, direct injection is possible, but the presence of the primary amino group can lead to peak tailing and interaction with the column. To mitigate this, derivatization is often employed to increase volatility and reduce polarity.

Rationale for Method Design

Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -NH2 group into a less polar and more volatile trimethylsilyl (-N(Si(CH3)3)2) derivative.[7] This improves peak shape and thermal stability. A non-polar capillary column, such as a DB-5ms, is suitable for separating the derivatized analyte from other components in the reaction mixture. Mass Spectrometry (MS) is used for detection due to its high sensitivity and selectivity, allowing for confident identification of the derivatized analyte.

Experimental Protocol: GC-MS (with Derivatization)

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Derivatization:

  • Evaporate a known volume of the reaction mixture sample to dryness under a stream of nitrogen.

  • Add 100 µL of BSTFA and 100 µL of a non-polar solvent (e.g., dichloromethane).

  • Heat the mixture at 70°C for 30 minutes.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at 1.0 mL/min

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial: 100°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Injection Mode: Split (e.g., 20:1)

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

  • Source Temperature: 230°C

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis with derivatization.

Quantitative NMR (qNMR): A Direct Measurement Approach

qNMR has emerged as a powerful tool for the quantitative analysis of organic compounds, offering direct measurement without the need for response factors or calibration curves of the analyte itself.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8]

Rationale for Method Design

For accurate quantification, an internal standard with a known concentration is added to the sample. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or other components in the mixture. Maleic acid is a good choice as it is stable, non-volatile, and has a sharp singlet in a relatively clear region of the ¹H NMR spectrum. A sufficient relaxation delay (D1) is crucial to ensure that all protons have fully relaxed between pulses, which is essential for accurate integration.

Experimental Protocol: ¹H-qNMR

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Add a known volume or weight of the reaction mixture to the NMR tube.

  • Add a deuterated solvent (e.g., DMSO-d₆) to dissolve the components.

NMR Acquisition Parameters:

  • Pulse Program: Standard 90° pulse

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative work)

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32)

  • Acquisition Time: ~2-4 seconds

Data Processing:

  • Apply Fourier transformation and phase correction.

  • Carefully integrate the well-resolved signal of the analyte and the signal of the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / MWIS) * (MWanalyte / Vsample)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • m = mass

    • MW = Molecular weight

    • V = Volume

    • IS = Internal Standard

Workflow for qNMR Analysis

Caption: Workflow for quantitative NMR (qNMR) analysis.

Performance Comparison

The choice of analytical method often involves a trade-off between speed, sensitivity, cost, and the level of information required. The following table summarizes the typical performance characteristics of each technique for the analysis of this compound, based on established method validation principles.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-MS)Quantitative NMR (qNMR)International Guideline (ICH Q2(R1))
Linearity (R²) ≥ 0.999≥ 0.998N/A (Direct Ratio)≥ 0.99
Linear Range 0.1 - 500 µg/mL1 - 200 µg/mLMethod DependentMethod Dependent
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%98.0% - 102.0%98.0% - 102.0% for drug substance
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%≤ 1.5%≤ 2% is commonly acceptable
- Intermediate Precision≤ 1.5%≤ 2.5%≤ 2.0%Method and analyte dependent
Limit of Quantitation (LOQ) ~0.1 µg/mL~1 µg/mL~10 µg/mLTo be determined and validated
Analysis Time per Sample 15-20 minutes20-30 minutes (plus derivatization)10-15 minutes (plus long D1)-

Conclusion and Recommendations

Each of the discussed techniques offers a viable path for the quantitative analysis of this compound in a reaction mixture, with distinct advantages and considerations.

  • HPLC stands out as the most robust and versatile method for routine quality control. It generally provides excellent precision and accuracy without the need for derivatization, and its ability to resolve a wide range of impurities makes it ideal for stability-indicating assays.[3]

  • GC-MS is a highly sensitive and specific alternative, particularly if volatile impurities are also of interest. However, the requirement for derivatization adds an extra step to the sample preparation, potentially introducing variability.[7]

  • qNMR is an exceptionally powerful tool for primary analysis and for situations where a certified reference standard of the analyte is not available. Its direct quantification capability is a significant advantage, though its sensitivity is typically lower than chromatographic methods.[5][6]

For drug development professionals, a combination of these techniques provides a comprehensive analytical toolkit. HPLC is recommended for routine in-process control and final product release testing. qNMR is invaluable for the initial characterization of reference standards and for orthogonal verification of results. GC-MS can be a useful problem-solving tool, especially for identifying unknown volatile impurities. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, throughput, and the available instrumentation.

References

  • Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229–240.
  • Akyuz, M. (2008). Simultaneous Determination of Aliphatic and Aromatic Amines in Ambient Air and Airborne Particulate Matters by Gas Chromatography–Mass Spectrometry. Atmospheric Environment, 42(16), 3809–3819.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis.
  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Agilent Technologies. (2011). Easy, Precise and Accurate Quantitative NMR.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
  • Dong, M. W. (2015). Modern HPLC for Practicing Scientists. John Wiley & Sons.
  • Waters Corporation. (n.d.). A New Paradigm for Metabolism Studies: UPLC/Q-Tof.
  • N.H.P. Laboratories. (n.d.). ultrahigh pressure liquid chromatography—mass spectrometer dual detector (uplc‑ ms/ms ).
  • University of Wisconsin-Madison. (n.d.). Practical Aspects of Quantitative NMR Experiments.
  • Zhang, Y., et al. (2013). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Garai, L., & Fekete, J. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America, 33(7).
  • National Center for Biotechnology Information. (2017). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. Analytical Sciences, 33(3), 369-373.
  • Macherey-Nagel. (n.d.). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing.
  • KNAUER. (2011). Determination of 17 AQC derivatized - Amino acids in baby food samples.
  • Baskal, S., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(10), 1547–1565.
  • UPCommons. (2024). A UPLC-MS/MS method for quantification of metabolites in the ethylene biosynthesis pathway and its biological validation in Arabidopsis.
  • MicroSolv Technology Corporation. (n.d.). APPLICATION NOTES - HPLC.
  • Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2007). Recent Advances In Doping Analysis (15). Sport und Buch Strauß.
  • Journal of Chemical and Pharmaceutical Research. (2015). Determination of amino acid without derivatization by using HPLC - HILIC column.
  • Shimadzu. (n.d.). Analysis of Amino Acids in Fermented Food and Drinks.
  • SciSpace. (2016). Principle, Instrumentation, and Applications of UPLC: A Novel Technique of Liquid Chromatography.
  • ResearchGate. (2013). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • National Center for Biotechnology Information. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
  • JEOL Ltd. (n.d.). Welcome! Quick Introduction to Quantitative NMR.
  • ResearchGate. (2015). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.

Sources

The Alchemist's Guide to Certainty: Cross-Referencing Spectroscopic Data with Chemical Databases

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the journey from a newly synthesized molecule or an unknown analyte to a confirmed chemical identity is paved with data. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are the languages we use to interrogate these molecular entities. Each spectrum is a rich narrative, a fingerprint of the compound's unique structure and properties. However, a raw spectrum in isolation is an unsolved cipher. True analytical power is unlocked through the rigorous process of cross-referencing this experimental data against the vast, collective knowledge housed in chemical and spectral databases.

This guide provides an in-depth comparison of the critical tools and methodologies that form the bedrock of confident compound identification. We will navigate the landscape of spectral databases, dissect the logic of data analysis workflows, and establish the non-negotiable protocols for acquiring high-fidelity data. This is not merely a list of steps; it is a strategic guide to building a self-validating system of inquiry, ensuring that every identification is supported by a robust foundation of evidence.

The Landscape of Chemical and Spectroscopic Databases: A Comparative Overview

The success of identifying an unknown compound is fundamentally dependent on the quality and breadth of the reference libraries used. A diverse array of databases is available, each with its own strengths and focus. The choice of database can significantly influence the outcome of a search.

Major Chemical Structure Databases

These databases are essential for retrieving information about known compounds, including their structures, properties, and links to relevant literature and spectral data.

DatabaseKey FeaturesPrimary FocusLicensing
PubChem A massive public repository containing information on chemical substances and their biological activities. It is deeply integrated with other NCBI databases like PubMed and Gene.[1]Chemical information and its relation to biological systems.Open Access
ChemSpider An open-access chemical structure database providing fast access to over 67 million structures from hundreds of data sources.[2] It links to a wide array of information, including patents, vendor information, and analytical data.[2]A comprehensive, community-enriched resource for chemical data.Open Access (owned by the Royal Society of Chemistry)
Reaxys A powerful database containing extensive information on chemical compounds, reactions, and properties, with a strong emphasis on experimental data extracted from literature and patents.[3]Organic, inorganic, and organometallic chemistry, with a focus on reaction and substance data.Commercial
Prominent Spectroscopic Databases

These databases are the primary resources for matching experimental spectra against a library of known compounds.

Database/LibraryTechnique(s)Number of Spectra (approx.)Key Features & Focus
NIST/EPA/NIH Mass Spectral Library GC-MS (EI), MS/MSOver 3 million spectra in the 2023 release.[4][5]The world's most widely used mass spectral reference library, featuring carefully evaluated spectra and sophisticated search software.[6]
Wiley Registry® of Mass Spectral Data GC-MSOver 819,000 spectra for 564,968 unique compounds in the 11th Edition.A vast collection of high-quality mass spectra, often bundled with the NIST library.[7]
Spectral Database for Organic Compounds (SDBS) MS, ¹H NMR, ¹³C NMR, FT-IR, Raman, ESROver 34,000 compounds covered.A free, integrated database offering a variety of spectroscopic data for a given compound.
BioMagResBank (BMRB) NMRExtensive collection of NMR data for proteins, nucleic acids, and metabolites.A repository for NMR data from biological macromolecules and metabolites, promoting FAIR data principles.[8]

The Workflow of Identification: From Sample to Certainty

The process of identifying an unknown compound is a systematic workflow that begins with meticulous data acquisition and culminates in a validated structural assignment. The following sections detail the experimental protocols and data analysis pipelines for the three core spectroscopic techniques.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerhouse for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.[9]

  • Instrument Calibration and Optimization: Before analysis, the mass spectrometer must be calibrated to ensure mass accuracy.[10]

  • Sample Preparation: The sample should be prepared in a suitable solvent and at an appropriate concentration to achieve optimal ionization without causing detector saturation.[10]

  • Chromatographic Separation (for LC-MS/GC-MS): A robust chromatographic method is crucial for separating analytes and reducing matrix effects.[10]

  • Mass Spectrometer Settings:

    • Ionization Mode: Select the appropriate ionization technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI) based on the analyte's properties.[10]

    • Mass Range: Set a mass range that includes the expected molecular weights of the compounds of interest.[10]

  • Data Acquisition: Acquire the data, ensuring stable instrument performance throughout the run.[10]

The following diagram illustrates the logical flow for identifying an unknown compound using mass spectrometry data.

MS_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Referencing Cross-Referencing cluster_Validation Validation & Elucidation A1 Sample Preparation A2 LC/GC Separation A1->A2 A3 Mass Spectrometry A2->A3 P1 Peak Detection & Deconvolution A3->P1 P2 Generate Peak List P1->P2 R1 Spectral Library Search (e.g., NIST, Wiley) P2->R1 R2 Chemical Database Search (e.g., PubChem, ChemSpider) R1->R2 Verify Hits V1 Interpret Fragmentation R2->V1 V2 Propose Structure V1->V2 V3 Orthogonal Method Validation (NMR, IR) V2->V3 Final Final V3->Final Confirmed Identity

Caption: Mass Spectrometry data analysis workflow for compound identification.

The core of the MS cross-referencing process is the spectral library search. Algorithms like the NIST MS Search use a match factor to quantify the similarity between the experimental spectrum and library spectra.[11] It's crucial to remember that a high match factor is an aid to identification, not the final word; a trained eye and chemical reasoning are indispensable.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides unparalleled detail about the structure and connectivity of a molecule.[9] Cross-referencing experimental NMR data with literature values is a critical step in structural confirmation.[12]

  • Sample Preparation: Dissolve 1-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent. The choice of solvent is crucial to avoid signal overlap.[13] Add an internal standard like tetramethylsilane (TMS) for accurate chemical shift referencing.[13]

  • Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[14]

  • 1D NMR Acquisition: For quantitative accuracy, especially in ¹³C NMR, use an appropriate relaxation delay.[10]

  • 2D NMR Experiments: For unambiguous structure elucidation, acquiring 2D NMR spectra (e.g., COSY, HSQC, HMBC) is highly recommended as they provide vital connectivity information.[12]

The following diagram illustrates a systematic workflow for comparing experimental NMR data with literature values.[12]

NMR_Workflow cluster_Data Experimental Data cluster_Literature Literature Data cluster_Analysis Comparative Analysis cluster_Conclusion Conclusion D1 Sample Preparation D2 NMR Data Acquisition (1D & 2D) D1->D2 D3 Data Processing (Referencing, Phasing) D2->D3 A1 Tabulate & Compare Chemical Shifts, Multiplicities, and Coupling Constants D3->A1 L1 Search Chemical Databases (e.g., SciFinder, Reaxys, SDBS) L2 Extract Reported Spectral Data L1->L2 L2->A1 A2 Analyze 2D Correlations A1->A2 C1 Confirm or Revise Structure A2->C1 C2 Report Findings C1->C2 IR_Workflow Start Acquire IR Spectrum Step1 Analyze Functional Group Region (>1500 cm⁻¹) - Look for O-H, N-H, C=O, C≡C, C≡N stretches Start->Step1 Step2 Analyze Fingerprint Region (<1500 cm⁻¹) - Unique pattern for each compound Step1->Step2 Step3 Propose Potential Functional Groups Step2->Step3 Step4 Search Spectral Library (e.g., SDBS, Wiley) Step3->Step4 Step5 Compare Experimental and Library Spectra Step4->Step5 Conclusion Identify Functional Groups & Aid in Structure Confirmation Step5->Conclusion

Caption: The logical flow of IR spectral analysis and library matching.

Ensuring Trustworthiness: The Pillars of a Self-Validating System

The ultimate goal of cross-referencing spectroscopic data is to achieve an unambiguous and correct identification. This requires a commitment to scientific integrity at every stage of the process.

The Power of Orthogonal Methods

Relying on a single spectroscopic technique for compound identification can be misleading. [15]A robust identification is built upon the convergence of evidence from multiple, independent (orthogonal) methods. [16]For instance, the molecular weight from mass spectrometry, the functional groups from IR spectroscopy, and the detailed connectivity from NMR spectroscopy together provide a much more complete and reliable picture of the molecular structure. [14]

Data Quality and Validation

"Garbage in, garbage out" is a particularly apt adage for spectroscopic data analysis. High-quality, reproducible experimental data is the bedrock of reliable compound identification. [10]

  • Metadata is Crucial: Detailed records of experimental conditions are essential for data interpretation and reproducibility. [17]* Know Your Artifacts: Be aware of potential artifacts from your sampling technique, such as baseline distortions in ATR-FTIR. [18]* Troubleshooting Poor Matches: A low match score in a library search can be due to several factors, including co-eluting peaks, differences in experimental conditions compared to the library data, or an overloaded detector. [19]

The Role of User-Created Libraries

While commercial databases are invaluable, creating and maintaining in-house spectral libraries of frequently analyzed or newly synthesized compounds can significantly streamline future identification efforts. [20]These user-defined libraries can be curated to the specific needs of a research group or organization. [20]

The Future is Integrated and Automated

The field of spectral data analysis is rapidly evolving, with the integration of artificial intelligence and machine learning offering new avenues for automated structure elucidation. [21]These tools leverage vast datasets to predict spectra from structures and vice versa, promising to accelerate the pace of discovery. However, the fundamental principles of acquiring high-quality data and critically evaluating the results against well-curated databases will remain the cornerstones of confident chemical identification.

By embracing the methodologies and best practices outlined in this guide, researchers can build a robust and self-validating framework for their analytical work, transforming the complex symphony of spectroscopic data into the clear and certain identification of chemical compounds.

References

  • Williams, A. (2000). Recent advances in NMR prediction and automated structure elucidation software. Current Opinion in Drug Discovery & Development, 3(3), 298–305.
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  • NIST spectral library matching was poor, puzzling Livermore. Wiley Analytical Science.
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A Comparative Guide to Binding Affinity Studies of 5-Amino-2-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for studying the binding affinity of 5-Amino-2-methylbenzonitrile derivatives, a scaffold of significant interest in medicinal chemistry. We will explore the rationale behind experimental design, present detailed protocols for key affinity measurement techniques, and analyze structure-activity relationship (SAR) data to inform future drug discovery efforts. Our focus is on providing researchers, scientists, and drug development professionals with a practical framework for characterizing the interactions of these promising compounds with their biological targets.

The Significance of the this compound Scaffold

The this compound core is a versatile building block in the synthesis of a wide array of biologically active molecules.[1] Its utility stems from the presence of multiple reactive sites—the amino and nitrile groups, and the aromatic ring—that allow for diverse chemical modifications. This scaffold is particularly prominent in the design of kinase inhibitors, where the aminobenzonitrile moiety can serve as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase ATP-binding site.[2][3] Understanding the binding affinity of derivatives of this scaffold is paramount to optimizing their potency and selectivity as potential therapeutic agents.[3]

Principles of Measuring Binding Affinity

The strength of the interaction between a ligand (e.g., a this compound derivative) and its protein target is quantified by the binding affinity.[4] This is typically reported as the dissociation constant (Kd), which represents the concentration of ligand at which half of the protein binding sites are occupied at equilibrium.[4] A smaller Kd value signifies a higher binding affinity.[4] Several robust biophysical techniques can be employed to determine Kd, each with its own set of advantages and considerations.[5][6] The choice of method often depends on factors such as the properties of the interacting molecules, the required throughput, and the level of thermodynamic detail desired.

Gold-Standard Techniques for Binding Affinity Determination

A rigorous characterization of binding affinity often involves the use of orthogonal methods to ensure the reliability of the results.[6] Here, we detail the protocols for three widely accepted techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[7][8] It provides not only the equilibrium dissociation constant (Kd) but also the kinetic rate constants for association (ka) and dissociation (kd).[9]

Experimental Protocol: SPR for Kd Determination

  • Immobilization of the Ligand (Protein):

    • Covalently attach the purified protein target to a sensor chip with a carboxymethylated dextran surface.[4] The choice of immobilization chemistry (e.g., amine coupling) should be optimized to ensure the protein's activity is retained.

    • The amount of immobilized protein should be sufficient to generate a robust signal, yet low enough to avoid mass transport limitations.[7]

  • Analyte Preparation (this compound Derivative):

    • Prepare a series of dilutions of the small molecule derivative in a suitable running buffer. The concentration range should ideally span from 0.1 to 10 times the expected Kd.[8]

  • Binding Measurement:

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.[8]

    • Monitor the change in the SPR signal (measured in response units, RU) over time to generate a sensorgram. The sensorgram will show an association phase during analyte injection and a dissociation phase during buffer flow.[8]

  • Data Analysis:

    • For steady-state affinity measurement, plot the response at equilibrium against the analyte concentration and fit the data to a 1:1 binding model to determine the Kd.[10]

    • For kinetic analysis, globally fit the association and dissociation curves from all analyte concentrations to a suitable kinetic model to determine ka and kd. The Kd can then be calculated as kd/ka.[9]

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Protein Protein Target Chip SPR Sensor Chip Protein->Chip Immobilization Derivative Benzonitrile Derivative (Analyte) Buffer Running Buffer Derivative->Buffer Serial Dilution SPR SPR Instrument Buffer->SPR Flow Sensorgram Sensorgram (RU vs. Time) SPR->Sensorgram Real-time Detection Fitting Data Fitting (Steady-State or Kinetic) Sensorgram->Fitting Results Kd, ka, kd Fitting->Results cluster_prep Preparation cluster_run Titration cluster_analysis Analysis Protein Protein in Cell Buffer Matched Buffer Protein->Buffer Dialysis ITC ITC Instrument Protein->ITC Ligand Ligand in Syringe Ligand->Buffer Dialysis Ligand->ITC Sequential Injections RawData Raw Data (Heat Bursts) ITC->RawData Heat Measurement Isotherm Binding Isotherm RawData->Isotherm Integration Thermo Kd, n, ΔH, ΔS Isotherm->Thermo Model Fitting

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. [5][11]It is particularly well-suited for high-throughput screening to identify initial hits.

Experimental Protocol: FP for Competitive Binding Assay

  • Tracer Development:

    • Synthesize a fluorescently labeled version of a known binder (the "tracer") for the protein of interest. The fluorophore should be chosen to have suitable excitation and emission wavelengths for the available plate reader. [5]

  • Assay Optimization:

    • Determine the optimal concentration of the tracer and protein that gives a stable and robust signal window (the difference in polarization between bound and free tracer). [12]

  • Competitive Binding:

    • In a microplate, add the protein and the fluorescent tracer at their optimized concentrations.

    • Add varying concentrations of the unlabeled this compound derivative (the competitor).

    • Incubate the plate to allow the binding reaction to reach equilibrium. [5]

  • Measurement and Analysis:

    • Measure the fluorescence polarization using a plate reader.

    • Plot the polarization values against the concentration of the competitor.

    • Fit the resulting sigmoidal curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer. The Ki (an indicator of binding affinity) can then be calculated from the IC50 using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_run Assay cluster_analysis Analysis Tracer Fluorescent Tracer Plate Microplate Incubation Tracer->Plate Protein Protein Target Protein->Plate Competitor Unlabeled Derivative Competitor->Plate Titration Reader FP Plate Reader Plate->Reader Measurement Curve Competition Curve Reader->Curve Plot Polarization IC50 IC50/Ki Value Curve->IC50 Fit Data

Caption: Fluorescence Polarization (FP) competitive assay workflow.

Comparative Analysis of this compound Derivatives as Kinase Inhibitors

While a comprehensive SAR study for a single series of this compound derivatives is not publicly available, we can draw valuable insights from related aminobenzonitrile and benzamide structures targeting therapeutically relevant kinases like the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases. [13][14][15]These kinases are crucial regulators of cell proliferation and are often dysregulated in cancer. [14][16] The following table presents a comparative summary of the inhibitory activities of various substituted aminobenzonitrile and related scaffolds against these kinases. The data is compiled from multiple sources to illustrate the impact of structural modifications on binding affinity.

Compound Scaffold Target Kinase Key Substitutions IC50 (nM) Reference
4-Anilino-quinazolineEGFR3-chloro-4-fluoroaniline at C41[2]
Thieno[3,2-b]pyridine-6-carbonitrileSrc Kinase2,4-dichloro-5-methoxyphenylamino at C7<10 (approx.)[6]
5-TrifluoromethylpyrimidineEGFR(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)91[1]
N-benzylbenzamideAurora AAllosteric inhibitor6500[17]
Pyrrolo[3,4-c]pyrazoleAurora A/B/C5-amido-pyrrolopyrazole coreA: 13, B: 79, C: 61[7]
Pan-Aurora InhibitorAurora A/B/CPhenyl-amino scaffoldA: 5, B: 4, C: 1[14]

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. While not a direct measure of Kd, they are a widely accepted proxy for binding affinity in drug discovery.

Structure-Activity Relationship Insights

From the comparative data, several key principles emerge for the design of potent kinase inhibitors based on an aminobenzonitrile-like core:

  • Hinge-Binding is Critical: The amino group is often essential for forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

  • Substitutions on the Phenyl Ring: Modifications to the phenyl ring can be used to probe different pockets within the ATP-binding site. For instance, bulky or hydrophobic groups can extend into the back pocket, often increasing potency and selectivity. [5]* Exploiting Allosteric Sites: As demonstrated by the N-benzylbenzamide derivative, moving away from the highly conserved ATP-binding site to target allosteric pockets can offer an alternative strategy for achieving selectivity. [17]* Pan-Inhibition vs. Selectivity: Depending on the therapeutic goal, the scaffold can be decorated to achieve either broad inhibition across a kinase family (pan-inhibitor) or high selectivity for a single member. [7][14] The this compound scaffold provides an excellent starting point for exploring these principles. The 2-methyl group can influence the orientation of the molecule in the binding pocket, while the 5-amino position offers a vector for introducing a wide variety of substituents to target different regions of the kinase domain.

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor This compound Core Hinge Hinge Region BackPocket Back Pocket SolventFront Solvent Front Core Aminobenzonitrile Core->Hinge H-Bonds Methyl 2-Methyl Methyl->BackPocket Steric/Hydrophobic Interactions Amino 5-Amino Amino->SolventFront Substitution Vector (R-group)

Sources

The Superior Scaffolding of 5-Amino-2-methylbenzonitrile: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of optimal building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the quality of the final compounds. In the landscape of versatile chemical intermediates, 5-Amino-2-methylbenzonitrile emerges as a superior scaffold compared to its positional isomers. This guide provides an in-depth comparative analysis, supported by experimental evidence and theoretical principles, to demonstrate its advantages in key synthetic transformations.

At the heart of its utility lies the unique arrangement of its functional groups: an amino group, a methyl group, and a nitrile moiety on a benzene ring. This specific orientation imparts a favorable combination of reactivity, regioselectivity, and steric properties that are often less optimal in its analogs, such as 3-Amino-4-methylbenzonitrile and 2-Amino-5-methylbenzonitrile.

A Comparative Overview of Physicochemical Properties

The positional isomerism in aminomethylbenzonitriles leads to distinct physicochemical properties that influence their behavior in solution and their reactivity. While comprehensive comparative data is sparse, a summary of key properties for this compound is provided below.

PropertyValueReference(s)
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
Melting Point 88-91 °C[2][3]
Boiling Point 110 °C at 22 mmHg[2]
Appearance Tan powder[1]
Solubility Soluble in polar organic solvents[4]

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectroscopy, provide unique fingerprints for each isomer, allowing for their unambiguous identification. These differences arise from the distinct electronic environments of the protons and carbon atoms due to the varied positions of the substituents.

Enhanced Performance in Key Synthetic Reactions

The strategic placement of the amino and methyl groups in this compound offers distinct advantages in several classes of reactions crucial for the synthesis of pharmaceuticals and other functional molecules.

Superiority in Heterocycle Synthesis: The Case of Quinazolines

Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, making them valuable targets in drug discovery.[5] The synthesis of quinazolines often involves the cyclization of anthranilonitrile (2-aminobenzonitrile) derivatives. The substitution pattern of the starting aminobenzonitrile can significantly impact the feasibility and outcome of these reactions.

The electron-donating nature of the methyl and amino groups influences the nucleophilicity of the amino group and the reactivity of the nitrile. In this compound, the ortho-methyl group can exert a steric influence that directs the cyclization, potentially leading to higher regioselectivity and yields in certain annulation strategies.

General Experimental Protocol for Quinazoline Synthesis from 2-Aminobenzonitriles:

A common method involves the reaction of a 2-aminobenzonitrile derivative with an aldehyde and an arylboronic acid in a palladium-catalyzed three-component tandem reaction.[1]

Materials:

  • 2-Aminobenzonitrile derivative (e.g., this compound)

  • Aldehyde

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • To a reaction vessel, add the 2-aminobenzonitrile derivative, aldehyde, arylboronic acid, palladium catalyst, ligand, and base.

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired quinazoline.

G cluster_reactants Reactants cluster_reagents Reagents 2_aminobenzonitrile 2-Aminobenzonitrile Derivative reaction_mixture Reaction Mixture 2_aminobenzonitrile->reaction_mixture aldehyde Aldehyde aldehyde->reaction_mixture boronic_acid Arylboronic Acid boronic_acid->reaction_mixture catalyst Pd Catalyst + Ligand catalyst->reaction_mixture base Base base->reaction_mixture solvent Solvent solvent->reaction_mixture heating Heating reaction_mixture->heating workup Aqueous Workup heating->workup purification Purification workup->purification quinazoline Quinazoline Product purification->quinazoline

General workflow for quinazoline synthesis.
Favorable Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in modern organic synthesis. The electronic and steric properties of the aryl halide substrate are critical for the success of these reactions. While this compound itself is not a halide, its derivatives, such as a brominated analog, would be valuable coupling partners.

The electronic nature of the substituents on the benzonitrile ring influences the rate-determining oxidative addition step of the catalytic cycle. The electron-donating amino and methyl groups in this compound increase the electron density of the aromatic ring. This can make the oxidative addition of a palladium(0) catalyst to an aryl-halide bond more challenging compared to electron-deficient systems. However, the unique substitution pattern can also be advantageous.

In the case of a hypothetical 5-amino-2-bromo-4-methylbenzonitrile, the bromine atom is ortho to the methyl group and meta to the amino group. The steric bulk of the ortho-methyl group can influence the approach of the bulky phosphine-ligated palladium catalyst, potentially leading to higher regioselectivity in reactions with multiple reactive sites.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (e.g., a brominated derivative of this compound)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Ligand (if necessary)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • In an inert atmosphere, combine the aryl halide, arylboronic acid, palladium catalyst, and base in a reaction vessel.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction and perform a standard aqueous workup.

  • Purify the product by column chromatography.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)2, Base) ArPdAr_prime->Pd0 Reductive Elimination Product Biaryl Product ArPdAr_prime->Product Ar-Ar'

Simplified Suzuki-Miyaura catalytic cycle.

The Impact of Isomeric Substitution on Reactivity

The superiority of this compound can be rationalized by considering the electronic and steric effects of its substituents in comparison to its isomers.

  • 3-Amino-4-methylbenzonitrile: In this isomer, the amino group is para to the nitrile and the methyl group is meta. The strong electron-donating effect of the amino group is directed towards the nitrile, potentially decreasing its electrophilicity.

  • 2-Amino-5-methylbenzonitrile: Here, the amino group is ortho to the nitrile. While this proximity can facilitate certain intramolecular reactions, it can also lead to steric hindrance and unwanted side reactions. The direct electronic interaction between the adjacent amino and nitrile groups can also significantly alter their reactivity profiles.

In contrast, this compound positions the strongly activating amino group meta to the nitrile, moderating its electronic influence on the cyano group. The methyl group is ortho to the nitrile, providing a degree of steric shielding that can enhance regioselectivity in certain reactions without being overly prohibitive.

Conclusion

While direct, side-by-side comparative studies with quantitative yield data for all conceivable reactions are not always available, a thorough analysis of the electronic and steric effects, supported by the wealth of knowledge in synthetic organic chemistry, strongly suggests that this compound offers a more advantageous and predictable reactivity profile than its common positional isomers. Its unique substitution pattern provides a balanced interplay of electronic activation and steric direction, making it a superior building block for the efficient and selective synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. For researchers aiming to streamline their synthetic efforts and achieve greater control over their chemical transformations, this compound represents a strategic and valuable choice.

References

  • Pandey, A., & Verma, R. S. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Letters in Organic Chemistry, 17(11), 834-850.
  • Organic Chemistry Portal. Synthesis of quinazolines. [Link]

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A Comparative Guide to the Reproducible Synthesis of 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. 5-Amino-2-methylbenzonitrile is a valuable building block in the preparation of a variety of pharmacologically active compounds and functional materials.[1] This guide provides an in-depth, comparative analysis of established protocols for the synthesis of this compound, with a focus on reproducibility, yield, and practical laboratory considerations. We will delve into the mechanistic underpinnings of the most common synthetic routes and provide detailed, step-by-step experimental procedures.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around two well-established transformations in organic chemistry: the reduction of a nitro group and the introduction of a nitrile functionality. The most common and reliable approach involves the reduction of the readily accessible precursor, 2-methyl-5-nitrobenzonitrile. An alternative, though less direct, route involves the construction of the benzonitrile ring system via a Sandmeyer reaction from a suitable aniline derivative. This guide will focus on the comparative analysis of different reduction methodologies for the synthesis of this compound, providing a robust and reproducible primary protocol and discussing viable alternatives.

Core Synthesis Route: Reduction of 2-Methyl-5-nitrobenzonitrile

The reduction of the nitro group in 2-methyl-5-nitrobenzonitrile to the corresponding amine is the most direct and widely employed method for the synthesis of this compound. This transformation can be achieved using various reducing agents, each with its own set of advantages and disadvantages in terms of yield, purity, cost, and safety.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (High Reproducibility)

This method stands out for its high yield, clean reaction profile, and the relative ease of product isolation, making it the recommended protocol for achieving high reproducibility. The reaction proceeds via the catalytic transfer of hydrogen to the nitro group on the surface of the palladium catalyst.

Experimental Protocol:

  • Reaction Setup: In a suitable hydrogenation vessel, a mixture of 2-methyl-5-nitrobenzonitrile (25.0 g, 154 mmol), 10% palladium on carbon catalyst (2.5 g), ethyl acetate (150 mL), and ethanol (150 mL) is prepared.[2]

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material.

  • Work-up: Upon completion of the reaction, the catalyst is removed by filtration through a pad of diatomaceous earth (Celite®).

  • Isolation: The filtrate is concentrated under reduced pressure to afford this compound.[2]

Expected Outcome:

This protocol has been reported to yield the product as a tan solid with a high yield of 96%. Mass spectral analysis should confirm the formation of the desired product with a molecular ion peak (M+H)+ at m/e = 133.[2]

Alternative Reduction Methodologies: A Comparative Analysis

While catalytic hydrogenation with palladium on carbon offers excellent results, other reduction methods can also be employed, particularly when specialized hydrogenation equipment is unavailable or when cost is a primary consideration. Below, we compare two common metal-based reduction systems.

Protocol 2: Reduction with Iron in the Presence of an Electrolyte (Cost-Effective and Scalable)

The use of iron powder in the presence of an electrolyte like ammonium chloride is a classical and highly effective method for the reduction of nitroarenes.[3][4] This method is particularly advantageous for its low cost and scalability. The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group.

Adapted Experimental Protocol:

  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer and a reflux condenser, charge methanol (or a mixture of ethanol and water) followed by 2-methyl-5-nitrobenzonitrile and ammonium chloride.[3]

  • Addition of Iron: To this stirring suspension, add iron powder portion-wise.

  • Reaction: The reaction mixture is heated to reflux and monitored by TLC.

  • Work-up: After completion, the hot reaction mixture is filtered through a pad of Celite® to remove the iron salts. Caution: It is crucial to add water to the reaction mixture before distilling off the alcohol to prevent a potential exothermic reaction.[3]

  • Isolation: The filtrate is concentrated, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the product.[3]

Protocol 3: Reduction with Tin(II) Chloride (Mild and Chemoselective)

Tin(II) chloride is another widely used reducing agent for nitro groups, often favored for its mild reaction conditions and good chemoselectivity.[5][6]

Adapted Experimental Protocol:

  • Reaction Setup: Suspend 2-methyl-5-nitrobenzonitrile in ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension at 0 °C.[5]

  • Reaction: Allow the reaction to warm to room temperature and then heat at reflux for several hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.[5]

  • Isolation: Extract the product with ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product can be further purified by column chromatography.[5]

Comparative Data of Reduction Protocols

ParameterProtocol 1: Pd/C, H₂Protocol 2: Fe/NH₄ClProtocol 3: SnCl₂·2H₂O
Yield High (reported at 96%)[2]Generally high (e.g., 92% for a similar substrate)[3]Good to high (e.g., ~85% for a similar substrate)[5]
Purity Generally high, easy purificationGood, may require filtration through Celite to remove iron sludge[3]Good, may require chromatographic purification[5]
Safety Requires handling of flammable hydrogen gas and pyrophoric catalystExothermic reaction, especially during work-up[3]Use of corrosive concentrated HCl
Cost Higher due to palladium catalystLow-cost reagentsModerate cost
Scalability Readily scalable with appropriate equipmentHighly scalable, used in industrial preparations[3]Scalable

Synthesis of the Precursor: 2-Methyl-5-nitrobenzonitrile

The primary starting material, 2-methyl-5-nitrobenzonitrile, can be prepared from 2-methyl-5-nitroaniline. A plausible synthetic route involves a Sandmeyer reaction.

Conceptual Route: Sandmeyer Cyanation

The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl nitrile.[7] This involves the diazotization of the amine followed by reaction with a cyanide salt, typically in the presence of a copper(I) catalyst.

Conceptual Workflow:

  • Diazotization: 2-Methyl-5-nitroaniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[8]

  • Cyanation: The diazonium salt is then reacted with a solution of copper(I) cyanide to yield 2-methyl-5-nitrobenzonitrile.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: Tan to yellow or brown powder.[2]

  • Melting Point: 88-91 °C.

  • Mass Spectrometry: A prominent peak at m/z 133 corresponding to the [M+H]⁺ ion.[2]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons, the amino protons (which may be a broad singlet), and a singlet for the methyl group. Based on related structures, the methyl protons would likely appear around δ 2.1-2.4 ppm.[7][9] The aromatic protons would appear in the aromatic region (δ 6.5-7.5 ppm), with their splitting pattern and chemical shifts dictated by the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should show distinct signals for the methyl carbon, the aromatic carbons, and the nitrile carbon. The nitrile carbon typically appears in the range of δ 115-125 ppm.[7][10]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-H and C=C stretching of the aromatic ring.[11]

Visualizing the Synthetic Workflows

Synthesis_Workflow cluster_precursor Precursor Synthesis (Conceptual) cluster_main Main Synthesis: Reduction 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline Diazonium Salt Diazonium Salt 2-Methyl-5-nitroaniline->Diazonium Salt NaNO₂, HCl 0-5 °C 2-Methyl-5-nitrobenzonitrile 2-Methyl-5-nitrobenzonitrile Diazonium Salt->2-Methyl-5-nitrobenzonitrile CuCN 5-Amino-2-methylbenzonitrile_Pd This compound (High Yield) 2-Methyl-5-nitrobenzonitrile->5-Amino-2-methylbenzonitrile_Pd Protocol 1: Pd/C, H₂ 5-Amino-2-methylbenzonitrile_Fe This compound (Cost-Effective) 2-Methyl-5-nitrobenzonitrile->5-Amino-2-methylbenzonitrile_Fe Protocol 2: Fe, NH₄Cl 5-Amino-2-methylbenzonitrile_Sn This compound (Mild Conditions) 2-Methyl-5-nitrobenzonitrile->5-Amino-2-methylbenzonitrile_Sn Protocol 3: SnCl₂·2H₂O

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

The synthesis of this compound is most reliably and reproducibly achieved through the catalytic hydrogenation of 2-methyl-5-nitrobenzonitrile using palladium on carbon. This method offers high yields and a clean product profile. For laboratories where cost and scalability are primary concerns, the reduction with iron powder and ammonium chloride presents a robust and industrially viable alternative. The use of tin(II) chloride provides a milder option that may be suitable for substrates with sensitive functional groups. Careful selection of the synthetic protocol based on the available resources, scale, and desired purity will ensure the successful and reproducible synthesis of this valuable chemical intermediate.

References

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our primary focus is innovation. However, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Amino-2-methylbenzonitrile (CAS No. 50670-64-9), ensuring the safety of laboratory personnel and environmental compliance. The foundation of any disposal procedure is a thorough understanding of the substance's hazards.

Hazard Identification: Know Your Reagent

This compound is a combustible solid nitrile compound.[1][2] Before handling, it is imperative to review the Safety Data Sheet (SDS). The primary hazards are associated with irritation and toxicity.[1][3][4] A failure to appreciate these risks is the first step toward a safety incident.

The Globally Harmonized System (GHS) provides a clear summary of the hazards associated with this compound.

Hazard Class Category Hazard Statement
Skin Irritation2H315: Causes skin irritation[1][4]
Eye Irritation2H319: Causes serious eye irritation[1][4]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[1][4]
Acute Toxicity (Oral, Dermal, Inhalation)4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[2][3]

This data underscores that the primary routes of exposure are skin contact, eye contact, and inhalation of dust particles. All subsequent handling and disposal procedures are designed to mitigate these specific risks.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the hazard assessment, appropriate PPE is non-negotiable. The causality is simple: to prevent skin irritation, absorption, and respiratory irritation, physical and respiratory barriers are essential.

Protection Type Specification Rationale
Hand Protection Nitrile rubber glovesProvides a chemical-resistant barrier to prevent skin contact and irritation.
Eye/Face Protection Safety glasses with side-shields or chemical goggles[1]Protects against accidental splashes or airborne dust particles causing serious eye irritation.
Respiratory Protection NIOSH-approved N95 dust mask or higher[1]Prevents inhalation of dust particles, which can cause respiratory tract irritation.[5]
Skin and Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.

Always inspect PPE for integrity before use and remove it carefully to avoid cross-contamination.[6]

Pre-Disposal: Waste Segregation and Containment

Proper disposal begins the moment a substance is deemed "waste."[7] The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions.[8][9]

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. Label it "Hazardous Solid Waste: this compound".

  • Avoid Mixing: Do not mix this compound waste with other chemical wastes, especially strong acids, bases, or reducing agents.[3]

  • Containment: Keep the waste container in a designated, well-ventilated, and secure waste accumulation area, away from general laboratory traffic.[6][10] The container must be kept closed except when adding waste.[9]

  • Log Everything: Maintain a detailed log of the waste, including the chemical name and approximate quantity.[6] This is crucial for your institution's environmental health and safety (EHS) office and the final disposal facility.

Disposal Decision Framework

The appropriate disposal pathway depends on the nature and quantity of the waste. The following workflow provides a logical decision-making process for handling all materials associated with this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: Waste Generated IsContaminated Is material grossly contaminated solid waste (e.g., reagent, spill cleanup)? Start->IsContaminated SolidWaste Segregate as Hazardous Solid Waste. Place in a labeled, sealed container. IsContaminated->SolidWaste Yes IsContainer Is it an 'empty' container? IsContaminated->IsContainer No EHS_Contact Contact Environmental Health & Safety (EHS) for scheduled pickup. SolidWaste->EHS_Contact TripleRinse Triple rinse with a suitable solvent (e.g., ethanol or acetone). IsContainer->TripleRinse Yes IsPPE Is it contaminated PPE (gloves, weigh paper)? IsContainer->IsPPE No CollectRinsate Collect all rinsate as Hazardous Liquid Waste. TripleRinse->CollectRinsate DefaceLabel Deface or remove all labels. TripleRinse->DefaceLabel CollectRinsate->EHS_Contact DisposeContainer Dispose of container in appropriate (glass/plastic) recycling or trash. DefaceLabel->DisposeContainer IsPPE->EHS_Contact No (Consult EHS) MinorContamination Dispose of in designated solid hazardous waste stream. IsPPE->MinorContamination Yes MinorContamination->EHS_Contact

Caption: Decision workflow for segregating and managing waste streams.

Step-by-Step Disposal Protocols

A. Unused or Contaminated Solid Waste:

  • Weigh and Document: Quantify the waste material being disposed of and record it in your laboratory waste log.

  • Package Securely: Carefully place the solid waste into its designated, labeled hazardous waste container. Ensure the exterior of the container is clean.

  • Seal and Store: Securely close the container. Store it in your lab's designated hazardous waste accumulation area.

  • Arrange Pickup: Follow your institution's protocol to have the waste collected by the Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[3][6] The ultimate disposal method will likely be high-temperature incineration at a permitted facility.[5]

B. Empty Reagent Containers: An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.[7][9]

  • Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue, such as ethanol or acetone. Each rinse should use a volume of about 10% of the container's capacity.[7]

  • Collect Rinsate: This rinsate is now considered hazardous liquid waste.[7][9] Collect all three rinses in a designated hazardous liquid waste container, properly labeled.

  • Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion.[7][8]

  • Final Disposal: Once decontaminated and defaced, the container can be disposed of in the appropriate laboratory glass or plastic recycling bin.[8]

Spill Management

Accidents happen, but a prepared response minimizes risk.

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[5][11]

  • Don PPE: Wear the full, appropriate PPE as described in Section 2.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating more dust.[11]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[5][11]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

Regulatory Imperative

All chemical waste is regulated by governmental bodies such as the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[12][13] Adherence to these protocols is not just a best practice; it is a legal requirement. The core tenets of RCRA are to control hazardous waste from "cradle-to-grave"—from generation to ultimate disposal—to protect human health and the environment.[13] Your institution's EHS office is your primary resource for navigating these specific regulations.

By treating chemical disposal with the same rigor and attention to detail as our experiments, we uphold our commitment to safety, scientific integrity, and environmental stewardship.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines.University of Canterbury.[Link]
  • How to Dispose of Chemical Waste in a Lab Correctly.GAIACA.[Link]
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  • Management of Waste. In Prudent Practices in the Laboratory.
  • How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety.
  • Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one.Chemos GmbH & Co.KG.[Link]
  • MSDS of 5-Amino-2-hydroxybenzonitrile.Molekula.[Link]
  • Understanding EPA Disposal Regulations for Hospital Supply and Equipment Management.Needle.Tube.[Link]
  • EPA's Guide for Industrial Waste Management: Introduction.U.S. Environmental Protection Agency.[Link]
  • Disposal Guidance | I-WASTE DST.U.S. Environmental Protection Agency.[Link]
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A Researcher's Guide to the Safe Handling of 5-Amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in the development of pharmaceuticals and agrochemicals, 5-Amino-2-methylbenzonitrile is a compound of significant interest in modern research.[1] Its unique structure and reactivity are valuable in organic synthesis for creating novel therapeutic agents and specialty chemicals.[1] However, its chemical properties also necessitate a thorough understanding and implementation of rigorous safety protocols to protect laboratory personnel.

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of this compound. By explaining the causality behind each safety measure, we aim to build a deep, trust-based understanding of laboratory safety that extends beyond the product itself.

Hazard Identification and Risk Assessment: Understanding the Threat

This compound (CAS No: 50670-64-9) is classified as a hazardous substance.[2][3] The primary routes of occupational exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure. The compound is harmful if swallowed, in contact with skin, or if inhaled.[2][4] Furthermore, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4][5][6]

The toxicity of many nitrile compounds is linked to their metabolic release of cyanide, which can impair cellular respiration.[7] While the onset of symptoms from nitrile poisoning can be delayed compared to direct cyanide exposure, the potential for severe health effects underscores the need for stringent protective measures.[7]

Summary of Hazard Classifications:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5][6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[4][5][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4][5][6]

Before any procedure, a comprehensive risk assessment must be conducted. This involves evaluating the quantity of the substance being used, the nature of the experimental procedure (e.g., heating, aerosolizing), and the potential for spills or uncontrolled reactions.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and correct use of PPE are critical for minimizing exposure to this compound. The following recommendations are based on established safety standards for handling toxic and irritant solid chemicals.[5][8]

Recommended PPE for Handling this compound:

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical splash goggles meeting EN166 or ANSI Z87.1 standards.[9][10] A face shield should be worn over goggles for splash-prone procedures.Protects eyes from contact with the solid powder or solutions, which can cause serious irritation.[4][5]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[5][8]Nitrile gloves provide effective protection against incidental contact. Always inspect gloves for damage before use and practice proper removal techniques to avoid skin contamination.[4]
Body Protection A standard laboratory coat is mandatory. A chemically resistant apron should be worn for larger quantities or splash-risk tasks.[8][11]Protects skin from accidental contact and contamination of personal clothing.[12]
Respiratory Protection A NIOSH-approved N95 dust mask or higher is required when handling the powder outside of a fume hood.[5][13] For higher exposure potential, a respirator with organic vapor cartridges may be necessary.[13][14]Prevents inhalation of the powder, which can cause respiratory tract irritation.[5][6] All respiratory protection must be used within a formal respiratory protection program.
Workflow for Donning and Doffing PPE

Correctly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator/Mask Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator/Mask Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE.

Operational and Handling Protocols

Adherence to standardized operational procedures is crucial for safe handling.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[15] For procedures involving weighing, transferring, or potential dust generation, a certified chemical fume hood is mandatory to minimize inhalation exposure.[11]

  • Emergency Equipment: Ensure an eyewash station and emergency shower are readily accessible and have been recently tested.[16]

Safe Handling Practices
  • Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[4][17]

  • Avoid Dust Formation: Handle the solid material carefully to prevent it from becoming airborne.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[15][16] Contaminated work clothing should be removed promptly and laundered by personnel trained on the hazards.[16]

Storage
  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][11]

  • Atmosphere: For long-term stability, store under an inert atmosphere (e.g., argon or nitrogen) and protect from light and moisture.[15]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[10][15]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen by trained personnel. Keep the person warm and at rest. Seek immediate medical attention.[2][18][19]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[2][4][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2][12][19]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][12][13]
Spill Management
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[4][13]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's environmental health and safety (EHS) office.

Emergency_Response Start Exposure Incident Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action1 Move to Fresh Air Inhalation->Action1 Action2 Remove Clothing Wash with Soap & Water Skin->Action2 Action3 Flush with Water (15 min) Eye->Action3 Action4 Rinse Mouth Do NOT Induce Vomiting Ingestion->Action4 End Seek Immediate Medical Attention Action1->End Action2->End Action3->End Action4->End

Caption: Emergency first aid decision workflow.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect surplus material and residues in a designated, properly labeled hazardous waste container.[20] The container must be kept closed and stored in a secure area.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[20]

  • Empty Containers: Empty containers must be thoroughly rinsed. The first rinseate must be collected and disposed of as hazardous waste.[21] For highly toxic compounds, the first three rinses should be collected.[21]

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[10][20] Arrange for disposal through your institution's licensed professional waste disposal service.[13]

By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
  • SAFETY DATA SHEET: 4-Amino-2-(trifluoromethyl)benzonitrile. (2023, October 13). Fisher Scientific.
  • This compound - Safety Data Sheet. (2025, August 9). ChemicalBook.
  • This compound 97 50670-64-9. (n.d.). Sigma-Aldrich.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. (2000, November). NJ.gov.
  • Protective Equipment | Plant Protection. (n.d.). Albert Kerbl GmbH.
  • SAFETY DATA SHEET: 4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile. (n.d.). AK Scientific, Inc.
  • This compound CAS#: 50670-64-9. (n.d.). ChemicalBook.
  • This compound, 97%, Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.
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  • SAFETY DATA SHEET: Benzonitrile, 2-amino-5-nitro-. (2024, March 26). Fisher Scientific.
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  • SAFETY DATA SHEET: Isopropylidenemalononitrile. (2016, December 20). Spectrum Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.